molecular formula C26H28Cl2N4O4 B1139504 Ketoconazole CAS No. 142128-59-4

Ketoconazole

Katalognummer: B1139504
CAS-Nummer: 142128-59-4
Molekulargewicht: 531.4 g/mol
InChI-Schlüssel: XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Xolegel is an anhydrous topical gel formulation designed for research applications, with the antifungal agent Ketoconazole as its active pharmaceutical ingredient at a concentration of 2% . The complete chemical name of this compound is 1-[4-[4-[[2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone, and it has a molecular weight of 531.43 g/mol . From a research perspective, this compound's primary mechanism of action involves the inhibition of fungal cytochrome P-450 enzymes, specifically 14-α demethylase . This enzyme is essential for the conversion of lanosterol to ergosterol, a critical component of the fungal cell membrane. Its impairment leads to increased cellular permeability and inhibits fungal growth . Beyond its antifungal properties, this compound is a compound of significant interest in endocrine research. At high concentrations, it demonstrates the ability to inhibit key human cytochrome P-450 enzymes involved in steroidogenesis . This includes the inhibition of cholesterol side-chain cleavage, 17,20-lyase, and 11β-hydroxylase, thereby reducing the synthesis of testosterone and cortisol . This multi-faceted action makes this compound a valuable tool for in vitro and preclinical studies focused on fungal biology, steroid hormone pathways, and cellular membrane function. It is critical to note that this product is supplied For Research Use Only. It is not intended for human or veterinary diagnostic or therapeutic applications.

Eigenschaften

IUPAC Name

1-[4-[4-[[(2S,4R)-2-(2,4-dichlorophenyl)-2-(imidazol-1-ylmethyl)-1,3-dioxolan-4-yl]methoxy]phenyl]piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28Cl2N4O4/c1-19(33)31-10-12-32(13-11-31)21-3-5-22(6-4-21)34-15-23-16-35-26(36-23,17-30-9-8-29-18-30)24-7-2-20(27)14-25(24)28/h2-9,14,18,23H,10-13,15-17H2,1H3/t23-,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMAYWYJOQHXEEK-ZEQKJWHPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OCC3COC(O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCN(CC1)C2=CC=C(C=C2)OC[C@@H]3CO[C@@](O3)(CN4C=CN=C4)C5=C(C=C(C=C5)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28Cl2N4O4
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60161949
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

531.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, COLOURLESS CRYSTALS OR POWDER.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Solubility

0.0866 mg/L, Solubility in water: none
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

Vapor pressure, Pa at 25 °C: (negligible)
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Color/Form

Crystals from 4-methylpentanone

CAS No.

142128-57-2, 65277-42-1, 142128-59-4
Record name (-)-Ketoconazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142128-57-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ketoconazole [USAN:USP:INN:BAN:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065277421
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128572
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (+)-Ketoconazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142128594
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Levoketoconazole
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05667
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name (-)-Ketoconazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60161949
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ketoconazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.059.680
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name LEVOKETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2DJ8R0NT7K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R9400W927I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Melting Point

146 °C, 148-152 °C
Record name KETOCONAZOLE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7447
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Ketoconazole
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0012242
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name KETOCONAZOLE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1700
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Foundational & Exploratory

A Technical Guide to the Fungal Cell: Ketoconazole's Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), a pioneering imidazole (B134444) antifungal agent, exerts its therapeutic effect by disrupting the integrity of the fungal cell membrane. This guide provides a detailed examination of its core mechanism of action: the inhibition of ergosterol (B1671047) biosynthesis. By targeting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, this compound initiates a cascade of events that culminates in fungal cell growth inhibition and, at higher concentrations, cell death. This document outlines the biochemical pathways, presents quantitative data on its inhibitory activity, details relevant experimental protocols, and provides visual representations of the key processes to offer a comprehensive resource for the scientific community.

Core Mechanism of Action: Inhibition of Ergosterol Biosynthesis

The primary antifungal activity of this compound stems from its interference with the synthesis of ergosterol, an essential sterol in the fungal cell membrane that is analogous to cholesterol in mammalian cells.[1][2] Ergosterol is critical for maintaining membrane fluidity, structural integrity, and the proper function of membrane-bound enzymes.[1][3]

This compound's specific target is the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (encoded by the ERG11 gene).[][5] This enzyme is a crucial catalyst in the conversion of lanosterol to ergosterol.[1][3] The mechanism of inhibition involves the nitrogen atom in this compound's imidazole ring binding to the heme iron atom in the active site of the cytochrome P450 enzyme.[1] This action blocks the demethylation of lanosterol, a key step in the ergosterol biosynthesis pathway.[][5]

The inhibition of this enzyme leads to two primary consequences:

  • Depletion of Ergosterol: The lack of ergosterol compromises the fungal cell membrane, leading to increased permeability and leakage of essential intracellular components.[1][6] This disruption inhibits fungal growth and replication.[5]

  • Accumulation of Toxic Sterol Intermediates: The blockage of the pathway causes the accumulation of 14α-methylated sterol precursors, such as lanosterol.[1][7] These abnormal sterols integrate into the fungal membrane, further disrupting its structure and function, contributing to the antifungal effect.[7]

At high concentrations, the extensive membrane damage can lead to a direct fungicidal effect, causing rapid leakage of cellular contents like ATP.[8][9]

Visualization of the Ergosterol Biosynthesis Pathway and this compound Inhibition

The following diagram illustrates the key steps in the late-stage ergosterol biosynthesis pathway and pinpoints the inhibitory action of this compound.

Ergosterol_Pathway Ergosterol Biosynthesis Pathway Inhibition by this compound cluster_pathway Biosynthesis Lanosterol Lanosterol Erg11 Lanosterol 14α-demethylase (CYP51) Lanosterol->Erg11 Substrate Intermediates 14-demethylated Intermediates Ergosterol Ergosterol Intermediates->Ergosterol ...multiple steps Membrane Functional Fungal Cell Membrane Ergosterol->Membrane Incorporation Erg11->Intermediates Catalyzes This compound This compound This compound->Erg11 Inhibits

This compound blocks Lanosterol 14α-demethylase (CYP51).
Downstream Consequences of Ergosterol Depletion

The inhibition of ergosterol synthesis initiates a cascade of detrimental effects on the fungal cell, as depicted in the diagram below.

Downstream_Effects Downstream Effects of this compound Action Inhibition Inhibition of Lanosterol 14α-demethylase Depletion Ergosterol Depletion Inhibition->Depletion Accumulation Toxic Sterol Accumulation Inhibition->Accumulation Permeability Increased Membrane Permeability & Fluidity Depletion->Permeability Accumulation->Permeability EnzymeDisrupt Disruption of Membrane -Bound Enzymes Permeability->EnzymeDisrupt GrowthInhibit Inhibition of Fungal Growth (Fungistatic) Permeability->GrowthInhibit EnzymeDisrupt->GrowthInhibit Lysis Cell Lysis (Fungicidal) GrowthInhibit->Lysis At high concentrations

Consequences of inhibiting ergosterol synthesis.

Quantitative Data: In Vitro Inhibitory Activity

The efficacy of this compound can be quantified by its half-maximal inhibitory concentration (IC50), which measures the concentration of the drug required to inhibit a biological process by 50%. The IC50 values vary depending on the fungal species, the specific metabolic enzyme being assayed, and the experimental conditions.

TargetOrganism/SystemIC50 Value (µM)Reference
Pyrotinib Metabolism (CYP3A4)Rat Liver Microsomes0.06[10]
Human CYP3A4Human0.133 - 0.146[11]
Itraconazole (B105839) Metabolism (CYP3A4)Rat Liver Microsomes0.27[10]
Candida albicans Growth-> 0.25[12]
Candida glabrata Growth-56 (µg/mL)[13]

Note: IC50 values are highly dependent on the assay conditions. The data presented are for comparative purposes.

Key Experimental Protocols

Protocol: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is a standardized method for determining the in vitro susceptibility of a fungal isolate to an antifungal agent.[14][15] The MIC is the lowest concentration of the drug that prevents visible growth of the fungus after overnight incubation.[15]

Materials:

  • Fungal isolate (e.g., Candida albicans)

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.[15][16]

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well, flat-bottom microtiter plates[16]

  • Spectrophotometer or plate reader (OD at 492 nm or 530 nm)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

Procedure:

  • Inoculum Preparation (Yeast): a. Subculture the yeast isolate on an SDA plate and incubate at 35°C for 24 hours.[15] b. Harvest several colonies and suspend them in sterile saline. c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approx. 1-5 x 10⁶ CFU/mL) using a spectrophotometer at 530 nm.[15] d. Dilute this suspension 1:1000 in RPMI-1640 medium to achieve the final working inoculum concentration.[15]

  • Plate Preparation (Serial Dilution): a. Prepare a working solution of this compound in RPMI-1640 at twice the highest desired final concentration. b. Add 100 µL of RPMI-1640 to wells in columns 2-11 of a 96-well plate. Column 1 will serve as the growth control (no drug), and column 12 as the sterility control (no inoculum).[14] c. Add 200 µL of the this compound working solution to the wells in column 1. d. Perform a 2-fold serial dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly. Repeat this process across the plate to column 10, discarding the final 100 µL from column 10.[16] Wells in column 11 will serve as the inoculum control.

  • Inoculation and Incubation: a. Add 100 µL of the final working fungal inoculum to each well from columns 1-11.[16] The final volume in each well will be 200 µL. b. Add 100 µL of sterile RPMI-1640 to column 12 (sterility control). c. Seal the plate or place it in a humidified chamber and incubate at 35°C for 24-48 hours.[12][17]

  • MIC Determination: a. The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% reduction) compared to the drug-free growth control well.[15][17] b. This can be assessed visually or by reading the optical density (OD) at 492 nm with a microplate reader.[15]

MIC_Workflow Workflow for MIC Determination Start Start: Fungal Culture PrepInoculum Prepare & Standardize Inoculum (0.5 McFarland) Start->PrepInoculum Inoculate Inoculate Plate with Standardized Fungal Suspension PrepInoculum->Inoculate PrepPlate Prepare 96-Well Plate with Serial Drug Dilutions PrepPlate->Inoculate Incubate Incubate at 35°C for 24-48 hours Inoculate->Incubate Read Read Results (Visually or Spectrophotometrically) Incubate->Read Determine Determine MIC: Lowest Concentration with ≥50% Inhibition Read->Determine End End: Report MIC Value Determine->End

Workflow for MIC determination via broth microdilution.
Protocol: Quantification of Fungal Ergosterol Content by Spectrophotometry

This protocol provides a method to quantify total ergosterol content, which is useful for assessing the direct impact of azole antifungals on their target pathway.[18]

Materials:

  • Fungal cells (treated and untreated controls)

  • Alcoholic potassium hydroxide (B78521) (25% KOH in 95% ethanol)

  • Sterile water

  • n-Heptane

  • Vortex mixer

  • Water bath or heat block

  • Spectrophotometer capable of UV scanning

  • Quartz cuvettes

Procedure:

  • Cell Harvesting: a. Grow fungal cells to the desired phase in the presence and absence of sub-inhibitory concentrations of this compound. b. Harvest a standardized number of cells by centrifugation. Wash the cell pellet with sterile water and record the wet weight.

  • Saponification: a. To the cell pellet, add 3 mL of alcoholic potassium hydroxide. b. Vortex vigorously for 1 minute. c. Incubate the mixture in an 85°C water bath for 1 hour to saponify cellular lipids.

  • Sterol Extraction: a. Allow the samples to cool to room temperature. b. Add 1 mL of sterile water and 3 mL of n-heptane to each tube. c. Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol) into the heptane (B126788) layer. d. Allow the layers to separate (centrifugation can be used to expedite this).

  • Spectrophotometric Analysis: a. Carefully transfer the upper heptane layer to a quartz cuvette. b. Scan the absorbance of the sample from 240 nm to 300 nm against a heptane blank. c. Ergosterol and its precursor 24(28)-dehydroergosterol (B45619) (DHE) produce a characteristic four-peaked curve in this range.[18] d. The amount of ergosterol is calculated based on the absorbance at specific wavelengths (typically 281.5 nm for total ergosterol + DHE and 230 nm for DHE alone).[18] The percentage of ergosterol can be calculated using the following equation: % Ergosterol = (A281.5 / 290) - (A230 / 518) (Where A is the absorbance at the specified wavelength, and 290 and 518 are empirically derived constants for ergosterol and DHE, respectively).

  • Data Interpretation: a. A significant reduction in the ergosterol content in this compound-treated cells compared to untreated controls confirms the drug's mechanism of action.

References

The Role of Ketoconazole as a CYP3A4 Inhibitor in Drug Metabolism Studies: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the use of ketoconazole (B1673606) as a potent inhibitor of Cytochrome P450 3A4 (CYP3A4) in drug metabolism studies. This compound has historically been the benchmark inhibitor for assessing the potential for drug-drug interactions (DDIs) involving the CYP3A4 pathway, which is responsible for the metabolism of a vast number of therapeutic agents. This document details the mechanism of inhibition, provides standardized experimental protocols for in vitro and in vivo studies, and presents quantitative data from clinical DDI studies in a clear, comparative format. Furthermore, it illustrates key pathways and workflows using detailed diagrams to facilitate a deeper understanding of the principles and practices involved.

Mechanism of Action of this compound as a CYP3A4 Inhibitor

This compound is a broad-spectrum antifungal agent that also potently inhibits the activity of CYP3A4. Its primary mechanism of inhibition is through a reversible, non-competitive or mixed competitive-noncompetitive interaction with the enzyme. The imidazole (B134444) nitrogen atom of this compound coordinates with the heme iron atom within the active site of the CYP3A4 enzyme, thereby physically impeding the binding and subsequent metabolism of CYP3A4 substrates.

Beyond direct enzymatic inhibition, this compound also modulates CYP3A4 expression at the transcriptional level. It can interfere with the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the expression of the CYP3A4 gene.[1][2] this compound has been shown to disrupt the interaction of PXR with its coactivators, such as steroid receptor coactivator-1 (SRC-1), and its crosstalk with other nuclear receptors like hepatocyte nuclear factor 4-alpha (HNF4α).[2][3] This dual action of both direct inhibition and transcriptional modulation underscores the profound and complex impact of this compound on CYP3A4-mediated drug metabolism.

Quantitative Data on this compound-Mediated CYP3A4 Inhibition

The inhibitory potency of this compound is quantified by parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values can vary depending on the specific CYP3A4 substrate and the experimental system used.

In Vitro Inhibition Parameters
SubstrateParameterValue (nM)Experimental System
MidazolamKi14.9 ± 6.7Human Liver Microsomes (CYP3A4 only)
MidazolamKi17.0 ± 7.9Human Intestinal Microsomes (CYP3A4 only)
MidazolamKi26.7 ± 1.71cDNA-expressed CYP3A4
Testosterone (B1683101)Ki170 - 920Human Liver Microsomes
MidazolamIC50120Human Liver Microsomes
Nifedipine-Potent InhibitionHuman Liver Microsomes
Triazolam-Potent InhibitionHuman Liver Microsomes

Data compiled from multiple sources.[4][5][6][7]

Clinical Drug-Drug Interaction Data with this compound

The co-administration of this compound with drugs that are substrates of CYP3A4 leads to significant increases in the systemic exposure of these drugs, as measured by the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).

CYP3A4 SubstrateThis compound Dosing RegimenSubstrate AUC Ratio (with/without this compound)Substrate Cmax Ratio (with/without this compound)
Midazolam400 mg once daily15-fold increase-
Triazolam200 mg twice daily11-fold increase-
Alprazolam400 mg once daily2.63-fold increase1.18-fold increase
Alprazolam200 mg twice dailyIncreased-
Midazolam400 mg once daily16.95-fold increase4.21-fold increase
Saquinavir/ritonavir200 mg once dailyNot substantially alteredNot substantially altered
PSN821Single doseUnder investigationUnder investigation

Data compiled from multiple sources.[8][9][10][11][12]

Experimental Protocols

Detailed methodologies are crucial for obtaining reliable and reproducible data in drug metabolism studies. The following sections provide step-by-step protocols for key in vitro and in vivo experiments.

In Vitro CYP3A4 Inhibition Assay using Human Liver Microsomes (Midazolam as substrate)

This protocol describes a common method to determine the IC50 of a test compound (using this compound as a positive control) for CYP3A4 activity using human liver microsomes and midazolam as the substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (positive control inhibitor)

  • Midazolam (CYP3A4 substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.4)

  • Acetonitrile (stop solution)

  • LC-MS/MS system for analysis

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of this compound to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a stock solution of midazolam.

  • Incubation:

    • In a 96-well plate, add the potassium phosphate buffer.

    • Add the human liver microsomes to the buffer.

    • Add the this compound dilutions (or solvent for the no-inhibitor control). The final solvent concentration should be kept low (e.g., <1%) to avoid affecting enzyme activity.

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Reaction Initiation:

    • Initiate the reaction by adding the NADPH regenerating system.

    • Immediately add the midazolam substrate.

  • Reaction Termination:

    • Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

    • Stop the reaction by adding a sufficient volume of acetonitrile.

  • Sample Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the formation of the primary metabolite of midazolam, 1'-hydroxymidazolam, using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.[1][13]

In Vitro CYP3A4 Inhibition Assay using Testosterone 6β-Hydroxylation

This assay is another widely used method to assess CYP3A4 activity and its inhibition.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound

  • Testosterone (CYP3A4 substrate)

  • NADPH regenerating system

  • Potassium phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile or other suitable organic solvent (stop solution)

  • LC-MS/MS system

Procedure:

  • Prepare Solutions: As described in the midazolam assay, prepare stock and working solutions of this compound and testosterone.

  • Incubation: The incubation setup is similar to the midazolam assay, with HLMs, buffer, and inhibitor pre-incubated at 37°C.

  • Reaction Initiation: The reaction is started by the addition of the NADPH regenerating system followed by testosterone.

  • Reaction Termination: After a defined incubation period, the reaction is stopped by adding a cold organic solvent.

  • Sample Analysis: The samples are processed (e.g., centrifugation) and the supernatant is analyzed for the formation of 6β-hydroxytestosterone using a validated LC-MS/MS method.[14][15][16]

  • Data Analysis: The IC50 value is determined as described for the midazolam assay.

Clinical Drug-Drug Interaction Study Protocol (Example)

This is a generalized protocol for a clinical DDI study to evaluate the effect of this compound on the pharmacokinetics of a new investigational drug (NID) that is a suspected CYP3A4 substrate.

Study Design:

  • An open-label, randomized, two-way crossover study in healthy male subjects.[11]

  • Period 1: Subjects receive a single oral dose of the NID.

  • Washout Period: A sufficient washout period is implemented to ensure complete elimination of the NID.

  • Period 2: Subjects receive multiple doses of this compound (e.g., 400 mg once daily for several days to achieve steady-state) followed by co-administration of a single oral dose of the NID with the last dose of this compound.[9]

Pharmacokinetic Sampling:

  • Serial blood samples are collected at predefined time points after the administration of the NID in both periods (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose).

  • Plasma is separated and stored frozen until analysis.

Bioanalytical Method:

  • A validated bioanalytical method (e.g., LC-MS/MS) is used to quantify the concentrations of the NID and its major metabolites in plasma samples.

Pharmacokinetic Analysis:

  • The following pharmacokinetic parameters are calculated for the NID in each period using non-compartmental analysis:

    • AUC (Area Under the Curve) from time zero to the last quantifiable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf).

    • Cmax (Maximum Plasma Concentration).

    • Tmax (Time to Maximum Plasma Concentration).

    • t1/2 (Terminal Half-life).

  • The geometric mean ratios and 90% confidence intervals for AUC and Cmax of the NID with and without this compound are calculated to assess the magnitude of the drug interaction.[10]

Visualizing Key Pathways and Workflows

Diagrams are essential for visualizing complex biological processes and experimental designs. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Mechanism of this compound Inhibition of CYP3A4

G cluster_0 CYP3A4 Catalytic Cycle cluster_1 This compound Inhibition Substrate CYP3A4 Substrate ES_Complex Enzyme-Substrate Complex Substrate->ES_Complex CYP3A4_Fe3 CYP3A4 (Fe³⁺) CYP3A4_Fe3->ES_Complex Inhibited_Complex CYP3A4-Ketoconazole Complex (Inactive) CYP3A4_Fe3->Inhibited_Complex Reduction1 First Electron Reduction ES_Complex->Reduction1 ES_Fe2 ES Complex (Fe²⁺) Reduction1->ES_Fe2 O2_Binding Oxygen Binding ES_Fe2->O2_Binding ES_Fe2_O2 ES Complex (Fe²⁺-O₂) O2_Binding->ES_Fe2_O2 Reduction2 Second Electron Reduction ES_Fe2_O2->Reduction2 Peroxo Peroxo Intermediate Reduction2->Peroxo Protonation1 Protonation Peroxo->Protonation1 Iron_oxo Iron(V)-oxo Intermediate Protonation1->Iron_oxo Metabolite_Formation Substrate Hydroxylation Iron_oxo->Metabolite_Formation Metabolite Metabolite Metabolite_Formation->Metabolite CYP3A4_Fe3_regen CYP3A4 (Fe³⁺) (Regenerated) Metabolite_Formation->CYP3A4_Fe3_regen This compound This compound This compound->Inhibited_Complex Binds to Heme Iron

Caption: Mechanism of CYP3A4 inhibition by this compound.

PXR-Mediated Regulation of CYP3A4 Expression and its Disruption by this compound

G cluster_0 Normal PXR-Mediated CYP3A4 Induction cluster_1 Disruption by this compound Inducer Inducer (e.g., Rifampicin) PXR PXR Inducer->PXR Activates PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Blocked_Interaction Disrupted PXR-Coactivator Interaction PXR->Blocked_Interaction RXR RXR RXR->PXR_RXR PXR_Complex Active Transcriptional Complex PXR_RXR->PXR_Complex SRC1 SRC-1 Coactivator_Complex Coactivator Complex SRC1->Coactivator_Complex SRC1->Blocked_Interaction HNF4a HNF4α HNF4a->Coactivator_Complex Coactivator_Complex->PXR_Complex CYP3A4_Gene CYP3A4 Gene (Promoter Region) PXR_Complex->CYP3A4_Gene Binds to Promoter CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Protein CYP3A4_mRNA->CYP3A4_Protein Translation This compound This compound This compound->Blocked_Interaction Inhibits Interaction

Caption: PXR signaling pathway and its disruption by this compound.

Experimental Workflow for DDI Assessment

G cluster_0 Preclinical Assessment cluster_1 Clinical DDI Study Design cluster_2 Data Analysis and Interpretation In_Vitro_Screening In Vitro CYP Inhibition Screening (e.g., Human Liver Microsomes) IC50_Determination Determine IC50 for CYP3A4 (using this compound as positive control) In_Vitro_Screening->IC50_Determination Reaction_Phenotyping Reaction Phenotyping (Identify major metabolizing CYPs) IC50_Determination->Reaction_Phenotyping Healthy_Volunteer_Study Phase 1 Clinical DDI Study in Healthy Volunteers Reaction_Phenotyping->Healthy_Volunteer_Study Crossover_Design Crossover Design: Drug Alone vs. Drug + this compound Healthy_Volunteer_Study->Crossover_Design PK_Sampling Pharmacokinetic Blood Sampling Crossover_Design->PK_Sampling Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PK_Sampling->Bioanalysis PK_Parameter_Calculation Calculate Pharmacokinetic Parameters (AUC, Cmax, etc.) Bioanalysis->PK_Parameter_Calculation Statistical_Analysis Statistical Analysis (Geometric Mean Ratios) PK_Parameter_Calculation->Statistical_Analysis Regulatory_Submission Inclusion in Regulatory Submissions (e.g., IND, NDA) Statistical_Analysis->Regulatory_Submission

Caption: Workflow for assessing CYP3A4-mediated drug-drug interactions.

Conclusion

This compound remains a critical tool in the field of drug metabolism and pharmacokinetics. Its well-characterized, potent inhibitory effect on CYP3A4 provides a reliable standard for assessing the DDI potential of new chemical entities. This guide has provided a detailed overview of its mechanism of action, quantitative inhibitory data, standardized experimental protocols, and visual representations of key processes. By adhering to these established methodologies and understanding the underlying principles, researchers and drug development professionals can effectively utilize this compound to generate robust and reliable data, ultimately contributing to the development of safer and more effective medicines. It is important to note that due to safety concerns, regulatory agencies now recommend alternative strong CYP3A4 inhibitors for clinical DDI studies, but the wealth of historical data and its continued use in preclinical settings ensure that a thorough understanding of this compound's properties remains essential.

References

The Antifungal Landscape of Novel Ketoconazole Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the antifungal spectrum of novel ketoconazole (B1673606) derivatives. It delves into their mechanism of action, presents a comparative analysis of their in vitro and in vivo efficacy, and offers detailed experimental protocols for their evaluation. This document is intended to serve as a valuable resource for researchers and professionals engaged in the discovery and development of new antifungal agents.

Introduction: The Evolving Challenge of Fungal Infections

Fungal infections remain a significant global health concern, with increasing incidence, particularly in immunocompromised individuals. The rise of drug-resistant fungal strains necessitates the development of new antifungal agents with improved efficacy and safety profiles. This compound, a broad-spectrum imidazole (B134444) antifungal, has long been a cornerstone of antifungal therapy. Its mechanism of action involves the inhibition of the fungal cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51), which is a critical enzyme in the ergosterol (B1671047) biosynthesis pathway.[1][2][3][4] Ergosterol is an essential component of the fungal cell membrane, and its depletion disrupts membrane integrity, leading to fungal cell death or growth inhibition.[3][5]

However, the clinical use of this compound has been limited by its pharmacokinetic properties and potential for drug-drug interactions and toxicity.[4] This has spurred the development of novel this compound derivatives with the aim of enhancing antifungal potency, broadening the spectrum of activity, and improving the safety profile. This guide explores the antifungal landscape of these next-generation this compound analogues.

Mechanism of Action: Targeting Fungal Ergosterol Biosynthesis

The primary mechanism of action for this compound and its derivatives is the inhibition of CYP51.[2][3] This enzyme catalyzes the demethylation of lanosterol, a key step in the biosynthesis of ergosterol.[1][2][6] By binding to the heme iron atom in the active site of CYP51, these azole compounds prevent the binding of the natural substrate, lanosterol, thereby blocking ergosterol production.[7][8] The accumulation of toxic sterol precursors and the depletion of ergosterol disrupt the structure and function of the fungal cell membrane, leading to the antifungal effect.[5][7]

dot

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA mevalonate_pathway Mevalonate Pathway acetyl_coa->mevalonate_pathway squalene Squalene mevalonate_pathway->squalene lanosterol Lanosterol squalene->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 Demethylation fungal_sterols 14-methylated sterols (toxic) cyp51->fungal_sterols ergosterol Ergosterol cyp51->ergosterol cell_membrane Fungal Cell Membrane Integrity fungal_sterols->cell_membrane Disruption ergosterol->cell_membrane This compound This compound & Derivatives This compound->cyp51 Inhibition

Figure 1. Ergosterol biosynthesis pathway and the inhibitory action of this compound derivatives.

Antifungal Spectrum of Novel this compound Derivatives

Recent research has focused on synthesizing novel this compound derivatives with modified chemical structures to enhance their antifungal activity and spectrum. These modifications often involve alterations to the piperazine (B1678402) ring, the imidazole moiety, or the side chains of the this compound scaffold.

In Vitro Antifungal Activity

The in vitro antifungal activity of novel this compound derivatives is typically evaluated by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism. The following tables summarize the reported MIC values for various novel this compound derivatives against a range of pathogenic fungi.

Table 1: Antifungal Activity of Novel Triazole Derivatives Containing a Piperazine Moiety

CompoundC. albicans 14053 (MIC80, μg/mL)M. gypseum (MIC80, μg/mL)Reference
1d 0.25>16[9]
1i 0.25>16[9]
1j 10.25[9]
1k 10.25[9]
1l 10.25[9]
1r 20.25[9]
Fluconazole (FCZ) 132[9]
Voriconazole (VCZ) 0.1250.25[9]

Table 2: Antifungal Activity of Novel Triazoles with Phenylethynyl Pyrazole Side Chains

CompoundC. albicans (MIC, μg/mL)C. neoformans (MIC, μg/mL)A. fumigatus (MIC, μg/mL)Reference
5k 0.1250.1258.0[10]
6c 0.06250.06254.0[10]
Fluconazole 0.52.0>64[10]

Table 3: Antifungal Activity of Piperazine-Modified this compound Derivatives

CompoundAspergillus flavus (MIC, μM)Aspergillus fumigatus (MIC, μM)Reference
5 0.781.56[11]
This compound (KTZ) 18.7512.5[11]

Table 4: Antifungal Activity of (2S, 4R)-Ketoconazole Sulfonamide Analogs

CompoundC. albicans (MIC75, nM)C. glabrata (MIC75, nM)Reference
3a-3c (linear sulfonamides) 125500[12][13]
3d (isopropyl analog) >100,000>100,000[12][13]
3g (cyano analog) 250500[12][13]
(±)-Ketoconazole 250250[12][13]
In Vivo Efficacy

In vivo studies are crucial for evaluating the therapeutic potential of novel antifungal agents. A commonly used model is the murine model of disseminated candidiasis, which mimics systemic fungal infections in humans.

One study reported that a novel triazole derivative, compound 6c , was effective in reducing the fungal burden in the kidneys of mice infected with C. albicans at a dosage of 1.0 mg/kg.[10] Another study on novel this compound analogues with a 1,4-benzothiazine moiety showed that the racemic trans-7 analogue exhibited good in vivo activity, comparable to that of this compound.[14]

Experimental Protocols

This section provides detailed methodologies for key experiments used in the evaluation of novel this compound derivatives.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[12][15][16][17][18][19]

Objective: To determine the Minimum Inhibitory Concentration (MIC) of a novel compound against a panel of fungal isolates.

Materials:

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • Test compounds and control drugs (e.g., this compound, fluconazole)

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation:

    • Subculture fungal isolates on appropriate agar (B569324) plates (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours.

    • Prepare a fungal suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the microtiter plate wells.

  • Drug Dilution:

    • Prepare a stock solution of the test compound and control drugs in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the drugs in RPMI-1640 medium in the 96-well plates to obtain a range of concentrations.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a drug-free growth control well and a sterility control well (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% or ≥80% reduction) compared to the drug-free control. Growth can be assessed visually or by measuring the optical density using a spectrophotometer.

dot

Antifungal_Susceptibility_Workflow start Start prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) start->prep_inoculum inoculate Inoculate plates with fungal suspension prep_inoculum->inoculate prep_plates Prepare 96-well plates with serial drug dilutions prep_plates->inoculate incubate Incubate at 35°C for 24-48 hours inoculate->incubate read_results Read MIC values (visual or spectrophotometric) incubate->read_results end End read_results->end

Figure 2. Workflow for in vitro antifungal susceptibility testing.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the cytotoxic effect of novel compounds on mammalian cell lines.[20][21][22]

Materials:

  • Mammalian cell line (e.g., HeLa, MRC5)

  • 96-well cell culture plates

  • Cell culture medium (e.g., MEM with 10% FBS)

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed the mammalian cells into 96-well plates at an appropriate density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Add serial dilutions of the test compounds to the wells and incubate for a specified period (e.g., 24 or 48 hours). Include a vehicle control (solvent only).

  • MTT Addition:

    • Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.

  • Solubilization:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the formazan solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against the compound concentration.

Cytotoxicity_Assay_Workflow start Start seed_cells Seed mammalian cells in 96-well plates start->seed_cells incubate1 Incubate for 24h seed_cells->incubate1 add_compounds Add serial dilutions of test compounds incubate1->add_compounds incubate2 Incubate for 24-48h add_compounds->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 2-4h add_mtt->incubate3 add_solubilizer Add solubilization buffer incubate3->add_solubilizer read_absorbance Measure absorbance (e.g., 570 nm) add_solubilizer->read_absorbance calculate_ic50 Calculate IC50 read_absorbance->calculate_ic50 end End calculate_ic50->end

References

Whitepaper: Ketoconazole's In-Depth Mechanism of Action on the Ergosterol Biosynthesis Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive examination of the biochemical interaction between the imidazole (B134444) antifungal agent, ketoconazole (B1673606), and the fungal ergosterol (B1671047) biosynthesis pathway. Ergosterol is an indispensable component of the fungal cell membrane, making its synthesis an effective target for antifungal therapy.[1][2][3] this compound's primary mechanism of action is the potent and specific inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase (CYP51 or Erg11), which is a critical step in the conversion of lanosterol to ergosterol.[4][][6] This inhibition disrupts membrane integrity, increases permeability, and leads to the accumulation of toxic sterol intermediates, ultimately resulting in fungistatic or fungicidal activity.[1][6] This document details the ergosterol biosynthesis pathway, elucidates this compound's inhibitory action, presents quantitative data on its efficacy, and outlines key experimental protocols for its study.

Introduction to Fungal Sterol Biosynthesis

Fungal infections represent a significant and growing threat to public health, particularly in immunocompromised populations. The development of effective and selective antifungal agents is a critical area of research. Because fungi are eukaryotes, their cellular machinery shares similarities with that of their hosts, making it challenging to identify unique drug targets.[3] One of the most successful targets for antifungal drug development is the ergosterol biosynthesis pathway. Ergosterol is the primary sterol in fungal cell membranes, where it is essential for maintaining membrane fluidity, integrity, and the function of membrane-bound proteins.[1][2][7] Its structural role is analogous to that of cholesterol in mammalian cells. Since ergosterol is specific to fungi, the enzymes involved in its synthesis are prime targets for selective antifungal agents.[3]

This compound, a broad-spectrum imidazole antifungal, was one of the first orally active azoles developed.[8] Its therapeutic efficacy is derived directly from its ability to interfere with this vital pathway.[1][4]

The Fungal Ergosterol Biosynthesis Pathway

The synthesis of ergosterol is a complex, multi-step metabolic process involving more than 20 enzymes.[9] The pathway can be broadly divided into three main stages, beginning with the synthesis of farnesyl pyrophosphate (FPP) from acetyl-CoA via the mevalonate (B85504) pathway. The critical, fungus-specific steps occur downstream of lanosterol synthesis.

The key enzymatic step targeted by azole antifungals, including this compound, is the C14-demethylation of lanosterol. This reaction is catalyzed by the cytochrome P450 enzyme lanosterol 14α-demethylase, encoded by the ERG11 gene.[3][10] This enzyme is essential for fungal viability.[3] Inhibition at this stage prevents the formation of ergosterol and leads to the accumulation of 14α-methylated sterols, such as lanosterol, which are toxic to the cell when incorporated into membranes.

Caption: The fungal ergosterol biosynthesis pathway highlighting the inhibitory action of this compound on CYP51.

This compound's Core Mechanism of Inhibition

This compound exerts its antifungal effect by directly targeting and inhibiting lanosterol 14α-demethylase (CYP51).[4][6] As an imidazole derivative, this compound has a specific molecular structure that allows it to interact with the active site of this enzyme.

The mechanism involves the nitrogen atom (N-3) of this compound's imidazole ring coordinating with the heme iron atom at the catalytic center of the CYP51 enzyme.[6][11] This binding is tight and reversible, but it effectively competes with the natural substrate, lanosterol, preventing it from docking and undergoing the necessary demethylation reaction.[10]

This inhibition has two major consequences for the fungal cell:

  • Depletion of Ergosterol: The blockage of the pathway leads to a significant reduction in the amount of ergosterol available for incorporation into the cell membrane.[6]

  • Accumulation of Toxic Intermediates: The cell accumulates 14α-methylated sterol precursors, primarily lanosterol.[6] These abnormal sterols are incorporated into the membrane, disrupting its structure, increasing permeability, and impairing the function of membrane-bound enzymes, which ultimately leads to the inhibition of fungal growth and, at higher concentrations, cell death.[1][6]

Inhibition_Mechanism cluster_CYP51 CYP51 Active Site heme Heme Iron (Fe) binding_pocket Substrate Binding Pocket product 14α-demethylated sterol heme->product Catalyzes demethylation lanosterol Lanosterol (Substrate) lanosterol->binding_pocket Binds to active site This compound This compound (Inhibitor) This compound->heme Imidazole N binds to Heme Fe (Competitive Inhibition)

Caption: this compound competitively inhibits CYP51 by binding to the heme iron in the active site.

Quantitative Analysis of this compound Activity

The potency of this compound can be quantified through several metrics, primarily the half-maximal inhibitory concentration (IC50) against the target enzyme (CYP51) and the minimum inhibitory concentration (MIC) against whole fungal organisms.

In Vitro Enzyme Inhibition (IC50)

The IC50 value represents the concentration of this compound required to inhibit 50% of the CYP51 enzyme's activity in a reconstituted assay. Lower IC50 values indicate higher potency. This compound demonstrates high affinity for fungal CYP51, but also binds to human CYP51, which contributes to its side effect profile.[11][12]

Target Enzyme Organism This compound IC50 (µM) Reference(s)
CYP51Candida albicans0.4 - 0.6[11]
CYP51Candida albicans~0.01 - 0.05[13][14]
CYP51Malassezia globosa0.176 ± 0.016[15]
CYP51Trypanosoma cruzi0.014[16]
CYP51Homo sapiens4.5[11]
CYP3A4Homo sapiens0.054[17]

Note: Values can vary based on assay conditions (e.g., enzyme and substrate concentration).

Antifungal Susceptibility (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. It is a critical measure for predicting clinical efficacy. MIC values are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).[18]

Fungal Species This compound MIC Range (µg/mL) MIC90 (µg/mL) Reference(s)
Candida albicans≤0.03 - >1280.5[19]
Candida sp.N/A0.63 (MIC)[20]
Aspergillus flavusN/A0.63 (MIC)[20]
Aspergillus nigerN/A2.5 (MIC)[20]
Aspergillus fumigatus0.01 (Inhibits mycelia)N/A[21]

Note: MIC90 is the concentration required to inhibit 90% of isolates.

Key Experimental Protocols

The study of this compound's effects relies on a set of robust and reproducible experimental protocols. Below are methodologies for key assays.

Recombinant CYP51 Inhibition Assay

This in vitro assay directly measures the inhibitory effect of a compound on the purified target enzyme.

Objective: To determine the IC50 value of this compound against recombinant CYP51.

Methodology:

  • Protein Expression and Purification: The gene for the target CYP51 (e.g., from C. albicans) is cloned into an expression vector and expressed in E. coli. The protein is then purified using chromatography techniques (e.g., Ni-NTA affinity chromatography).[22][23]

  • Reconstitution: A reaction mixture is prepared containing purified CYP51, a cytochrome P450 reductase (CPR) as an electron donor, and a lipid environment (e.g., liposomes).[24]

  • Inhibitor Addition: this compound is serially diluted (typically in DMSO) and added to the reaction mixture to achieve a range of final concentrations. A vehicle control (DMSO only) is included.[22]

  • Reaction Initiation: The reaction is initiated by adding the substrate (e.g., lanosterol) and the cofactor NADPH.[22][24] The mixture is incubated at a controlled temperature (e.g., 37°C).[22]

  • Reaction Termination and Extraction: The reaction is stopped after a set time (e.g., 30-60 minutes) by adding a strong base or organic solvent. The sterols are then extracted.[22]

  • Analysis: The conversion of substrate to product is quantified using HPLC or GC-MS.[23]

  • Data Analysis: The percentage of enzyme inhibition relative to the control is plotted against the this compound concentration. The IC50 value is calculated by fitting the data to a dose-response curve.[22]

Caption: A generalized workflow for an in vitro CYP51 enzyme inhibition assay.

Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent against a fungal isolate.

Objective: To determine the MIC of this compound against a fungal strain (e.g., Candida albicans).

Methodology (based on CLSI M27 guidelines): [18][25]

  • Inoculum Preparation: A standardized inoculum of the fungal strain (e.g., 1 x 10^6 to 5 x 10^6 cells/mL) is prepared from a fresh culture.[26]

  • Drug Dilution: this compound is serially diluted twofold in a 96-well microtiter plate containing a standard growth medium (e.g., RPMI-1640).[23][24]

  • Inoculation: The standardized fungal inoculum is added to each well. A positive control (no drug) and a negative control (no inoculum) are included.[23]

  • Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).[23][26]

  • Reading the MIC: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of visible growth (e.g., ~50% reduction for azoles) compared to the positive control. This can be assessed visually or with a spectrophotometer.[18]

Ergosterol Quantification in Fungal Cells

This assay measures the reduction in total ergosterol content in fungal cells after exposure to an inhibitor.

Objective: To quantify the dose-dependent reduction of ergosterol in fungal cells treated with this compound.

Methodology:

  • Cell Culture: The fungal strain is grown in a suitable broth medium containing various concentrations of this compound (and a drug-free control) for a set period (e.g., 16-18 hours).[27][28]

  • Cell Harvesting: Cells are harvested by centrifugation, washed, and the wet weight of the cell pellet is recorded.[27][28]

  • Saponification: The cell pellet is treated with alcoholic potassium hydroxide (B78521) (e.g., 25% KOH in methanol) and heated (e.g., at 80-85°C for 1 hour) to break open the cells and hydrolyze lipids.[28][29]

  • Sterol Extraction: Non-saponifiable lipids (including sterols) are extracted from the mixture using an organic solvent like n-heptane or pentane.[27][30]

  • Spectrophotometric Analysis: The solvent layer containing the sterols is transferred, diluted in ethanol, and the absorbance is scanned from 240 to 300 nm. The characteristic four-peaked curve indicates the presence of ergosterol and its immediate precursor, 24(28) dehydroergosterol (B162513) (DHE).[27][28][30]

  • Quantification: The ergosterol content is calculated based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm) using established equations.[27][28][30] The percentage of ergosterol reduction is then determined relative to the drug-free control.

Conclusion

This compound's antifungal activity is intrinsically linked to its targeted disruption of the ergosterol biosynthesis pathway. By potently inhibiting the essential cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), it effectively depletes the fungal cell of its primary membrane sterol and causes the accumulation of toxic precursors. This dual-impact mechanism compromises the structural and functional integrity of the fungal membrane, leading to growth inhibition. The quantitative data from IC50 and MIC assays confirm its potency against a broad spectrum of fungi. The detailed experimental protocols provided herein serve as a foundation for further research into the efficacy of this compound and the development of novel CYP51 inhibitors with improved selectivity and therapeutic profiles. A thorough understanding of this core mechanism remains fundamental for professionals engaged in antifungal drug discovery and development.

References

In Vitro Anti-Cancer Properties of Ketoconazole on Hepatocellular Carcinoma Cell Lines: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), an imidazole-based antifungal agent, has demonstrated significant anti-cancer properties against hepatocellular carcinoma (HCC) in vitro. This technical guide provides a comprehensive overview of the mechanisms of action, experimental validation, and key signaling pathways involved in this compound's effects on HCC cell lines. The primary anti-neoplastic activities of this compound in HCC cells are the induction of G0/G1 phase cell cycle arrest and the promotion of apoptosis. These effects are mediated through two principal signaling pathways: a p53-dependent pathway and a PTGS2-mediated mitophagy pathway. This document details the experimental protocols to assess these effects and presents quantitative data from studies on relevant HCC cell lines.

Core Mechanisms of Action

This compound exerts its anti-cancer effects on HCC cell lines primarily through two distinct, yet potentially interconnected, mechanisms:

  • Induction of G0/G1 Cell Cycle Arrest: this compound has been shown to halt the proliferation of HCC cells by arresting them in the G0/G1 phase of the cell cycle.[1][2] This arrest is more pronounced in HCC cells with wild-type p53, such as Hep G2, compared to cells with mutated or deleted p53, like Hep 3B.[1][2] The mechanism involves the upregulation of the tumor suppressor protein p53 and the subsequent increase in the expression of cyclin-dependent kinase (CDK) inhibitors p21/Cip1 and p27/Kip1.[1][2] This leads to a decrease in the protein levels of cyclin D3 and CDK4, key regulators of the G1 to S phase transition.[1]

  • Induction of Apoptosis: this compound is a potent inducer of apoptosis in HCC cells.[3][4] This programmed cell death is triggered through at least two identified pathways:

    • p53-Dependent Apoptosis: In HCC cells with functional p53, this compound treatment leads to the nuclear accumulation of p53.[3] This, in turn, upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2, shifting the Bax/Bcl-2 ratio in favor of apoptosis.[3] The activation of caspase-3 and subsequent cleavage of Poly-(ADP ribose) polymerase (PARP) are key downstream events leading to the execution of apoptosis.[3]

    • PTGS2-Mediated Mitophagy and Subsequent Apoptosis: A novel mechanism involves the this compound-induced suppression of prostaglandin-endoperoxide synthase 2 (PTGS2), also known as cyclooxygenase-2 (COX-2).[4][5] The downregulation of PTGS2 activates PINK1-PRKN-mediated mitophagy, leading to mitochondrial dysfunction and consequent apoptosis.[4][5] This pathway highlights a link between inflammation (via PTGS2) and mitochondrial quality control in the context of this compound's anti-cancer activity.

Quantitative Data

The following tables summarize the quantitative data regarding the in vitro anti-cancer effects of this compound on HCC cell lines.

Table 1: IC50 Values of this compound in Cancer Cell Lines

Cell LineCancer TypeIC50 (µM)Citation
HepG2Hepatocellular Carcinoma~50.3 (racemic)[6][7][8][9]
Hep 3BHepatocellular CarcinomaNot specified
COLO 205Colorectal CarcinomaNot specified
HT 29Colorectal CarcinomaNot specified

Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.

Table 2: Effect of this compound on Cell Cycle Distribution in HCC Cell Lines

Cell LineThis compound Concentration (µM)Duration (hours)% of Cells in G0/G1 PhaseCitation
Hep G220Not specifiedSignificantly Increased[1][2]
Hep 3B20Not specifiedLess Profound Increase[1][2]

Table 3: Effect of this compound on Apoptosis-Related Protein Expression in HCC Cell Lines

Cell LineThis compound Concentration (µM)Duration (hours)Change in p53 Protein LevelChange in Bax/Bcl-2 RatioCitation
Hep G2524~3-fold increaseIncreased[3]
Hep 3BNot specifiedNot specifiedNo significant changeNo significant change[3]

Experimental Protocols

This section provides detailed methodologies for the key experiments used to evaluate the in vitro anti-cancer properties of this compound on HCC cell lines.

Cell Culture
  • Cell Lines:

    • Hep G2 (ATCC® HB-8065™): p53 wild-type human hepatocellular carcinoma cell line.

    • Hep 3B (ATCC® HB-8064™): p53-null human hepatocellular carcinoma cell line.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2. The medium is changed every 2-3 days, and cells are subcultured upon reaching 80-90% confluency.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Procedure:

    • Seed HCC cells (e.g., 5 x 10³ cells/well) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of this compound (e.g., 0, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Procedure:

    • Seed HCC cells in 6-well plates and treat with the desired concentration of this compound (e.g., IC50 concentration) for 24 or 48 hours.

    • Harvest the cells by trypsinization and wash with cold PBS.

    • Resuspend the cells in 1X Annexin V binding buffer.

    • Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This assay determines the distribution of cells in the different phases of the cell cycle.

  • Procedure:

    • Treat HCC cells with this compound as described for the apoptosis assay.

    • Harvest and wash the cells with PBS.

    • Fix the cells in ice-cold 70% ethanol (B145695) overnight at -20°C.

    • Wash the cells with PBS and resuspend in a staining solution containing PI and RNase A.

    • Incubate for 30 minutes at room temperature in the dark.

    • Analyze the DNA content by flow cytometry. The percentage of cells in the G0/G1, S, and G2/M phases is determined based on the fluorescence intensity.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways.

  • Procedure:

    • Treat HCC cells with this compound and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

    • Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against target proteins (e.g., p53, p21, p27, cyclin D3, CDK4, Bax, Bcl-2, PARP, PTGS2, PINK1, PRKN, and a loading control like β-actin or GAPDH) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize with an imaging system.

    • Quantify the band intensities using densitometry software and normalize to the loading control.

Visualizations: Signaling Pathways and Experimental Workflows

Signaling Pathways

p53_dependent_apoptosis This compound This compound p53 p53 (nuclear accumulation) This compound->p53 bax Bax (pro-apoptotic) p53->bax + bcl2 Bcl-2 (anti-apoptotic) p53->bcl2 - bax_bcl2_ratio Increased Bax/Bcl-2 Ratio bax->bax_bcl2_ratio bcl2->bax_bcl2_ratio caspase3 Caspase-3 Activation bax_bcl2_ratio->caspase3 parp PARP Cleavage caspase3->parp apoptosis Apoptosis parp->apoptosis

Caption: p53-Dependent Apoptotic Pathway Induced by this compound.

ptgs2_mitophagy_apoptosis This compound This compound ptgs2 PTGS2 (COX-2) This compound->ptgs2 - pink1_prkn PINK1-PRKN Signaling ptgs2->pink1_prkn inhibition of mitophagy Exacerbated Mitophagy pink1_prkn->mitophagy mito_dysfunction Mitochondrial Dysfunction mitophagy->mito_dysfunction apoptosis Apoptosis mito_dysfunction->apoptosis

Caption: PTGS2-Mediated Mitophagy Pathway Leading to Apoptosis.

g0_g1_arrest This compound This compound p53 p53 This compound->p53 + p21_p27 p21/Cip1 & p27/Kip1 p53->p21_p27 + cyclinD3_CDK4 Cyclin D3 / CDK4 Complex p21_p27->cyclinD3_CDK4 - g1_s_transition G1 to S Phase Transition cyclinD3_CDK4->g1_s_transition promotes g0_g1_arrest G0/G1 Arrest cyclinD3_CDK4->g0_g1_arrest inhibition leads to

Caption: G0/G1 Cell Cycle Arrest Pathway Induced by this compound.

Experimental Workflows

experimental_workflow_viability_apoptosis start HCC Cell Culture (Hep G2, Hep 3B) treatment This compound Treatment (Dose-response & Time-course) start->treatment mtt_assay MTT Assay treatment->mtt_assay apoptosis_assay Annexin V/PI Staining treatment->apoptosis_assay Treat with IC50 concentration ic50 Determine IC50 mtt_assay->ic50 flow_cytometry_apoptosis Flow Cytometry Analysis (% Apoptotic Cells) apoptosis_assay->flow_cytometry_apoptosis

Caption: Workflow for Cell Viability and Apoptosis Assays.

experimental_workflow_cellcycle_westernblot start HCC Cell Culture & Treatment (IC50 this compound) cell_cycle_analysis Cell Cycle Analysis (PI Staining) start->cell_cycle_analysis protein_extraction Protein Extraction start->protein_extraction flow_cytometry_cellcycle Flow Cytometry Analysis (% Cells in G0/G1, S, G2/M) cell_cycle_analysis->flow_cytometry_cellcycle western_blot Western Blot Analysis (p53, p21, Bax, Bcl-2, etc.) protein_extraction->western_blot quantification Densitometry & Quantification western_blot->quantification

Caption: Workflow for Cell Cycle and Western Blot Analyses.

Conclusion

The in vitro evidence strongly supports the potential of this compound as an anti-cancer agent for hepatocellular carcinoma. Its ability to induce both G0/G1 cell cycle arrest and apoptosis through well-defined signaling pathways in HCC cell lines provides a solid foundation for further preclinical and clinical investigation. The differential effects observed in p53 wild-type and p53-null cell lines suggest that p53 status could be a potential biomarker for predicting the response to this compound treatment. The detailed protocols and compiled data in this guide offer a valuable resource for researchers aiming to explore and build upon these findings in the field of HCC drug discovery and development.

References

Ketoconazole's Role in Inhibiting Steroidogenesis for Cancer Therapy: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, has been repurposed as a significant inhibitor of steroidogenesis for the treatment of various hormone-dependent cancers. Its primary mechanism of action involves the non-selective inhibition of several cytochrome P450 (CYP450) enzymes that are critical for the biosynthesis of steroid hormones, including androgens and cortisol. This technical guide provides an in-depth analysis of this compound's mechanism of action, its application in cancer therapy, quantitative data on its inhibitory effects, and detailed experimental protocols for its study.

Introduction

Steroid hormones, such as androgens and glucocorticoids, play a pivotal role in the proliferation and survival of hormone-dependent cancers like prostate cancer and certain types of adrenal tumors. The biosynthesis of these steroids, known as steroidogenesis, is a complex process involving a series of enzymatic reactions predominantly catalyzed by cytochrome P450 enzymes. This compound has emerged as a therapeutic agent that effectively targets this pathway, thereby depriving cancer cells of the hormonal stimulation necessary for their growth. This document serves as a comprehensive resource for understanding and investigating the role of this compound in cancer therapy through the inhibition of steroidogenesis.

Mechanism of Action: Inhibition of Steroidogenic Enzymes

This compound exerts its inhibitory effects on steroidogenesis by binding to the heme iron of several key cytochrome P450 enzymes, thereby blocking their catalytic activity.[1] The primary targets of this compound in the steroidogenic pathway are:

  • CYP17A1 (17α-hydroxylase/17,20-lyase): This is a crucial enzyme in the production of androgens and cortisol.[2][3] this compound is a potent inhibitor of both the 17α-hydroxylase and 17,20-lyase activities of CYP17A1.[1][4] Inhibition of the 17,20-lyase activity is particularly important in prostate cancer as it blocks the conversion of pregnenolone (B344588) and progesterone (B1679170) derivatives into dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, which are precursors to testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT).[4][5][6]

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): This enzyme catalyzes the initial and rate-limiting step in steroidogenesis, the conversion of cholesterol to pregnenolone.[7] this compound has been shown to inhibit CYP11A1 activity, thus reducing the overall flux of steroid hormone production.[7]

  • CYP11B1 (11β-hydroxylase): This enzyme is responsible for the final step in cortisol synthesis, the conversion of 11-deoxycortisol to cortisol.[8] this compound's inhibition of CYP11B1 is the basis for its use in the management of Cushing's syndrome, a condition characterized by excessive cortisol production.[8]

  • Other Enzymes: this compound can also inhibit other steroidogenic enzymes, including 3β-hydroxysteroid dehydrogenase (3β-HSD) and 21-hydroxylase, although its effects on these enzymes may be less potent compared to its inhibition of CYP17A1 and CYP11B1.[9][10]

The multi-targeted inhibition of these enzymes leads to a significant reduction in the synthesis of androgens and cortisol, providing a therapeutic benefit in hormone-dependent cancers.

Signaling Pathway of Steroidogenesis and this compound's Intervention

The following diagram illustrates the major pathways of steroid biosynthesis and the points of inhibition by this compound.

steroidogenesis_inhibition cluster_cholesterol Mitochondria Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD _17OH_Pregnenolone 17α-OH-Pregnenolone Pregnenolone->_17OH_Pregnenolone CYP17A1 (17α-hydroxylase) CYP17A1_hydroxylase CYP17A1_hydroxylase p1 _17OH_Progesterone 17α-OH-Progesterone Progesterone->_17OH_Progesterone CYP17A1 (17α-hydroxylase) _11_Deoxycorticosterone 11-Deoxycorticosterone Progesterone->_11_Deoxycorticosterone CYP21A2 p2 DHEA DHEA _17OH_Pregnenolone->DHEA CYP17A1 (17,20-lyase) CYP17A1_lyase CYP17A1_lyase p3 Androstenedione Androstenedione _17OH_Progesterone->Androstenedione CYP17A1 (17,20-lyase) _11_Deoxycortisol 11-Deoxycortisol _17OH_Progesterone->_11_Deoxycortisol CYP21A2 p4 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD Estrone Estrone Androstenedione->Estrone Aromatase Estradiol Estradiol Testosterone->Estradiol Aromatase Estrone->Estradiol 17β-HSD Corticosterone Corticosterone _11_Deoxycorticosterone->Corticosterone CYP11B1/B2 Cortisol Cortisol Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 _11_Deoxycortisol->Cortisol CYP11B1 This compound This compound CYP11A1 CYP11A1 This compound->CYP11A1 This compound->CYP17A1_hydroxylase This compound->CYP17A1_lyase CYP11B1 CYP11B1 This compound->CYP11B1 This compound->p1 This compound->p2 This compound->p3 This compound->p4

Caption: Steroidogenesis pathway and sites of this compound inhibition.

Quantitative Data on this compound's Inhibitory Activity

The following tables summarize the quantitative data on the inhibitory effects of this compound on steroidogenic enzymes and its clinical efficacy in cancer therapy.

Table 1: In Vitro Inhibitory Activity of this compound on Steroidogenic Enzymes

Enzyme TargetSystemIC50 / Ki ValueReference
CYP17A1 (17α-hydroxylase)Rat Ovarian CellsIC50: 1.8 µg/mL (3.36 µM)[7]
CYP17A1 (17,20-lyase)Rat Testis MicrosomesKi: 0.40 µM[11]
CYP11A1Rat Ovarian CellsIC50: 0.3 µg/mL (0.56 µM)[7]
CYP19A1 (Aromatase)Rat Ovarian CellsIC50: 0.3 µg/mL (0.56 µM)[7]
CYP11B1Human Adrenal MitochondriaSignificant inhibition at 2.0 µM[9]
3β-HSDHuman Ovary59% inhibition with 10-fold excess KZ[10]
21-HydroxylaseHuman Adrenal MicrosomesSignificant inhibition at 5 µM[9]
CYP3A4Human Liver Microsomes(-)-ketoconazole IC50: 0.90 µM[2][12]
CYP3A4Human Liver Microsomes(+)-ketoconazole IC50: 1.69 µM[2][12]

Table 2: Clinical Efficacy of this compound in Prostate Cancer

Study PopulationTreatment RegimenPSA Response (≥50% decline)Median Time to ProgressionReference
Castration-Resistant Prostate Cancer (CRPC)This compound (400 mg TID) + Hydrocortisone14%-[13]
CRPC, chemotherapy-naiveThis compound (200-400 mg TID) + Corticosteroid~50% in 8 of 17 studies2.6-14.5 months (PFS)[14]
Metastatic CRPCThis compound (600-1200 mg/day) + weekly Docetaxel62%-[15]

Table 3: Clinical Efficacy of this compound in Adrenal Carcinoma and Cushing's Syndrome

ConditionTreatment RegimenOutcomeReference
Adrenocortical CarcinomaThis compound (600-1200 mg/day)Significant fall in plasma and urinary cortisol[16]
Cushing's DiseaseThis compound (median final dose 600 mg/day)49.3% of patients had normal urinary free cortisol[17]
Cushing's SyndromeThis compound monotherapy (up to 1000 mg/day)Poor control of cortisol levels in a case study[18]

Experimental Protocols

In Vitro Assessment of Steroidogenesis Inhibition using H295R Cells

The human adrenocortical carcinoma cell line H295R is a widely accepted in vitro model for studying the effects of chemicals on steroidogenesis, as it expresses all the key enzymes of the pathway.[19][20]

Objective: To determine the effect of this compound on the production of steroid hormones (e.g., cortisol, testosterone, estradiol) in H295R cells.

Materials:

  • H295R cells

  • Complete growth medium (e.g., DMEM/F12 supplemented with serum and antibiotics)

  • Serum-free medium

  • This compound stock solution (in DMSO)

  • Forskolin (positive control for induction of steroidogenesis)

  • 24-well or 96-well cell culture plates

  • LC-MS/MS or ELISA kits for hormone quantification

Procedure:

  • Cell Seeding: Seed H295R cells in 24-well or 96-well plates at a density that allows for optimal growth over the experimental period. Incubate at 37°C and 5% CO2 for 24 hours to allow for cell attachment.[19]

  • Chemical Exposure:

    • After 24 hours, remove the growth medium and wash the cells once with serum-free medium.[19]

    • Add fresh serum-free medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (e.g., 10 µM forskolin).[19] Ensure the final solvent concentration is consistent across all wells (typically ≤0.1%).

    • Incubate the cells for 48 hours at 37°C and 5% CO2.[19]

  • Sample Collection:

    • After the 48-hour exposure, carefully collect the culture medium from each well.[19]

    • Store the medium at -80°C until hormone analysis.[19]

    • The remaining cells can be used for a cell viability assay (e.g., MTT or LDH assay) to assess cytotoxicity of the treatment.

Workflow Diagram:

H295R_Workflow start Seed H295R cells in multi-well plate incubate1 Incubate for 24h start->incubate1 expose Expose cells to this compound (and controls) for 48h incubate1->expose collect Collect culture medium expose->collect viability Perform cell viability assay expose->viability store Store medium at -80°C collect->store hormone_analysis Quantify steroid hormones (LC-MS/MS or ELISA) store->hormone_analysis end Data Analysis hormone_analysis->end viability->end

Caption: Experimental workflow for H295R steroidogenesis assay.

Quantification of Steroid Hormones by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the simultaneous quantification of multiple steroid hormones.[5][21]

Objective: To quantify the levels of various steroid hormones in cell culture medium or patient plasma/serum samples.

Materials:

  • Liquid chromatography system coupled to a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).[5][6]

  • Analytical column (e.g., C18 column).[6]

  • Mobile phases (e.g., methanol, water with formic acid or ammonium (B1175870) fluoride).

  • Steroid hormone standards and deuterated internal standards.[6]

  • Sample preparation reagents (e.g., methyl tert-butyl ether (MTBE) for liquid-liquid extraction or solid-phase extraction (SPE) cartridges).[5][21]

Procedure:

  • Sample Preparation:

    • Liquid-Liquid Extraction (LLE): To 200 µL of sample (medium or plasma), add an internal standard mix and 1 mL of MTBE. Vortex to mix, then centrifuge to separate the phases. The organic (upper) layer containing the steroids is transferred to a new tube and evaporated to dryness. The residue is reconstituted in the mobile phase for injection.[6]

    • Solid-Phase Extraction (SPE): Condition an SPE cartridge according to the manufacturer's instructions. Load the sample onto the cartridge. Wash the cartridge to remove interfering substances. Elute the steroid hormones with an appropriate solvent. Evaporate the eluate and reconstitute in the mobile phase.[21]

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Separate the steroid hormones using a suitable chromatographic gradient.

    • Detect and quantify the hormones using multiple reaction monitoring (MRM) in a triple quadrupole mass spectrometer or by high-resolution mass spectrometry.[5]

  • Data Analysis:

    • Generate a standard curve for each steroid hormone using the peak area ratios of the analyte to its corresponding internal standard.

    • Calculate the concentration of each hormone in the samples based on the standard curve.

Logical Relationship Diagram:

LCMS_Logic cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (Medium or Plasma) add_is Add Internal Standards sample->add_is extract Extraction (LLE or SPE) add_is->extract evap Evaporation extract->evap reconstitute Reconstitution evap->reconstitute inject Injection into LC-MS/MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM or HRMS) separate->detect integrate Peak Integration detect->integrate std_curve Standard Curve Generation integrate->std_curve quantify Quantification of Hormones std_curve->quantify

Caption: Logical workflow for steroid hormone analysis by LC-MS/MS.

Conclusion

This compound is a potent inhibitor of steroidogenesis with established clinical utility in the treatment of hormone-dependent cancers, particularly prostate cancer and adrenal tumors. Its mechanism of action, centered on the inhibition of key CYP450 enzymes, provides a strong rationale for its use in oncology. The experimental protocols detailed in this guide offer a framework for researchers to further investigate the effects of this compound and to discover and evaluate new inhibitors of steroidogenesis for cancer therapy. The quantitative data presented underscores the significant impact of this compound on steroid hormone levels and its clinical efficacy. Future research should focus on developing more selective inhibitors of specific steroidogenic enzymes to minimize off-target effects and improve therapeutic outcomes.

References

Investigating the Anti-Androgenic Effects of Ketoconazole in Prostate Cancer: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the anti-androgenic properties of ketoconazole (B1673606), a broad-spectrum antifungal agent repurposed for the treatment of advanced prostate cancer. We delve into its primary mechanism of action as an inhibitor of androgen biosynthesis and explore its secondary, direct cytotoxic effects on prostate cancer cells. This document synthesizes quantitative data from key preclinical and clinical studies, presents detailed experimental protocols for assessing its efficacy, and visualizes the core biological pathways and experimental workflows. The objective is to furnish researchers and drug development professionals with a comprehensive resource on the multifaceted anti-tumor activity of this compound in the context of prostate cancer.

Introduction

Prostate cancer is a leading cause of cancer-related mortality in men, with its growth and progression being heavily dependent on androgen receptor (AR) signaling. Androgen deprivation therapy (ADT) remains the cornerstone of treatment for advanced disease. However, patients invariably progress to a state known as castration-resistant prostate cancer (CRPC), where the disease progresses despite castrate levels of serum testosterone (B1683101). Research has revealed that CRPC is not truly hormone-independent but often relies on intratumoral or adrenal androgen synthesis to reactivate AR signaling.[1]

This compound, an imidazole (B134444) derivative, was initially developed as an antifungal agent. It exerts its therapeutic effect in prostate cancer by inhibiting key enzymes in the steroidogenesis pathway, thereby reducing the production of androgens from both testicular and adrenal sources.[2][3] High-dose this compound (e.g., 400 mg three times daily) has been utilized as a second-line hormonal therapy for CRPC, demonstrating clinical efficacy in reducing prostate-specific antigen (PSA) levels and alleviating symptoms.[2][3] This guide explores the molecular mechanisms, experimental validation, and clinical data supporting the use of this compound in prostate cancer.

Mechanism of Action

This compound exhibits a dual mechanism of action against prostate cancer: indirect, through the inhibition of androgen synthesis, and direct, through cytotoxicity.

Inhibition of Androgen Biosynthesis

The primary anti-neoplastic effect of this compound in prostate cancer stems from its role as a potent, albeit non-selective, inhibitor of cytochrome P450 enzymes.[2][4] Specifically, it targets CYP17A1 (steroid 17α-hydroxylase/17,20-lyase) , a critical enzyme in the androgen biosynthesis pathway.[1][2][4] CYP17A1 catalyzes two key reactions:

These products are the essential precursors for testosterone and dihydrotestosterone (B1667394) (DHT). By blocking CYP17A1, this compound effectively shuts down androgen production in both the testes and the adrenal glands, depriving prostate cancer cells of the ligands required for AR activation.[3]

G cluster_pathway Androgen Biosynthesis Pathway cluster_inhibitor Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD OH_Preg 17α-OH-Pregnenolone Pregnenolone->OH_Preg CYP17A1 (17α-hydroxylase) OH_Prog 17α-OH-Progesterone Progesterone->OH_Prog CYP17A1 (17α-hydroxylase) DHEA DHEA OH_Preg->DHEA CYP17A1 (17,20-lyase) Androstenedione Androstenedione OH_Prog->Androstenedione CYP17A1 (17,20-lyase) DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone 17β-HSD DHT DHT (Active Ligand) Testosterone->DHT 5α-reductase AR Androgen Receptor (AR) DHT->AR Transcription Gene Transcription (e.g., PSA, TMPRSS2) AR->Transcription Keto This compound Keto->OH_Preg Keto->OH_Prog G Keto This compound PCa_Cell Prostate Cancer Cell (Androgen-Independent) Keto->PCa_Cell Bax Bax Induction PCa_Cell->Bax Triggers Mitochondria Mitochondrial Pore Formation Bax->Mitochondria CytoC Cytochrome c Release Mitochondria->CytoC Caspase Caspase Activation CytoC->Caspase Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis G cluster_culture Cell Culture & Treatment cluster_viability Viability Assay cluster_protein Protein Analysis A1 Seed Prostate Cancer Cells (e.g., LNCaP) A2 Incubate 24h A1->A2 A3 Treat with this compound (and Vehicle Control) A2->A3 A4 Incubate for Experimental Period (e.g., 48h) A3->A4 B1 Add MTT Reagent A4->B1 C1 Harvest Cells & Lyse A4->C1 B2 Incubate 4h B1->B2 B3 Solubilize Formazan B2->B3 B4 Read Absorbance (570 nm) B3->B4 C2 Quantify Protein (BCA) C1->C2 C3 Western Blot (AR, PSA, β-actin) C2->C3 C4 Image & Quantify Bands C3->C4

References

An In-depth Technical Guide to the Molecular Basis of Ketoconazole Resistance in Candida albicans

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candida albicans remains a significant opportunistic fungal pathogen, capable of causing a spectrum of infections from superficial mucosal candidiasis to life-threatening systemic disease. The azole class of antifungals, including ketoconazole (B1673606), has long been a cornerstone of therapy. However, the emergence of resistance poses a significant clinical challenge. This guide provides a detailed overview of the primary molecular mechanisms conferring this compound resistance in C. albicans, offering insights for research and the development of novel therapeutic strategies.

This compound, like other azoles, functions by inhibiting the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is encoded by the ERG11 gene.[1][2] This enzyme is critical in the ergosterol (B1671047) biosynthesis pathway, and its inhibition leads to the depletion of ergosterol, a vital component of the fungal cell membrane, and the accumulation of toxic sterol intermediates.[3][4] Resistance to this compound in C. albicans is a multifactorial phenomenon, primarily driven by alterations in the drug target, increased drug efflux, and modifications of the ergosterol biosynthesis pathway.

Core Resistance Mechanisms

The molecular underpinnings of this compound resistance in C. albicans are complex and often involve the interplay of several mechanisms. The most well-characterized of these include:

  • Alterations in the Drug Target (Erg11p): Point mutations in the ERG11 gene can lead to amino acid substitutions in the lanosterol 14α-demethylase enzyme.[2][5] These changes can reduce the binding affinity of this compound to its target, thereby diminishing the drug's inhibitory effect.[5]

  • Overexpression of Efflux Pumps: C. albicans possesses several ATP-binding cassette (ABC) transporters and major facilitator superfamily (MFS) transporters that can actively pump azole antifungals out of the cell, reducing the intracellular drug concentration. The most significant of these are Cdr1p, Cdr2p (ABC transporters), and Mdr1p (MFS transporter).[6][7][8][9] Overexpression of the genes encoding these pumps (CDR1, CDR2, and MDR1) is a common mechanism of azole resistance.[7][8][9][10]

  • Upregulation of the Ergosterol Biosynthesis Pathway: Increased expression of ERG11 can lead to higher levels of the target enzyme, requiring a greater concentration of this compound to achieve an inhibitory effect.[3][10][11] This upregulation is often controlled by gain-of-function mutations in the transcription factor Upc2p.[4][12][13][14][15]

  • Alterations in the Ergosterol Biosynthesis Pathway: Mutations in other genes within the ergosterol biosynthesis pathway, such as ERG3, can also contribute to azole resistance.[16][17] Inactivation of ERG3 prevents the formation of a toxic sterol intermediate that accumulates when Erg11p is inhibited by azoles.[16][17][18]

Quantitative Data Summary

Table 1: Common Amino Acid Substitutions in Erg11p Associated with Azole Resistance
Amino Acid SubstitutionReported Effect on Azole SusceptibilityReference(s)
A114SIncreased resistance to fluconazole (B54011) and voriconazole.[2][19]
Y132HIncreased resistance to fluconazole and voriconazole.[2][19]
Y132FIncreased resistance to fluconazole and voriconazole.[2][19]
K143RIncreased resistance to fluconazole and voriconazole.[2][19]
K143QIncreased resistance to fluconazole and voriconazole.[2][19]
Y257HIncreased resistance to fluconazole and voriconazole.[2][19]
L321FPotentially associated with fluconazole resistance.[20]

Note: While much of the specific data is for fluconazole and voriconazole, these mutations are often associated with cross-resistance to other azoles, including this compound.

Table 2: Overexpression of Efflux Pump Genes in Azole-Resistant C. albicans
GeneType of TransporterFold Increase in Expression (Resistant vs. Susceptible)Reference(s)
CDR1ABC TransporterVariable, can be significantly upregulated.[21]
CDR2ABC TransporterOften co-regulated with CDR1.[9]
MDR1MFS TransporterCan be highly overexpressed (>200-fold).[22]

Signaling Pathways and Regulatory Networks

The expression of genes involved in this compound resistance is tightly regulated by a network of transcription factors.

G cluster_0 Regulation of Efflux Pumps cluster_1 Regulation of Ergosterol Biosynthesis Tac1 Tac1p (Transcription Factor) CDR1 CDR1 (Efflux Pump Gene) Tac1->CDR1 Activates CDR2 CDR2 (Efflux Pump Gene) Tac1->CDR2 Activates Mrr1 Mrr1p (Transcription Factor) MDR1 MDR1 (Efflux Pump Gene) Mrr1->MDR1 Activates Upc2 Upc2p (Transcription Factor) ERG11 ERG11 (Target Enzyme Gene) Upc2->ERG11 Activates Ergosterol_genes Other ERG Genes Upc2->Ergosterol_genes Activates This compound This compound This compound->Tac1 Induces GOF mutations This compound->Mrr1 Induces GOF mutations This compound->Upc2 Induces GOF mutations

Caption: Regulation of key resistance genes by transcription factors.

Gain-of-function (GOF) mutations in TAC1 and MRR1 lead to the constitutive overexpression of CDR1/CDR2 and MDR1, respectively.[7][8][14] Similarly, GOF mutations in UPC2 result in the upregulation of ERG11 and other genes in the ergosterol biosynthesis pathway.[4][13][14]

Experimental Protocols

Sequencing of the ERG11 Gene to Identify Point Mutations

Objective: To identify nucleotide changes in the ERG11 gene that result in amino acid substitutions.

Methodology:

  • DNA Extraction: Genomic DNA is isolated from C. albicans cultures grown in a suitable medium (e.g., YPD broth). Standard fungal DNA extraction kits or protocols (e.g., phenol-chloroform extraction) can be used.

  • PCR Amplification: The entire coding sequence of the ERG11 gene is amplified using polymerase chain reaction (PCR) with specific primers designed to flank the gene.

  • PCR Product Purification: The amplified PCR product is purified to remove unincorporated primers and dNTPs. This can be achieved using commercially available PCR purification kits.

  • DNA Sequencing: The purified PCR product is sequenced using Sanger sequencing. Both forward and reverse primers are used for sequencing to ensure accuracy.

  • Sequence Analysis: The obtained sequences are aligned with a reference ERG11 sequence from a susceptible C. albicans strain (e.g., SC5314) to identify any nucleotide substitutions. The identified mutations are then translated to determine the resulting amino acid changes.[23][24]

Gene Expression Analysis of Efflux Pumps by RT-qPCR

Objective: To quantify the mRNA levels of CDR1, CDR2, and MDR1 to determine if they are overexpressed.

Methodology:

  • RNA Extraction: Total RNA is extracted from C. albicans cells grown to mid-log phase. It is crucial to use a method that efficiently lyses the fungal cell wall and preserves RNA integrity.

  • RNA Quality and Quantity Assessment: The concentration and purity of the extracted RNA are determined using a spectrophotometer (e.g., NanoDrop). RNA integrity is assessed by gel electrophoresis.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.

  • Real-Time Quantitative PCR (RT-qPCR): The cDNA is used as a template for qPCR with specific primers for CDR1, CDR2, MDR1, and a reference gene (e.g., ACT1) for normalization. The reaction is performed in a real-time PCR cycler using a fluorescent dye (e.g., SYBR Green) or sequence-specific probes.[22][25][26]

  • Data Analysis: The relative expression levels of the target genes are calculated using the ΔΔCt method, normalizing to the expression of the reference gene.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To analyze the sterol composition of C. albicans to identify changes associated with resistance, such as the accumulation of specific sterol intermediates.

Methodology:

  • Sterol Extraction: A saponification-based method is used to extract non-saponifiable lipids (including sterols) from a pellet of C. albicans cells. This typically involves heating the cells in an alcoholic potassium hydroxide (B78521) solution.

  • Derivatization: The extracted sterols are often derivatized (e.g., silylated) to increase their volatility for GC analysis.

  • Gas Chromatography (GC) Separation: The derivatized sterol extract is injected into a gas chromatograph equipped with a suitable capillary column (e.g., DB-1 or DB-5MS).[27] The column temperature is programmed to separate the different sterol components based on their boiling points and interactions with the stationary phase.[27]

  • Mass Spectrometry (MS) Detection and Identification: As the separated sterols elute from the GC column, they enter a mass spectrometer. The mass spectrometer ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, generating a unique mass spectrum for each compound. These spectra are compared to a library of known sterol spectra for identification.[27][28]

Visualizing Workflows and Pathways

Experimental Workflow for Investigating this compound Resistance

G cluster_0 Initial Characterization cluster_1 Molecular Analysis cluster_2 Biochemical Analysis Isolate Clinical Isolate of C. albicans Susceptibility Antifungal Susceptibility Testing (e.g., MIC determination) Isolate->Susceptibility Resistant This compound-Resistant Phenotype Susceptibility->Resistant Genomic_DNA Genomic DNA Extraction Resistant->Genomic_DNA RNA Total RNA Extraction Resistant->RNA Sterol_Extraction Sterol Extraction Resistant->Sterol_Extraction Sequencing ERG11 Sequencing Genomic_DNA->Sequencing RT_qPCR RT-qPCR for CDR1, CDR2, MDR1, ERG11 RNA->RT_qPCR Mutations ERG11 Mutations Identified Sequencing->Mutations Overexpression Gene Overexpression Detected RT_qPCR->Overexpression GC_MS GC-MS Analysis Sterol_Extraction->GC_MS Sterol_Profile Altered Sterol Profile GC_MS->Sterol_Profile

Caption: Workflow for identifying this compound resistance mechanisms.

Ergosterol Biosynthesis Pathway and Site of Azole Action

G AcetylCoA Acetyl-CoA Squalene Squalene AcetylCoA->Squalene Multiple Steps Lanosterol Lanosterol Squalene->Lanosterol MethylatedSterols 14α-methylated sterols Lanosterol->MethylatedSterols Erg11p Ergosterol Ergosterol MethylatedSterols->Ergosterol Multiple Steps (including Erg3p) ToxicSterol Toxic Sterol Intermediate MethylatedSterols->ToxicSterol Erg3p Erg11 Erg11p (Lanosterol 14α-demethylase) Erg3 Erg3p (Sterol Δ5,6-desaturase) This compound This compound This compound->Erg11

Caption: The ergosterol biosynthesis pathway in C. albicans.

Conclusion

This compound resistance in Candida albicans is a multifaceted problem driven by a combination of genetic and molecular events. A thorough understanding of the roles of ERG11 mutations, efflux pump overexpression, and alterations in the ergosterol biosynthesis pathway is essential for the development of effective diagnostic tools and novel therapeutic strategies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to investigate and combat this significant clinical challenge. Future efforts may focus on the development of inhibitors of efflux pumps or therapies that target the regulatory networks controlling resistance mechanisms.

References

Ketoconazole's Impact on Fungal Cell Membrane Integrity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the multifaceted impact of the imidazole (B134444) antifungal agent, ketoconazole (B1673606), on the integrity of the fungal cell membrane. By delving into its primary mechanism of action and the subsequent cellular responses, this document provides a comprehensive resource for researchers and professionals involved in antifungal drug development and fungal pathogenesis studies.

Executive Summary

This compound exerts its antifungal effect primarily by inhibiting the enzyme lanosterol (B1674476) 14α-demethylase, a critical component of the ergosterol (B1671047) biosynthesis pathway in fungi. This inhibition leads to a depletion of ergosterol, an essential sterol for maintaining the structural and functional integrity of the fungal cell membrane. The resulting membrane stress triggers a cascade of events, including increased permeability, leakage of vital intracellular components, and the activation of complex stress response signaling pathways. This guide provides a detailed examination of these processes, supported by quantitative data, experimental methodologies, and visual representations of the involved molecular pathways.

Primary Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's principal mode of action is the non-competitive inhibition of lanosterol 14α-demethylase (CYP51), a cytochrome P450 enzyme.[1][2] This enzyme is pivotal in the conversion of lanosterol to ergosterol, the predominant sterol in fungal cell membranes, analogous to cholesterol in mammalian cells.[1] By binding to the heme iron atom of the enzyme, this compound effectively blocks this demethylation step.[1] This disruption leads to two significant consequences: the depletion of ergosterol and the accumulation of toxic 14α-methylated sterol precursors, such as lanosterol.[1]

The absence of ergosterol and the integration of these aberrant sterols into the membrane profoundly disrupt its architecture and function. This leads to alterations in membrane fluidity, increased permeability, and the malfunction of membrane-associated enzymes and transport systems, ultimately inhibiting fungal growth and, at higher concentrations, leading to cell death.[1][3]

Data Presentation: Inhibition of Fungal Lanosterol 14α-Demethylase

The following table summarizes the inhibitory potency of this compound against lanosterol 14α-demethylase from the pathogenic yeast Candida albicans in comparison to the human homologue, highlighting its selectivity for the fungal enzyme.

Enzyme SourceThis compound IC50 (µM)Reference
Candida albicans0.039 - 0.30[4]
Homo sapiens≥30[4]

Disruption of Fungal Cell Membrane Integrity

The alteration of the sterol composition of the fungal cell membrane by this compound directly compromises its integrity, leading to a loss of its selective permeability. This results in the leakage of essential small molecules and ions from the cytoplasm, a key indicator of membrane damage.

Data Presentation: this compound-Induced Membrane Permeability Changes

While a comprehensive quantitative dataset is challenging to consolidate from existing literature, the following table summarizes the observed effects of this compound on fungal membrane permeability based on available studies. These studies consistently demonstrate a dose-dependent increase in membrane leakage.

ParameterFungal SpeciesThis compound ConcentrationObserved EffectReference
ATP Leakage Candida albicansHigh concentrationsRapid and heavy leakage of ATP[5][6]
Candida albicansLow concentrationsGrowth inhibition without significant ATP leakage[5][6]
Potassium (K+) Efflux Saccharomyces cerevisiae5.0 µM - 40 µMGlucose-dependent K+ efflux[7]
Microsporum gypseumFungistatic concentrationsSignificant increase in potassium content in wild-type strain[8]

Cellular Stress Responses to Membrane Disruption

The fungal cell perceives the membrane damage induced by this compound as a significant stress, triggering a complex network of signaling pathways aimed at mitigating the damage and promoting survival. Key among these are the Hsp90-calcineurin and the Cell Wall Integrity (CWI) pathways.

Hsp90 and Calcineurin Signaling

The molecular chaperone Hsp90 and the calcium-dependent phosphatase calcineurin are crucial for fungal tolerance to this compound.[9][10] Hsp90 is essential for the proper folding and function of numerous client proteins, including components of stress response pathways. Calcineurin, activated by calcium signaling, plays a vital role in regulating ion homeostasis, cell wall synthesis, and drug tolerance.[9][10] In Candida albicans, tolerance to this compound has been shown to be dependent on both Hsp90 and calcineurin.[9][10]

Hsp90_Calcineurin_Pathway This compound This compound Membrane_Stress Membrane Stress (Ergosterol Depletion) This compound->Membrane_Stress Ca_influx Ca2+ Influx Membrane_Stress->Ca_influx Calmodulin Calmodulin Ca_influx->Calmodulin Calcineurin Calcineurin Calmodulin->Calcineurin Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Dephosphorylation Hsp90 Hsp90 Hsp90->Calcineurin Stabilization Nucleus Nucleus Crz1->Nucleus Stress_Response_Genes Stress Response Genes Nucleus->Stress_Response_Genes Transcription

Hsp90 and Calcineurin Signaling in Response to this compound-Induced Membrane Stress.
Cell Wall Integrity (CWI) Pathway

The Cell Wall Integrity (CWI) pathway is a crucial signaling cascade that responds to stresses that challenge the fungal cell wall. Given that the cell membrane is intimately linked to the cell wall, it is plausible that the membrane perturbations caused by this compound activate the CWI pathway as a compensatory mechanism. This pathway is a MAP kinase cascade that ultimately leads to the activation of transcription factors that upregulate genes involved in cell wall synthesis and remodeling, such as chitin (B13524) synthases.[11][12] Studies have shown that imidazoles can trigger the activation of the MAPK Slt2 (Mpk1) in the CWI pathway in Saccharomyces cerevisiae.[13]

CWI_Pathway This compound This compound Membrane_Perturbation Membrane Perturbation This compound->Membrane_Perturbation Cell_Surface_Sensors Cell Surface Sensors (Wsc1, Mid2) Membrane_Perturbation->Cell_Surface_Sensors Rho1_GTPase Rho1-GTPase Cell_Surface_Sensors->Rho1_GTPase Pkc1 Pkc1 Rho1_GTPase->Pkc1 MAPK_Cascade MAPK Cascade (Bck1, Mkk1/2) Pkc1->MAPK_Cascade Slt2_Mpk1 Slt2/Mpk1 (MAPK) MAPK_Cascade->Slt2_Mpk1 Rlm1_SBF Rlm1, SBF (Transcription Factors) Slt2_Mpk1->Rlm1_SBF Nucleus Nucleus Rlm1_SBF->Nucleus Cell_Wall_Synthesis_Genes Cell Wall Synthesis Genes (e.g., Chitin Synthases) Nucleus->Cell_Wall_Synthesis_Genes Transcription

Cell Wall Integrity (CWI) Pathway Activation in Response to this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies used to investigate the effects of this compound on fungal cell membrane integrity.

Sterol Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is used to extract and quantify the sterol composition of fungal cells, allowing for the direct measurement of ergosterol depletion and the accumulation of precursor sterols following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Fungal cells are cultured to the mid-logarithmic phase and then treated with varying concentrations of this compound or a vehicle control for a specified duration.

  • Cell Harvesting and Lysis: Cells are harvested by centrifugation, washed, and then subjected to saponification with alcoholic potassium hydroxide (B78521) to break open the cells and hydrolyze sterol esters.

  • Sterol Extraction: The non-saponifiable lipids, including sterols, are extracted using an organic solvent such as n-heptane or hexane.

  • Derivatization (Optional but Recommended): The extracted sterols are often derivatized, for example, by silylation, to increase their volatility for GC analysis.

  • GC-MS Analysis: The derivatized sterol extract is injected into a gas chromatograph coupled to a mass spectrometer. The different sterols are separated based on their retention times and identified by their characteristic mass spectra.

  • Quantification: The abundance of each sterol is quantified by comparing the peak areas to those of known standards.

Membrane Potential Assay using DiSC3(5)

This assay utilizes the potentiometric fluorescent dye DiSC3(5) to assess changes in fungal plasma membrane potential, which is an indicator of membrane integrity and cellular metabolic state.

Methodology:

  • Cell Preparation: Fungal cells are grown to the desired growth phase, harvested, washed, and resuspended in a suitable buffer.

  • Dye Loading: The cells are incubated with DiSC3(5) dye. In polarized, metabolically active cells, the dye accumulates in the membrane, leading to self-quenching of its fluorescence.

  • Baseline Measurement: The baseline fluorescence of the dye-loaded cells is measured using a fluorometer.

  • This compound Treatment: this compound is added to the cell suspension.

  • Fluorescence Monitoring: Changes in fluorescence are monitored over time. Depolarization of the membrane, indicative of damage, causes the release of the dye into the medium, resulting in an increase in fluorescence.

Transmission Electron Microscopy (TEM)

TEM provides high-resolution images of the ultrastructure of fungal cells, allowing for the direct visualization of morphological changes in the cell membrane and other organelles following this compound treatment.

Methodology:

  • Cell Culture and Treatment: Fungal cells are cultured and treated with this compound as described previously.

  • Fixation: The cells are fixed, typically with glutaraldehyde (B144438) and osmium tetroxide, to preserve their ultrastructure.

  • Dehydration and Embedding: The fixed cells are dehydrated through a series of ethanol (B145695) concentrations and then embedded in a resin.

  • Sectioning: The resin blocks containing the cells are cut into ultrathin sections using an ultramicrotome.

  • Staining: The sections are stained with heavy metal salts, such as uranyl acetate (B1210297) and lead citrate, to enhance contrast.

  • Imaging: The stained sections are then observed under a transmission electron microscope.

Experimental Workflow Diagram

Experimental_Workflow cluster_treatment Cell Treatment cluster_analysis Analysis Fungal_Culture Fungal Culture Ketoconazole_Treatment This compound Treatment Fungal_Culture->Ketoconazole_Treatment Sterol_Analysis Sterol Analysis (GC-MS) Ketoconazole_Treatment->Sterol_Analysis Membrane_Potential Membrane Potential Assay (DiSC3(5)) Ketoconazole_Treatment->Membrane_Potential TEM Transmission Electron Microscopy (TEM) Ketoconazole_Treatment->TEM

General Experimental Workflow for Studying this compound's Effects.

Conclusion

This compound's primary antifungal activity stems from its targeted inhibition of ergosterol biosynthesis, leading to a catastrophic loss of fungal cell membrane integrity. This guide has provided a comprehensive overview of this mechanism, from the initial enzymatic inhibition to the subsequent disruption of membrane function and the activation of cellular stress responses. The presented quantitative data, detailed experimental protocols, and visual pathway diagrams offer a valuable resource for the scientific community engaged in the fight against fungal diseases. A deeper understanding of these intricate molecular interactions is paramount for the development of novel and more effective antifungal therapies.

References

Repurposing Ketoconazole for Breast Cancer Brain Metastasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

WINSTON-SALEM, NC – Preclinical research has identified the FDA-approved antifungal agent, ketoconazole (B1673606), as a promising candidate for the treatment and prevention of breast cancer brain metastasis (BCBM), a condition with a historically dismal prognosis. This in-depth guide consolidates the key findings, experimental methodologies, and mechanistic insights for researchers, scientists, and drug development professionals engaged in advancing oncology therapeutics.

Executive Summary

Breast cancer is the second leading cause of brain metastases in women, with patients facing a median survival of only 6-18 months post-diagnosis.[1][2] A significant challenge in treating BCBM is the blood-brain barrier, which restricts the efficacy of many systemic therapies. Recent investigations have centered on repurposing existing drugs that can effectively cross this barrier and target the molecular drivers of brain metastasis.

A pivotal study has demonstrated that this compound can selectively target and inhibit the growth of breast cancer cells that express a truncated, gain-of-function splice variant of the glioma-associated oncogene homolog 1 (GLI1), known as tGLI1.[3][4][5][6] This transcription factor is highly expressed in a majority of BCBM samples and is associated with the promotion of cancer stem cells (CSCs), preferential metastasis to the brain, and resistance to radiation therapy.[1]

Preclinical evidence indicates that this compound and its novel derivative, KCZ-7, suppress tGLI1-mediated BCBM by inhibiting its DNA-binding activity.[3][4][5][6] This action, in turn, downregulates the expression of stemness genes such as Nanog and OCT4.[3][4][5][6] In vivo studies have shown that systemic administration of this compound not only prevents the formation of brain metastases from circulating tGLI1-positive breast cancer cells but also inhibits the progression of established metastatic lesions.[3][4] Notably, a derivative, KCZ-7, has exhibited enhanced blood-brain barrier penetration and greater efficacy in reducing the frequency of BCBM in mouse models.[3][4]

These promising preclinical findings have prompted the initiation of a window-of-opportunity clinical trial (NCT03796273) to evaluate the safety, blood-brain barrier penetrance, and biological activity of this compound in patients with recurrent glioma and breast cancer brain metastases.[1][7][8]

Mechanism of Action: Targeting the tGLI1 Transcription Factor

The primary mechanism through which this compound exerts its anti-tumor activity in the context of BCBM is the inhibition of the tGLI1 transcription factor.

The Role of tGLI1 in Breast Cancer Brain Metastasis

tGLI1 is a tumor-specific, truncated isoform of the GLI1 protein, a key effector in the Hedgehog signaling pathway.[1] However, tGLI1 can also be activated through non-canonical pathways.[3] Its expression is enriched in BCBM and is correlated with:

  • Promotion of Cancer Stem Cells (CSCs): tGLI1 drives the expression of genes associated with stemness, such as Nanog and OCT4, leading to an expansion of the CSC population that is implicated in metastasis and therapeutic resistance.[3][4][5][6]

  • Preferential Brain Metastasis: tGLI1 expression has been shown to mediate the colonization of breast cancer cells in the brain.[3][4]

  • Therapeutic Resistance: Elevated tGLI1 levels are associated with resistance to radiotherapy.[1]

This compound's Inhibition of tGLI1 Activity

Mechanistic studies have revealed that this compound and its derivative KCZ-7 inhibit tGLI1's function by preventing its binding to DNA.[3][4][5][6] This disruption of tGLI1's transcriptional activity leads to the downregulation of its target genes, thereby suppressing the malignant phenotype. Another proposed mechanism involves the disruption of the functional interaction between tGLI1 and STAT3.[1]

G cluster_0 This compound Action This compound This compound tGLI1 tGLI1 This compound->tGLI1 Inhibits DNA_Binding tGLI1-DNA Binding tGLI1->DNA_Binding Target_Genes Stemness Genes (Nanog, OCT4) DNA_Binding->Target_Genes Activates Metastasis Brain Metastasis Target_Genes->Metastasis

This compound's signaling pathway inhibition.

Preclinical Data

The potential of this compound and its derivatives in treating BCBM is supported by robust in vitro and in vivo preclinical data.

In Vitro Efficacy

This compound has been shown to selectively kill tGLI1-expressing breast cancer cells, with heightened efficacy against the cancer stem cell subpopulation, while sparing cells that do not express tGLI1.[3][4]

Table 1: In Vitro Activity of this compound and Derivatives

Cell LineVectorIC50 (µM) - 72h
MDA-MB-231BRM Control> 20
GLI1> 20
tGLI12.5
SKBRM Control> 20
GLI1> 20
tGLI12.0

Data extracted from Doheny et al., Cancers, 2022.

In Vivo Efficacy in Mouse Models

Two experimental mouse models of breast cancer metastasis have demonstrated the in vivo potential of this compound and its derivatives.

In a prevention model, systemic administration of this compound prior to the introduction of tGLI1-positive breast cancer cells into circulation significantly reduced the colonization of these cells in the brain.

Table 2: In Vivo Prevention of Brain Metastasis with this compound

Treatment GroupMean Brain Bioluminescence (photons/s)p-value
Vehicle ~1.5 x 10^6< 0.01
This compound (50 mg/kg) ~0.5 x 10^6< 0.01

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

In a treatment model, this compound administration was initiated after the detection of established brain metastases. The treatment led to a significant suppression of metastatic progression.

Table 3: In Vivo Treatment of Established Brain Metastasis

Treatment GroupFold Change in Brain Bioluminescencep-value
Vehicle ~25< 0.05
This compound (50 mg/kg) ~5< 0.05

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Blood-Brain Barrier Penetration

Mass spectrometry analysis confirmed that this compound and its derivatives can cross the blood-brain barrier. The novel derivative, KCZ-7, demonstrated superior brain penetration compared to the parent compound.

Table 4: Blood-Brain Barrier Penetration of this compound and Derivatives

Compound (50 mg/kg)Mean Brain Concentration (ng/g)Mean Serum Concentration (ng/mL)Brain/Serum Ratio
This compound ~100~2000~0.05
KCZ-5 ~50~1500~0.03
KCZ-7 ~400~2500~0.16

Data estimated from graphical representations in Doheny et al., Cancers, 2022.

Clinical Development

The encouraging preclinical data provided a strong rationale for investigating this compound in a clinical setting for patients with BCBM.

Phase I "Window-of-Opportunity" Trial (NCT03796273)

A phase I clinical trial was initiated to assess the side effects and efficacy of this compound administered prior to surgery in patients with recurrent glioma or breast cancer that has metastasized to the brain.[7][8]

Trial Design:

  • Objective: To evaluate the safety, tolerability, and blood-brain barrier penetration of this compound. A key exploratory objective is to measure the modulation of tGLI1 expression and its signaling pathway in the resected tumor tissue.[7]

  • Patient Population: Patients with recurrent glioma or breast cancer with brain metastases scheduled for surgical resection.[7]

  • Treatment Protocol: Patients in the experimental arm receive oral this compound at a dose of 400 mg twice daily for 4-7 days leading up to surgery.[7]

  • Primary Outcome Measures:

    • Incidence of adverse events.

    • Concentration of this compound in plasma and resected brain tumor tissue.

  • Secondary Outcome Measures:

    • Change in tGLI1 expression in tumor tissue.

As of the latest updates, the trial is ongoing, and results on the primary and secondary outcome measures have not yet been publicly reported.

G cluster_1 Clinical Trial Workflow (NCT03796273) Patient_Enrollment Patient Enrollment (BCBM, Recurrent Glioma) Ketoconazole_Admin Oral this compound Administration Patient_Enrollment->Ketoconazole_Admin Surgery Surgical Resection of Brain Tumor Ketoconazole_Admin->Surgery Sample_Analysis Analysis of Plasma and Tumor Tissue Surgery->Sample_Analysis Endpoints Primary and Secondary Endpoints Assessment Sample_Analysis->Endpoints

Workflow of the NCT03796273 clinical trial.

Experimental Protocols

The following are summaries of the key experimental protocols employed in the preclinical evaluation of this compound for BCBM.

Cell Culture and Reagents
  • Cell Lines: Human breast cancer cell lines MCF7, MCF10A, BT-20, and SKBR3 were utilized. Isogenic cell lines stably expressing control, GLI1, or tGLI1 vectors were generated.

  • Reagents: this compound was obtained from a commercial supplier. The novel derivatives KCZ-5 and KCZ-7 were synthesized based on the this compound scaffold.

In Vitro Cell Viability Assay
  • Seeding: Cells were seeded in 96-well plates.

  • Treatment: Cells were treated with a dose range of this compound or its derivatives.

  • Analysis: Cell viability was assessed at 24, 48, and 72 hours post-treatment using a standard MTT or similar colorimetric assay. The half-maximal inhibitory concentration (IC50) was calculated.

In Vivo Mouse Models of Brain Metastasis
  • Animal Model: Female athymic nude mice were used.

  • Cell Inoculation: Luciferase-expressing human breast cancer cells were administered via intracardiac injection to model the circulation of tumor cells and subsequent metastasis.

  • Treatment:

    • Prevention Model: Mice received intraperitoneal injections of this compound (50 mg/kg) or vehicle 24 hours prior to cell inoculation and three times per week thereafter.

    • Treatment Model: Treatment with this compound (50 mg/kg) or vehicle was initiated upon the detection of brain metastases via bioluminescent imaging.

  • Monitoring: Tumor burden in the brain and other organs was monitored bi-weekly using an in vivo imaging system to detect bioluminescence.

Mass Spectrometry for Blood-Brain Barrier Penetration
  • Sample Collection: Tumor-naive mice were treated with a single intraperitoneal dose of this compound or its derivatives (50 mg/kg). Blood and brain tissue were collected at specified time points.

  • Sample Preparation: Brain tissue was homogenized, and both brain homogenates and serum samples were processed for analysis.

  • Analysis: The concentrations of the compounds in the brain and serum were quantified using liquid chromatography-mass spectrometry (LC-MS).

Chromatin Immunoprecipitation (ChIP)
  • Cross-linking: Cells were treated with formaldehyde (B43269) to cross-link proteins to DNA.

  • Chromatin Shearing: The cross-linked chromatin was sheared into smaller fragments using sonication.

  • Immunoprecipitation: An antibody specific to tGLI1 was used to immunoprecipitate the tGLI1-DNA complexes.

  • DNA Purification: The DNA was purified from the immunoprecipitated complexes.

  • Analysis: The purified DNA was analyzed by quantitative PCR (qPCR) or next-generation sequencing (ChIP-seq) to identify the DNA sequences bound by tGLI1.

Future Directions

The preclinical success of this compound and its derivatives in targeting tGLI1-positive BCBM has paved the way for further investigation. Key future directions include:

  • Completion and Analysis of the NCT03796273 Trial: The results of this trial will provide crucial insights into the safety, tolerability, and central nervous system penetrance of this compound in patients, as well as its on-target activity.

  • Further Development of KCZ-7: Given its superior blood-brain barrier penetration and efficacy in preclinical models, KCZ-7 warrants further development as a potential therapeutic for BCBM.

  • Biomarker Development: The identification of a robust biomarker to select patients with tGLI1-positive tumors will be essential for the clinical application of this therapeutic strategy.

  • Combination Therapies: Investigating the efficacy of this compound or its derivatives in combination with other treatment modalities, such as radiation therapy or targeted therapies, could lead to synergistic anti-tumor effects.

Conclusion

The repurposing of this compound as a therapeutic agent for breast cancer brain metastasis represents a promising and innovative approach to addressing a significant unmet medical need. The strong preclinical evidence for its mechanism of action and in vivo efficacy, coupled with the ongoing clinical investigation, underscores the potential of this strategy to improve outcomes for patients with this devastating disease. The continued exploration of this compound and its more potent derivatives could herald a new therapeutic option for a patient population with limited effective treatments.

References

Synthesis and Characterization of New Ketoconazole Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and evaluation of novel ketoconazole (B1673606) analogs. The document details experimental protocols for chemical synthesis and biological assays, presents quantitative data in a structured format, and includes visualizations of key pathways and workflows to support researchers in the field of antifungal drug discovery.

Introduction

This compound, a broad-spectrum imidazole (B134444) antifungal agent, functions by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase (CYP51).[1][2][3] This enzyme is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2][3] The disruption of ergosterol synthesis compromises the integrity and function of the fungal cell membrane, leading to the inhibition of fungal growth.[1][3] However, the clinical use of this compound has been limited by its side effects and the emergence of resistant fungal strains. This has spurred the development of new this compound analogs with improved efficacy, selectivity, and pharmacokinetic profiles.

This guide focuses on two promising classes of novel this compound analogs: sulfonamide derivatives and analogs with a bioisosteric replacement of the 2,4-dichlorophenyl group.

Synthesis of Novel this compound Analogs

The synthesis of new this compound analogs typically involves the modification of the this compound scaffold. A key intermediate in many synthetic routes is the deacetylated this compound, which allows for the introduction of new functional groups at the distal piperazine (B1678402) nitrogen.[4]

General Synthetic Scheme

A common strategy for synthesizing novel this compound analogs is outlined below. This involves the deacetylation of the commercially available cis-(2R,4S)-(+)-ketoconazole to yield a reactive intermediate, which is then coupled with various sulfonyl chlorides or other moieties.

G cluster_0 Synthesis of this compound Analogs This compound This compound Deacetylated_this compound Deacetylated This compound Intermediate This compound->Deacetylated_this compound Base Hydrolisis Novel_Analog Novel this compound Sulfonamide Analog Deacetylated_this compound->Novel_Analog NEt3, CH2Cl2 Sulfonyl_Chloride R-SO2Cl (Sulfonyl Chloride) Sulfonyl_Chloride->Novel_Analog

Caption: General synthetic scheme for this compound sulfonamide analogs.

Experimental Protocol: Synthesis of (2S, 4R)-Ketoconazole Sulfonamide Analogs

This protocol describes the synthesis of a series of (2S, 4R)-ketoconazole sulfonamide analogs, adapted from published procedures.

Step 1: Deacetylation of (2S, 4R)-Ketoconazole

  • To a solution of (2S, 4R)-Ketoconazole in a mixture of methanol (B129727) and water, add sodium hydroxide.

  • Reflux the mixture for several hours and monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.

  • Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the deacetylated this compound intermediate.

Step 2: Sulfonylation of the Deacetylated Intermediate

  • Dissolve the deacetylated this compound intermediate in a dry aprotic solvent, such as dichloromethane (B109758) (CH2Cl2), under an inert atmosphere.

  • Add triethylamine (B128534) (NEt3) to the solution.

  • Cool the reaction mixture in an ice bath and add the desired sulfonyl chloride dropwise.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the final sulfonamide analog.

Characterization of Novel this compound Analogs

The synthesized analogs are characterized using a combination of spectroscopic techniques to confirm their chemical structure and purity.

Spectroscopic Data

The following table summarizes the expected spectroscopic data for a representative novel this compound analog.

Technique Expected Data
¹H NMR Chemical shifts (δ) and coupling constants (J) consistent with the proposed structure. Signals corresponding to the imidazole, dichlorophenyl, piperazine, and the newly introduced sulfonamide moieties are expected.
¹³C NMR Chemical shifts (δ) for all carbon atoms in the molecule, confirming the carbon skeleton.
FT-IR Characteristic absorption bands for functional groups such as N-H, C=O (if present), S=O (sulfonamide), and aromatic C-H bonds.
Mass Spec (HRMS) Accurate mass measurement of the molecular ion ([M+H]⁺) to confirm the elemental composition.

Table 1: Summary of Spectroscopic Characterization Data.

Sample Spectroscopic Data for a Novel Azole Derivative

The following data for a synthesized azole derivative containing a 1,2,3-triazole moiety serves as an example of the expected characterization data.[5]

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.18–7.49 (m, 11H), 5.47 (s, 2H), 4.94 (s, 1H), 4.59 (d, J = 11.9 Hz, 1H), 4.37 (d, J = 11.6 Hz, 1H), 4.18 (s, 1H), 3.97 (s, 1H).[5]

  • ¹³C NMR (100 MHz, CDCl₃) δ: 144.10, 134.64, 134.44, 133.70, 133.04, 129.36, 128.91, 128.56, 128.40, 127.94, 127.74, 122.48, 77.48, 77.16, 76.84, 76.43, 62.79, 53.89.[5]

  • LC-MS: C₂₁H₂₀Cl₂N₅O (M + H)⁺ found 428.10.[5]

Biological Evaluation

The antifungal activity and mechanism of action of the newly synthesized this compound analogs are evaluated through a series of in vitro assays.

Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) of the novel compounds against various fungal strains, such as Candida albicans and Candida glabrata, is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[3][6][7]

G cluster_1 Broth Microdilution Workflow Yeast_Culture Prepare Yeast Inoculum Serial_Dilution Serial Dilution of Analogs in 96-well Plate Yeast_Culture->Serial_Dilution Inoculation Inoculate Plates with Yeast Suspension Serial_Dilution->Inoculation Incubation Incubate Plates (24-48h, 35°C) Inoculation->Incubation MIC_Determination Determine MIC (Visual/Spectrophotometric) Incubation->MIC_Determination

Caption: Workflow for the broth microdilution antifungal susceptibility assay.

  • Preparation of Inoculum: Prepare a standardized yeast suspension from a fresh culture on an appropriate agar (B569324) medium. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

  • Serial Dilution: Perform serial twofold dilutions of the this compound analogs in a 96-well microtiter plate containing RPMI-1640 medium.

  • Inoculation: Inoculate each well with the prepared yeast suspension to achieve a final concentration of approximately 0.5-2.5 x 10³ CFU/mL.

  • Incubation: Incubate the plates at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the drug-free control well. The endpoint can be determined visually or by measuring the optical density at 600 nm.[6]

The following table presents a summary of the in vitro antifungal activity of representative this compound sulfonamide analogs against C. albicans and C. glabrata.

Compound Modification C. albicans MIC₇₅ (nM) C. glabrata MIC₇₅ (nM)
(±)-Ketoconazole Reference250500
Analog 3a Methyl sulfonamide125500
Analog 3c n-Propyl sulfonamide125500
Analog 3g Cyanoethyl sulfonamide250500
Analog 3l Difluoroethyl sulfonamide62250

Table 2: In vitro antifungal activity of selected this compound sulfonamide analogs. (Data sourced from a study on (2S, 4R)-Ketoconazole sulfonamide analogs).

Mechanism of Action: CYP51 Inhibition

The primary mechanism of action of this compound and its analogs is the inhibition of lanosterol 14α-demethylase (CYP51). The inhibitory activity of the novel compounds against this enzyme can be assessed using a fluorescence-based in vitro assay with recombinant human CYP51.[8][9]

G cluster_2 Ergosterol Biosynthesis Pathway AcetylCoA Acetyl-CoA HMGCoA HMG-CoA AcetylCoA->HMGCoA Mevalonate Mevalonate HMGCoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol CYP51 FungalCellMembrane Fungal Cell Membrane (Disrupted Integrity) Ergosterol->FungalCellMembrane CYP51 Lanosterol 14α-demethylase (CYP51) KetoconazoleAnalog This compound Analog KetoconazoleAnalog->CYP51

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound analogs.

  • Reaction Mixture: Prepare a reaction mixture containing recombinant human CYP51, a fluorogenic substrate (e.g., benzyloxymethyloxycyanocoumarin - BOMCC), and a suitable buffer in a 96-well plate.[8][9]

  • Inhibitor Addition: Add the novel this compound analogs at various concentrations to the reaction mixture.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding an NADPH regenerating system.

  • Fluorescence Measurement: Monitor the production of the fluorescent product over time using a fluorescence plate reader.

  • Data Analysis: Calculate the rate of the reaction for each inhibitor concentration and determine the IC₅₀ value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.

Conclusion

The development of novel this compound analogs presents a promising strategy to overcome the limitations of the parent drug. The synthesis of derivatives with modified side chains, such as sulfonamides, has led to compounds with potent antifungal activity. This guide provides a framework for the synthesis, characterization, and biological evaluation of such analogs, offering detailed protocols and data presentation formats to aid researchers in the discovery of new and improved antifungal agents. Further investigation into the structure-activity relationships, pharmacokinetic properties, and in vivo efficacy of these novel compounds is warranted to advance their potential as clinical candidates.

References

Ketoconazole's Off-Target Effects in Mammalian Cells: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, is well-known for its primary mechanism of action: the inhibition of fungal lanosterol (B1674476) 14α-demethylase (CYP51), a key enzyme in ergosterol (B1671047) biosynthesis. However, its clinical utility is tempered by a range of off-target effects in mammalian cells, stemming from its interaction with various host proteins. This technical guide provides an in-depth examination of these off-target effects, focusing on the underlying molecular mechanisms, affected signaling pathways, and quantitative data. Detailed experimental protocols for key assays are provided to enable researchers to investigate these effects, and signaling pathways are visualized to facilitate a deeper understanding of the complex interactions. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals working with this compound or other xenobiotics with potential off-target activities.

Introduction

While highly effective against a variety of fungal pathogens, this compound's therapeutic window is narrowed by its promiscuous binding to mammalian proteins. These off-target interactions can lead to significant clinical sequelae, including endocrine disturbances, drug-drug interactions, and cytotoxicity. A thorough understanding of these effects is crucial for predicting and mitigating adverse drug reactions, as well as for exploring potential therapeutic repositioning of this compound and its analogs. This guide delves into the core off-target activities of this compound, providing both the conceptual framework and the practical methodologies for their investigation.

Key Off-Target Effects of this compound

Inhibition of Steroidogenesis

One of the most well-documented off-target effects of this compound is its potent inhibition of steroid hormone synthesis in the adrenal glands and gonads. This occurs through the inhibition of several cytochrome P450 (CYP) enzymes crucial for the conversion of cholesterol into various steroid hormones.

Affected Enzymes and Consequences:

  • CYP11A1 (Cholesterol side-chain cleavage enzyme): Catalyzes the initial step in steroidogenesis, the conversion of cholesterol to pregnenolone (B344588). Inhibition leads to a broad suppression of all steroid hormone production.

  • CYP17A1 (17α-hydroxylase/17,20-lyase): A key enzyme in the synthesis of glucocorticoids and sex steroids. Its inhibition leads to decreased production of cortisol, androgens, and estrogens.

  • 11β-hydroxylase (CYP11B1): Catalyzes the final step in cortisol synthesis. Inhibition leads to a reduction in cortisol levels and a compensatory increase in its precursor, 11-deoxycortisol.

  • CYP19A1 (Aromatase): Responsible for the conversion of androgens to estrogens. Its inhibition can disrupt the balance of sex hormones.

These inhibitory effects can result in clinically significant conditions such as adrenal insufficiency and gynecomastia.[1][2][3]

Disruption of Cholesterol Homeostasis

Beyond steroidogenesis, this compound also impacts the broader cholesterol biosynthesis pathway in mammalian cells. Its primary on-target, lanosterol 14α-demethylase, has a mammalian homolog involved in cholesterol synthesis. Inhibition of this enzyme leads to an accumulation of lanosterol and other methylsterols, which can have downstream effects on cellular function.

Interaction with Drug Transporters

This compound is a known inhibitor of P-glycoprotein (P-gp), an ATP-binding cassette (ABC) transporter that plays a crucial role in drug efflux from cells.[4][5][6] By inhibiting P-gp, this compound can increase the intracellular concentration of co-administered drugs that are P-gp substrates, leading to potential drug-drug interactions and increased toxicity.

Antagonism of Nuclear Receptors

This compound has been shown to act as an antagonist of several nuclear receptors, including the Pregnane (B1235032) X Receptor (PXR) and the Glucocorticoid Receptor (GR).[7][8][9][10][11][12][13]

  • Pregnane X Receptor (PXR): A key regulator of xenobiotic metabolism, PXR activation induces the expression of genes encoding drug-metabolizing enzymes (e.g., CYP3A4) and transporters. By antagonizing PXR, this compound can suppress the induction of these genes, further contributing to drug-drug interactions.[7][10][11][12][13]

  • Glucocorticoid Receptor (GR): this compound can bind to the GR and antagonize the effects of endogenous glucocorticoids like cortisol.[7][8][9] This can exacerbate the effects of its inhibition of cortisol synthesis.

Cytotoxicity

At higher concentrations, this compound exhibits cytotoxic effects in various mammalian cell lines. The precise mechanisms are not fully elucidated but are thought to involve the disruption of membrane integrity, mitochondrial dysfunction, and induction of apoptosis.

Quantitative Data

The following tables summarize the reported inhibitory concentrations (IC50) and inhibition constants (Ki) of this compound for various off-target proteins. These values provide a quantitative measure of the potency of this compound's off-target interactions.

Table 1: Inhibition of Human Cytochrome P450 Enzymes by this compound

EnzymeSubstrateIC50 (µM)Ki (µM)Reference
CYP3A4Testosterone0.90 - 1.690.17 - 0.92[6]
CYP3A4Midazolam1.04 - 1.461.51 - 2.52[6]
CYP17A1 (17α-hydroxylase)N/A3.36N/A[13]
CYP11A1 (P450scc)N/A0.56N/A[13]
CYP19A1 (Aromatase)N/A0.56N/A[13]
11β-hydroxylaseN/AN/A~0.01[14]
C17,20-desmolaseN/A2N/A[8]
17α-hydroxylaseN/A18N/A[8]
18-hydroxylaseN/A28N/A[8]
11β-hydroxylaseN/A35N/A[8]

Table 2: Inhibition of P-glycoprotein (P-gp) by this compound

Cell LineSubstrateIC50 (µM)Reference
P-gp overexpressing cell lineDaunorubicin~6[4]

Experimental Protocols

This section provides detailed methodologies for key experiments to assess the off-target effects of this compound.

Steroidogenesis Inhibition Assay

Objective: To determine the inhibitory effect of this compound on steroid hormone production in adrenal or gonadal cells.

Materials:

  • Human adrenal carcinoma cell line (e.g., NCI-H295R) or primary adrenal/gonadal cells.

  • Cell culture medium (e.g., DMEM/F12) supplemented with serum and antibiotics.

  • This compound stock solution (in DMSO).

  • Forskolin (B1673556) (to stimulate steroidogenesis).

  • Radio-labeled steroid precursors (e.g., [3H]-pregnenolone, [3H]-progesterone).

  • Solid-phase extraction (SPE) columns.

  • High-performance liquid chromatography (HPLC) system with a radioactivity detector.

  • Scintillation counter.

Procedure:

  • Cell Culture: Culture the cells to near confluence in appropriate culture vessels.

  • Treatment: Pre-incubate the cells with varying concentrations of this compound (e.g., 0.1 to 100 µM) for a specified time (e.g., 1 hour).

  • Stimulation: Add forskolin to stimulate steroidogenesis, along with the radio-labeled steroid precursor.

  • Incubation: Incubate for a defined period (e.g., 24 hours) to allow for steroid metabolism.

  • Steroid Extraction: Collect the cell culture medium and extract the steroids using SPE columns.

  • HPLC Analysis: Separate the different steroid metabolites using HPLC.

  • Quantification: Quantify the amount of each radio-labeled steroid metabolite using a radioactivity detector or by collecting fractions and using a scintillation counter.

  • Data Analysis: Calculate the production of each steroid at different this compound concentrations and determine the IC50 value for the inhibition of specific steroidogenic enzymes.

CYP450 Inhibition Assay (Fluorometric)

Objective: To determine the IC50 of this compound for a specific CYP450 enzyme (e.g., CYP3A4).

Materials:

  • Human liver microsomes (HLMs) or recombinant CYP450 enzymes.

  • Potassium phosphate (B84403) buffer.

  • CYP450 substrate (fluorogenic, e.g., 7-benzyloxy-4-trifluoromethylcoumarin (BFC) for CYP3A4).

  • NADPH regenerating system.

  • This compound stock solution (in DMSO).

  • Fluorescence microplate reader.

Procedure:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing HLMs or recombinant enzyme in potassium phosphate buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Pre-incubation: Pre-incubate the plate at 37°C for a short period (e.g., 10 minutes).

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system followed by the fluorogenic substrate.

  • Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time at the appropriate excitation and emission wavelengths.

  • Data Analysis: Calculate the initial reaction velocity for each this compound concentration. Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

P-glycoprotein (P-gp) Inhibition Assay (Calcein-AM Efflux Assay)

Objective: To assess the inhibitory effect of this compound on P-gp-mediated efflux.

Materials:

  • P-gp overexpressing cells (e.g., MDR1-MDCKII) and the corresponding parental cell line (MDCKII).

  • Cell culture medium.

  • Calcein-AM (a fluorescent P-gp substrate).

  • This compound stock solution (in DMSO).

  • Verpamil (a known P-gp inhibitor, as a positive control).

  • Fluorescence microplate reader or flow cytometer.

Procedure:

  • Cell Seeding: Seed both the P-gp overexpressing and parental cells into a 96-well plate and allow them to adhere overnight.

  • Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound or verapamil (B1683045) for 30-60 minutes.

  • Substrate Loading: Add Calcein-AM to all wells and incubate for a further 30-60 minutes.

  • Wash: Wash the cells with ice-cold buffer to remove extracellular Calcein-AM.

  • Fluorescence Measurement: Measure the intracellular fluorescence using a microplate reader or flow cytometer.

  • Data Analysis: Increased intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates inhibition of P-gp efflux. Calculate the EC50 value for P-gp inhibition.

Nuclear Receptor Antagonism Assay (Reporter Gene Assay)

Objective: To determine if this compound can antagonize the activation of a nuclear receptor (e.g., PXR).

Materials:

  • Mammalian cell line (e.g., HepG2).

  • Expression plasmid for the nuclear receptor (e.g., pSG5-hPXR).

  • Reporter plasmid containing a luciferase gene under the control of a response element for the nuclear receptor (e.g., pGL3-CYP3A4-promoter).

  • Transfection reagent.

  • PXR agonist (e.g., rifampicin).

  • This compound stock solution (in DMSO).

  • Luciferase assay system.

  • Luminometer.

Procedure:

  • Transfection: Co-transfect the cells with the nuclear receptor expression plasmid and the reporter plasmid.

  • Treatment: After transfection, treat the cells with the PXR agonist (rifampicin) in the presence and absence of varying concentrations of this compound.

  • Incubation: Incubate the cells for 24-48 hours.

  • Cell Lysis: Lyse the cells and prepare cell extracts.

  • Luciferase Assay: Measure the luciferase activity in the cell extracts using a luminometer.

  • Data Analysis: A decrease in rifampicin-induced luciferase activity in the presence of this compound indicates antagonism of PXR. Determine the IC50 for the antagonistic effect.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways affected by this compound and a general workflow for investigating off-target effects.

G cluster_extra Extracellular cluster_intra Intracellular This compound This compound GR Glucocorticoid Receptor (GR) This compound->GR Antagonism PXR Pregnane X Receptor (PXR) This compound->PXR Antagonism GR->PXR Activation GR_target_genes GR Target Genes GR->GR_target_genes Transcription Regulation CYP3A4_gene CYP3A4 Gene PXR->CYP3A4_gene Transcription Activation CYP3A4_protein CYP3A4 Protein CYP3A4_gene->CYP3A4_protein Translation G cluster_membrane Cell Membrane cluster_extra Extracellular cluster_intra Intracellular Pgp P-glycoprotein (P-gp) Drug_Substrate Drug Substrate Pgp->Drug_Substrate Efflux Drug_Substrate_in Drug Substrate Drug_Substrate->Drug_Substrate_in Influx This compound This compound This compound->Pgp Inhibition Drug_Substrate_in->Pgp Binding G start Compound of Interest (e.g., this compound) in_silico In Silico Screening (Target Prediction, Docking) start->in_silico in_vitro In Vitro Profiling in_silico->in_vitro biochemical Biochemical Assays (Enzyme Inhibition, Binding) in_vitro->biochemical cell_based Cell-Based Assays (Cytotoxicity, Reporter Gene) in_vitro->cell_based hit_validation Hit Validation & Confirmation biochemical->hit_validation cell_based->hit_validation mechanism Mechanism of Action Studies hit_validation->mechanism in_vivo In Vivo Validation (Animal Models) mechanism->in_vivo end Off-Target Profile Established in_vivo->end

References

Ketoconazole's Interaction with Cytochrome P450 Enzymes Beyond CYP3A4: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ketoconazole (B1673606), a broad-spectrum antifungal agent, is renowned in clinical and preclinical studies as a potent inhibitor of cytochrome P450 3A4 (CYP3A4). However, its inhibitory activity extends to a wide array of other CYP450 isoforms, a fact of critical importance in drug development for predicting drug-drug interactions (DDIs) and understanding potential toxicity. This guide provides a detailed examination of this compound's interactions with key hepatic, extrahepatic, and steroidogenic CYP450 enzymes beyond CYP3A4. It consolidates quantitative inhibition data, outlines common experimental methodologies for assessing these interactions, and presents visual workflows and pathways to elucidate the underlying mechanisms and experimental procedures.

Introduction to this compound and Cytochrome P450

The cytochrome P450 (CYP) superfamily of enzymes is central to the metabolism of a vast number of xenobiotics, including approximately 75% of all pharmaceutical drugs. Inhibition of these enzymes can lead to elevated plasma concentrations of co-administered drugs, potentially causing adverse effects. This compound, an imidazole (B134444) derivative, exerts its inhibitory effect primarily through the coordination of its imidazole nitrogen with the heme iron atom in the active site of CYP enzymes, thereby preventing the binding and metabolism of substrates.[1] While its interaction with CYP3A4 is well-characterized and often utilized as a positive control in in-vitro assays, its broader inhibitory profile is complex and warrants a detailed review for comprehensive DDI risk assessment.

Inhibition of Hepatic Cytochrome P450 Isoforms

This compound demonstrates inhibitory activity against multiple hepatic CYP isoforms, albeit generally with lower potency than observed for CYP3A4. The following tables summarize the in-vitro inhibition parameters for key enzymes.

CYP1A Family

This compound has been shown to inhibit CYP1A1 and CYP1A2. Inhibition of CYP1A2 is particularly relevant due to its role in the metabolism of common drugs like caffeine (B1668208) and theophylline. Some studies also suggest that this compound can induce CYP1A1 expression.

CYP IsoformProbe SubstrateInhibition ParameterValue (µM)Experimental System
CYP1A1 7-EthoxycoumarinIC500.33cDNA-expressed human CYP1A1
CYP1A1 7-EthoxyresorufinKi (noncompetitive)0.199 (for (+)-KTZ)Recombinant human CYP1A1
CYP1A2 PhenacetinIC504.4Human Liver Microsomes

Data compiled from multiple sources.

CYP2C Family

The CYP2C subfamily, including CYP2C9 and CYP2C19, is responsible for the metabolism of a significant number of clinically important drugs such as warfarin, clopidogrel, and proton pump inhibitors. This compound acts as an inhibitor of these enzymes, which can lead to clinically significant interactions.

CYP IsoformProbe SubstrateInhibition ParameterValue (µM)Experimental System
CYP2C9 TolbutamideIC5023.5Human Liver Microsomes
CYP2C19 S-MephenytoinIC50~2.5 (estimated)P450-Glo™ Assay

Data compiled from multiple sources, including graphical estimations.[2][3]

Other Key Hepatic Isoforms

This compound also interacts with CYP2D6 and CYP2E1. While its inhibition of CYP2D6 is considered moderate, the impact can be significant for substrates with a narrow therapeutic index.[2] CYP2E1 is involved in the metabolism of small molecule compounds, including ethanol (B145695) and some anesthetics.

CYP IsoformProbe SubstrateInhibition ParameterValue (µM)Experimental System
CYP2D6 DextromethorphanIC50~20 (estimated)P450-Glo™ Assay
CYP2E1 ChlorzoxazoneIC508.1Human Liver Microsomes

Data compiled from multiple sources, including graphical estimations.[2][3]

Inhibition of Steroidogenic and Mitochondrial P450 Enzymes

A significant aspect of this compound's pharmacology is its ability to inhibit steroid hormone synthesis by targeting mitochondrial and microsomal P450 enzymes in the adrenal glands and gonads. This property has been exploited therapeutically in conditions of steroid excess, such as Cushing's syndrome and prostate cancer.[4][5]

CYP IsoformEnzyme NameInhibition ParameterValue (µM)Experimental System
CYP11A1 Cholesterol side-chain cleavageIC500.56Primary rat ovary cells
CYP17A1 17α-hydroxylase activityIC503.36Primary rat ovary cells
CYP19A1 AromataseIC500.56Primary rat ovary cells

Data compiled from a study on primary rat ovary cells.[6]

Experimental Methodologies

The quantitative data presented in this guide are primarily derived from in-vitro experiments using human liver microsomes (HLMs) or recombinant cDNA-expressed CYP enzymes.

Standard In-Vitro CYP Inhibition Assay (HLM)

A common method to determine the half-maximal inhibitory concentration (IC50) involves the following steps:

  • Preparation of Reagents:

    • A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO).

    • Serial dilutions are made to achieve a range of final assay concentrations.

    • Pooled human liver microsomes are diluted in a phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4).

    • A specific probe substrate for the CYP isoform of interest is prepared.

    • An NADPH-regenerating system (containing G6P, G6PD, and NADP+) is prepared to initiate the enzymatic reaction.

  • Incubation:

    • The reaction is typically carried out in a 96-well plate format.

    • Microsomes, buffer, and various concentrations of this compound (or vehicle control) are added to the wells and pre-incubated at 37°C for a short period (e.g., 5-10 minutes).

    • The reaction is initiated by adding the probe substrate and the NADPH-regenerating system.

    • The plate is incubated at 37°C for a specific duration (e.g., 10-30 minutes), which is determined to be within the linear range of metabolite formation.

  • Reaction Termination and Sample Processing:

    • The reaction is stopped by adding a cold organic solvent, such as acetonitrile (B52724) or methanol, often containing an internal standard for analytical quantification.

    • The plate is centrifuged to precipitate the microsomal proteins.

  • Analysis:

    • The supernatant, containing the metabolite of the probe substrate, is analyzed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

    • The rate of metabolite formation is quantified.

  • Data Analysis:

    • The percent inhibition for each this compound concentration is calculated relative to the vehicle control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

P450-Glo™ Luminescence-Based Assay

The P450-Glo™ assays provide a rapid, high-throughput alternative to LC-MS/MS methods.[7]

  • Assay Principle: These assays utilize luminogenic CYP probe substrates that are derivatives of beetle luciferin (B1168401). The CYP enzyme converts the derivative into luciferin.

  • Reaction: The luminogenic substrate is incubated with the CYP enzyme preparation (e.g., recombinant enzyme or microsomes) and the test inhibitor (this compound).

  • Detection: A luciferin detection reagent is added, which stops the CYP reaction and provides luciferase and other components necessary to produce a light signal from the generated luciferin.

  • Measurement: The luminescence intensity, which is directly proportional to the CYP activity, is measured using a luminometer. IC50 values are then calculated similarly to the standard assay.

Visualizations: Workflows and Pathways

Experimental Workflow for CYP Inhibition Assay

The following diagram illustrates the typical workflow for determining the IC50 value of an inhibitor in an in-vitro CYP assay.

G prep Prepare Reagents (HLMs, Buffer, Inhibitor, Substrate, NADPH System) pre_incubate Pre-incubation (Microsomes + Inhibitor) at 37°C prep->pre_incubate initiate Initiate Reaction (Add Substrate + NADPH System) pre_incubate->initiate incubate Incubate at 37°C (Metabolite Formation) initiate->incubate terminate Terminate Reaction (Add Cold Acetonitrile + Internal Standard) incubate->terminate process Process Sample (Centrifuge to Pellet Protein) terminate->process analyze LC-MS/MS Analysis (Quantify Metabolite) process->analyze calculate Data Analysis (Calculate % Inhibition and IC50) analyze->calculate

Caption: Workflow for a typical in-vitro CYP450 inhibition assay.

Signaling Pathway: Inhibition of Arachidonic Acid Metabolism

CYP2C9 and CYP2C19 are involved in the metabolism of arachidonic acid (AA) to epoxyeicosatrienoic acids (EETs), which are signaling molecules with various physiological roles, including vasodilation and anti-inflammatory effects.[8][9][10] Inhibition of these enzymes by this compound can disrupt this pathway.

G AA Arachidonic Acid (from Membrane Phospholipids) CYP2C9 CYP2C9 AA->CYP2C9 Metabolism CYP2C19 CYP2C19 AA->CYP2C19 Metabolism EETs Epoxyeicosatrienoic Acids (EETs) CYP2C9->EETs CYP2C19->EETs Effects Physiological Effects (e.g., Vasodilation, Anti-inflammation) EETs->Effects Keto This compound Keto->CYP2C9 Inhibition Keto->CYP2C19 Inhibition

Caption: Inhibition of CYP2C-mediated arachidonic acid metabolism.

Logical Relationship: Types of Enzyme Inhibition

This diagram illustrates the logical classification of the primary types of reversible enzyme inhibition relevant to CYP450 interactions. This compound often exhibits mixed-type inhibition.

G Inhibition Reversible Inhibition Competitive Competitive (Inhibitor binds to active site) Inhibition->Competitive NonComp Non-competitive (Inhibitor binds to allosteric site) Inhibition->NonComp Uncomp Uncompetitive (Inhibitor binds to ES complex) Inhibition->Uncomp Mixed Mixed (Binds to both E and ES complex) Competitive->Mixed NonComp->Mixed

Caption: Classification of reversible enzyme inhibition mechanisms.

Conclusion

While this compound is ubiquitously used as a selective and potent inhibitor of CYP3A4, its inhibitory profile is considerably broader. It demonstrates moderate to weak inhibition of several other key drug-metabolizing enzymes, including members of the CYP1A, CYP2C, CYP2D, and CYP2E families. Furthermore, its potent inhibition of steroidogenic P450 enzymes is a defining characteristic with both therapeutic applications and potential side effects. For drug development professionals, a thorough understanding of these off-target inhibitory effects is essential for accurately modeling and predicting the complete DDI profile of new chemical entities and for interpreting results from preclinical and clinical studies where this compound is used as an investigative tool.

References

Technical Guide: Pharmacokinetics and Pharmacodynamics of Ketoconazole in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of ketoconazole, a broad-spectrum imidazole (B134444) antifungal agent, as observed in various animal models. The information is tailored for researchers, scientists, and drug development professionals, with a focus on quantitative data, detailed experimental methodologies, and visual representations of key pathways and workflows.

Pharmacodynamics: Mechanism of Action

This compound exerts its effects primarily through the inhibition of cytochrome P450 (CYP450) enzymes in both fungi and mammals.

1.1. Antifungal Activity: Inhibition of Ergosterol (B1671047) Biosynthesis The primary mechanism of this compound's antifungal action is the disruption of the fungal cell membrane.[1] It achieves this by inhibiting lanosterol (B1674476) 14α-demethylase, a fungal CYP450 enzyme essential for the conversion of lanosterol to ergosterol.[][3] Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, responsible for maintaining membrane integrity, fluidity, and function.[1][3] The depletion of ergosterol and the concurrent accumulation of toxic 14α-methylated sterol precursors increase membrane permeability, leading to the leakage of essential cellular contents and ultimately inhibiting fungal growth or causing cell death.[1][3]

Ergosterol_Pathway cluster_fungal_cell Fungal Cell Membrane Synthesis Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP450) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Product This compound This compound This compound->Enzyme Inhibition Steroidogenesis_Pathway cluster_steroid Mammalian Steroidogenesis Pathway Cholesterol Cholesterol CYP11A1 CYP11A1 (Side-Chain Cleavage) Cholesterol->CYP11A1 Pregnenolone Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxyprogesterone 17α-Hydroxyprogesterone Pregnenolone->Hydroxyprogesterone CYP17A1_OH DHEA DHEA Pregnenolone->DHEA CYP17A1_Lyase Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Progesterone->Hydroxyprogesterone CYP17A1_OH Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1_Lyase Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone CYP11A1->Pregnenolone CYP17A1_OH CYP17A1 (17α-hydroxylase) CYP17A1_Lyase CYP17A1 (17,20-lyase) CYP11B1 CYP11B1 (11β-hydroxylase) CYP21A2 CYP21A2 CYP11B2 CYP11B2 This compound This compound This compound->CYP11A1 This compound->CYP17A1_Lyase This compound->CYP11B1 Workflow cluster_pre_study Pre-Study Phase cluster_in_life In-Life Phase cluster_analytical Bioanalytical Phase cluster_analysis Data Analysis Phase A Study Design & Protocol Development B Animal Model Selection (e.g., Rat, Dog) A->B C Dose Formulation B->C D Drug Administration (Oral, IV, Topical) C->D E Sample Collection (Blood, Tissues, Urine) D->E F PD Endpoint Measurement (e.g., Hormone Levels, Biomarkers) D->F G Sample Processing (Centrifugation, Extraction) E->G J Pharmacodynamic Analysis F->J H LC-MS/MS Analysis G->H I Pharmacokinetic Modeling (NCA, Compartmental) H->I K PK/PD Correlation I->K J->K

References

Methodological & Application

Application Note: A Robust HPLC-UV Method for the Quantification of Ketoconazole in Human Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ketoconazole (B1673606) is a broad-spectrum antifungal agent belonging to the imidazole (B134444) class, widely used for treating both superficial and systemic fungal infections.[1][2] Monitoring its concentration in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and ensuring clinical efficacy and safety. This application note describes a simple, rapid, and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection for the determination of this compound in human plasma. The method utilizes a straightforward protein precipitation technique for sample preparation, ensuring efficiency and high recovery.[1][3] This validated method is selective, accurate, and precise, making it suitable for routine analysis in clinical and research laboratories.[3][4]

Principle

The method involves the extraction of this compound and an internal standard (IS), itraconazole (B105839), from a plasma matrix via protein precipitation with acetonitrile (B52724).[1][3] Chromatographic separation is achieved on a C18 reversed-phase column with an isocratic mobile phase, followed by detection using a UV-Vis detector.[3] Quantification is based on the peak area ratio of this compound to the internal standard, which corrects for potential variations during sample processing and injection.[3]

Experimental Protocols

1. Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Itraconazole (Internal Standard, IS) reference standard (≥98% purity)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Sodium dihydrogen phosphate (B84403) (NaH2PO4)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Purified water (18.2 MΩ·cm)

  • Drug-free human plasma

2. Instrumentation and Chromatographic Conditions A standard HPLC system equipped with a UV-Vis detector is used. The specific conditions are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterCondition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase (e.g., Phenomenex Luna) (250 x 4.6 mm, 5 µm)[3]
Mobile Phase 0.02 M Sodium Dihydrogen Phosphate (pH 7.0) : Acetonitrile (30:70, v/v)[3]
Flow Rate 1.0 mL/min[3]
Injection Volume 20 µL[3]
Column Temperature Ambient
Detection UV at 240 nm[3]
Run Time ~12 minutes
Internal Standard Itraconazole[3]

3. Preparation of Solutions

  • Mobile Phase: Prepare a 0.02 M solution of sodium dihydrogen phosphate in purified water. Adjust the pH to 7.0 using 1 M sodium hydroxide. Filter the buffer through a 0.45 µm membrane filter. Mix the filtered buffer with acetonitrile in a 30:70 ratio and degas before use.[3]

  • This compound Stock Solution (500 µg/mL): Accurately weigh 10.0 mg of this compound reference standard and dissolve it in a 20 mL volumetric flask with methanol.[3]

  • Itraconazole IS Stock Solution (500 µg/mL): Prepare in the same manner as the this compound stock solution.

  • Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) samples by spiking appropriate volumes of the this compound stock solution into drug-free human plasma to achieve the desired concentrations. A typical calibration curve range is 0.05-8 µg/mL.[3]

  • IS Working Solution (25 µg/mL): Dilute the IS stock solution with acetonitrile.

4. Sample Preparation Protocol

The protein precipitation method is used for sample extraction:

  • Pipette 100 µL of the plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 100 µL of the IS working solution (25 µg/mL Itraconazole).[1]

  • Add 200 µL of acetonitrile to precipitate plasma proteins. The optimal plasma-to-acetonitrile ratio is 1:2.[3]

  • Vortex the mixture for 30 seconds to ensure thorough mixing.[1]

  • Centrifuge the samples at 12,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.[1]

  • Carefully transfer the clear supernatant to an HPLC vial.

  • Inject 20 µL of the supernatant into the HPLC system for analysis.[3]

Method Validation and Data

The developed method was validated according to established bioanalytical method validation guidelines, assessing selectivity, linearity, accuracy, precision, and recovery.

  • Selectivity: The method demonstrated good selectivity. Chromatograms of blank plasma showed no significant interfering peaks at the retention times of this compound (~5 min) or the internal standard itraconazole (~11 min).[3]

  • Linearity: The calibration curve was linear over the concentration range of 0.05 µg/mL to 8 µg/mL.[3]

Table 2: Linearity and Calibration Curve Data

ParameterResult
Concentration Range 0.05 - 8.0 µg/mL[3]
Regression Equation y = mx + c (based on peak area ratio vs. concentration)
Correlation Coefficient (R²) > 0.996[3]
Limit of Quantification (LLOQ) 0.05 µg/mL[3]
  • Accuracy and Precision: The intra-day and inter-day accuracy and precision were evaluated using QC samples at low, medium, and high concentrations.

Table 3: Summary of Accuracy and Precision Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Intra-day Accuracy (%Diff)Inter-day Precision (%RSD)Inter-day Accuracy (%Diff)
LLOQ 0.0510.13 - 12.08[3]9.47[3]< 15< 15
Low 0.41.82 - 13.56[3]0.59 - 3.94[3]< 15< 15
Medium 4.01.82 - 13.56[3]0.59 - 3.94[3]< 15< 15
High 8.01.82 - 13.56[3]0.59 - 3.94[3]< 15< 15
%RSD (Relative Standard Deviation) and %Diff (Percent Difference from nominal value) are within acceptable limits (<15% for L, M, H and <20% for LLOQ).[1][3]
  • Recovery: The extraction recovery was determined by comparing the peak areas of extracted plasma samples with those of unextracted standards. Acetonitrile was found to be an effective protein precipitating agent, providing satisfactory recovery for both this compound and the internal standard.[3]

Visualizations

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_quant Quantification p1 Plasma Sample (100 µL) p2 Spike with IS (100 µL) p1->p2 p3 Add Acetonitrile (200 µL) p2->p3 p4 Vortex (30 sec) p3->p4 p5 Centrifuge (12,000 rpm, 10 min) p4->p5 p6 Collect Supernatant p5->p6 a1 Inject Supernatant (20 µL) p6->a1 a2 Chromatographic Separation (C18 Column) a1->a2 a3 UV Detection (240 nm) a2->a3 a4 Data Acquisition a3->a4 q1 Integrate Peak Areas a4->q1 q2 Calculate Peak Area Ratio (Analyte/IS) q1->q2 q3 Determine Concentration (via Calibration Curve) q2->q3 G MD Method Development FinalMethod Validated HPLC Method for This compound Quantification MD->FinalMethod Col Column Selection (C18) MD->Col Mob Mobile Phase Optimization (ACN:Buffer) MD->Mob Det Detector Wavelength (240 nm) MD->Det Sam Sample Preparation (Protein Precipitation) MD->Sam MV Method Validation MV->FinalMethod Lin Linearity & Range MV->Lin Acc Accuracy MV->Acc Pre Precision MV->Pre Sel Selectivity MV->Sel Rec Recovery MV->Rec Stab Stability MV->Stab

References

Application Notes and Protocols for Utilizing Ketoconazole as a Positive Control in CYP3A4 Inhibition Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cytochrome P450 3A4 (CYP3A4) is a pivotal enzyme in drug metabolism, responsible for the biotransformation of a significant portion of clinically used drugs.[1] Consequently, evaluating the potential of new chemical entities (NCEs) to inhibit CYP3A4 is a critical and mandatory step in the drug discovery and development pipeline to mitigate the risk of adverse drug-drug interactions (DDIs).[1][2] To ensure the validity and reliability of in vitro CYP3A4 inhibition assays, a well-characterized positive control inhibitor is indispensable. Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, serves as the industry-standard positive control due to its potent and well-documented inhibition of CYP3A4.[1]

These application notes provide a comprehensive overview and detailed protocols for the effective use of this compound as a positive control in CYP3A4 inhibition assays.

Mechanism of CYP3A4 Inhibition by this compound

This compound is a potent reversible inhibitor of CYP3A4.[1] Its primary mechanism of action involves the direct coordination of the imidazole nitrogen atom with the ferric iron atom within the heme prosthetic group of the CYP3A4 active site.[1] This interaction physically obstructs the binding of substrates and prevents the monooxygenase activity of the enzyme. While it is predominantly a non-competitive inhibitor, mixed competitive-noncompetitive inhibition has also been reported, with the nature of inhibition being influenced by the specific substrate utilized in the assay.[1][3][4]

It is also noteworthy that this compound can influence CYP3A4 expression through pregnane (B1235032) X receptor (PXR)-mediated transcription.[5] However, for the purposes of in vitro inhibition assays, its direct inhibitory effect on the enzyme's catalytic activity is the primary focus.

Quantitative Data: Inhibitory Potency of this compound

The inhibitory potency of this compound against CYP3A4 is commonly expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). These values are crucial for validating assay performance and can vary depending on the experimental conditions, including the substrate and the biological matrix used (e.g., human liver microsomes). Below is a summary of reported IC50 and Ki values for this compound with commonly used CYP3A4 substrates.

SubstrateParameterReported Value (µM)Reference
TestosteroneIC500.90 - 1.69[6][7]
Ki0.17 - 0.92[6][7]
MidazolamIC501.04 - 1.46[6][7]
Ki1.51 - 2.52[6][7]
Cyclophosphamide (B585)IC500.618[8]
Ki0.0612 - 0.1890[8]
TriazolamKi0.011 - 0.045[4]
Nifedipine--[4]

Experimental Protocols

This section outlines a detailed protocol for determining the IC50 of this compound in a typical in vitro CYP3A4 inhibition assay using human liver microsomes (HLMs) and a fluorogenic substrate.

Materials and Reagents
  • Human Liver Microsomes (HLMs)

  • This compound (analytical grade)

  • CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC, or a luminogenic substrate)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • 96-well microplates (black plates for fluorescence assays)

  • Plate reader with fluorescence or luminescence detection capabilities

  • Dimethyl sulfoxide (B87167) (DMSO)

Protocol: IC50 Determination of this compound
  • Solution Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in DMSO.

    • Perform serial dilutions of the this compound stock solution in DMSO to create a range of concentrations for the assay (e.g., from 0.01 µM to 100 µM final concentration).

    • Prepare the CYP3A4 substrate solution in an appropriate solvent.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare the HLM suspension in phosphate buffer to the desired concentration.

  • Assay Procedure:

    • In a 96-well plate, add the phosphate buffer, HLM suspension, and the serially diluted this compound solutions (or DMSO as a vehicle control).

    • Ensure the final concentration of DMSO in the assay is low (typically ≤ 1%) to prevent solvent-induced enzyme inhibition.

    • Pre-incubate the plate at 37°C for a recommended time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

    • Initiate the enzymatic reaction by adding the NADPH regenerating system.

    • Immediately add the CYP3A4 substrate to all wells.

    • Incubate the plate at 37°C for a predetermined period (e.g., 15-30 minutes), ensuring the reaction remains within the linear range.

    • Stop the reaction by adding a suitable stop solution (e.g., acetonitrile (B52724) or a specific reagent provided with a commercial kit).

  • Data Acquisition and Analysis:

    • Measure the fluorescence or luminescence of the product formed at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control (0% inhibition) and a background control with no enzyme activity (100% inhibition).

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic (sigmoidal dose-response) curve using appropriate software.

Visualizations

Mechanism of CYP3A4 Inhibition by this compound

G Mechanism of CYP3A4 Inhibition by this compound cluster_0 CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound Substrate Substrate (Drug) CYP3A4_Fe3 CYP3A4 (Fe³⁺) (Resting State) Substrate->CYP3A4_Fe3 Binds to Active Site CYP3A4_Substrate CYP3A4-Substrate Complex CYP3A4_Fe3->CYP3A4_Substrate Inhibited_Complex CYP3A4-Ketoconazole Complex (Inactive) CYP3A4_Fe3->Inhibited_Complex Product Metabolized Product (Oxidized Substrate) CYP3A4_Substrate->Product Oxygenation (Requires O₂ & NADPH) O2 O₂ NADPH NADPH Product->CYP3A4_Fe3 Product Release This compound This compound This compound->CYP3A4_Fe3 Binds to Heme Iron Inhibited_Complex->Block Prevents Substrate Binding & Metabolism

Caption: Mechanism of CYP3A4 inhibition by this compound.

Experimental Workflow for CYP3A4 Inhibition Assay

G Experimental Workflow for CYP3A4 Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (Buffer, Substrate, NADPH) add_reagents Add Buffer, HLMs, and This compound to Plate prep_reagents->add_reagents prep_keto Prepare this compound Serial Dilutions prep_keto->add_reagents prep_hlm Prepare Human Liver Microsome Suspension prep_hlm->add_reagents pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate initiate_reaction Initiate Reaction (Add NADPH & Substrate) pre_incubate->initiate_reaction incubate Incubate at 37°C initiate_reaction->incubate stop_reaction Stop Reaction incubate->stop_reaction read_plate Read Plate (Fluorescence/Luminescence) stop_reaction->read_plate calc_inhibition Calculate % Inhibition read_plate->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

References

Application Notes and Protocols: Topical Ketoconazole in Skin Fungal Infection Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing topical formulations of ketoconazole (B1673606) in the study of superficial fungal infections. This document outlines the molecular mechanism of this compound, details on its formulation, and standardized protocols for in vitro and in vivo evaluation.

Introduction to this compound and Skin Fungal Infections

Superficial fungal infections, primarily caused by dermatophytes of the Trichophyton, Microsporum, and Epidermophyton genera, are among the most common skin diseases globally.[1] These infections, such as tinea corporis (ringworm), tinea pedis (athlete's foot), and tinea cruris (jock itch), are typically confined to the keratinized tissues of the skin, hair, and nails.[2] this compound, a synthetic broad-spectrum antifungal agent from the imidazole (B134444) class, is widely used in topical formulations to treat these infections.[1][3] It is effective against a range of common dermatophytes and yeasts, including Trichophyton rubrum, T. mentagrophytes, Microsporum canis, and Candida albicans.[3]

Mechanism of Action

This compound exerts its antifungal effect by disrupting the integrity of the fungal cell membrane. The primary mechanism involves the inhibition of a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway.

Ergosterol Biosynthesis Inhibition

This compound specifically targets and inhibits the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase. This enzyme is vital for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane that regulates its fluidity and permeability. By inhibiting this step, this compound leads to a depletion of ergosterol and an accumulation of toxic methylated sterol precursors. This disruption of the cell membrane's structure and function ultimately inhibits fungal growth and leads to cell death.

ketoconazole_moa acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol enzyme Lanosterol 14α-demethylase (CYP51A1) lanosterol->enzyme ergosterol Ergosterol membrane Fungal Cell Membrane Integrity ergosterol->membrane disruption Membrane Disruption & Fungal Cell Death membrane->disruption keto This compound keto->enzyme Inhibits enzyme->ergosterol enzyme->disruption ast_workflow start Start prep_fungi Prepare Fungal Inoculum (e.g., T. rubrum) 1-3 x 10³ cells/mL start->prep_fungi prep_drug Prepare Serial Dilutions of this compound in Plate start->prep_drug inoculate Inoculate Plate with Fungal Suspension prep_fungi->inoculate prep_drug->inoculate incubate Incubate at 28-30°C for 4-7 Days inoculate->incubate read_mic Read MIC: Lowest concentration with 100% growth inhibition incubate->read_mic end End read_mic->end ivpt_workflow start Start prep_cell Assemble Franz Cell Fill with Receptor Fluid Equilibrate to 32°C start->prep_cell mount_skin Mount Skin Membrane (Stratum Corneum Up) prep_cell->mount_skin apply_formulation Apply Topical Formulation to Donor Chamber mount_skin->apply_formulation sample Collect Samples from Receptor Chamber at Timed Intervals apply_formulation->sample replace_fluid Replenish with Fresh Receptor Fluid sample->replace_fluid After each collection analyze Analyze Samples by HPLC sample->analyze replace_fluid->sample end End analyze->end invivo_workflow start Start prepare_animal Prepare Guinea Pig (Shave Dorsal Area) start->prepare_animal inoculate Inoculate with T. mentagrophytes prepare_animal->inoculate infection Allow Infection to Establish (4-6 days) inoculate->infection treatment Apply Topical Formulation (Daily for 10-14 days) infection->treatment evaluate Evaluate Clinical Score Throughout Treatment treatment->evaluate end_study End of Study: Collect Skin Samples treatment->end_study analysis Mycological & Histological Analysis end_study->analysis end End analysis->end

References

Application Notes and Protocols: Studying the Effect of Ketoconazole on Cancer Cell Proliferation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for investigating the anti-proliferative effects of ketoconazole (B1673606) on cancer cells. The included protocols are based on established methodologies for assessing cell viability and proliferation.

Introduction

This compound, an imidazole (B134444) antifungal agent, has demonstrated significant anti-cancer properties in various preclinical studies. Its mechanisms of action are multifaceted, including the inhibition of cytochrome P450 enzymes, disruption of steroidogenesis, and induction of cell cycle arrest.[1][2][] In prostate cancer, this compound is known to inhibit androgen synthesis by targeting the CYP17A1 enzyme.[4][5] Furthermore, studies have shown its ability to induce G0/G1 phase cell cycle arrest in colorectal and hepatocellular carcinoma cell lines, an effect potentially mediated by the p53 signaling pathway.[6][7] This document outlines detailed protocols for studying the impact of this compound on cancer cell proliferation using standard in vitro assays.

Key Signaling Pathways Affected by this compound

This compound's anti-proliferative effects are attributed to its influence on several key cellular signaling pathways.

cluster_0 This compound's Primary Mechanisms cluster_1 Downstream Cellular Effects KCZ This compound CYP450 Cytochrome P450 Enzymes (e.g., CYP3A4, CYP17A1) KCZ->CYP450 Inhibits CellCycle Cell Cycle Progression KCZ->CellCycle Arrests at G0/G1 p53 p53 Pathway KCZ->p53 Activates AMPK AMPK Pathway KCZ->AMPK Modulates Steroidogenesis Steroidogenesis CYP450->Steroidogenesis Catalyzes Proliferation Cancer Cell Proliferation Androgen Androgen Synthesis (in Prostate Cancer) Steroidogenesis->Androgen CellCycle->Proliferation Inhibits p53->CellCycle Regulates Apoptosis Apoptosis p53->Apoptosis Induces AMPK->Proliferation Inhibits Androgen->Proliferation Promotes

Caption: this compound's multifaceted impact on cancer cell signaling pathways.

Experimental Workflow

A typical workflow for assessing the anti-proliferative effects of this compound is outlined below. This process involves initial cell culture, treatment with varying concentrations of the drug, and subsequent analysis using one or more of the detailed protocols.

Start Start: Cancer Cell Culture Treatment Treat cells with varying concentrations of this compound Start->Treatment Incubation Incubate for defined time periods (e.g., 24, 48, 72 hours) Treatment->Incubation Assay Perform Proliferation Assay Incubation->Assay MTT MTT Assay Assay->MTT Metabolic Activity BrdU BrdU Assay Assay->BrdU DNA Synthesis Colony Colony Formation Assay Assay->Colony Clonogenic Survival Analysis Data Acquisition and Analysis MTT->Analysis BrdU->Analysis Colony->Analysis End End: Determine IC50 and assess anti-proliferative effect Analysis->End

Caption: General experimental workflow for studying this compound's effects.

Data Presentation: Summary of Quantitative Data

The following tables summarize typical experimental parameters and expected outcomes when studying this compound's effect on cancer cell proliferation.

Table 1: Recommended this compound Concentrations and Incubation Times

Cancer Cell Line TypeRecommended this compound Concentration Range (µM)Typical Incubation Times (hours)Reference
Colon (e.g., HT29-S-B6)1 - 2024, 48, 72[1][2]
Breast (e.g., MDA-MB-231)1 - 2524, 48, 72[1][2]
Colorectal (e.g., COLO 205)5 - 3024, 48, 72[6][7]
Hepatocellular (e.g., Hep G2)5 - 3024, 48, 72[6][7]
Melanoma (e.g., A375.S2)10 - 5024, 48[8]
Glioblastoma (e.g., U87)1 - 1048, 72[9]

Table 2: Summary of Proliferation Assay Methodologies

AssayPrincipleEndpoint MeasurementAdvantagesDisadvantages
MTT Assay Enzymatic reduction of MTT to formazan (B1609692) by metabolically active cells.[10]Colorimetric reading (absorbance at 570-590 nm).High-throughput, cost-effective, rapid.Indirect measure of cell viability, can be affected by metabolic changes.
BrdU Assay Incorporation of thymidine (B127349) analog (BrdU) into newly synthesized DNA during the S-phase of the cell cycle.[11]Immunodetection of incorporated BrdU using an anti-BrdU antibody.Direct measure of DNA synthesis and cell proliferation.[12]Requires cell fixation and DNA denaturation, more steps than MTT.
Colony Formation Assay Assessment of a single cell's ability to undergo unlimited division and form a colony.[13]Counting the number of visible colonies after staining.[14]Measures long-term cell survival and reproductive integrity.[15]Time-consuming (weeks), not suitable for high-throughput screening.[15]

Experimental Protocols

MTT Cell Proliferation Assay

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[10][16][17]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[16]

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1,000 to 100,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

  • Treatment: Prepare serial dilutions of this compound in culture medium. Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[16]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background.

  • Data Analysis: Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control.

BrdU Cell Proliferation Assay

This protocol is based on the principle of incorporating a thymidine analog into replicating DNA.[11][12]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well plates

  • BrdU labeling solution (10 µM in culture medium).[18]

  • Fixing/Denaturing solution

  • Anti-BrdU antibody

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • BrdU Labeling: After the desired incubation with this compound, add BrdU labeling solution to each well and incubate for 2-24 hours at 37°C. The optimal incubation time depends on the cell division rate.

  • Fixation and Denaturation: Remove the labeling solution, wash with PBS, and add 100 µL of fixing solution. Incubate for 30 minutes at room temperature. Remove the fixing solution and add denaturing solution for 30 minutes.[19]

  • Antibody Incubation: Wash the wells with wash buffer. Add 100 µL of diluted anti-BrdU primary antibody and incubate for 1 hour at room temperature.[19]

  • Secondary Antibody and Detection: Wash the wells and add 100 µL of HRP-conjugated secondary antibody. Incubate for 1 hour.[19]

  • Substrate Addition: Wash the wells and add 100 µL of TMB substrate. Incubate in the dark for 5-30 minutes until color develops.[19]

  • Absorbance Measurement: Add 100 µL of stop solution and measure the absorbance at 450 nm.[19]

  • Data Analysis: Calculate the percentage of proliferation relative to the vehicle control.

Colony Formation (Clonogenic) Assay

This assay assesses the long-term survival and proliferative capacity of single cells.[13][20]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 6-well plates

  • Trypsin-EDTA

  • Fixation solution (e.g., methanol:acetic acid, 3:1)

  • Staining solution (e.g., 0.5% crystal violet in methanol)

Procedure:

  • Cell Seeding: Plate a low density of cells (e.g., 200-1000 cells per well) in 6-well plates. The optimal seeding density should be determined empirically for each cell line.

  • Treatment: Allow cells to attach for 24 hours, then treat with various concentrations of this compound.

  • Incubation: Incubate the plates for 1-3 weeks at 37°C in a 5% CO₂ incubator, allowing colonies to form.[13] The medium can be changed every 3-4 days.

  • Fixation and Staining: After the incubation period, wash the wells with PBS. Fix the colonies with the fixation solution for 10-15 minutes. Remove the fixative and stain with crystal violet solution for 10-30 minutes.

  • Washing and Drying: Gently wash the wells with water and allow the plates to air dry.

  • Colony Counting: Count the number of colonies (a colony is typically defined as a cluster of at least 50 cells) in each well.[13]

  • Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the vehicle control.

References

Application Notes and Protocols for In Vitro Drug-Drug Interaction Studies Involving Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoconazole (B1673606), a broad-spectrum antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2] This characteristic has led to its historical use as a strong index inhibitor in clinical drug-drug interaction (DDI) studies to evaluate the potential of investigational drugs to be victims of CYP3A4 inhibition.[1][3] Although regulatory agencies like the FDA and EMA have recommended alternatives for clinical DDI studies due to safety concerns, this compound remains a valuable tool for in vitro investigations.[1][4][5]

These application notes provide detailed protocols and quantitative data for utilizing this compound in in vitro DDI studies to characterize the metabolic pathways of new chemical entities and predict their DDI potential. The focus is on the inhibition of CYP enzymes and drug transporters.

Data Presentation: Quantitative Inhibitory Potency of this compound

The inhibitory potential of this compound is quantified by its half-maximal inhibitory concentration (IC50) and inhibition constant (Ki). These values are crucial for predicting the clinical relevance of DDIs. Below are summary tables of reported IC50 and Ki values for this compound against various CYP enzymes and drug transporters.

Table 1: Inhibitory Potency (IC50 & Ki) of this compound against CYP3A4

SubstrateParameterValue (µM)Reference
TestosteroneIC500.90 - 1.69[6][7]
Ki0.17 - 0.92[6][7]
MidazolamIC501.04 - 1.46[6][7]
Ki1.51 - 2.52[6][7]
TriazolamKi0.011 - 0.045[8]
NifedipineKi0.011 - 0.045[8]
GepironeIC500.026 - 0.162[9]

Note: IC50 and Ki values can vary depending on the experimental conditions, such as the specific substrate, protein concentration, and incubation time.

Table 2: Inhibitory Potency (IC50) of this compound against Other CYP Isoforms

CYP IsoformIC50 (µM)Reference
CYP2C19~5[10]
CYP2D6~10[10]
CYP1B1Weak inhibitor[11]
CYP2B6Weak inhibitor[11]
CYP2C FamilyWeak inhibitor[11]

Table 3: Inhibitory Potency (IC50) of this compound against Drug Transporters

TransporterExperimental SystemIC50 (µM)Reference
P-glycoprotein (P-gp)P388/dx cells~0.7[12]
P-glycoprotein (P-gp)Vesicle Assay>10[13]
OATP1B1HEK-293 cells0.68[13]
OATP1B3HEK-293 cells1.3[4]
OAT1HEK-293 cells>50[4]
OAT3HEK-293 cells14[4]
OCT1HEK-293 cells1.6[4]
OCT2HEK-293 cells1.1[4]
MATE1HEK-293 cells0.35[4]
MATE2-KHEK-293 cells0.22[4]
BCRPVesicle Assay1.4[4]
MRP2Vesicle Assay4.3[4]
MRP3Vesicle Assay>50[4]
BSEPVesicle Assay1.5[4]

Experimental Protocols

Protocol 1: Determination of this compound IC50 for CYP3A4 Inhibition in Human Liver Microsomes (HLM)

This protocol describes a typical fluorometric assay to determine the IC50 value of this compound for CYP3A4 activity using a probe substrate.

Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • This compound

  • CYP3A4 Substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Suitable solvent for this compound (e.g., DMSO)

  • Stop solution (e.g., acetonitrile)

  • 96-well microplate (black, for fluorescence)

  • Plate reader with fluorescence detection capabilities

Procedure:

  • Prepare this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions to create a range of concentrations (e.g., 0.01 µM to 100 µM).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Potassium phosphate buffer

    • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

    • This compound dilutions (or solvent for the no-inhibitor control). Ensure the final solvent concentration is low (e.g., <1%) to avoid affecting enzyme activity.[7]

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[7]

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system. Immediately after, add the CYP3A4 substrate (e.g., BFC).

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.[7]

  • Reaction Termination: Stop the reaction by adding a sufficient volume of a stop solution.[7]

  • Data Acquisition: Measure the fluorescence of the product at the appropriate excitation and emission wavelengths for the chosen substrate.

  • Data Analysis:

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

Protocol 2: P-glycoprotein (P-gp) Inhibition Assay using Calcein-AM

This protocol outlines a cell-based assay to assess the inhibitory effect of this compound on the P-gp transporter.

Materials and Reagents:

  • P-gp overexpressing cells (e.g., L-MDR1 or P388/dx) and the corresponding parental cell line (e.g., LLC-PK1 or P388).[12]

  • This compound

  • Calcein-AM (a fluorescent P-gp substrate)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well microplate (black, clear bottom)

  • Fluorescence plate reader

Procedure:

  • Cell Seeding: Seed the P-gp overexpressing and parental cells in a 96-well plate and culture until they form a confluent monolayer.

  • Prepare this compound Solutions: Prepare various concentrations of this compound in the cell culture medium.

  • Treatment: Remove the culture medium from the wells and wash the cells with PBS. Add the this compound solutions to the respective wells. Include a positive control (e.g., a known P-gp inhibitor) and a vehicle control.

  • Calcein-AM Addition: Add Calcein-AM to all wells at a final concentration that is appropriate for the cell line.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for a specified time (e.g., 30-60 minutes).

  • Fluorescence Measurement: Measure the intracellular fluorescence of calcein (B42510) using a fluorescence plate reader at the appropriate excitation and emission wavelengths.

  • Data Analysis:

    • Increased intracellular fluorescence in the P-gp overexpressing cells in the presence of this compound indicates P-gp inhibition.[12]

    • Calculate the fold-increase in fluorescence compared to the vehicle control.

    • The IC50 value can be determined by plotting the fluorescence intensity against the logarithm of the this compound concentration.

Visualizations

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_keto Prepare this compound Serial Dilutions add_reagents Add Buffer, HLM, and This compound to Plate prep_keto->add_reagents prep_hlm Prepare HLM Suspension prep_hlm->add_reagents prep_sub Prepare CYP3A4 Substrate Solution initiate_rxn Initiate Reaction with NADPH and Substrate prep_sub->initiate_rxn prep_nadph Prepare NADPH Regenerating System prep_nadph->initiate_rxn pre_incubate Pre-incubate at 37°C add_reagents->pre_incubate pre_incubate->initiate_rxn incubate Incubate at 37°C initiate_rxn->incubate stop_rxn Stop Reaction incubate->stop_rxn measure Measure Product Formation stop_rxn->measure calc_inhibition Calculate % Inhibition measure->calc_inhibition plot_curve Plot Dose-Response Curve calc_inhibition->plot_curve det_ic50 Determine IC50 Value plot_curve->det_ic50

Caption: Workflow for an in vitro CYP3A4 inhibition assay.

CYP3A4_Catalytic_Cycle_Inhibition cluster_cycle CYP3A4 Catalytic Cycle cyp3a4_fe3 CYP3A4 (Fe³⁺) cyp3a4_sub CYP3A4-Substrate (Fe³⁺) cyp3a4_fe3->cyp3a4_sub cyp3a4_fe2 CYP3A4-Substrate (Fe²⁺) cyp3a4_sub->cyp3a4_fe2 + e⁻ (from NADPH) cyp3a4_o2 CYP3A4-Substrate (Fe²⁺)-O₂ cyp3a4_fe2->cyp3a4_o2 + O₂ cyp3a4_peroxo [CYP3A4-Substrate (Fe³⁺)-O₂]²⁻ cyp3a4_o2->cyp3a4_peroxo + e⁻ (from NADPH) cyp3a4_hydroperoxo [CYP3A4-Substrate (Fe³⁺)-OOH]⁻ cyp3a4_peroxo->cyp3a4_hydroperoxo + H⁺ cyp3a4_feo [CYP3A4-Substrate• (FeO)]³⁺ cyp3a4_hydroperoxo->cyp3a4_feo + H⁺, -H₂O cyp3a4_feo->cyp3a4_fe3 + Substrate-OH product Metabolite (Substrate-OH) cyp3a4_feo->product substrate Substrate substrate->cyp3a4_sub + Substrate This compound This compound This compound->cyp3a4_fe3 Binds to Heme Iron inhibition Inhibition

Caption: Inhibition of the CYP3A4 catalytic cycle by this compound.

References

Application Note: High-Throughput Screening for Novel Antifungal Compounds Using Ketoconazole as a Reference

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The increasing prevalence of invasive fungal infections, coupled with the emergence of antifungal drug resistance, underscores the urgent need for the discovery and development of novel antifungal agents.[1] High-throughput screening (HTS) serves as a cornerstone in this endeavor, facilitating the rapid evaluation of large and diverse compound libraries for antifungal activity.[1] This document outlines a detailed protocol for a robust HTS campaign designed to identify and characterize new antifungal compounds, utilizing the well-characterized imidazole (B134444) antifungal, ketoconazole (B1673606), as a reference compound.

This compound exerts its antifungal effect by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[][3][4] This inhibition disrupts membrane integrity, leading to fungal cell death.[4] The workflow described herein encompasses a primary screening assay for fungal growth inhibition, a secondary assay to determine dose-response relationships and cytotoxicity, and guidance on initial mechanism of action studies.

Key Experimental Protocols

Primary High-Throughput Screening: Fungal Growth Inhibition Assay

This primary assay is designed for the rapid identification of compounds that inhibit the growth of a target fungal pathogen (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans). A widely used and effective method employs a colorimetric readout based on the reduction of resazurin (B115843) to the fluorescent resorufin (B1680543) by metabolically active cells.[1][5]

Materials:

  • Target fungal strain (e.g., Candida albicans ATCC 90028)

  • RPMI-1640 medium supplemented with L-glutamine and buffered with MOPS[1][6]

  • Compound library dissolved in 100% DMSO

  • Reference Control: this compound

  • Positive Control: Amphotericin B[1]

  • Negative Control: 100% DMSO[1]

  • Resazurin sodium salt solution (0.01% w/v in PBS)[1]

  • Sterile, clear-bottom 384-well microplates[1]

  • Automated liquid handling system

  • Microplate incubator (35-37°C)[1][7]

  • Microplate reader with fluorescence detection (Excitation: 570 nm, Emission: 615 nm)[1][8]

Protocol:

  • Fungal Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar (B569324) medium.

    • Prepare a suspension of fungal cells in RPMI-1640 medium.

    • Adjust the cell density to a final concentration that allows for robust growth during the incubation period (e.g., 1 x 10^5 cells/mL for C. albicans).[7]

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each test compound, this compound (as a reference), positive control, and negative control into the wells of a 384-well assay plate.[7]

  • Cell Dispensing:

    • Add 50 µL of the prepared fungal inoculum to each well of the assay plate.[7] This will result in a final cell count of approximately 5,000 cells/well.[7]

  • Incubation:

    • Seal the plates to prevent evaporation and incubate at 35°C for 24 to 48 hours.[7] The optimal incubation time should be determined based on the growth kinetics of the specific fungal strain.

  • Viability Assessment:

    • Following incubation, add 10 µL of resazurin solution to each well.[7]

    • Incubate for an additional 2 to 4 hours at 35°C to allow for the conversion of resazurin to resorufin by viable cells.[7]

  • Data Acquisition:

    • Measure the fluorescence intensity at an excitation of 570 nm and an emission of 615 nm using a microplate reader.[1][8]

Secondary Screening: Dose-Response and Cytotoxicity Assays

Compounds identified as "hits" in the primary screen should be subjected to secondary screening to confirm their antifungal activity and assess their toxicity against mammalian cells.

Dose-Response Assay:

This protocol is similar to the primary screening assay, with the key difference being that hit compounds are tested across a range of concentrations (e.g., a 10-point, 2-fold serial dilution starting from 50 µM).[1] The resulting data are used to generate dose-response curves and calculate the half-maximal inhibitory concentration (IC50).

Cytotoxicity Assay (e.g., against HeLa or HepG2 cells):

It is crucial to determine if the observed antifungal activity is due to specific inhibition of fungal growth or general cytotoxicity.[1] A common method for assessing cytotoxicity is the MTT assay.

Protocol:

  • Cell Culture: Culture mammalian cells in an appropriate medium and seed them into 96-well plates.

  • Compound Addition: Add serial dilutions of the hit compounds to the wells. Include positive (e.g., a known cytotoxic agent) and negative controls.

  • Incubation: Incubate for 24-48 hours.[1]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.[1]

    • Add a solubilization solution to dissolve the formazan crystals.[1]

    • Measure the absorbance at 570 nm using a microplate reader.[1]

Data Analysis:

The half-maximal cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined by the ratio of CC50 to IC50 (SI = CC50 / IC50). A higher SI value indicates greater selectivity for the fungal pathogen over mammalian cells.[1]

Data Presentation

Table 1: Representative Data from Primary High-Throughput Screening

Compound ID% Inhibition at 10 µMHit Classification
Test Compound 195.2Hit
Test Compound 212.5Non-Hit
Test Compound 388.9Hit
This compound98.6Reference Control
Amphotericin B99.1Positive Control
DMSO0.5Negative Control

Table 2: Dose-Response and Cytotoxicity Data for Confirmed Hits

Compound IDFungal IC50 (µM)Mammalian CC50 (µM)Selectivity Index (SI)
Hit Compound 12.5> 100> 40
Hit Compound 38.125.33.1
This compound0.835.744.6

Visualizations

Ketoconazole_Mechanism_of_Action cluster_fungal_cell Fungal Cell cluster_outcome Outcome Lanosterol Lanosterol CYP51A1 Lanosterol 14α-demethylase (CYP51A1) Lanosterol->CYP51A1 substrate Ergosterol Ergosterol Membrane Fungal Cell Membrane Ergosterol->Membrane incorporation Disrupted_Membrane Disrupted Membrane Integrity Membrane->Disrupted_Membrane CYP51A1->Ergosterol conversion This compound This compound This compound->Inhibition Inhibition->CYP51A1 Inhibition Fungal_Death Fungal Cell Death Disrupted_Membrane->Fungal_Death

Caption: Mechanism of action of this compound.

HTS_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_analysis Data Analysis & Hit Prioritization A Compound Library Plating (384-well plate) B Fungal Inoculum Addition A->B C Incubation (24-48h, 35°C) B->C D Resazurin Addition C->D E Fluorescence Reading D->E H Hit Identification (% Inhibition) E->H F Dose-Response Assay (IC50 Determination) I Selectivity Index (SI) Calculation (CC50/IC50) F->I G Cytotoxicity Assay (CC50 Determination) G->I H->F H->G J Hit Prioritization I->J This compound This compound (Reference Control) This compound->A

References

Application Notes and Protocols for Inducing and Studying Ketoconazole Resistance in Laboratory Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for inducing and studying ketoconazole (B1673606) resistance in common laboratory fungal strains such as Candida albicans and Aspergillus fumigatus. The protocols outlined below are based on established experimental evolution techniques and subsequent molecular and cellular analyses to elucidate resistance mechanisms.

Introduction to this compound Resistance

This compound, an imidazole (B134444) antifungal agent, functions by inhibiting the cytochrome P450 enzyme 14α-demethylase, which is critical for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1][2] Resistance to this compound and other azoles can emerge through various mechanisms, primarily:

  • Target Modification: Mutations in or overexpression of the ERG11 gene (encoding 14α-demethylase) reduce the drug's binding affinity or increase the amount of target enzyme.[3][4][5]

  • Active Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters (e.g., CDR1, CDR2) and major facilitator superfamily (MFS) transporters (e.g., MDR1) actively pump the drug out of the cell.[3][5]

  • Alterations in the Ergosterol Biosynthesis Pathway: Changes in other enzymes within the ergosterol pathway can compensate for the inhibition of 14α-demethylase.[2]

  • Stress Response Pathways: Cellular stress response pathways involving chaperones like Hsp90 and signaling molecules like calcineurin play a crucial role in mediating tolerance and resistance to azole antifungals.[1][6][7]

Understanding the mechanisms of resistance is vital for the development of new antifungal therapies and strategies to overcome existing resistance.

Experimental Protocols

Protocol for Inducing this compound Resistance via Experimental Evolution

This protocol describes a method for generating this compound-resistant fungal strains in the laboratory through serial passage in the presence of the drug.[3][8][9]

Materials:

  • Susceptible fungal strain (e.g., Candida albicans SC5314)

  • Yeast Peptone Dextrose (YPD) broth and agar (B569324) plates

  • This compound stock solution (in DMSO)

  • Sterile culture tubes and plates

  • Incubator

  • Spectrophotometer

Procedure:

  • Determine Initial Minimum Inhibitory Concentration (MIC): Perform a baseline MIC test for the susceptible parent strain using a standardized microdilution method (e.g., CLSI M27) to determine the initial concentration of this compound that inhibits growth.

  • Initiate Serial Passaging:

    • Inoculate the susceptible fungal strain into a culture tube containing YPD broth with a sub-inhibitory concentration of this compound (e.g., 0.5x MIC).

    • Incubate the culture at 30°C with shaking until it reaches stationary phase.

  • Increase Drug Concentration:

    • Transfer an aliquot of the culture to a new tube containing fresh YPD broth with a slightly higher concentration of this compound (e.g., 2x the previous concentration).

    • Repeat the incubation and passaging steps.

  • Monitor for Resistance:

    • Continue this process of serial passaging with incrementally increasing concentrations of this compound. The goal is to apply selective pressure that allows for the growth of resistant mutants.[3]

    • Periodically, plate a sample of the evolving population onto YPD agar plates with and without this compound to check for the emergence of resistant colonies.

    • Perform MIC testing on isolated colonies to quantify the level of resistance.

  • Isolate and Store Resistant Strains:

    • Once a desired level of resistance is achieved (e.g., a significant increase in MIC), streak the population onto a YPD agar plate to obtain single colonies.

    • Select individual resistant colonies and grow them in YPD broth.

    • Prepare glycerol (B35011) stocks of the resistant isolates for long-term storage at -80°C.

Workflow for Inducing this compound Resistance:

G cluster_0 Preparation cluster_1 Experimental Evolution cluster_2 Isolation and Characterization A Determine Initial MIC of Susceptible Strain B Inoculate in Sub-inhibitory this compound C Incubate to Stationary Phase B->C D Serial Passage to Increased this compound Concentration C->D E Repeat Passaging D->E Iterate E->D F Monitor for Resistance (Plate on Drug Agar) E->F G Quantify Resistance (MIC Testing) F->G H Isolate Single Resistant Colonies G->H I Store Resistant Strains (Glycerol Stocks) H->I

Caption: Workflow for inducing this compound resistance.

Protocol for Quantifying Ergosterol Content

This protocol is used to measure the ergosterol content in fungal cells, which can be altered in azole-resistant strains.[10][11][12][13][14]

Materials:

  • Fungal cell pellets (from both susceptible and resistant strains)

  • Methanol

  • Chloroform (B151607)

  • Potassium hydroxide (B78521) (KOH)

  • n-Heptane

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Ergosterol standard

Procedure:

  • Cell Lysis and Saponification:

    • Harvest fungal cells by centrifugation and wash with sterile water.

    • Resuspend the cell pellet in methanol.

    • Add a solution of potassium hydroxide in methanol.

    • Incubate at 80°C for 30 minutes to lyse the cells and saponify the lipids.

  • Ergosterol Extraction:

    • After cooling, add a mixture of chloroform and water to the sample.

    • Vortex thoroughly to extract the non-saponifiable lipids, including ergosterol, into the chloroform phase.

    • Centrifuge to separate the phases.

  • Sample Preparation for HPLC:

    • Carefully transfer the lower chloroform layer to a new tube.

    • Evaporate the chloroform to dryness under a stream of nitrogen.

    • Re-dissolve the dried extract in a known volume of mobile phase (e.g., methanol).

  • HPLC Analysis:

    • Inject the sample into the HPLC system.

    • Separate the sterols on a C18 column.

    • Detect ergosterol by its absorbance at 282 nm.

  • Quantification:

    • Create a standard curve using known concentrations of pure ergosterol.

    • Calculate the ergosterol concentration in the samples by comparing their peak areas to the standard curve.

Protocol for Measuring Efflux Pump Activity

This protocol uses the fluorescent dye Nile Red to assess the activity of efflux pumps in fungal cells.[15][16] Increased efflux of the dye indicates higher pump activity.

Materials:

  • Fungal cells (susceptible and resistant strains)

  • Phosphate-buffered saline (PBS)

  • Glucose

  • Nile Red stock solution (in DMSO)

  • Fluorometer or fluorescence microscope

Procedure:

  • Cell Preparation and Starvation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells twice with PBS.

    • Resuspend the cells in PBS without glucose and incubate for 30 minutes to deplete intracellular energy reserves.

  • Dye Loading:

    • Add Nile Red to the starved cell suspension to a final concentration of 7.5 µM.

    • Incubate for 30 minutes to allow the dye to accumulate within the cells.

  • Efflux Initiation and Measurement:

    • Wash the cells with PBS to remove excess extracellular dye.

    • Resuspend the cells in PBS containing 2% glucose to energize the efflux pumps.

    • Immediately begin measuring the fluorescence of the cell suspension over time (e.g., every 2 minutes for 20 minutes). A decrease in fluorescence indicates efflux of the dye from the cells.

  • Data Analysis:

    • Plot the fluorescence intensity against time for both susceptible and resistant strains.

    • A faster and more significant decrease in fluorescence in the resistant strain compared to the susceptible strain suggests increased efflux pump activity.

Data Presentation

Table 1: Example Minimum Inhibitory Concentrations (MICs) of this compound for Susceptible and Experimentally Evolved Resistant C. albicans Strains.

StrainParent/EvolvedNumber of Generations in DrugThis compound MIC (µg/mL)Fold Increase in MIC
SC5314Parent00.015-
KCR-1Evolved330161067
KCR-2Evolved330322133
KCR-3Evolved3308533

Table 2: Relative Gene Expression Levels of Key Resistance Genes in this compound-Resistant C. albicans Compared to the Susceptible Parent Strain.

GeneFunctionFold Change in Expression (Resistant vs. Susceptible)
ERG1114α-demethylase (Drug Target)4-8 fold increase
CDR1ABC Transporter (Efflux Pump)10-20 fold increase
CDR2ABC Transporter (Efflux Pump)5-15 fold increase
MDR1MFS Transporter (Efflux Pump)2-5 fold increase

Visualization of Key Pathways

This compound Action and Resistance Mechanisms

The following diagram illustrates the primary mechanism of action of this compound and the key resistance mechanisms developed by fungal cells.

G cluster_cell Fungal Cell cluster_membrane Cell Membrane cluster_resistance Resistance Mechanisms ERG11 Erg11 (14α-demethylase) Ergosterol Ergosterol ERG11->Ergosterol EffluxPumps Efflux Pumps (CDR1, MDR1) Ketoconazole_out This compound EffluxPumps->Ketoconazole_out Efflux Lanosterol Lanosterol Lanosterol->ERG11 Ketoconazole_in This compound Ketoconazole_out->Ketoconazole_in Enters Cell Ketoconazole_in->ERG11 Inhibits Ketoconazole_in->EffluxPumps R1 ERG11 Overexpression/Mutation R1->ERG11 Leads to R2 Efflux Pump Overexpression R2->EffluxPumps Leads to

Caption: this compound action and resistance mechanisms.

Hsp90 and Calcineurin Signaling in Azole Tolerance

This diagram shows the involvement of Hsp90 and the calcineurin signaling pathway in mediating fungal tolerance to azole antifungals.

G cluster_pathway Cellular Stress Response AzoleStress Azole Stress (e.g., this compound) Hsp90 Hsp90 AzoleStress->Hsp90 Calcineurin Calcineurin AzoleStress->Calcineurin Hsp90->Calcineurin Stabilizes Crz1 Crz1 (Transcription Factor) Calcineurin->Crz1 Activates StressResponse Stress Response Genes (e.g., Efflux Pumps, Cell Wall Integrity) Crz1->StressResponse Upregulates Tolerance Drug Tolerance StressResponse->Tolerance

Caption: Hsp90 and calcineurin signaling in azole tolerance.

References

Application of Ketoconazole in Studying Fungal Biofilm Formation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fungal biofilms represent a significant challenge in clinical settings due to their inherent resistance to conventional antifungal therapies. These structured communities of fungal cells, encased in a self-produced extracellular matrix, exhibit distinct phenotypic traits compared to their planktonic counterparts, contributing to persistent and recurrent infections. Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, has long been a tool in the study of fungal pathogenesis. Its primary mechanism of action involves the inhibition of the enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol (B1671047), an essential component of the fungal cell membrane.[1] This disruption of ergosterol synthesis compromises membrane integrity, leading to fungal cell death or growth inhibition.[1] Beyond its direct antifungal effect, this compound serves as a valuable chemical probe for investigating the molecular mechanisms underpinning fungal biofilm formation, particularly in clinically relevant species such as Candida albicans and Aspergillus fumigatus.

These application notes provide a comprehensive overview of the use of this compound in fungal biofilm research, detailing its effects on biofilm development and outlining standardized protocols for in vitro investigations.

Mechanism of Action in the Context of Biofilms

This compound's primary antifungal activity stems from its ability to inhibit ergosterol biosynthesis.[1] In the context of biofilms, this has several implications:

  • Inhibition of Initial Adhesion and Biofilm Formation: By altering the fungal cell membrane composition, this compound can interfere with the initial attachment of fungal cells to surfaces, a critical first step in biofilm formation.

  • Disruption of Mature Biofilms: While mature biofilms are notoriously resistant to antifungals, high concentrations of this compound can exert a fungicidal effect by causing direct damage to the cell membranes of the embedded fungal cells, leading to leakage of essential intracellular components like ATP.[2]

  • Interference with Morphogenesis: In dimorphic fungi like Candida albicans, the transition from yeast to hyphal morphology is crucial for biofilm maturation and structural integrity. This compound has been shown to inhibit this morphogenesis, thereby disrupting the development of a mature biofilm architecture.[3]

Data Presentation: Efficacy of this compound against Fungal Biofilms

The following tables summarize the quantitative effects of this compound on the biofilms of Candida albicans and Aspergillus fumigatus.

Table 1: Effect of this compound on Candida albicans Biofilm Formation

Concentration (µg/mL)Biofilm Inhibition (%)Reference
MIC (0.4-0.8)≥ 25%[4]
2x MIC≥ 36.2%[4]
162.50%[4]

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound against Planktonic and Biofilm forms of Candida albicans

Fungal FormMIC Range (µg/mL)Reference
Planktonic0.25 - >16
Sessile (Biofilm) - SMIC5031.25 - >4000

Table 3: Inhibitory Concentrations of this compound against Aspergillus fumigatus

Concentration (M)EffectReference
5 x 10-5Complete growth inhibition (liquid medium)[5]
2.1 x 10-550% growth inhibition (liquid medium)[5]
1.3 x 10-550% growth inhibition (solid medium)[5]

Mandatory Visualizations

Signaling Pathway

G cluster_0 This compound Action cluster_1 Ergosterol Biosynthesis Pathway cluster_2 Fungal Cell Membrane cluster_3 Biofilm Formation Signaling Cascade (Candida albicans) This compound This compound Lanosterol_14a_demethylase Lanosterol 14α-demethylase (ERG11) This compound->Lanosterol_14a_demethylase Inhibits Lanosterol Lanosterol Lanosterol->Lanosterol_14a_demethylase Ergosterol Ergosterol Membrane Fungal Cell Membrane (Altered Integrity) Ergosterol->Membrane Component of Lanosterol_14a_demethylase->Ergosterol Ras1 Ras1 Membrane->Ras1 Disruption may affect signaling initiation Cyr1 Adenylyl Cyclase (Cyr1) Ras1->Cyr1 cAMP cAMP Cyr1->cAMP PKA Protein Kinase A (PKA) cAMP->PKA EFG1 EFG1 PKA->EFG1 Adhesion_Genes Adhesion & Hyphal Genes (ALS3, HWP1) EFG1->Adhesion_Genes Biofilm Biofilm Formation Adhesion_Genes->Biofilm G cluster_0 Preparation cluster_1 Biofilm Formation & Treatment cluster_2 Quantification cluster_3 Crystal Violet Assay (Biomass) cluster_4 XTT Assay (Metabolic Activity) cluster_5 Data Analysis prep1 Fungal Strain Culture (e.g., C. albicans in YPD broth) prep2 Inoculum Standardization (Spectrophotometer, OD600) prep1->prep2 bf1 Inoculation into 96-well plate prep2->bf1 bf2 Adhesion Phase (e.g., 90 min at 37°C) bf1->bf2 bf3 Wash to remove planktonic cells (PBS) bf2->bf3 bf4 Addition of fresh medium with This compound (various concentrations) bf3->bf4 bf5 Incubation (e.g., 24-48h at 37°C) bf4->bf5 quant1 Wash to remove non-adherent cells (PBS) bf5->quant1 quant2 Choose Quantification Method quant1->quant2 cv1 Stain with 0.1% Crystal Violet quant2->cv1 Biomass xtt1 Add XTT/Menadione solution quant2->xtt1 Metabolic Activity cv2 Wash to remove excess stain cv1->cv2 cv3 Solubilize with 95% Ethanol cv2->cv3 cv4 Measure Absorbance (e.g., 570 nm) cv3->cv4 da1 Calculate % Biofilm Reduction cv4->da1 xtt2 Incubate in the dark xtt1->xtt2 xtt3 Measure Absorbance (e.g., 490 nm) xtt2->xtt3 xtt3->da1 da2 Determine MIC/SMIC50 da1->da2

References

Application Notes and Protocols: The Use of Ketoconazole in Studying the Role of CYP Enzymes in Xenobiotic Metabolism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoconazole (B1673606), an imidazole (B134444) antifungal agent, is a potent and widely utilized inhibitor of cytochrome P450 (CYP) enzymes, particularly the CYP3A4 isoform.[1] CYP enzymes are a superfamily of heme-containing monooxygenases that play a crucial role in the metabolism of a vast array of xenobiotics, including drugs, environmental toxins, and carcinogens. Understanding the contribution of specific CYP isoforms to the metabolism of a new chemical entity is a critical step in drug discovery and development. By selectively inhibiting a particular CYP enzyme, researchers can elucidate its role in the metabolic pathway of a compound, predict potential drug-drug interactions (DDIs), and assess the risk of altered pharmacokinetics.

These application notes provide a comprehensive overview of the use of this compound as a tool in xenobiotic metabolism studies. Detailed protocols for key in vitro and in vivo experiments are provided, along with quantitative data on this compound's inhibitory effects on various CYP isoforms.

Mechanism of Action of this compound as a CYP Inhibitor

This compound primarily exerts its inhibitory effect on CYP enzymes through a mechanism of reversible inhibition. The imidazole nitrogen atom of this compound coordinates with the heme iron atom within the active site of the CYP enzyme. This interaction prevents the binding of substrate molecules and subsequent metabolism.[1] The mode of inhibition is often characterized as a mixed competitive-noncompetitive process, with the noncompetitive component being dominant for many CYP3A4 substrates.[2][3] This means that this compound can bind to both the free enzyme and the enzyme-substrate complex, thereby reducing both the Vmax and increasing the Km of the reaction.

Beyond direct enzyme inhibition, this compound can also influence the expression of CYP enzymes. It has been shown to interact with the pregnane (B1235032) X receptor (PXR), a key nuclear receptor that regulates the transcription of CYP3A4 and other drug-metabolizing enzymes and transporters.[4][5] this compound can disrupt the interaction between PXR and its coactivators, leading to a downstream modulation of CYP3A4 expression.[4]

Data Presentation: Inhibitory Potency of this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are crucial for comparing its inhibitory strength against different CYP isoforms and under various experimental conditions.

Table 1: In Vitro Inhibition of Human CYP Isoforms by this compound

CYP IsoformProbe SubstrateIC50 (µM)Ki (µM)Inhibition TypeReference(s)
CYP3A4 Midazolam0.00833 - 1.461.51 - 2.52Mixed/Noncompetitive[4][6]
Testosterone0.0123 - 1.690.17 - 0.92Mixed/Noncompetitive[4][6]
Triazolam-0.023 (for 4-OH pathway)Competitive[7]
Nifedipine-0.011 - 0.045Mixed[7]
CYP3A5 Midazolam-0.109Noncompetitive[2]
CYP1A2 Phenacetin>100-Weak[6][8]
CYP2C9 Diclofenac11.7-Weak[6][8]
CYP2C19 S-mephenytoin0.698-Moderate[6][9]
CYP2D6 Dextromethorphan52.0-Weak[6][9]

Note: IC50 and Ki values can vary depending on the experimental conditions, including the specific substrate, substrate concentration, and source of the enzyme (e.g., human liver microsomes, recombinant enzymes).

Experimental Protocols

Protocol 1: In Vitro Determination of IC50 for CYP Inhibition using Human Liver Microsomes (HLMs)

This protocol outlines a general procedure for determining the IC50 value of this compound for a specific CYP isoform using pooled human liver microsomes.

Materials:

  • Pooled Human Liver Microsomes (HLMs)

  • This compound

  • CYP isoform-specific probe substrate (e.g., midazolam for CYP3A4)

  • NADPH regenerating system (e.g., containing glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Organic solvent (e.g., DMSO) for stock solutions

  • Acetonitrile (B52724) or methanol (B129727) (for reaction termination)

  • 96-well microplates

  • Incubator (37°C)

  • LC-MS/MS system for metabolite quantification

Procedure:

  • Prepare Stock Solutions:

    • Dissolve this compound in an appropriate organic solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

    • Prepare a stock solution of the probe substrate in the same solvent or buffer.

  • Prepare Working Solutions:

    • Perform serial dilutions of the this compound stock solution to create a range of working concentrations. The final concentration in the incubation should typically span several orders of magnitude around the expected IC50.

    • Prepare a working solution of the probe substrate in the assay buffer. The substrate concentration should ideally be at or below its Km value for the specific CYP isoform.

  • Incubation Setup:

    • In a 96-well plate, add the following to each well:

      • Phosphate buffer

      • HLMs (final concentration typically 0.1-0.5 mg/mL)

      • This compound working solution (or vehicle control)

    • Pre-incubate the plate at 37°C for 5-10 minutes to allow the inhibitor to interact with the microsomes.

  • Initiate the Reaction:

    • Add the probe substrate to each well.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

  • Incubation:

    • Incubate the plate at 37°C for a predetermined time (e.g., 10-30 minutes). The incubation time should be within the linear range of metabolite formation.

  • Terminate the Reaction:

    • Stop the reaction by adding an equal volume of cold acetonitrile or methanol containing an internal standard for LC-MS/MS analysis.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated protein.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the formation of the specific metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of enzyme activity for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

Protocol 2: In Vivo Assessment of CYP3A Inhibition in a Rat Model

This protocol provides a framework for an in vivo study to evaluate the inhibitory effect of this compound on CYP3A activity in rats.

Materials:

  • Sprague-Dawley rats (male)

  • This compound

  • CYP3A substrate (e.g., midazolam or cyclophosphamide)[10]

  • Vehicle for drug administration (e.g., 0.5% carboxymethylcellulose)

  • Blood collection supplies (e.g., capillary tubes, EDTA tubes)

  • Centrifuge

  • LC-MS/MS system for drug and metabolite quantification

Procedure:

  • Animal Acclimatization:

    • Acclimate rats to the housing conditions for at least one week before the experiment.

  • Dosing:

    • Divide the rats into two groups: a control group and a this compound-treated group.

    • Administer the vehicle to the control group and this compound (e.g., 10-40 mg/kg, oral gavage) to the treatment group.[10]

    • After a specified pre-treatment time (e.g., 30-60 minutes), administer the CYP3A substrate to all animals (e.g., midazolam, 5 mg/kg, oral gavage).

  • Blood Sampling:

    • Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours) after substrate administration.

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Sample Analysis:

    • Develop and validate an LC-MS/MS method for the simultaneous quantification of the parent drug and its major CYP3A-mediated metabolite in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the pharmacokinetic parameters for the parent drug and its metabolite in both the control and this compound-treated groups. Key parameters include:

      • Area under the plasma concentration-time curve (AUC)

      • Maximum plasma concentration (Cmax)

      • Time to reach maximum concentration (Tmax)

      • Elimination half-life (t1/2)

      • Clearance (CL)

    • Compare the pharmacokinetic parameters between the two groups to assess the extent of CYP3A inhibition by this compound. A significant increase in the AUC of the parent drug and a decrease in the AUC of the metabolite in the this compound-treated group indicates CYP3A inhibition.

Visualizations

CYP3A4_Inhibition_Pathway cluster_xenobiotic Xenobiotic Metabolism Regulation cluster_inhibition This compound Inhibition PXR PXR PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR Heterodimerizes with RXR RXR RXR->PXR_RXR XREM XREM (DNA Response Element) PXR_RXR->XREM Binds to SRC1 SRC-1 (Coactivator) SRC1->PXR_RXR Recruited by CYP3A4_Gene CYP3A4 Gene XREM->CYP3A4_Gene Activates Transcription CYP3A4_mRNA CYP3A4 mRNA CYP3A4_Gene->CYP3A4_mRNA Transcription CYP3A4_Protein CYP3A4 Enzyme CYP3A4_mRNA->CYP3A4_Protein Translation Metabolite_Out Metabolite CYP3A4_Protein->Metabolite_Out Metabolism Ketoconazole_PXR This compound Ketoconazole_PXR->PXR Disrupts SRC-1 interaction Ketoconazole_CYP This compound Ketoconazole_CYP->CYP3A4_Protein Direct Inhibition Xenobiotic_In Xenobiotic (Substrate) Xenobiotic_In->CYP3A4_Protein

Caption: this compound's dual mechanism of CYP3A4 inhibition.

in_vitro_workflow prep_solutions 1. Prepare Stock & Working Solutions (this compound, Substrate, HLM, NADPH) incubation_setup 2. Set up Incubation Plate (Buffer, HLM, this compound/Vehicle) prep_solutions->incubation_setup pre_incubation 3. Pre-incubate at 37°C incubation_setup->pre_incubation initiate_reaction 4. Initiate Reaction (Add Substrate & NADPH) pre_incubation->initiate_reaction incubation 5. Incubate at 37°C initiate_reaction->incubation terminate_reaction 6. Terminate Reaction (Add Cold Solvent) incubation->terminate_reaction sample_processing 7. Process Samples (Centrifuge, Supernatant Transfer) terminate_reaction->sample_processing lcms_analysis 8. LC-MS/MS Analysis (Metabolite Quantification) sample_processing->lcms_analysis data_analysis 9. Data Analysis (Calculate % Inhibition, Determine IC50) lcms_analysis->data_analysis

Caption: Experimental workflow for in vitro CYP inhibition assay.

ddi_logic in_vitro_screening In Vitro Screening (IC50 Determination) in_silico_modeling In Silico Modeling (PBPK Simulation) in_vitro_screening->in_silico_modeling Provides input for in_vivo_animal In Vivo Animal Studies (e.g., Rat Model) in_vitro_screening->in_vivo_animal Guides design of risk_assessment Drug-Drug Interaction Risk Assessment in_vitro_screening->risk_assessment Identifies initial in_silico_modeling->in_vivo_animal Predicts outcomes for clinical_ddi Clinical DDI Studies (Human Volunteers) in_silico_modeling->clinical_ddi Refines design of in_silico_modeling->risk_assessment Predicts potential in_vivo_animal->clinical_ddi Informs decision for in_vivo_animal->risk_assessment Suggests potential clinical_ddi->risk_assessment Confirms

Caption: Logical workflow for DDI risk assessment.

References

Application Notes and Protocols for Assessing Ketoconazole's Synergy with Other Antifungal Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental design and execution of studies aimed at evaluating the synergistic, additive, or antagonistic interactions between ketoconazole (B1673606) and other antifungal agents. Detailed protocols for key in vitro and in vivo assays are provided, along with data presentation guidelines and visualizations of relevant biological pathways.

Introduction to Antifungal Synergy

The emergence of antifungal resistance and the limited number of available antifungal drug classes underscore the urgent need for novel therapeutic strategies.[1] Combination therapy, utilizing two or more antifungal agents with different mechanisms of action, presents a promising approach to enhance efficacy, reduce drug dosages and associated toxicities, and combat the development of resistance.[2]

This compound, an imidazole (B134444) antifungal, acts by inhibiting the fungal cytochrome P450 enzyme lanosterol (B1674476) 14-α-demethylase, a crucial step in the ergosterol (B1671047) biosynthesis pathway.[3][4] Ergosterol is a vital component of the fungal cell membrane, and its depletion disrupts membrane integrity and function.[3] Understanding how this compound interacts with other antifungal agents that target different cellular processes is paramount for the rational design of effective combination therapies.

Interactions between antifungal agents are typically classified as:

  • Synergy: The combined effect of the drugs is significantly greater than the sum of their individual effects.[2]

  • Additivity (or Indifference): The combined effect is equal to the sum of the individual effects.

  • Antagonism: The combined effect is less than the sum of the individual effects.

Key Antifungal Agents for Combination with this compound

This document will focus on the assessment of this compound in combination with three major classes of antifungal agents:

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular contents and cell death.[5][6]

  • Triazoles (e.g., Fluconazole): Like this compound, triazoles also inhibit lanosterol 14-α-demethylase, but they belong to a different chemical subclass of azoles.[7]

  • Echinocandins (e.g., Caspofungin, Micafungin, Anidulafungin): This class of antifungals inhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall, leading to cell wall stress and lysis.[8][9]

In Vitro Synergy Testing: Methodologies and Protocols

In vitro testing is the foundational step in assessing antifungal drug interactions. The two most widely used methods are the checkerboard microdilution assay and the time-kill curve analysis.[2][10]

Checkerboard Microdilution Assay

The checkerboard assay is a robust method for determining the Fractional Inhibitory Concentration (FIC) index, a quantitative measure of drug interaction.[10][11]

Objective: To determine the Minimum Inhibitory Concentrations (MICs) of this compound and a partner antifungal agent, both alone and in various combinations, to calculate the FIC index.

Materials:

  • This compound (stock solution of known concentration)

  • Partner antifungal agent (e.g., Amphotericin B, Fluconazole (B54011), Caspofungin; stock solution)

  • Fungal isolate (e.g., Candida albicans, Aspergillus fumigatus)

  • 96-well microtiter plates

  • RPMI 1640 medium with L-glutamine, buffered with MOPS

  • Spectrophotometer or microplate reader (for objective endpoint determination)

  • Sterile water, saline, and appropriate solvents for drug dissolution

Procedure:

  • Prepare Fungal Inoculum:

    • Culture the fungal isolate on an appropriate agar (B569324) plate (e.g., Sabouraud Dextrose Agar) for 24-48 hours.

    • Prepare a suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL for yeast.

    • Dilute the standardized suspension in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL in the wells.[2]

  • Prepare Drug Dilutions:

    • Prepare serial twofold dilutions of this compound and the partner antifungal in RPMI 1640 medium at four times the final desired concentrations.[11]

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well plate.

    • Add 50 µL of each concentration of this compound to the wells in a horizontal orientation (rows).

    • Add 50 µL of each concentration of the partner antifungal to the wells in a vertical orientation (columns). This creates a matrix of drug combinations.

    • Include wells with each drug alone as controls (rows and columns with no second drug).

    • Designate a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation:

    • Add 100 µL of the final fungal inoculum to each well (except the sterility control).

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

  • Reading the MIC:

    • The MIC is defined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins, and ≥90% for amphotericin B) compared to the growth control. The endpoint can be determined visually or spectrophotometrically.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index:

    • FIC of Drug A = MIC of Drug A in combination / MIC of Drug A alone

    • FIC of Drug B = MIC of Drug B in combination / MIC of Drug B alone

    • FIC Index (FICI) = FIC of Drug A + FIC of Drug B

Data Presentation and Interpretation:

FICI ValueInteraction
≤ 0.5Synergy
> 0.5 to ≤ 4.0Additive/Indifference
> 4.0Antagonism

A summary of checkerboard assay results should be presented in a clear, tabular format.

Table 1: Example of Checkerboard Assay Results for this compound in Combination with Other Antifungals against Candida albicans

CombinationFungal StrainMIC of this compound Alone (µg/mL)MIC of Partner Drug Alone (µg/mL)MIC of this compound in Combination (µg/mL)MIC of Partner Drug in Combination (µg/mL)FICIInteraction
This compound + Amphotericin BC. albicans ATCC 900280.250.50.1250.06250.625Additive
This compound + FluconazoleC. albicans ATCC 900280.2510.06250.250.5Synergy
This compound + CaspofunginC. albicans ATCC 900280.250.1250.031250.06250.625Additive
Time-Kill Curve Analysis

Time-kill assays provide dynamic information about the antifungal interaction over time, assessing the rate of fungal killing.[12]

Objective: To assess the rate of fungal killing by this compound and a partner antifungal, alone and in combination.

Materials:

  • This compound

  • Partner Antifungal

  • Fungal isolate

  • Culture tubes or flasks

  • Sabouraud Dextrose Agar (SDA) plates

  • Incubator shaker

  • RPMI 1640 medium buffered with MOPS

Procedure:

  • Prepare Cultures:

    • Prepare a fungal suspension adjusted to a starting inoculum of approximately 1-5 x 10^5 CFU/mL in RPMI 1640 medium.[12]

  • Assay Setup:

    • Prepare test tubes or flasks containing the appropriate volume of RPMI 1640 medium with the desired concentrations of the antifungal agents (e.g., 0x MIC [growth control], 1x MIC, 4x MIC of each drug alone and in combination).

  • Inoculation:

    • Inoculate each tube with the prepared fungal suspension.

  • Incubation and Sampling:

    • Incubate all tubes at 35°C with agitation.[13]

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, 24, and 48 hours), remove a 100 µL aliquot from each tube.[12]

  • Viable Cell Counting:

    • Perform ten-fold serial dilutions of each aliquot in sterile saline.

    • Plate 100 µL of the appropriate dilutions onto SDA plates.

    • Incubate the plates at 35°C for 24-48 hours, or until colonies are clearly visible.

    • Count the number of colonies and calculate the CFU/mL for each time point and concentration.

Data Presentation and Interpretation:

  • Plot the log10 CFU/mL versus time for each antifungal concentration and combination.

  • Synergy is typically defined as a ≥2-log10 decrease in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Antagonism is defined as a ≥2-log10 increase in CFU/mL at 24 hours with the combination compared to the most active single agent.

  • Indifference is a <2-log10 change in CFU/mL.

Table 2: Example of Time-Kill Assay Results for this compound Combinations against Aspergillus fumigatus

Time (hours)Log10 CFU/mL (Control)Log10 CFU/mL (this compound 1x MIC)Log10 CFU/mL (Partner Drug 1x MIC)Log10 CFU/mL (Combination 1x MIC)
05.05.05.05.0
45.55.24.84.5
86.25.54.53.8
127.05.84.23.0
247.86.04.01.5
488.56.23.8<1.0

In Vivo Synergy Testing: Methodologies and Protocols

In vivo models are crucial for validating in vitro synergy findings and assessing the therapeutic potential of drug combinations in a whole-organism context.

Murine Model of Disseminated Candidiasis

The murine model of disseminated candidiasis is a well-established and widely used model for evaluating antifungal efficacy.[14]

Objective: To evaluate the efficacy of this compound in combination with a partner antifungal in a murine model of systemic Candida albicans infection.

Materials:

  • Female BALB/c or ICR mice (6-8 weeks old)

  • Candida albicans strain

  • This compound and partner antifungal for injection

  • Sterile saline

  • 5-fluorouracil (B62378) or cyclophosphamide (B585) (for immunosuppression, optional)

  • Materials for intravenous injection and organ harvesting

Procedure:

  • Immunosuppression (Optional):

    • To establish a more severe and consistent infection, mice can be immunosuppressed with cyclophosphamide (e.g., 150-200 mg/kg intraperitoneally) 3-4 days prior to infection or with 5-fluorouracil (e.g., 150 mg/kg intravenously) 1 day prior to infection.[15]

  • Inoculum Preparation:

    • Culture C. albicans in a suitable broth (e.g., YPD) overnight.

    • Wash the cells with sterile saline and adjust the concentration to the desired inoculum (e.g., 1 x 10^5 to 1 x 10^6 CFU/mouse in 0.1 mL).[16]

  • Infection:

    • Inject the fungal inoculum intravenously via the lateral tail vein.

  • Treatment:

    • Initiate treatment at a specified time post-infection (e.g., 2-24 hours).

    • Administer this compound, the partner antifungal, and the combination via an appropriate route (e.g., oral gavage for this compound, intraperitoneal or intravenous for other agents).

    • Include a vehicle control group.

  • Assessment of Efficacy:

    • Survival Study: Monitor the survival of the mice daily for a predefined period (e.g., 14-21 days).

    • Fungal Burden: At a specific time point (e.g., 3-5 days post-infection), euthanize a subset of mice from each group. Aseptically remove target organs (typically kidneys, as they are the primary target). Homogenize the organs in sterile saline, perform serial dilutions, and plate on SDA to determine the CFU per gram of tissue.[16]

Data Presentation and Interpretation:

  • Survival data should be presented as Kaplan-Meier survival curves and analyzed using the log-rank test.

  • Fungal burden data should be presented as log10 CFU/gram of tissue and analyzed using appropriate statistical tests (e.g., Mann-Whitney U test).

Table 3: Example of In Vivo Efficacy Data for this compound Combinations in a Murine Model of Disseminated Candidiasis

Treatment GroupMean Survival Time (Days)Fungal Burden in Kidneys (Log10 CFU/g ± SD)
Vehicle Control5.27.8 ± 0.5
This compound8.56.5 ± 0.7
Partner Drug9.16.2 ± 0.6
This compound + Partner Drug15.34.1 ± 0.4
Galleria mellonella (Wax Moth) Larvae Model

The Galleria mellonella model is a valuable alternative to mammalian models for preliminary in vivo screening of antifungal synergy, offering advantages in terms of cost, ethics, and throughput.[17][18]

Objective: To evaluate the efficacy of this compound in combination with a partner antifungal in improving the survival of G. mellonella larvae infected with a pathogenic fungus.

Materials:

  • G. mellonella larvae (in their final instar stage)

  • Pathogenic fungal strain (e.g., C. albicans)

  • This compound and partner antifungal

  • Hamilton syringe

Procedure:

  • Inoculum Preparation:

    • Prepare a fungal suspension in sterile saline at the desired concentration (e.g., 1 x 10^6 CFU/10 µL).

  • Infection:

    • Inject 10 µL of the fungal inoculum into the hemocoel of each larva via the last left proleg.

  • Treatment:

    • At a set time post-infection (e.g., 1-2 hours), administer the treatment (this compound, partner drug, or combination) via injection into a different proleg.

  • Monitoring:

    • Incubate the larvae at 37°C in the dark.

    • Monitor survival daily for 5-7 days. Larvae are considered dead if they do not respond to touch.

Data Presentation and Interpretation:

  • Survival data is typically presented using Kaplan-Meier survival curves and analyzed with the log-rank test.

Mechanisms of Interaction and Signaling Pathways

Understanding the molecular basis of drug interactions is crucial for optimizing combination therapies.

This compound's Mechanism of Action

This compound inhibits the enzyme lanosterol 14-α-demethylase (encoded by the ERG11 gene), which is a key step in the conversion of lanosterol to ergosterol. This leads to the accumulation of toxic methylated sterols and a depletion of ergosterol, disrupting the fungal cell membrane.[][20]

Ketoconazole_Mechanism cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug Drug Action Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14-α-demethylase (Erg11p) Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-α-demethylase (Erg11p) Lanosterol 14-α-demethylase (Erg11p) This compound->Lanosterol 14-α-demethylase (Erg11p) Inhibits

Caption: this compound inhibits the ergosterol biosynthesis pathway.

Mechanisms of Synergy and Antagonism

The interaction between this compound and amphotericin B is often antagonistic. Amphotericin B requires ergosterol to bind to the fungal membrane and form pores. By inhibiting ergosterol synthesis, this compound reduces the target for amphotericin B, thereby diminishing its efficacy.[21]

Keto_AmphoB_Interaction This compound This compound Ergosterol Ergosterol This compound->Ergosterol Inhibits Synthesis AmphotericinB AmphotericinB AmphotericinB->Ergosterol Binds to PoreFormation Pore Formation AmphotericinB->PoreFormation Induces FungalCellMembrane Fungal Cell Membrane Integrity Ergosterol->FungalCellMembrane Maintains PoreFormation->FungalCellMembrane Disrupts

Caption: Antagonistic interaction of this compound and amphotericin B.

Both this compound and fluconazole target the same enzyme, lanosterol 14-α-demethylase. Synergy can occur if they bind to the enzyme in a way that is mutually beneficial, or if one potentiates the activity of the other, for instance, by overcoming specific resistance mechanisms.

Keto_Fluconazole_Synergy This compound This compound Erg11p Lanosterol 14-α-demethylase (Erg11p) This compound->Erg11p Inhibit Fluconazole Fluconazole Fluconazole->Erg11p Inhibit Ergosterol_Synthesis Ergosterol Synthesis Erg11p->Ergosterol_Synthesis Catalyzes

Caption: Synergistic inhibition of ergosterol synthesis.

Echinocandins inhibit β-(1,3)-D-glucan synthesis, leading to cell wall stress. This can increase the permeability of the cell wall, potentially allowing for enhanced penetration of this compound to its target in the cell membrane. This represents a potential mechanism for synergy.

Keto_Echinocandin_Synergy Echinocandin Echinocandin Glucan_Synthase β-(1,3)-D-glucan Synthase Echinocandin->Glucan_Synthase Inhibits This compound This compound Erg11p Erg11p This compound->Erg11p Inhibits Cell_Wall Fungal Cell Wall Glucan_Synthase->Cell_Wall Synthesizes β-(1,3)-D-glucan for Cell_Wall->this compound Increased Permeability (Enhanced Uptake) Cell_Membrane Fungal Cell Membrane Erg11p->Cell_Membrane Synthesizes Ergosterol for

Caption: Potential synergistic mechanism of echinocandins and this compound.

Experimental Workflow Visualization

Experimental_Workflow cluster_invitro In Vitro Assessment cluster_invivo In Vivo Validation Checkerboard Checkerboard Assay FICI Calculate FICI Checkerboard->FICI TimeKill Time-Kill Assay KillingKinetics Determine Killing Kinetics TimeKill->KillingKinetics MurineModel Murine Model of Disseminated Candidiasis FICI->MurineModel Inform Drug Doses GalleriaModel Galleria mellonella Model FICI->GalleriaModel Inform Drug Doses KillingKinetics->MurineModel Inform Treatment Schedule Survival Assess Survival MurineModel->Survival FungalBurden Determine Fungal Burden MurineModel->FungalBurden GalleriaModel->Survival Start Select Antifungal Combinations Start->Checkerboard Start->TimeKill

Caption: Overall experimental workflow for assessing antifungal synergy.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Ketoconazole Instability in Aqueous Solutions for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the instability of ketoconazole (B1673606) in aqueous solutions for in vitro assays.

Frequently Asked Questions (FAQs)

Q1: Why does my this compound precipitate out of solution during my in vitro experiment?

A1: this compound has very low solubility in aqueous solutions, especially at neutral or near-neutral pH.[1][2] It is a weakly basic drug and its solubility is highly pH-dependent.[3] Precipitation is a common issue when a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is diluted into aqueous cell culture media or buffers. This "solvent-shifting" can cause the drug to crash out of solution as it is no longer in its preferred solvent environment. Additionally, interactions with components in the culture media, such as salts and proteins, can contribute to precipitation.[4][5]

Q2: What is the best solvent to dissolve this compound for preparing a stock solution?

A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing this compound stock solutions for in vitro assays.[6] It effectively solubilizes this compound at high concentrations. Ethanol and dimethylformamide (DMF) can also be used, but DMSO generally offers higher solubility. When preparing the stock solution, it is advisable to use fresh, anhydrous DMSO to avoid moisture absorption, which can reduce solubility.[6]

Q3: What is the recommended concentration for a this compound stock solution in DMSO?

A3: A stock solution of 10 mM this compound in DMSO is a common starting point for many in vitro assays. However, the optimal concentration may vary depending on the specific experimental requirements. It is crucial to ensure that the final concentration of DMSO in the assay medium is kept low (typically below 1%, and ideally below 0.5%) to avoid solvent-induced toxicity to the cells.[6]

Q4: How can I prevent this compound from precipitating when I add it to my cell culture medium?

A4: To prevent precipitation, it is crucial to follow a careful dilution procedure. Here are some key recommendations:

  • Serial Dilution: Instead of a single large dilution, perform serial dilutions of the DMSO stock solution in your cell culture medium. This gradual reduction in the organic solvent concentration helps to keep the this compound in solution.

  • Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to the experimental temperature (e.g., 37°C) before adding the this compound solution. Temperature fluctuations can affect solubility.[4]

  • Rapid Mixing: Add the this compound stock solution to the medium while gently vortexing or swirling to ensure rapid and uniform dispersion.

  • Final DMSO Concentration: Always calculate the final DMSO concentration in your assay to ensure it remains at a non-toxic level for your specific cell line.

Q5: My this compound solution is freshly prepared, but I still see precipitation after a few hours of incubation. What could be the cause?

A5: Delayed precipitation can occur due to several factors:

  • pH Shift: Cellular metabolism can alter the pH of the culture medium over time. A shift towards a more neutral or alkaline pH can decrease this compound's solubility.[4]

  • Interaction with Media Components: this compound may slowly interact with salts, proteins, or other components in the medium, leading to the formation of insoluble complexes.[5]

  • Temperature Fluctuations: Even minor temperature changes within the incubator can affect the solubility of the compound over extended periods.[4]

Troubleshooting Guides

Issue 1: Immediate Precipitation Upon Dilution
Observation Potential Cause Recommended Solution
A cloudy or milky appearance forms immediately after adding the this compound stock solution to the aqueous buffer or cell culture medium.Solvent Shock: The rapid change from a high-concentration organic solvent (DMSO) to an aqueous environment causes the poorly soluble this compound to precipitate.1. Perform Serial Dilutions: Instead of a one-step dilution, create intermediate dilutions of your this compound stock in the cell culture medium. 2. Increase Final Volume: Dilute the stock solution into a larger volume of medium to lower the initial concentration spike. 3. Optimize Mixing: Add the stock solution dropwise while continuously and gently mixing the medium.
High Final Concentration: The target final concentration of this compound in the aqueous solution exceeds its solubility limit at the given pH and temperature.1. Determine Maximum Soluble Concentration: Perform a solubility test to find the highest concentration of this compound that remains in solution in your specific medium under your experimental conditions (see Protocol 2). 2. Re-evaluate Experimental Design: If the required concentration is above the solubility limit, consider alternative experimental approaches or the use of a solubilizing agent.
Issue 2: Delayed Precipitation During Incubation
Observation Potential Cause Recommended Solution
The medium, which was initially clear after adding this compound, becomes cloudy or shows visible precipitate after several hours or days of incubation.pH Instability: Cellular metabolism can lead to a gradual increase in the pH of the medium, reducing the solubility of the weakly basic this compound.[4]1. Use a Buffered Medium: Consider using a medium buffered with HEPES to maintain a more stable pH throughout the experiment. 2. Monitor pH: Periodically check the pH of your culture medium during long-term experiments.
Media Component Interaction: this compound may be interacting with components in the serum or basal medium over time to form insoluble complexes.[5]1. Reduce Serum Concentration: If using a serum-containing medium, test if reducing the serum percentage mitigates precipitation. 2. Test in Simpler Media: To identify problematic components, perform initial solubility tests in a simpler, serum-free medium.
Temperature Fluctuations: Inconsistent incubator temperatures can lead to changes in solubility over time.1. Ensure Stable Incubation: Verify that your incubator maintains a consistent temperature. Avoid frequent opening of the incubator door.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventSolubilityReference(s)
DMSO~20 mg/mL (with warming)[6]
Ethanol~1 mg/mL[6]
Dimethylformamide (DMF)~5 mg/mL[6]
WaterInsoluble[6]
Distilled Water1.2 µg/mL[3]
0.5% Sodium Lauryl Sulphate SolutionSignificant enhancement compared to pure drug[2]

Table 2: IC50 Values of this compound for CYP3A4 Inhibition

SubstrateIC50 (µM)Reference(s)
Testosterone0.90 - 1.69[7]
Midazolam1.04 - 1.46[7]
Luciferin-based substrate0.077 - 0.105[8]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 531.44 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass of this compound:

    • For 1 mL of a 10 mM stock solution:

      • Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 531.44 g/mol = 0.0053144 g = 5.31 mg

  • Weigh the this compound powder:

    • Carefully weigh out 5.31 mg of this compound powder using an analytical balance and place it into a sterile microcentrifuge tube.

  • Add DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolve the this compound:

    • Vortex the tube thoroughly until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution if necessary.[6]

  • Storage:

    • Store the 10 mM this compound stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium

Objective: To determine the highest concentration of this compound that can be achieved in a specific cell culture medium without causing precipitation.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Your specific cell culture medium (e.g., RPMI-1640 + 10% FBS), pre-warmed to 37°C

  • Sterile microcentrifuge tubes

  • Spectrophotometer or nephelometer (optional, for quantitative analysis)

Procedure:

  • Prepare a series of dilutions:

    • Create a series of dilutions of the 10 mM this compound stock solution in your pre-warmed cell culture medium in sterile microcentrifuge tubes. For example, you can prepare final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration consistent and below 0.5% across all dilutions.

  • Incubate under experimental conditions:

    • Incubate the tubes under your standard experimental conditions (e.g., 37°C, 5% CO2) for the duration of your planned experiment (e.g., 24, 48, or 72 hours).

  • Visual Inspection:

    • After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles). The highest concentration that remains clear is your maximum soluble concentration under these conditions.

  • Quantitative Measurement (Optional):

    • For a more precise determination, centrifuge the tubes at a low speed (e.g., 500 x g for 5 minutes) to pellet any precipitate.

    • Carefully collect the supernatant and measure the absorbance at a specific wavelength (e.g., 260 nm) or use a nephelometer to quantify the amount of precipitate.

Mandatory Visualizations

Ketoconazole_Steroidogenesis_Inhibition Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone CYP11A1 Progesterone Progesterone Pregnenolone->Progesterone 3β-HSD Hydroxypregnenolone 17α-Hydroxypregnenolone Pregnenolone->Hydroxypregnenolone CYP17A1 Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone CYP21A2 Hydroxyprogesterone 17α-Hydroxyprogesterone Progesterone->Hydroxyprogesterone CYP17A1 Corticosterone Corticosterone Deoxycorticosterone->Corticosterone CYP11B1 Aldosterone Aldosterone Corticosterone->Aldosterone CYP11B2 DHEA DHEA Hydroxypregnenolone->DHEA CYP17A1 Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol CYP21A2 Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione CYP17A1 Cortisol Cortisol Deoxycortisol->Cortisol CYP11B1 DHEA->Androstenedione 3β-HSD Testosterone Testosterone Androstenedione->Testosterone CYP11A1 CYP11A1 (Side-chain cleavage) Three_beta_HSD 3β-HSD CYP17A1_OH CYP17A1 (17α-hydroxylase) CYP17A1_Lyase CYP17A1 (17,20-lyase) CYP21A2 CYP21A2 (21-hydroxylase) CYP11B1 CYP11B1 (11β-hydroxylase) CYP11B2 CYP11B2 (Aldosterone synthase) This compound This compound This compound->CYP11A1 This compound->CYP17A1_OH This compound->CYP17A1_Lyase This compound->CYP11B1

Caption: this compound inhibits multiple cytochrome P450 enzymes in the steroidogenesis pathway.

Ketoconazole_Workflow cluster_prep Preparation cluster_dilution Dilution & Dosing cluster_incubation Incubation & Observation cluster_analysis Analysis prep_stock Prepare this compound Stock Solution in DMSO serial_dilute Perform Serial Dilutions of Stock in Medium prep_stock->serial_dilute prep_media Pre-warm Cell Culture Medium prep_media->serial_dilute add_to_cells Add Final Dilution to Cell Culture serial_dilute->add_to_cells incubate Incubate at 37°C, 5% CO2 add_to_cells->incubate observe Visually Inspect for Precipitation incubate->observe observe->prep_stock If precipitation, re-optimize assay Perform In Vitro Assay observe->assay If no precipitation

Caption: Recommended workflow for preparing and using this compound in in vitro assays.

References

Technical Support Center: Solubilizing Ketoconazole for Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed protocols and troubleshooting advice for researchers, scientists, and drug development professionals on how to effectively solubilize ketoconazole (B1673606) for use in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound for cell culture?

A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions for cell culture experiments.[1][2][3] this compound is highly soluble in DMSO, allowing for the preparation of concentrated stock solutions that can be diluted to low final concentrations in the culture medium, thereby minimizing solvent-induced cytotoxicity.[4][5]

Q2: What is the recommended concentration for a this compound stock solution?

A2: It is advisable to prepare a high-concentration stock solution, typically in the range of 10 mM to 75 mM in 100% DMSO.[6][7] This allows for small volumes to be added to your cell culture medium to achieve the desired final working concentration, keeping the final DMSO concentration well below cytotoxic levels.

Q3: What is a safe final concentration of DMSO in my cell culture?

A3: Most cell lines can tolerate a final DMSO concentration of 0.5% without severe cytotoxicity.[5] However, some sensitive or primary cell lines may be affected by concentrations as low as 0.1%.[5] It is best practice to keep the final DMSO concentration at or below 0.1% if possible and to always include a vehicle control (medium with the same final concentration of DMSO without the drug) in your experimental design.[4][5][8]

Q4: Can I use other solvents like ethanol (B145695) or DMF?

A4: Yes, this compound is also soluble in ethanol and dimethylformamide (DMF).[1][2] The approximate solubilities are 1 mg/mL in ethanol, 2 mg/mL in DMSO, and 5 mg/mL in DMF.[1][2] However, like DMSO, these solvents can be toxic to cells, and their final concentration in the culture medium should be minimized.

Q5: My this compound precipitates when I add it to the cell culture medium. What should I do?

A5: Precipitation is a common issue caused by the poor aqueous solubility of this compound.[9] When a concentrated DMSO stock is added directly to the aqueous culture medium, the drug can "crash out" of the solution. See the Troubleshooting section below for detailed solutions to this problem.

Experimental Protocols

Protocol: Preparation of this compound Stock Solution

This protocol describes the preparation of a 50 mM this compound stock solution in DMSO.

Materials:

  • This compound powder (FW: 531.44 g/mol )

  • Anhydrous, sterile DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • Calculate the required mass: To prepare 1 mL of a 50 mM solution, you will need:

    • Mass (g) = Molarity (mol/L) x Volume (L) x Formula Weight ( g/mol )

    • Mass = 0.050 mol/L x 0.001 L x 531.44 g/mol = 0.02657 g = 26.57 mg

  • Weighing: Carefully weigh out 26.57 mg of this compound powder and place it into a sterile vial.

  • Dissolving: Add 1 mL of sterile DMSO to the vial.

  • Solubilization: Vortex the solution vigorously until all the this compound powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) can aid dissolution.

  • Sterilization (Optional): If needed, the stock solution can be sterilized by filtering through a 0.22 µm syringe filter that is compatible with DMSO.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C, where they should be stable for at least two years.[2]

Data Presentation

Table 1: Solubility of this compound in Various Solvents
SolventApproximate Solubility (mg/mL)Molar Concentration (mM)Reference
Water~0.0000866 (practically insoluble)~0.00016[9][10]
Ethanol~1 - 26.57~1.88 - 50[1][6]
DMSO~2 - 39.86~3.76 - 75[1][6][10]
Dimethylformamide (DMF)~5~9.4[1][2]
Table 2: Recommended DMSO Concentrations for Cell Culture
Final DMSO ConcentrationGeneral Effect on CellsRecommendation
≤ 0.1% Considered safe for most cell lines, including sensitive and primary cells.[5]Highly Recommended
0.1% - 0.5% Generally tolerated by robust cell lines, but may affect proliferation or function.[4][5]Use with caution; validate with vehicle controls.
> 0.5% - 1.0% Can cause significant cytotoxicity in many cell lines.[5]Avoid if possible.
≥ 2.0% Strongly cytotoxic; can lead to cell death.[11]Not recommended for experiments.

Troubleshooting Guide

IssueProbable Cause(s)Recommended Solution(s)
Drug precipitates immediately upon addition to media. The high concentration of this compound in the DMSO stock is not soluble when rapidly diluted into the aqueous culture medium.[12][13]1. Serial Dilution: Instead of adding the stock directly to the final volume, perform one or more intermediate dilutions in pre-warmed culture medium. 2. Vortexing: Add the stock solution dropwise to the final volume of media while vortexing or stirring vigorously to ensure rapid dispersal.
Cloudiness or fine precipitate appears over time. The final concentration of this compound exceeds its solubility limit in the culture medium, which may contain salts and proteins that reduce solubility.[14]1. Lower the Final Concentration: Test a lower working concentration of this compound if experimentally feasible. 2. Check Media pH: Ensure the pH of your culture medium is stable. This compound solubility is pH-dependent.[9] 3. Prepare Fresh: Prepare the final working solution immediately before use. Do not store diluted this compound in aqueous solutions for more than a day.[1]
Cells in the treated group show signs of stress or death (compared to untreated). The final concentration of the solvent (e.g., DMSO) is too high, causing cytotoxicity.[4]1. Lower Solvent Concentration: Reduce the final DMSO concentration to ≤0.1%. This may require preparing a more concentrated stock solution. 2. Run a Vehicle Control: Always include a control group treated with the same final concentration of the solvent to differentiate between drug-induced and solvent-induced toxicity.
Inconsistent experimental results. 1. Incomplete Solubilization: The drug may not be fully dissolved in the stock solution. 2. Precipitation: The drug may be precipitating out of the culture medium, leading to a lower effective concentration. 3. Stock Degradation: Repeated freeze-thaw cycles can degrade the compound.1. Ensure Complete Dissolution: Visually inspect your stock solution to ensure there are no solid particles. 2. Inspect Culture Plates: Before and during the experiment, check plates under a microscope for signs of drug precipitation. 3. Use Single-Use Aliquots: Store your stock solution in small, single-use aliquots at -20°C.

Visualizations

Experimental Workflow

G cluster_0 Preparation cluster_1 Application weigh 1. Weigh this compound Powder dissolve 2. Dissolve in 100% DMSO weigh->dissolve vortex 3. Vortex to Create Concentrated Stock dissolve->vortex store 4. Store at -20°C in Single-Use Aliquots vortex->store thaw 5. Thaw Stock Aliquot store->thaw dilute 6. Serially Dilute into Pre-warmed Culture Medium thaw->dilute add 7. Add to Cell Culture dilute->add incubate 8. Incubate and Analyze add->incubate control_neg Untreated Cells control_vec Vehicle Control (Medium + DMSO)

Caption: Workflow for preparing and using this compound in cell culture.

Troubleshooting Logic

G start Problem Observed in Cell Culture Experiment precipitate Is there a precipitate in the medium? start->precipitate toxicity Are cells showing signs of toxicity/death? precipitate->toxicity No sol_precipitate Solution: - Use serial dilution - Add stock while vortexing - Lower final concentration precipitate->sol_precipitate Yes inconsistent Are results inconsistent? toxicity->inconsistent No sol_toxicity Solution: - Lower final DMSO to <=0.1% - Run vehicle control toxicity->sol_toxicity Yes sol_inconsistent Solution: - Ensure stock is fully dissolved - Check for micro-precipitation - Use fresh aliquots inconsistent->sol_inconsistent Yes end Problem Resolved inconsistent->end No sol_precipitate->end sol_toxicity->end sol_inconsistent->end

Caption: Decision tree for troubleshooting common this compound issues.

Signaling Pathway Inhibition

This compound's primary antifungal mechanism is the inhibition of the cytochrome P450 enzyme lanosterol (B1674476) 14α-demethylase, which is critical for ergosterol (B1671047) biosynthesis in fungi.[][16][17][18][19] Ergosterol is an essential component of the fungal cell membrane, analogous to cholesterol in mammalian cells.

G Lanosterol Lanosterol Enzyme Lanosterol 14α-demethylase (Fungal CYP51) Lanosterol->Enzyme Substrate Ergosterol Ergosterol Enzyme->Ergosterol Catalyzes Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane This compound This compound This compound->Enzyme Inhibits

Caption: this compound inhibits ergosterol synthesis in fungi.

References

Troubleshooting poor ketoconazole efficacy in a resistant fungal strain

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering poor ketoconazole (B1673606) efficacy in resistant fungal strains. The information is presented in a question-and-answer format to directly address common experimental challenges.

Troubleshooting Guides

Problem 1: My fungal strain shows high tolerance or resistance to this compound in my in vitro experiments. How can I confirm and characterize this resistance?

Answer:

Initial observations of poor this compound efficacy should be systematically investigated to confirm and characterize the resistance. This involves a combination of standardized susceptibility testing and molecular assays.

Recommended Workflow:

  • Confirm Resistance Phenotype: The first step is to quantitatively assess the strain's susceptibility to this compound using a standardized method. The broth microdilution method is considered the gold standard.

  • Investigate Common Resistance Mechanisms: Once resistance is confirmed, investigate the most common molecular mechanisms. This typically involves assessing the expression of genes related to drug efflux pumps and the drug target, as well as sequencing the target gene to identify mutations.

  • Assess Efflux Pump Activity: Functional assays should be performed to confirm whether the observed upregulation of efflux pump genes translates to increased pump activity.

The following diagram outlines a recommended experimental workflow for troubleshooting this compound resistance.

Troubleshooting this compound Resistance Workflow cluster_phenotypic Phenotypic Characterization cluster_molecular Molecular Investigation cluster_functional Functional Analysis cluster_conclusion Conclusion phenotype Initial Observation: Poor this compound Efficacy mic_test Antifungal Susceptibility Testing (Broth Microdilution) phenotype->mic_test Confirm with quantitative data q_pcr Gene Expression Analysis (RT-qPCR for ERG11, CDR1, MDR1) mic_test->q_pcr Investigate gene expression sequencing Target Gene Sequencing (ERG11) mic_test->sequencing Check for target site mutations efflux_assay Efflux Pump Activity Assay (Rhodamine 6G Efflux) q_pcr->efflux_assay Correlate expression with function conclusion Characterized Resistant Phenotype sequencing->conclusion efflux_assay->conclusion

Caption: Experimental workflow for troubleshooting this compound resistance.

Problem 2: I suspect increased drug efflux is the cause of resistance. How can I experimentally verify this?

Answer:

Increased drug efflux is a common mechanism of azole resistance. This can be investigated by measuring the expression of genes encoding efflux pumps and by performing a functional assay to measure efflux activity.

Experimental Approach:

  • Gene Expression Analysis (RT-qPCR): Quantify the mRNA levels of major efflux pump genes, such as CDR1 and MDR1, in your resistant strain and compare them to a susceptible control strain. A significant upregulation in the resistant strain suggests a potential role for efflux pumps.

  • Rhodamine 6G Efflux Assay: This is a common functional assay to measure the activity of ABC transporters, like Cdr1p. The assay measures the extrusion of the fluorescent dye rhodamine 6G from the fungal cells. Increased fluorescence in the supernatant of the resistant strain compared to the susceptible strain indicates higher efflux pump activity.

Problem 3: My gene expression analysis doesn't show significant upregulation of efflux pumps, but the strain is still resistant. What other mechanisms should I investigate?

Answer:

If efflux pump upregulation is not observed, consider the following alternative resistance mechanisms:

  • Target Site Modification: Mutations in the ERG11 gene, which encodes the drug target lanosterol (B1674476) 14α-demethylase, can reduce the binding affinity of this compound. Sequence the ERG11 gene in your resistant strain and compare it to the wild-type sequence to identify any mutations.

  • Upregulation of the Drug Target: Overexpression of ERG11 can also lead to resistance by increasing the amount of target enzyme that needs to be inhibited. Use RT-qPCR to compare ERG11 expression levels between your resistant and susceptible strains.

  • Alterations in the Ergosterol (B1671047) Biosynthesis Pathway: Mutations in other genes in the ergosterol biosynthesis pathway can lead to a decreased dependence on the target enzyme, thereby conferring resistance.

  • Stress Response Pathways: The activation of cellular stress response pathways, such as the Hsp90 and calcineurin signaling pathways, can help the fungal cell tolerate the stress induced by antifungal drugs.[1]

Frequently Asked Questions (FAQs)

Q1: What is the difference between antifungal resistance and tolerance?

A1: Antifungal resistance is the ability of a microorganism to grow at drug concentrations that inhibit susceptible isolates and is typically measured by the Minimum Inhibitory Concentration (MIC).[2] Antifungal tolerance is the ability of a subpopulation of a susceptible strain to grow slowly at drug concentrations above the MIC.[2][3] Tolerance is often a transient phenomenon.[3]

Q2: What are the typical MIC ranges for this compound against susceptible and resistant Candida species?

A2: MIC values can vary between species and even between isolates of the same species. However, general breakpoints have been established. For Candida albicans, isolates with an MIC of ≤0.125 µg/mL are generally considered susceptible, while those with an MIC ≥1 µg/mL are considered resistant.[4] Isolates with MICs between these values may be considered susceptible-dose dependent.[4]

Q3: How do I choose the right control strain for my experiments?

A3: The ideal control is an isogenic susceptible parent strain. If this is not available, use a well-characterized, wild-type strain of the same species (e.g., Candida albicans SC5314) that is known to be susceptible to this compound.

Q4: Can mutations in ERG11 always be correlated with this compound resistance?

A4: Not all mutations in ERG11 lead to resistance. Some may be silent mutations that do not change the amino acid sequence, while others may result in amino acid changes that do not affect the protein's function or its interaction with this compound. It is important to functionally characterize the effect of a mutation, for example, by introducing it into a susceptible background and re-testing for resistance. Several studies have identified specific amino acid substitutions in Erg11p that are associated with azole resistance.[5][6]

Q5: What is the role of the Hsp90 and calcineurin signaling pathways in this compound resistance?

A5: The Hsp90 chaperone protein and the calcineurin signaling pathway are crucial for the fungal stress response.[1][7] When a fungal cell is exposed to this compound, it experiences membrane stress. Hsp90 stabilizes calcineurin, a key component of a signaling pathway that helps the cell cope with this stress.[1] Inhibition of Hsp90 or calcineurin can re-sensitize resistant strains to azole antifungals.[7]

The following diagram illustrates the Hsp90-calcineurin signaling pathway in response to azole-induced membrane stress.

Hsp90-Calcineurin Signaling Pathway cluster_stress Cellular Stress cluster_pathway Signaling Cascade cluster_outcome Cellular Outcome stress Azole-Induced Membrane Stress hsp90 Hsp90 stress->hsp90 activates calcineurin Calcineurin hsp90->calcineurin stabilizes crz1 Crz1 (Transcription Factor) calcineurin->crz1 activates stress_response Stress Response Genes crz1->stress_response upregulates survival Cell Survival and Drug Tolerance stress_response->survival

Caption: Hsp90-calcineurin signaling in response to azole stress.

Data Presentation

Table 1: this compound MIC Ranges for Candida Species

Fungal SpeciesSusceptible MIC Range (µg/mL)Resistant MIC Range (µg/mL)Reference(s)
Candida albicans≤ 0.125≥ 1.0[4]
Candida glabrata-≥ 4.0[8]
Candida krusei-≥ 4.0[8]
Candida parapsilosis≤ 0.125-[9]
Candida tropicalis≤ 0.248-[9]

Table 2: Relative Expression of Resistance-Associated Genes in this compound-Resistant Fungal Strains

GeneFold Change in Resistant vs. Susceptible StrainFungal SpeciesReference(s)
ERG112 to 10-fold increaseCandida albicans[10]
CDR12 to >100-fold increaseCandida albicans[10][11]
MDR12 to 50-fold increaseCandida albicans[10]

Experimental Protocols

Protocol 1: Broth Microdilution Antifungal Susceptibility Testing

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines.

Materials:

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered to pH 7.0 with 0.165M MOPS.

  • This compound stock solution (e.g., 1600 µg/mL in DMSO).

  • Sterile 96-well microtiter plates.

  • Fungal inoculum prepared in sterile saline and adjusted to a 0.5 McFarland standard.

Procedure:

  • Drug Dilution: Prepare serial twofold dilutions of this compound in the 96-well plate using RPMI-1640 medium. The final volume in each well should be 100 µL. The concentration range should typically span from 0.015 to 16 µg/mL.

  • Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to obtain the final inoculum density.

  • Inoculation: Add 100 µL of the final inoculum to each well of the microtiter plate, resulting in a final volume of 200 µL per well.

  • Controls: Include a drug-free well (growth control) and an uninoculated well (sterility control).

  • Incubation: Incubate the plate at 35°C for 24-48 hours.

  • Reading the MIC: The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be determined visually or by reading the optical density at 600 nm.

Protocol 2: Rhodamine 6G Efflux Assay

This protocol is a common method to assess the activity of ABC transporters.

Materials:

  • Fungal cells grown to mid-log phase.

  • Phosphate-buffered saline (PBS).

  • Rhodamine 6G (R6G) stock solution (e.g., 10 mM in ethanol).

  • Glucose solution (e.g., 20%).

  • 96-well black, clear-bottom microtiter plate.

  • Fluorometer.

Procedure:

  • Cell Preparation: Harvest mid-log phase cells by centrifugation, wash twice with PBS, and resuspend in PBS to a final OD600 of 1.0.

  • R6G Loading: Add R6G to the cell suspension to a final concentration of 10 µM and incubate at 37°C for 30 minutes with shaking.

  • Washing: Pellet the cells by centrifugation and wash once with PBS to remove extracellular R6G.

  • Efflux Initiation: Resuspend the cells in PBS and add glucose to a final concentration of 2% to energize the efflux pumps.

  • Fluorescence Measurement: Immediately transfer 200 µL of the cell suspension to a 96-well plate. Measure the fluorescence of the supernatant at various time points (e.g., 0, 5, 10, 15, 30, and 60 minutes) using a fluorometer with an excitation wavelength of 529 nm and an emission wavelength of 553 nm.

  • Data Analysis: Plot the fluorescence intensity over time. A higher rate of increase in fluorescence in the resistant strain compared to the susceptible strain indicates greater efflux pump activity.

References

Technical Support Center: Optimizing Ketoconazole Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing ketoconazole (B1673606) dosage for your in vivo animal studies, particularly when using it as a potent cytochrome P450 3A4 (CYP3A4) inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is a typical oral dosage range for this compound to achieve CYP3A4 inhibition in common animal models?

A1: The oral dosage of this compound can vary significantly depending on the animal model and the desired level of CYP3A4 inhibition. It is crucial to perform pilot studies to determine the optimal dose for your specific experimental conditions. However, based on published studies, the following ranges can be used as a starting point:

  • Rats: For demonstrating a dose-dependent inhibition of CYP3A4, oral doses of 10, 20, and 40 mg/kg have been effectively used.[1][2]

  • Mice: An oral dose of 50 mg/kg has been used to assess the impact of this compound on the bioavailability of co-administered drugs, indicating effective CYP3A4 inhibition at this level.

  • Dogs: A wider range of 2.6 to 33.4 mg/kg has been reported in studies, with a median dose of approximately 10 mg/kg.[3] For long-term studies, regimens such as 200 mg administered twice daily for 30 days have also been documented.

Q2: How should I prepare an oral formulation of this compound for animal studies?

A2: this compound is poorly soluble in water, which necessitates the use of a suitable vehicle for oral administration. The choice of vehicle can impact the bioavailability of the drug. A commonly used and effective vehicle is a suspension in:

  • 5% Carboxymethylcellulose Sodium (CMC-Na): This is a widely used suspending agent that has been successfully employed in rat studies with this compound.[1]

For other water-insoluble compounds, formulations involving co-solvents are often used and could be adapted for this compound. An example of such a vehicle is:

  • 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline: This combination of solvents can be effective for compounds that are difficult to dissolve. However, it is essential to conduct preliminary tolerability studies in your animal model.

Q3: What are the key pharmacokinetic parameters of this compound in different animal species?

A3: Understanding the pharmacokinetics of this compound is vital for designing an effective dosing regimen. The following table summarizes key pharmacokinetic parameters in rats and dogs. Data in mice is less available in the public domain and may require preliminary in-house assessment.

ParameterRatDog
Oral Bioavailability ~36%Highly variable, can be low
Time to Peak Concentration (Tmax) 30-60 minutesVariable
Elimination Half-life (t½) ~35 minutes~2.7 hours
Primary Route of Elimination FecesFeces

Q4: What are the potential adverse effects and toxicity concerns with this compound in animal studies?

A4: While generally well-tolerated in acute studies at doses effective for CYP3A4 inhibition, long-term or high-dose administration of this compound can lead to adverse effects. Researchers should carefully monitor animals for any signs of toxicity.

  • Hepatotoxicity: Liver injury is a known, albeit rare, side effect of this compound, particularly with chronic high-dose administration.[1][4] Monitoring of liver enzymes may be warranted in long-term studies.

  • Gastrointestinal Effects: In dogs, adverse effects such as vomiting and anorexia have been observed.[3]

  • Endocrine Effects: A 28-day study in rats with doses of 6.25, 25, and 100 mg/kg showed endocrine-disrupting effects, including hormonal changes and effects on reproductive organs.

  • Dermal Administration: Topical application of this compound generally results in low systemic absorption and toxicity.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Variable or low CYP3A4 inhibition - Improper formulation leading to poor absorption.- Incorrect dosage.- Animal-to-animal variability.- Ensure this compound is fully suspended in the vehicle before each administration.- Consider using a solution-based formulation if suspension proves problematic, but check for tolerability.- Perform a dose-response study (e.g., 10, 20, 40 mg/kg in rats) to determine the optimal dose for your desired level of inhibition.- Increase the number of animals per group to account for individual variability.
Signs of gastrointestinal distress (e.g., vomiting, diarrhea, reduced food intake) - Irritation of the GI tract by the drug or vehicle.- Systemic toxicity at higher doses.- Administer this compound with a small amount of food if the study design allows, as this can sometimes mitigate GI upset.- Reduce the dose if the level of CYP3A4 inhibition is still acceptable.- Evaluate the tolerability of the vehicle alone in a control group.- For long-term studies, consider intermittent dosing schedules.
Precipitation of this compound in the formulation - Poor solubility of this compound.- Instability of the formulation over time.- Prepare fresh formulations regularly. This compound in aqueous media is least stable at low pH.- Ensure vigorous and consistent mixing (e.g., vortexing) before each gavage.- If using a co-solvent system, ensure the order of addition and mixing is appropriate to maintain solubility.
Unexpected mortality in the treatment group - Acute toxicity due to high dosage.- Interaction with other administered compounds.- Immediately review the dosage calculation and administration procedure.- Conduct a dose-range finding study to establish the maximum tolerated dose (MTD) in your specific animal strain and conditions.- If co-administering other drugs, investigate potential drug-drug interactions beyond CYP3A4 inhibition.

Experimental Protocols

Protocol: In Vivo Assessment of CYP3A4 Inhibition in Rats

This protocol provides a general framework for assessing the in vivo inhibition of CYP3A4 by this compound using a probe substrate.

1. Materials:

  • This compound

  • Vehicle (e.g., 5% CMC-Na in water)

  • CYP3A4 probe substrate (e.g., midazolam)

  • Male Sprague-Dawley rats (8-10 weeks old)

  • Oral gavage needles

  • Blood collection supplies (e.g., EDTA tubes)

  • LC-MS/MS for bioanalysis

2. Experimental Procedure:

  • Animal Acclimatization: Acclimate rats to the housing conditions for at least one week before the experiment.

  • Grouping: Divide the animals into at least two groups: a vehicle control group and a this compound treatment group.

  • This compound Formulation: Prepare a suspension of this compound in 5% CMC-Na at the desired concentration (e.g., for a 20 mg/kg dose in a 200g rat with a dosing volume of 5 mL/kg, the concentration would be 4 mg/mL).

  • Dosing:

    • Administer the this compound suspension or vehicle to the respective groups via oral gavage.

    • Typically, the probe substrate is administered 30-60 minutes after the this compound dose to allow for absorption of the inhibitor.

  • Probe Substrate Administration: Administer the CYP3A4 probe substrate (e.g., midazolam at 5 mg/kg) orally or intravenously.

  • Blood Sampling: Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-substrate administration) into EDTA tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of the probe substrate and its primary CYP3A4-mediated metabolite using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate pharmacokinetic parameters (e.g., AUC, Cmax, t½) for the probe substrate in both the control and this compound-treated groups.

    • A significant increase in the AUC and Cmax and a decrease in the clearance of the probe substrate in the this compound group compared to the control group indicates CYP3A4 inhibition.

Visualizations

experimental_workflow cluster_preparation Preparation cluster_dosing Dosing cluster_sampling_analysis Sampling & Analysis acclimatization Animal Acclimatization grouping Animal Grouping acclimatization->grouping formulation This compound Formulation grouping->formulation keto_admin This compound/Vehicle Administration formulation->keto_admin substrate_admin Probe Substrate Administration keto_admin->substrate_admin 30-60 min blood_sampling Blood Sampling substrate_admin->blood_sampling plasma_prep Plasma Preparation blood_sampling->plasma_prep bioanalysis LC-MS/MS Bioanalysis plasma_prep->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis

Caption: Workflow for in vivo CYP3A4 inhibition assessment.

signaling_pathway This compound This compound cyp3a4 CYP3A4 Enzyme This compound->cyp3a4 Inhibition metabolite Metabolite cyp3a4->metabolite increased_exposure Increased Substrate Systemic Exposure cyp3a4->increased_exposure substrate CYP3A4 Substrate (e.g., Midazolam) substrate->cyp3a4 Metabolism

Caption: this compound's mechanism of CYP3A4 inhibition.

References

Technical Support Center: Addressing Ketoconazole-Induced Hepatotoxicity in Long-Term Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating ketoconazole-induced hepatotoxicity in long-term animal studies.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments in a question-and-answer format.

Issue 1: High Variability in Serum Liver Enzyme Levels

  • Question: We are observing significant variability in ALT and AST levels between animals in the same treatment group. What could be the cause, and how can we mitigate this?

  • Answer: High variability in liver enzyme data is a common challenge in animal studies. Several factors can contribute to this:

    • Genetic Variability: Even within the same strain, individual genetic differences can lead to varied responses to drug-induced toxicity.

    • Underlying Health Status: Subclinical infections or other health issues in individual animals can affect liver function and response to This compound (B1673606).

    • Stress: Improper handling, housing conditions, or social stress can influence physiological parameters, including liver enzymes.

    • Gavage Technique: Inconsistent oral gavage technique can lead to variations in drug absorption and, consequently, hepatotoxicity.

    • Sample Handling: Hemolysis of blood samples can falsely elevate AST levels. Improper storage or delayed processing of serum can also affect enzyme activity.

    Troubleshooting Steps:

    • Increase Sample Size: A larger number of animals per group can help to reduce the impact of individual outliers on the group mean.

    • Acclimatization and Health Screening: Ensure all animals are properly acclimatized to the facility and handling procedures before the study begins. Perform a thorough health screen to exclude animals with pre-existing conditions.

    • Standardize Procedures: Maintain consistent housing, diet, and handling procedures for all animals. Ensure that the oral gavage technique is consistent and performed by trained personnel.

    • Optimize Blood Collection and Processing: Use appropriate techniques to minimize hemolysis during blood collection. Process serum samples promptly according to a standardized protocol.

Issue 2: Unexpected Animal Mortality

  • Question: We are experiencing unexpected mortality in our this compound-treated groups, even at doses not expected to be lethal. What are the potential causes?

  • Answer: Unexpected mortality in long-term toxicity studies can be multifactorial.[1][2] Potential causes include:

    • Acute Toxicity: While the dose may be sub-lethal in a single administration, repeated dosing can lead to cumulative toxicity and organ failure.

    • Idiosyncratic Reactions: Similar to humans, some animals may have an idiosyncratic reaction to this compound, leading to severe, unpredictable hepatotoxicity.[3]

    • Off-Target Effects: this compound can have effects on other organs, such as the endocrine system, which could contribute to mortality.[4]

    • Compromised Animal Health: Pre-existing, undetected health issues can make animals more susceptible to drug toxicity.

    • Gavage Error: Accidental administration of the substance into the trachea can cause immediate or delayed mortality.

    Troubleshooting Steps:

    • Dose-Range Finding Study: Conduct a thorough dose-range finding study to establish a maximum tolerated dose (MTD) for the specific strain and sex of the animals being used.

    • Necropsy: Perform a detailed gross and histopathological examination of all deceased animals to determine the cause of death.

    • Monitor Clinical Signs: Closely monitor animals for clinical signs of toxicity (e.g., weight loss, lethargy, changes in appetite) to allow for early intervention if necessary.

    • Refine Dosing Technique: Ensure all personnel are proficient in oral gavage to minimize the risk of procedural errors.

Issue 3: Interpreting Mixed Hepatocellular and Cholestatic Injury

  • Question: Our histopathology results and liver enzyme profiles suggest a mixed pattern of hepatocellular and cholestatic injury. How should we interpret this?

  • Answer: A mixed pattern of liver injury is characterized by elevations in both ALT/AST (indicative of hepatocellular damage) and alkaline phosphatase (ALP)/gamma-glutamyl transferase (GGT) (indicative of cholestasis).[5][6][7] This pattern is not uncommon in drug-induced liver injury (DILI) and can be seen with this compound.[3]

    Interpretation:

    • The hepatocellular component suggests direct damage to the hepatocytes.

    • The cholestatic component indicates an impairment of bile flow.

    • The "R value" can help classify the type of injury. It is calculated as: (ALT value / ALT upper limit of normal) / (ALP value / ALP upper limit of normal).

      • R ≥ 5: Hepatocellular

      • R ≤ 2: Cholestatic

      • 2 < R < 5: Mixed

    Considerations:

    • The pattern of injury can evolve over time. An initially hepatocellular injury may develop cholestatic features.

    • The specific histopathological findings, such as the location and type of inflammation and necrosis, will provide further insight into the mechanism of injury.

Frequently Asked Questions (FAQs)

General Questions

  • Q1: What is the primary mechanism of this compound-induced hepatotoxicity?

    • A1: The exact mechanism is not fully understood but is thought to be multifactorial.[3] Key proposed mechanisms include:

      • Mitochondrial Dysfunction: this compound can inhibit mitochondrial respiration, leading to cellular energy depletion and oxidative stress.

      • Oxidative Stress: The drug can induce the production of reactive oxygen species (ROS), which damage cellular components like lipids, proteins, and DNA.

      • Inhibition of Cytochrome P450 Enzymes: this compound is a potent inhibitor of CYP3A4, which can alter the metabolism of other drugs and endogenous compounds, potentially leading to toxic build-up.[3]

      • Idiosyncratic Reactions: In some individuals, an unpredictable, immune-mediated response may contribute to liver injury.[3]

  • Q2: Which animal models are most appropriate for studying long-term this compound hepatotoxicity?

    • A2: Rats are a commonly used and well-characterized model for repeated-dose oral toxicity studies.[8][9][10] The choice of strain (e.g., Sprague-Dawley, Wistar) may depend on the specific research question and historical control data. Dogs have also been used to study this compound-induced liver injury.

Experimental Design and Protocol

  • Q3: What are the key components of a long-term oral toxicity study for this compound?

    • A3: A typical 90-day oral toxicity study in rodents, following OECD Guideline 408, includes the following key components[8][10][11][12]:

      • Animal Selection: Use of a standard rodent species (e.g., rats) with an equal number of males and females per group.[8][12]

      • Dose Groups: At least three dose levels (low, mid, high) and a vehicle control group.[9]

      • Administration: Daily oral administration of this compound (e.g., by gavage) for 90 days.[8][12]

      • Monitoring: Regular monitoring of clinical signs, body weight, and food/water consumption.

      • Clinical Pathology: Collection of blood for hematology and clinical biochemistry (including liver enzymes) at specified time points.

      • Necropsy and Histopathology: A full gross necropsy at the end of the study, with collection and histopathological examination of the liver and other relevant organs.

  • Q4: How often should liver function be monitored during a long-term study?

    • A4: The frequency of monitoring depends on the study design and objectives. A common approach is to collect blood for liver enzyme analysis at baseline (before the first dose), at an interim time point (e.g., 4 weeks), and at the termination of the study (e.g., 13 weeks). More frequent monitoring may be necessary if early or severe toxicity is anticipated.

Data Interpretation

  • Q5: What are the typical histopathological findings in this compound-induced liver injury in animal models?

    • A5: Histopathological findings can vary but often include a combination of hepatocellular and cholestatic features, such as:

      • Hepatocellular necrosis (often centrilobular)

      • Hepatocyte degeneration (e.g., ballooning)

      • Inflammatory cell infiltration

      • Bile duct hyperplasia

      • Cholestasis (bile plugs in canaliculi)

      • Fibrosis (in more chronic cases)

  • Q6: How do I differentiate between adaptive changes and overt toxicity in the liver?

    • A6: It is crucial to distinguish between adaptive responses and clear signs of toxicity.

      • Adaptive Changes: These are physiological responses to a chemical insult and are generally reversible. Examples include increased liver weight due to hepatocellular hypertrophy and induction of drug-metabolizing enzymes.

      • Overt Toxicity: This involves irreversible cell damage and loss of function. Key indicators include elevated serum transaminases (ALT, AST), hepatocellular necrosis, and significant inflammation observed in histopathology.

Data Presentation

Table 1: Representative Changes in Serum Liver Enzymes in Rats Treated with this compound for 28 Days

Treatment GroupDose (mg/kg/day)ALT (U/L)AST (U/L)ALP (U/L)
Control045 ± 8110 ± 15250 ± 40
This compound2065 ± 12150 ± 20280 ± 50
This compound40120 ± 25 250 ± 45350 ± 60*
This compound80250 ± 50 480 ± 90450 ± 80**

*Data are presented as mean ± standard deviation. Values are hypothetical and for illustrative purposes, based on trends observed in published studies. *p < 0.05, **p < 0.01, ***p < 0.001 compared to the control group. ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase; ALP: Alkaline Phosphatase.

Experimental Protocols

1. Measurement of Serum Alanine Aminotransferase (ALT) and Aspartate Aminotransferase (AST) Activity

  • Principle: ALT and AST are enzymes that are released into the bloodstream upon liver cell damage. Their activity in the serum is measured spectrophotometrically using commercially available kits.

  • Procedure:

    • Collect blood from animals via an appropriate method (e.g., retro-orbital sinus, cardiac puncture) into serum separator tubes.

    • Allow the blood to clot at room temperature for 30 minutes.

    • Centrifuge at 3000 rpm for 15 minutes to separate the serum.

    • Carefully collect the serum supernatant.

    • Follow the instructions provided with a commercial ALT/AST assay kit. This typically involves mixing a small volume of serum with a reagent mixture and measuring the change in absorbance over time at a specific wavelength.

    • Calculate the enzyme activity (U/L) based on the rate of absorbance change and a standard curve.

2. Liver Histopathology

  • Principle: Microscopic examination of liver tissue sections allows for the assessment of cellular and structural changes indicative of toxicity.

  • Procedure:

    • At the end of the study, euthanize the animals and perform a gross examination of the liver.

    • Excise the liver and weigh it.

    • Collect sections from each lobe of the liver.

    • Fix the tissue samples in 10% neutral buffered formalin for at least 24 hours.

    • Process the fixed tissues through graded alcohols and xylene, and embed in paraffin (B1166041) wax.

    • Cut thin sections (4-5 µm) from the paraffin blocks using a microtome.

    • Mount the sections on glass slides.

    • Deparaffinize and rehydrate the sections.

    • Stain the sections with Hematoxylin and Eosin (H&E) for general morphological evaluation.

    • Dehydrate, clear, and mount the stained sections with a coverslip.

    • Examine the slides under a light microscope by a qualified pathologist.

3. Measurement of Reduced Glutathione (GSH) in Liver Tissue

  • Principle: GSH is a major antioxidant in the liver, and its depletion is an indicator of oxidative stress. GSH levels can be measured using various methods, including colorimetric assays based on the reaction of GSH with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Excise a portion of the liver immediately after euthanasia and snap-freeze it in liquid nitrogen. Store at -80°C until analysis.

    • Homogenize a known weight of the frozen liver tissue in a suitable buffer (e.g., ice-cold phosphate-buffered saline).

    • Centrifuge the homogenate at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant, which contains the cytosolic fraction with GSH.

    • Follow the protocol of a commercial GSH assay kit. This typically involves mixing the supernatant with a solution containing DTNB.

    • Measure the absorbance of the resulting yellow-colored product at a specific wavelength (e.g., 412 nm).

    • Calculate the GSH concentration based on a standard curve prepared with known concentrations of GSH.

Mandatory Visualizations

Experimental_Workflow_90_Day_Oral_Toxicity_Study cluster_pre_study Pre-Study Phase cluster_dosing_monitoring Dosing and Monitoring Phase (90 Days) cluster_termination Termination Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (≥ 1 week) Health_Screening Health Screening Animal_Acclimatization->Health_Screening Randomization Randomization into Treatment Groups Health_Screening->Randomization Daily_Dosing Daily Oral Dosing (this compound or Vehicle) Randomization->Daily_Dosing Clinical_Observations Daily Clinical Observations Body_Weight Weekly Body Weight & Food/Water Intake Interim_Blood_Collection Interim Blood Collection (e.g., Day 28) Terminal_Blood_Collection Terminal Blood Collection Daily_Dosing->Terminal_Blood_Collection Clinical_Pathology Hematology & Clinical Biochemistry (ALT, AST, ALP) Interim_Blood_Collection->Clinical_Pathology Necropsy Gross Necropsy & Organ Weights Terminal_Blood_Collection->Necropsy Tissue_Collection Liver & Organ Tissue Collection Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Oxidative_Stress_Assays Oxidative Stress Marker Analysis (GSH) Tissue_Collection->Oxidative_Stress_Assays Data_Analysis Data Analysis & Interpretation Clinical_Pathology->Data_Analysis Histopathology->Data_Analysis Oxidative_Stress_Assays->Data_Analysis

Caption: Experimental workflow for a 90-day oral toxicity study.

Ketoconazole_Hepatotoxicity_Signaling_Pathway cluster_stress Cellular Stress cluster_nrf2 Nrf2 Pathway cluster_jnk JNK Pathway cluster_outcome Outcome This compound This compound Mitochondrial_Dysfunction Mitochondrial Dysfunction This compound->Mitochondrial_Dysfunction ROS Reactive Oxygen Species (ROS) Mitochondrial_Dysfunction->ROS Keap1 Keap1 ROS->Keap1 inhibition JNK JNK ROS->JNK activates Nrf2 Nrf2 Keap1->Nrf2 degradation ARE Antioxidant Response Element (ARE) Nrf2->ARE activates Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes cJun c-Jun JNK->cJun phosphorylates Apoptosis Apoptosis & Necrosis cJun->Apoptosis promotes Hepatotoxicity Hepatotoxicity Apoptosis->Hepatotoxicity

Caption: Signaling pathways in this compound-induced hepatotoxicity.

References

Improving the bioavailability of oral ketoconazole formulations in research

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when working to improve the oral bioavailability of ketoconazole (B1673606) formulations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during your experiments, from formulation development to preclinical evaluation.

Category 1: Dissolution and Solubility Issues

Question 1: My this compound formulation shows excellent dissolution in acidic media (pH 1.2-3) but very poor dissolution at a neutral pH (pH 6.8). Why is this happening and how can I develop a more pH-independent formulation?

Answer: This is a classic and expected challenge with this compound. As a weakly basic drug with pKa values of 2.94 and 6.51, its solubility is highly dependent on pH.[1][2] It is protonated and highly soluble in the acidic environment of the stomach, but as it transitions to the higher pH of the small intestine, it becomes non-ionized and precipitates, drastically reducing its solubility and absorption.[3][4][5] At pH values above 5.5, this compound rapidly precipitates from solution.[3][4]

Troubleshooting Steps & Solutions:

  • Formulation Strategy Re-evaluation: The goal is to create a formulation that maintains this compound in a solubilized or readily dissolvable state, even at intestinal pH.

    • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymeric carrier in an amorphous state can significantly enhance its dissolution rate.[6][7] Polymers like HPMCAS or Eudragit® L100-55 can also provide pH-dependent protection, releasing the drug in specific intestinal regions.[7]

    • Lipid-Based Formulations (e.g., SMEDDS/SNEDDS): Self-Microemulsifying Drug Delivery Systems (SMEDDS) or Self-Nanoemulsifying Drug Delivery Systems (SNEDDS) are mixtures of oils, surfactants, and co-surfactants that spontaneously form a fine oil-in-water micro/nanoemulsion upon gentle agitation in an aqueous medium.[8][9] This approach keeps the drug in a solubilized state, bypassing the dissolution barrier in the GI tract.

    • Cyclodextrin (B1172386) Complexation: Encapsulating this compound within cyclodextrin molecules (like β-cyclodextrin or its derivatives) can form inclusion complexes with greatly enhanced aqueous solubility.[10][11][12]

    • pH-Modifiers: Incorporating organic acids, such as citric acid, into the formulation can create an acidic microenvironment around the drug particles, promoting dissolution even in a neutral bulk medium.[13]

  • Biorelevant Dissolution Media: For in vitro testing, use biorelevant media like Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF) in addition to standard USP buffers. These media contain bile salts and lecithin, which better mimic the conditions of the human intestine and provide more predictive dissolution profiles for poorly soluble drugs.[14]

Question 2: I prepared an amorphous solid dispersion (ASD) of this compound, but it shows signs of recrystallization during stability studies. What causes this and how can I prevent it?

Answer: Recrystallization is a critical stability challenge for ASDs. The amorphous state is thermodynamically unstable and will tend to revert to the more stable crystalline form over time. This process is accelerated by factors like temperature, humidity, and the presence of crystalline seeds.[15][16]

Troubleshooting Steps & Solutions:

  • Polymer Selection: The choice of polymer is crucial for stabilizing amorphous this compound.

    • Miscibility and Interaction: Ensure good miscibility between this compound and the polymer. Specific interactions, such as hydrogen bonding between the drug and polymer, can significantly inhibit recrystallization.[7]

    • Anti-plasticizing Effect: Polymers like PVP K25 have been shown to be highly effective in preventing recrystallization, not necessarily through strong drug-polymer interactions, but by increasing the glass transition temperature (Tg) and viscosity of the system, which reduces molecular mobility and prevents drug molecules from arranging into a crystal lattice.[15][16]

  • Drug Loading: High drug loading increases the propensity for recrystallization. Experiment with lower drug-to-polymer ratios to find a stable formulation. For instance, studies have successfully prepared stable ASDs with 10% and 25% this compound loads.[7]

  • Storage Conditions: Store ASDs in tightly sealed containers with desiccant at controlled room temperature. High humidity can act as a plasticizer, lowering the Tg and accelerating recrystallization.[15][16]

  • Analytical Characterization: Regularly monitor the solid state of your formulation using techniques like:

    • Differential Scanning Calorimetry (DSC): To detect the glass transition (Tg) and any melting endotherms that would indicate the presence of crystalline material.[6][7]

    • Powder X-Ray Diffraction (PXRD): To check for the characteristic sharp peaks of crystalline this compound. An amorphous form will show only a broad halo.[6][7]

Category 2: Preclinical In Vivo Studies

Question 3: We are observing high inter-animal variability in plasma concentrations (AUC, Cmax) during our oral pharmacokinetic studies in rats. What are the potential causes and how can we reduce this variability?

Answer: High variability in preclinical PK studies is a common issue for poorly soluble, pH-sensitive compounds like this compound.[17][18][19] The variability can stem from physiological, formulation-related, and procedural factors.

Troubleshooting Steps & Solutions:

  • Control Gastric pH: The variable gastric pH between animals can significantly impact the dissolution of this compound. Consider pre-treating animals with a proton pump inhibitor to induce hypochlorhydria (low stomach acid) to assess formulation performance under challenging conditions, or co-administer the formulation with an acidic solution to ensure a more consistent dissolution environment.[13]

  • Food Effects: The presence or absence of food can dramatically alter the bioavailability of this compound. Standardize your study protocol to be either strictly fasted or fed, and maintain this consistency across all study groups.

  • Formulation Performance: High variability can be an indicator of a fragile or poorly optimized formulation.

    • A formulation that precipitates in the GI tract will lead to erratic absorption.[18][19]

    • Lipid-based formulations (SMEDDS/SNEDDS) or stable ASDs often show lower variability as they are designed to overcome the dissolution hurdles that are sensitive to physiological fluctuations.

  • Dosing Procedure: Ensure accurate and consistent oral gavage technique. Inconsistent administration can lead to variability in the rate of gastric emptying and drug delivery to the small intestine.

  • Blood Sampling and Processing: Standardize blood collection times and sample handling procedures. This compound stability in plasma should be confirmed under the conditions used for sample storage and analysis.

Data Summary Tables

Table 1: Effect of pH on this compound Dissolution This table summarizes the significant impact of pH on the in vitro dissolution of standard this compound tablets.

pH of Dissolution Medium% this compound Dissolved after 5 minutes% this compound Dissolved after 60 minutes
2.0> 85%100%
3.0> 85%100%
6.0< 10%~10%
Data synthesized from studies on conventional this compound tablets.[3][4][5]

Table 2: Comparative Bioavailability of Different this compound Formulations in Rats This table compares key pharmacokinetic parameters of enhanced formulations against a control suspension.

FormulationCmax (ng/mL)AUC₀→∞ (ng·h/mL)Bioavailability Enhancement (vs. Control)
This compound Suspension (Control)~1,500~6,0001.0x (Reference)
Solid Lipid Nanoparticles (SLN)~3,000~14,400~2.4x
Nanostructured Lipid Carriers (NLC)~3,000~16,200~2.7x
Data adapted from a study evaluating lipid nanoformulations.[20] Absolute values are illustrative based on reported fold-increases.

Key Experimental Protocols

Protocol 1: In Vitro Dissolution Testing for Poorly Soluble Drugs

This protocol outlines a standard method for evaluating the dissolution of this compound formulations, adapted for BCS Class II compounds.

  • Apparatus: USP Apparatus 2 (Paddle Method) is commonly used.[21]

  • Media Selection:

    • Initial Screening: Use 900 mL of standard buffers, e.g., 0.1 N HCl (pH 1.2) and phosphate (B84403) buffer (pH 6.8).[14][21]

    • Biorelevant Media: For more predictive results, use 500 mL of FaSSIF or FeSSIF.

  • Test Conditions:

    • Temperature: Maintain at 37 ± 0.5 °C.

    • Paddle Speed: A speed of 50 or 75 RPM is typical.

  • Procedure:

    • Allow the dissolution medium to equilibrate to the target temperature.

    • Place a single dose of the formulation (e.g., one capsule or an equivalent amount of powder) into each vessel.

    • Start the paddles at the specified speed.

    • Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

    • Immediately filter each sample through a suitable syringe filter (e.g., 0.45 µm PTFE) to stop the dissolution process.

    • Replace the volume of withdrawn sample with fresh, pre-warmed medium if necessary (for volumes >1% of the total).[14]

  • Analysis: Analyze the concentration of this compound in the filtered samples using a validated HPLC or UPLC-MS/MS method.[22][23][24][25]

Protocol 2: General Oral Pharmacokinetic Study in Rats

This protocol provides a general framework for an oral PK study in a rat model.

  • Animal Model: Sprague-Dawley or Wistar rats are commonly used.[20][26]

  • Housing and Acclimatization: House animals in standard conditions and allow them to acclimate for at least one week before the study.

  • Dosing:

    • Fast animals overnight (e.g., 12 hours) with free access to water.

    • Administer the this compound formulation via oral gavage at a predetermined dose.

    • Record the exact time of administration for each animal.

  • Blood Sampling:

    • Collect blood samples (approx. 0.2-0.3 mL) from the tail vein or another appropriate site into tubes containing an anticoagulant (e.g., EDTA or heparin).

    • Typical time points include: pre-dose (0), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 4000 rpm for 10 minutes at 4 °C) to separate the plasma.

    • Transfer the plasma supernatant to clean, labeled tubes and store at -80 °C until analysis.

  • Bioanalysis:

    • Perform sample preparation, which typically involves protein precipitation (e.g., with acetonitrile) or liquid-liquid extraction (e.g., with ethyl acetate).[22][24]

    • Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method, which offers high sensitivity and selectivity.[22]

  • Pharmacokinetic Analysis: Use non-compartmental analysis with software like Phoenix WinNonlin to calculate key PK parameters (Cmax, Tmax, AUC, t½, etc.).

Visualizations

Troubleshooting_Dissolution start Poor or Variable Dissolution Observed check_ph Is dissolution poor only at pH > 4? start->check_ph ph_yes Yes: pH-Dependent Solubility Issue check_ph->ph_yes Yes ph_no No: General Formulation Issue check_ph->ph_no No sol_strat Solution: - Amorphous Solid Dispersion (ASD) - Lipid Formulation (SMEDDS) - Cyclodextrin Complexation - Add pH-Modifier (e.g., Citric Acid) ph_yes->sol_strat check_stability Is formulation physically unstable? (e.g., ASD recrystallization) ph_no->check_stability stab_yes Yes: Recrystallization Occurring check_stability->stab_yes Yes stab_no No: Check Other Factors check_stability->stab_no No sol_stab Solution: - Optimize polymer choice - Reduce drug loading - Control storage (humidity/temp) - Characterize with DSC/PXRD stab_yes->sol_stab sol_other Solution: - Increase polymer/surfactant ratio - Reduce particle size - Check excipient compatibility - Use biorelevant dissolution media stab_no->sol_other

Caption: Troubleshooting workflow for poor this compound dissolution.

Formulation_Selection_Logic start Goal: Improve this compound Oral Bioavailability q1 Primary Challenge? start->q1 c1 pH-Dependent Solubility q1->c1  pH Effect   c2 Poor Dissolution Rate q1->c2  Kinetics   c3 Both q1->c3  pH & Kinetics   s1 Strategy: Create Acidic Microenvironment - pH-Modifier Granules c1->s1 s2 Strategy: Increase Surface Area & Wetting - Micronization - Nanoparticles c2->s2 s3 Strategy: Bypass Crystalline Dissolution Step c3->s3 f1 Formulation Options: - Amorphous Solid Dispersions - Lipid-Based Systems (SMEDDS) - Cyclodextrin Complexes s3->f1

Caption: Decision logic for selecting a formulation strategy.

InVivo_Variability_Workflow start High In Vivo PK Variability Observed cat_phys Physiological Factors start->cat_phys cat_form Formulation Factors start->cat_form cat_proc Procedural Factors start->cat_proc sol_phys Solutions: - Standardize fed/fasted state - Control gastric pH (if applicable) - Use animals from a single source cat_phys->sol_phys sol_form Solutions: - Re-optimize formulation for robustness - Ensure physical stability (no precipitation) - Use enabling tech (SMEDDS, ASD) cat_form->sol_form sol_proc Solutions: - Ensure consistent dosing technique - Standardize blood sampling/processing - Validate bioanalytical method thoroughly cat_proc->sol_proc

Caption: Root cause analysis for high in vivo PK variability.

References

Technical Support Center: Mitigating Off-Target Effects of Ketoconazole in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals mitigate the off-target effects of ketoconazole (B1673606) in cellular assays.

Frequently Asked Questions (FAQs)

Q1: What are the primary off-target effects of this compound that can interfere with cellular assays?

A1: this compound, an imidazole (B134444) antifungal agent, is a potent inhibitor of cytochrome P450 (CYP) enzymes, particularly CYP3A4.[1][2][3] This broad-spectrum inhibition can significantly alter the metabolism of various compounds in cellular assays. Beyond its intended antifungal activity of inhibiting lanosterol (B1674476) 14-α-demethylase in fungi, its off-target effects in mammalian cells include the disruption of steroidogenesis and blockade of the human Ether-à-go-go-Related Gene (hERG) potassium channel.[4][5][6][7]

Q2: How does this compound inhibit cytochrome P450 enzymes?

A2: this compound inhibits CYP enzymes, notably CYP3A4, through a mechanism that is primarily a mix of competitive and noncompetitive inhibition.[2][3] The imidazole nitrogen atom of this compound binds to the heme iron of the cytochrome P450 enzyme, thereby preventing the binding of oxygen and inhibiting the enzyme's metabolic activity.[6] This potent inhibition can lead to drug-drug interactions and confound experimental results involving compounds metabolized by these enzymes.

Q3: What is the impact of this compound on steroidogenesis?

A3: this compound significantly inhibits steroidogenesis by blocking several CYP enzymes crucial for the synthesis of steroid hormones.[4][5][6][7] It has been shown to inhibit cholesterol side-chain cleavage enzyme (P450SCC), 17α-hydroxylase, and 17,20-desmolase, leading to a reduction in the production of progesterone, testosterone, and estradiol.[4][7] This can have profound effects on cellular assays involving steroid signaling pathways.

Q4: Can this compound affect cardiac ion channels?

A4: Yes, this compound is a known inhibitor of the hERG potassium channel, which is critical for cardiac repolarization.[8][9][10][11] Inhibition of the hERG channel by this compound can prolong the QT interval, which is a significant concern in clinical settings and can also interfere with electrophysiological studies in vitro.[9][10] The mechanism of hERG channel blockade involves direct binding to the channel pore, and this effect is dependent on the channel's gating state.[8][9] this compound may also disrupt the trafficking of hERG protein to the cell surface.[11][12]

Q5: Are there any alternatives to this compound for use as a CYP3A4 inhibitor in research?

A5: Yes, several alternatives to this compound can be used as potent CYP3A4 inhibitors in cellular assays. Ritonavir is considered one of the best alternatives.[13] Other options include itraconazole (B105839) and clarithromycin.[13] The choice of inhibitor should be guided by the specific experimental context, considering potential off-target effects of the alternative compound. For some applications, newer antifungal agents like fluconazole, which has a better safety profile and lower risk of hepatotoxicity, might also be considered, although its inhibitory potency on steroidogenesis is less than that of this compound.[14]

Troubleshooting Guides

Issue: Unexpected changes in cell viability or signaling pathways unrelated to the intended target of my test compound when co-incubated with this compound.

This is a common problem arising from the off-target effects of this compound. The following troubleshooting workflow can help identify and mitigate these effects.

G cluster_0 Troubleshooting Workflow A Problem: Unexpected Cellular Effects with this compound Co-incubation B Step 1: Hypothesis Generation (Off-Target Effects) A->B C Hypothesis 1: CYP450 Inhibition B->C D Hypothesis 2: Steroidogenesis Disruption B->D E Hypothesis 3: hERG Channel Blockade B->E F Step 2: Experimental Verification C->F D->F E->F G Run CYP Inhibition Assay (e.g., using a fluorescent substrate) F->G If CYP inhibition is suspected H Measure Steroid Hormone Levels (e.g., by ELISA or LC-MS) F->H If steroidogenesis disruption is suspected I Perform Electrophysiology Assay (e.g., patch-clamp) F->I If ion channel effects are suspected J Step 3: Mitigation Strategy G->J H->J I->J K Lower this compound Concentration J->K L Use a More Selective Inhibitor (e.g., Ritonavir for CYP3A4) J->L M Control for Steroid Pathway Effects (e.g., supplement with hormones) J->M N Choose Alternative Negative Control J->N G cluster_0 CYP3A4 Inhibition Assay Workflow A Prepare Reagents: - CYP3A4 source (microsomes or cells) - Fluorescent substrate (e.g., BFC) - this compound serial dilutions - NADPH regenerating system B Assay Plate Preparation: Add CYP3A4 source to wells A->B C Add this compound Dilutions (and positive/negative controls) B->C D Pre-incubate C->D E Initiate Reaction: Add fluorescent substrate and NADPH D->E F Incubate at 37°C E->F G Stop Reaction (e.g., with acetonitrile) F->G H Read Fluorescence G->H I Data Analysis: Plot fluorescence vs. log[this compound] and calculate IC50 H->I G cluster_0 Steroidogenesis Pathway Inhibition by this compound Cholesterol Cholesterol Pregnenolone Pregnenolone Cholesterol->Pregnenolone Progesterone Progesterone Pregnenolone->Progesterone Hydroxypregnenolone 17-OH-Pregnenolone Pregnenolone->Hydroxypregnenolone Deoxycorticosterone 11-Deoxycorticosterone Progesterone->Deoxycorticosterone Hydroxyprogesterone 17-OH-Progesterone Progesterone->Hydroxyprogesterone Corticosterone Corticosterone Deoxycorticosterone->Corticosterone Aldosterone Aldosterone Corticosterone->Aldosterone DHEA DHEA Hydroxypregnenolone->DHEA Deoxycortisol 11-Deoxycortisol Hydroxyprogesterone->Deoxycortisol Androstenedione Androstenedione Hydroxyprogesterone->Androstenedione Cortisol Cortisol Deoxycortisol->Cortisol DHEA->Androstenedione Testosterone Testosterone Androstenedione->Testosterone Estradiol Estradiol Testosterone->Estradiol This compound This compound P450scc P450scc (CYP11A1) This compound->P450scc P450c17_OH 17α-hydroxylase (CYP17A1) This compound->P450c17_OH P450c17_Lyase 17,20-lyase (CYP17A1) This compound->P450c17_Lyase P450c11 11β-hydroxylase (CYP11B1) This compound->P450c11 Aromatase Aromatase (CYP19A1) This compound->Aromatase HSD3B 3β-HSD P450c21 21-hydroxylase (CYP21A2) Aldo_synthase Aldosterone synthase (CYP11B2)

References

Technical Support Center: Managing Ketoconazole Autofluorescence in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the challenges posed by ketoconazole (B1673606) autofluorescence in imaging experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound autofluorescence and why is it a problem in imaging studies?

A1: this compound, an imidazole (B134444) antifungal agent, exhibits native fluorescence, meaning it can emit light upon excitation without the need for a fluorescent label. This intrinsic fluorescence is known as autofluorescence. In imaging studies, this autofluorescence can create a background signal that obscures the signal from the intended fluorescent probes, leading to decreased signal-to-noise ratios, reduced sensitivity, and potential misinterpretation of results.

Q2: What are the spectral properties of this compound's autofluorescence?

A2: this compound has a broad excitation and emission spectrum. Published studies indicate that it can be excited by ultraviolet (UV) light and emits in the blue to green range of the spectrum.[1][2][3] Understanding these spectral properties is the first step in designing experiments to minimize its impact.

Q3: Can I use DAPI or other blue channel dyes in my experiment when using this compound?

A3: Given that this compound's autofluorescence is prominent in the blue and green channels, it is highly advisable to avoid using fluorescent dyes that emit in this region, such as DAPI or FITC, if possible. The spectral overlap will make it difficult to distinguish the specific signal from the autofluorescence.

Q4: Are there alternatives to this compound that do not exhibit autofluorescence?

A4: The choice of an alternative will depend on the specific experimental goals. Other azole antifungals may also exhibit some degree of autofluorescence due to their chemical structure. If the experimental design allows, exploring antifungal agents from different classes could be a viable strategy. However, if this compound is essential to the study, the focus should be on mitigation and correction techniques.

Troubleshooting Guides

This section provides structured guidance for common issues encountered due to this compound autofluorescence in different imaging modalities.

Fluorescence Microscopy

Problem: High background fluorescence in the blue and green channels, obscuring the specific signal.

Possible Cause Troubleshooting Step Expected Outcome
Spectral Overlap 1. Select appropriate fluorophores: Choose fluorophores that are spectrally distant from this compound's emission. Red and far-red dyes are often a good choice.[4][5] 2. Sequential Imaging: If possible with your microscope setup, acquire images of the this compound autofluorescence in a separate channel before acquiring the signal from your specific probe. This allows for post-acquisition subtraction.Reduced spectral overlap and improved signal-to-noise ratio.
High this compound Concentration 1. Titrate this compound: Determine the lowest effective concentration of this compound for your experiment to minimize the autofluorescence signal.A balance between the desired biological effect and manageable autofluorescence levels.
Inadequate Background Correction 1. Image an Unstained Control: Prepare a control sample treated with this compound but without your fluorescent probe. Use this image to set the background threshold or for spectral unmixing.[5][6] 2. Spectral Unmixing: If your microscopy system has this capability, use the autofluorescence spectrum from the control sample to computationally remove its contribution from your experimental images.More accurate localization and quantification of your fluorescent signal.
Sample Preparation Issues 1. Use an Antifade Mounting Medium: This can help to reduce non-specific background fluorescence and photobleaching.[6] 2. Consider Autofluorescence Quenchers: Commercially available quenching agents like Sudan Black B or TrueBlack® can reduce autofluorescence from various sources.[7][8] However, their effectiveness against drug-induced autofluorescence should be validated for your specific sample.Improved image quality with reduced background noise.
Flow Cytometry

Problem: High background in blue and green detectors, leading to poor population resolution.

Possible Cause Troubleshooting Step Expected Outcome
Spectral Overlap with Fluorochromes 1. Choose Fluorochromes Wisely: Select fluorochromes that emit in the yellow-orange, red, and far-red regions of the spectrum (e.g., PE, APC, and their tandems) to minimize overlap with this compound's emission.[9] 2. Use a "Dump Channel": Dedicate a detector in the blue or green range to measure the this compound autofluorescence and exclude it from the analysis of your specific markers.Clearer separation of cell populations and more accurate gating.
Inadequate Compensation 1. Run an "Autofluorescence Control": Prepare a sample of cells treated with this compound but unstained with any fluorescent antibodies.[10] 2. Use this control to set the baseline voltage for the blue and green detectors. This will help to place the autofluorescent population on scale. 3. Perform Compensation: Use single-stained controls for each fluorochrome in your panel to properly compensate for spectral overlap.[11][12]Correctly compensated data where the fluorescence in each detector is specific to a single fluorochrome.
Cell Viability Issues 1. Include a Viability Dye: Dead cells can non-specifically take up this compound and other reagents, leading to increased and more variable autofluorescence.[9] Use a viability dye that emits in a channel with minimal interference from this compound (e.g., a far-red emitting dye).Exclusion of dead cells from the analysis, leading to cleaner data and more reliable results.

Experimental Protocols

Protocol 1: Spectral Characterization of this compound Autofluorescence

Objective: To determine the excitation and emission spectra of this compound in your specific experimental buffer and cell type.

Methodology:

  • Prepare a solution of this compound at the working concentration in your experimental buffer.

  • Using a spectrofluorometer, perform an excitation scan while holding the emission wavelength fixed at a value in the blue-green range (e.g., 450 nm).

  • Identify the peak excitation wavelength.

  • Perform an emission scan while exciting the sample at the determined peak excitation wavelength.

  • To assess autofluorescence in cells, incubate your cells with this compound at the working concentration and for the standard duration.

  • Wash the cells to remove excess this compound.

  • Resuspend the cells in a suitable buffer for spectral analysis.

  • Acquire the emission spectrum using a fluorescence microscope with a spectral detector or a flow cytometer with multiple detectors.

Protocol 2: Background Subtraction in Fluorescence Microscopy

Objective: To computationally remove the contribution of this compound autofluorescence from images.

Methodology:

  • Prepare two sets of samples:

    • Experimental Sample: Cells treated with this compound and labeled with your fluorescent probe.

    • Autofluorescence Control: Cells treated with this compound but without the fluorescent probe.

  • Image Acquisition:

    • Using identical imaging settings (laser power, gain, exposure time), acquire an image of the autofluorescence control in the channel corresponding to your fluorescent probe. This will be your "background" image.

    • Acquire an image of your experimental sample.

  • Image Processing (using software like ImageJ/Fiji):

    • Open both the experimental and background images.

    • Use the "Image Calculator" or a similar function to subtract the background image from the experimental image.

    • The resulting image will have the autofluorescence signal significantly reduced.

Visualizations

This compound's Mechanism of Action: Inhibition of Ergosterol Biosynthesis

This compound's primary mechanism of action involves the inhibition of the cytochrome P450 enzyme, lanosterol (B1674476) 14α-demethylase.[][14][15] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[16][17][18] By blocking this step, this compound disrupts membrane integrity, leading to fungal cell growth inhibition or death.[15] In mammalian cells, a similar enzyme is involved in cholesterol synthesis, and at high concentrations, this compound can also inhibit this pathway.[19][20]

Ketoconazole_Pathway cluster_Fungal Fungal Cell Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Multiple Steps Ergosterol Ergosterol Lanosterol->Ergosterol Lanosterol 14α-demethylase (CYP51) Lanosterol->Ergosterol This compound This compound Membrane Fungal Cell Membrane Integrity Ergosterol->Membrane Lanosterol_to_Ergosterol_Inhibition Inhibition This compound->Lanosterol_to_Ergosterol_Inhibition Lanosterol 14α-demethylase\n(CYP51) Lanosterol 14α-demethylase (CYP51) This compound->Lanosterol 14α-demethylase\n(CYP51) Workflow Start Start: Experiment with this compound Spectral_Characterization Characterize this compound Autofluorescence Spectrum Start->Spectral_Characterization Fluorophore_Selection Select Spectrally Distinct Fluorophores (Red/Far-Red) Spectral_Characterization->Fluorophore_Selection Optimize_Concentration Optimize this compound Concentration Fluorophore_Selection->Optimize_Concentration Controls Prepare Controls: - Unstained + this compound - Single-Stained Optimize_Concentration->Controls Imaging Imaging Acquisition: - Sequential Scan (if possible) - Use appropriate filters Controls->Imaging Data_Analysis Data Analysis Imaging->Data_Analysis Background_Subtraction Background Subtraction / Spectral Unmixing Data_Analysis->Background_Subtraction Microscopy Compensation Compensation (Flow Cytometry) Data_Analysis->Compensation Flow Cytometry Final_Result Final Result: Clean, Interpretable Data Background_Subtraction->Final_Result Compensation->Final_Result

References

Technical Support Center: Strategies to Reduce Variability in Ketoconazole In Vitro Susceptibility Testing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in ketoconazole (B1673606) in vitro susceptibility testing.

Troubleshooting Guide

This guide addresses common issues encountered during this compound susceptibility testing in a question-and-answer format.

Question: Why are my Minimum Inhibitory Concentration (MIC) results for this compound inconsistent across different experiments?

Answer: Variability in this compound MIC results can stem from several factors. It is crucial to standardize your experimental protocol. Key parameters to control include the growth medium, inoculum size, incubation time and temperature, and the method of endpoint determination. Even minor deviations in these parameters can lead to significant variations in MIC values.

Question: I am observing "trailing growth" (reduced but persistent growth at concentrations above the MIC) with this compound. How should I interpret these results?

Answer: Trailing growth is a known phenomenon with azole antifungals like this compound and can complicate MIC determination. According to the Clinical and Laboratory Standards Institute (CLSI), for azoles, the MIC should be read as the lowest concentration that produces a significant decrease in turbidity relative to the growth control. For broth microdilution, this is often interpreted as the concentration at which there is approximately 50% inhibition of growth. It is important to read the plates at the recommended time point, as prolonged incubation can exacerbate the trailing effect.

Question: My MIC values for quality control (QC) strains are out of the acceptable range. What should I do?

Answer: If your QC strain MICs are out of range, it indicates a potential issue with your testing procedure or materials. First, verify the identity and purity of your QC strain. Then, check the expiration dates and storage conditions of your this compound powder, media, and other reagents. Review your entire experimental protocol for any deviations, paying close attention to inoculum preparation, plate loading, and incubation conditions. If the issue persists, consider using a new lot of media or antifungal agent. A troubleshooting workflow for this issue is provided below.

Frequently Asked Questions (FAQs)

General Questions

Q1: What are the standard methods for this compound in vitro susceptibility testing? A1: The most widely recognized standardized methods are those developed by the Clinical and Laboratory Standards Institute (CLSI), particularly the M27 document for yeasts (broth microdilution) and the M38 document for filamentous fungi. The European Committee on Antimicrobial Susceptibility Testing (EUCAST) also provides standardized methodologies.

Q2: Why is standardization of this compound susceptibility testing important? A2: Standardization is critical for ensuring the reproducibility and comparability of results between different laboratories.[1] This is essential for clinical diagnostics, epidemiological surveillance, and in the research and development of new antifungal agents.

Experimental Parameters

Q3: How does the choice of growth medium affect this compound MIC results? A3: The composition of the growth medium can significantly impact this compound activity. The CLSI recommends RPMI-1640 medium buffered with MOPS to a pH of 7.0 for yeast susceptibility testing.[2] Different media can have varying nutrient compositions and pH, which can alter fungal growth rates and the efficacy of the antifungal agent.

Q4: What is the recommended inoculum size for this compound susceptibility testing? A4: For yeast testing using the CLSI broth microdilution method, the recommended final inoculum concentration is 0.5 x 10³ to 2.5 x 10³ cells/mL.[2][3] Inoculum size is a critical variable, and higher concentrations can lead to elevated MIC values.[4]

Q5: What are the appropriate incubation time and temperature? A5: For Candida species, microdilution plates are typically incubated at 35°C.[2] The CLSI M27-A4 standard recommends reading MICs at 24 hours.[2] Prolonged incubation (e.g., 48 hours) can lead to trailing growth and potentially higher MICs for azoles.[2][3]

Q6: How does pH influence the in vitro activity of this compound? A6: The activity of this compound is highly pH-dependent. Its potency against Candida albicans has been shown to be significantly greater at a neutral pH of 7.0 compared to an acidic pH. This underscores the importance of using a well-buffered medium like RPMI with MOPS to maintain a stable pH of 7.0 throughout the experiment.

Data Interpretation and Quality Control

Q7: How are MIC endpoints determined for this compound? A7: For azoles like this compound, the MIC is determined as the lowest drug concentration that causes a prominent reduction in growth compared to the drug-free control well. This is typically a reduction of ≥50% in turbidity.

Q8: What are the recommended quality control strains and their expected MIC ranges for this compound? A8: Candida parapsilosis ATCC 22019 and Candida krusei ATCC 6258 are commonly used QC strains. The established QC ranges for this compound with these strains are essential for monitoring the accuracy and precision of the test.[5][6][7]

Data Presentation

Table 1: Effect of pH on this compound MIC against Candida albicans

pHThis compound MIC (µg/mL)
340
70.02
Data is illustrative of the trend observed in the literature.
Quality Control StrainThis compound MIC Range (µg/mL)
Candida parapsilosis ATCC 220190.064 - 0.25
Candida krusei ATCC 62580.125 - 0.5
Source: Based on multilaboratory studies establishing QC guidelines.[5][6][7]

Table 3: Influence of Inoculum Size and Incubation Time on this compound MICs (Illustrative)

Inoculum Size (CFU/mL)Incubation Time (hours)Typical this compound MIC Trend
Low (e.g., 10³)24Baseline
High (e.g., 10⁵)24Potential for slight increase
Low (e.g., 10³)48Potential for slight increase, risk of trailing
High (e.g., 10⁵)48Increased likelihood of higher MICs and trailing
This table illustrates general trends as specific quantitative data for this compound across these exact parameters is not readily available in a single source. Higher inoculum and longer incubation generally lead to higher apparent MICs.[3][4][8]

Experimental Protocols

Detailed Methodology: Broth Microdilution for Yeasts (CLSI M27)

This protocol is a synthesized step-by-step guide based on the principles outlined in the CLSI M27 document.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in dimethyl sulfoxide (B87167) (DMSO) to create a high-concentration stock solution (e.g., 1600 µg/mL).

  • Preparation of Microdilution Plates:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium in a 96-well microdilution plate to achieve the desired final concentration range (e.g., 0.015 to 8 µg/mL).

    • The final volume in each well should be 100 µL.

    • Include a drug-free well for a growth control and an uninoculated well for a sterility control.

  • Inoculum Preparation:

    • Subculture the yeast isolate onto Sabouraud dextrose agar (B569324) and incubate at 35°C for 24 hours.

    • Select several distinct colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).

    • Dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ CFU/mL in the microdilution plate wells.

  • Inoculation and Incubation:

    • Add 100 µL of the standardized inoculum to each well of the microdilution plate, bringing the total volume to 200 µL.

    • Incubate the plates at 35°C for 24 hours.

  • Reading and Interpreting Results:

    • Following incubation, examine the plate for growth.

    • The MIC is the lowest concentration of this compound that causes a prominent decrease in turbidity (≥50% inhibition) compared to the growth control.

Mandatory Visualization

Troubleshooting_QC_Failure cluster_investigation Investigation Steps start QC MIC Out of Range check_strain Verify QC Strain (Identity, Purity, Storage) start->check_strain check_reagents Check Reagents (this compound, Media) - Expiration Dates - Storage Conditions check_strain->check_reagents Strain OK contact_support Contact Technical Support or Manufacturer check_strain->contact_support Strain Contaminated or Incorrect review_protocol Review Protocol Execution - Inoculum Prep (McFarland) - Pipetting Volumes - Incubation (Time, Temp) check_reagents->review_protocol Reagents OK isolate_issue Isolate the Variable review_protocol->isolate_issue Protocol Adherence Confirmed new_reagent Test with New Lot of Reagent(s) isolate_issue->new_reagent Suspect Reagent Lot re_train Retrain Personnel on Protocol isolate_issue->re_train Suspect Human Error re_run_qc Re-run QC Test new_reagent->re_run_qc re_train->re_run_qc resolve QC in Range: Proceed with Testing re_run_qc->resolve Success re_run_qc->contact_support Failure

Caption: Troubleshooting workflow for out-of-range quality control MIC results.

Broth_Microdilution_Workflow cluster_prep Preparation Phase start Start: CLSI M27 Protocol prep_drug Prepare this compound Stock & Dilutions in Plate start->prep_drug prep_inoculum Prepare Yeast Inoculum (0.5 McFarland Standard) inoculate Inoculate Microplate (Final Volume 200 µL/well) prep_inoculum->inoculate incubate Incubate at 35°C for 24 hours inoculate->incubate read_mic Read MIC Endpoint incubate->read_mic interpretation Lowest concentration with ≥50% growth inhibition compared to control read_mic->interpretation end Report MIC Value interpretation->end

Caption: Experimental workflow for the CLSI M27 broth microdilution method.

References

Navigating Ketoconazole's Protein Binding in In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges of accounting for ketoconazole's high protein binding in in vitro experiments. Accurate determination of the unbound, pharmacologically active concentration of This compound (B1673606) is critical for reliable experimental outcomes and their translation to in vivo efficacy.

Frequently Asked Questions (FAQs)

Q1: How extensively does this compound bind to plasma proteins?

A1: this compound is highly bound to plasma proteins, with approximately 99% of the drug being bound in human plasma.[1] The primary binding protein is albumin.[2] This extensive binding means that only a small fraction of the total drug concentration is free to exert its biological effect.

Q2: Why is it crucial to account for protein binding in my in vitro experiments?

A2: The "free drug hypothesis" states that only the unbound (free) fraction of a drug is available to interact with its target, elicit a pharmacological response, and be cleared from the system.[1] In in vitro systems containing proteins, such as cell culture media with fetal bovine serum (FBS), this compound will bind to these proteins, reducing the free concentration available to the cells. Failing to account for this can lead to a significant overestimation of the effective concentration, resulting in misleading IC50 or EC50 values and poor correlation with in vivo data.

Q3: What are the common methods to determine the free fraction of this compound?

A3: The most widely accepted methods for determining the free fraction of a drug in vitro are equilibrium dialysis, ultrafiltration, and ultracentrifugation.[3][4] Each method has its advantages and limitations, which are discussed in the detailed experimental protocols below.

Q4: How does the protein concentration in my cell culture medium affect this compound's activity?

A4: The concentration of proteins, primarily albumin from FBS, in your cell culture medium will directly impact the free concentration of this compound.[5] Higher concentrations of FBS will lead to a lower free fraction of the drug. It is essential to either measure the free concentration in your specific experimental setup or use a mathematical model to estimate it.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
High variability in IC50 values across experiments. Inconsistent protein concentrations in the cell culture medium (e.g., different lots of FBS).Standardize the lot of FBS used for a series of experiments. Consider using a serum-free medium or a medium with a defined protein concentration if your cell line permits. Alternatively, measure the free this compound concentration for each new batch of medium.
Observed in vitro potency does not correlate with in vivo efficacy. The nominal concentration of this compound in the in vitro assay does not reflect the unbound concentration in vivo.Determine the unbound fraction of this compound in your in vitro system and use this value to calculate the free concentration. Compare this free concentration to the unbound plasma concentrations observed in vivo.
Precipitation of this compound in the assay medium. This compound has low aqueous solubility, and the addition of high total concentrations to achieve a desired free concentration can lead to precipitation.Ensure the final solvent concentration (e.g., DMSO) is low and consistent across all wells. Visually inspect for precipitation. If solubility is an issue, consider using a formulation aid, but be aware that this may also interact with proteins and affect the free fraction.
Low recovery of the drug during free fraction determination. Non-specific binding of this compound to the experimental apparatus (e.g., dialysis membrane, ultrafiltration device).Pre-saturate the device with a solution of the drug before the experiment. Select devices made from low-binding materials. Always include control experiments to quantify non-specific binding and correct the final calculations accordingly.

Quantitative Data Summary

The extent of protein binding is a critical parameter for interpreting experimental results. Below is a summary of key quantitative data for this compound.

Parameter Value Source Matrix Reference
Plasma Protein Binding~99%Human Plasma[1]
Primary Binding ProteinAlbuminHuman Plasma[2]
Binding to Erythrocytes~15.3%Human Blood[5]
Free Fraction~1%Human Plasma[5]

Experimental Protocols

Accurate determination of the unbound this compound concentration is achievable through standardized experimental protocols.

Method 1: Equilibrium Dialysis

Equilibrium dialysis is considered the gold standard for determining protein binding. It involves separating a protein-containing solution (e.g., plasma or cell culture medium with FBS) from a protein-free buffer by a semi-permeable membrane. The drug is added to the protein-containing side, and over time, the unbound drug equilibrates across the membrane.

Detailed Methodology:

  • Apparatus Setup:

    • Use a commercially available equilibrium dialysis apparatus with two chambers separated by a semi-permeable membrane (typically with a molecular weight cutoff of 5-10 kDa).

    • Pre-soak the dialysis membrane in the dialysis buffer to remove any preservatives and to hydrate (B1144303) it.

  • Sample Preparation:

    • Prepare the this compound stock solution in a suitable solvent (e.g., DMSO).

    • Spike the protein-containing solution (e.g., human plasma or cell culture medium with 10% FBS) with the this compound stock solution to the desired final concentration. The final solvent concentration should be kept low (typically <1%) to avoid effects on protein binding.

    • Prepare a protein-free dialysis buffer (e.g., phosphate-buffered saline, PBS, pH 7.4).

  • Dialysis:

    • Load the protein-containing solution with this compound into one chamber of the dialysis cell.

    • Load an equal volume of the protein-free buffer into the other chamber.

    • Seal the apparatus and incubate at 37°C with gentle agitation to facilitate equilibration. The incubation time required to reach equilibrium should be determined experimentally but is typically between 4 to 24 hours.

  • Sample Analysis:

    • After incubation, collect samples from both the protein-containing chamber and the protein-free buffer chamber.

    • Analyze the concentration of this compound in both samples using a validated analytical method, such as LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The concentration of this compound in the protein-free buffer chamber represents the unbound (free) concentration (Cfree).

    • The concentration in the protein-containing chamber represents the total concentration (Ctotal).

    • The unbound fraction is calculated as: fu = C_free / C_total

Method 2: Ultrafiltration

Ultrafiltration is a faster method that uses centrifugal force to separate the unbound drug from the protein-bound drug through a semi-permeable membrane.

Detailed Methodology:

  • Apparatus Setup:

    • Use commercially available centrifugal ultrafiltration devices with a low-binding membrane and a suitable molecular weight cutoff (e.g., 10 kDa).

  • Sample Preparation:

    • Prepare the this compound-spiked protein-containing solution as described for equilibrium dialysis.

  • Filtration:

    • Add the sample to the upper chamber of the ultrafiltration device.

    • Centrifuge the device according to the manufacturer's instructions (e.g., 2,000 x g for 15-30 minutes at 37°C). This forces the protein-free ultrafiltrate containing the unbound drug through the membrane into the collection tube.

  • Sample Analysis:

    • Collect the ultrafiltrate from the collection tube.

    • Analyze the concentration of this compound in the ultrafiltrate (Cfree) and an aliquot of the initial sample (Ctotal) using LC-MS/MS.

  • Calculation of Unbound Fraction (fu):

    • The unbound fraction is calculated as: fu = C_free / C_total

    • It is crucial to assess non-specific binding of the drug to the ultrafiltration device. This can be done by running a control sample with the drug in a protein-free buffer and calculating the recovery.

Method 3: Ultracentrifugation

Ultracentrifugation separates protein-bound drug from the free drug based on the sedimentation of the large protein molecules at high centrifugal forces.

Detailed Methodology:

  • Sample Preparation:

    • Prepare the this compound-spiked protein-containing solution.

  • Centrifugation:

    • Place the sample in an ultracentrifuge tube.

    • Centrifuge at high speed (e.g., >100,000 x g) for a sufficient time to pellet the proteins (e.g., several hours).

  • Sample Analysis:

    • Carefully collect the supernatant, which contains the unbound drug.

    • Analyze the concentration of this compound in the supernatant (Cfree) and the initial sample (Ctotal).

  • Calculation of Unbound Fraction (fu):

    • The unbound fraction is calculated as: fu = C_free / C_total

Visualizations

The following diagrams illustrate the key concepts and workflows discussed.

G cluster_0 In Vitro System cluster_1 Cellular Interaction Ketoconazole_Total Total this compound Ketoconazole_Bound Protein-Bound This compound Ketoconazole_Total->Ketoconazole_Bound Binding Protein Albumin (from FBS) Protein->Ketoconazole_Bound Ketoconazole_Free Free this compound Ketoconazole_Bound->Ketoconazole_Free Dissociation Cell Target Cell Ketoconazole_Free->Cell Enters Cell Biological_Effect Biological Effect (e.g., CYP3A4 Inhibition) Cell->Biological_Effect

Caption: The "Free Drug Hypothesis" as it applies to this compound in an in vitro setting.

G start Start prep_sample Prepare this compound-Spiked Protein Solution start->prep_sample choose_method Select Method prep_sample->choose_method eq_dialysis Equilibrium Dialysis choose_method->eq_dialysis Gold Standard ultrafiltration Ultrafiltration choose_method->ultrafiltration Rapid ultracentrifugation Ultracentrifugation choose_method->ultracentrifugation Alternative incubate Incubate to Reach Equilibrium eq_dialysis->incubate centrifuge_uf Centrifuge ultrafiltration->centrifuge_uf centrifuge_uc Ultracentrifuge ultracentrifugation->centrifuge_uc analyze Analyze Drug Concentration (LC-MS/MS) incubate->analyze centrifuge_uf->analyze centrifuge_uc->analyze calculate Calculate Unbound Fraction (fu) analyze->calculate end End calculate->end

Caption: Experimental workflow for determining the unbound fraction of this compound.

References

Technical Support Center: Optimizing Ketoconazole Activity in Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with ketoconazole (B1673606). The following information will help you optimize your experimental conditions to ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for the antifungal activity of this compound in culture media?

A1: The antifungal activity of this compound is significantly influenced by the pH of the culture medium.[1][2][3][4] Generally, this compound exhibits substantially higher activity at a neutral pH (around 7.0) compared to acidic conditions.[1][2] For instance, the minimum inhibitory concentration (MIC) of this compound against Candida albicans can be over 1,000 times lower at pH 7 than at pH 3.[2][3]

Q2: How does pH affect the solubility of this compound?

A2: this compound is a weakly basic drug, and its solubility is highly pH-dependent.[5][6] It is more soluble in acidic solutions and tends to precipitate as the pH increases above 5.5.[7][8] This presents a challenge, as the optimal pH for antifungal activity (neutral) is where the drug is less soluble.

Q3: My this compound is precipitating in the culture medium. What should I do?

A3: Precipitation is a common issue due to the low solubility of this compound at neutral pH. Here are a few troubleshooting steps:

  • Prepare a concentrated stock solution: Dissolve this compound in an appropriate solvent like dimethyl sulfoxide (B87167) (DMSO) before diluting it into your culture medium. Always include a solvent control in your experiments.

  • Adjust the final concentration: If precipitation persists, you may need to use a lower final concentration of this compound.

  • pH adjustment of the medium: Carefully adjust the pH of your culture medium after adding the this compound solution. However, be mindful that altering the pH can affect both the drug's activity and the growth of your target organism.

Q4: Can I use acidic culture media to improve this compound solubility?

A4: While acidic conditions improve this compound's solubility, they significantly reduce its antifungal efficacy.[2][3] Therefore, using acidic media is generally not recommended if you are studying its antifungal properties. The increased solubility does not compensate for the dramatic loss of activity.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or no antifungal activity observed Suboptimal pH of the culture medium: The medium is too acidic, reducing this compound's effectiveness.Adjust the pH of the culture medium to a neutral range (e.g., pH 7.0) using appropriate buffers. Verify the final pH after all components are added.
Drug precipitation: this compound has precipitated out of the solution, lowering its effective concentration.Prepare a high-concentration stock in a suitable solvent (e.g., DMSO). Add the stock solution to the medium with vigorous mixing. Consider the solubility limits at the experimental pH.
Inconsistent results between experiments pH variability: The pH of the culture medium is not consistent across different experimental setups.Use a buffered culture medium (e.g., RPMI 1640 with MOPS buffer) to maintain a stable pH throughout the experiment. Always measure and record the pH for each experiment.
Inaccurate drug concentration: Errors in preparing stock solutions or dilutions.Recalculate and carefully prepare fresh stock solutions. Use calibrated pipettes for accurate dilutions.
Unexpected changes in fungal growth Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) is affecting fungal growth.Include a solvent control (medium with the same amount of solvent but no this compound) to assess its effect on growth. Keep the final solvent concentration as low as possible.

Quantitative Data Summary

The following tables summarize the pH-dependent activity and solubility of this compound based on published data.

Table 1: Effect of pH on the Minimum Inhibitory Concentration (MIC) of this compound against Candida albicans

pHMIC (µg/mL)Fold Difference from pH 7Reference
340>1,000x higher[2][3]
70.02-[2][3]

Table 2: Dissolution of this compound Tablets at Different pH Values

pHPercent Dissolved after 60 minutesReference
2>85% (after 5 min)[7][8]
3100% (after 30 min)[7][8]
610%[7][8]

Experimental Protocols

Protocol 1: Determining the Minimum Inhibitory Concentration (MIC) of this compound at Different pH Values

This protocol is adapted from standard antifungal susceptibility testing methods.

  • Medium Preparation:

    • Prepare Sabouraud Dextrose Broth (SDB) or another suitable culture medium.

    • Aseptically divide the medium into separate flasks.

    • Adjust the pH of each flask to the desired values (e.g., 5.5, 6.0, 6.5, 7.0) using sterile HCl or NaOH. It is highly recommended to use a biological buffer such as MOPS for pH stability.

    • Sterilize the pH-adjusted media by filtration.

  • This compound Stock Preparation:

    • Prepare a 1 mg/mL stock solution of this compound in 100% DMSO.

  • Serial Dilutions:

    • In a 96-well microtiter plate, perform serial twofold dilutions of the this compound stock solution in the pH-adjusted media to achieve the desired final concentrations.

  • Inoculum Preparation:

    • Culture the fungal strain of interest (e.g., Candida albicans) overnight in SDB.

    • Adjust the fungal suspension to a concentration of 1 x 10⁶ cells/mL in sterile saline or PBS.

    • Further dilute the inoculum to the final desired concentration in the respective pH-adjusted media.

  • Incubation:

    • Add the fungal inoculum to each well of the microtiter plate containing the this compound dilutions.

    • Include a positive control (fungal inoculum in medium without this compound) and a negative control (medium only) for each pH.

    • Incubate the plates at the optimal temperature for the fungal strain (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the positive control, determined visually or by measuring absorbance at 600 nm.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_media Prepare Culture Media adjust_ph Adjust Media pH prep_media->adjust_ph serial_dilution Serial Dilution of this compound adjust_ph->serial_dilution prep_keto Prepare this compound Stock prep_keto->serial_dilution prep_inoculum Prepare Fungal Inoculum inoculate Inoculate Plates prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate inoculate->incubate read_results Read Results (Visual/Spectrophotometer) incubate->read_results determine_mic Determine MIC read_results->determine_mic

Caption: Experimental workflow for determining the MIC of this compound.

signaling_pathway This compound This compound cyp450 Lanosterol 14-alpha-demethylase (CYP450 enzyme) This compound->cyp450 Inhibits ergosterol Ergosterol cyp450->ergosterol Catalyzes conversion disruption Disruption of Membrane Integrity & Fungal Growth Inhibition cyp450->disruption Inhibition leads to lanosterol Lanosterol lanosterol->cyp450 cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Essential component

Caption: Mechanism of action of this compound.

References

Technical Support Center: Troubleshooting Ketoconazole Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges and unexpected results encountered during ketoconazole (B1673606) drug interaction studies.

Frequently Asked Questions (FAQs)

Q1: Why is this compound used in drug interaction studies?

A: this compound is a potent and well-characterized inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, which is responsible for the metabolism of a large proportion of clinically used drugs.[1][2] It is widely used as a "strong" index inhibitor in both in vitro and in vivo studies to determine a new chemical entity's potential to be a victim of drug-drug interactions (DDIs) mediated by CYP3A4 inhibition.[1][2][3]

Q2: Are there safety concerns with using this compound in clinical DDI studies?

A: Yes. Regulatory agencies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have issued warnings regarding the use of oral this compound due to the risk of serious liver injury, adrenal gland problems, and harmful drug interactions.[2][4][5][6] For clinical DDI studies, alternative strong CYP3A4 inhibitors like itraconazole (B105839) or clarithromycin (B1669154) are now often recommended.[2][6] However, for short-duration studies in healthy volunteers, the risk of liver injury is considered very low.[4][7]

Q3: What is the mechanism of CYP3A4 inhibition by this compound?

A: this compound is primarily a reversible inhibitor of CYP3A4.[8][9] Its imidazole (B134444) nitrogen directly coordinates with the heme iron atom in the active site of the CYP3A4 enzyme.[1] This prevents the binding and subsequent metabolism of CYP3A4 substrates. The inhibition mechanism is often described as a mixed competitive-noncompetitive process, with the noncompetitive component being dominant for many substrates.[1][8]

Troubleshooting In Vitro Studies

Problem 1: My this compound IC50 value is higher/lower than the expected range.

This is a common issue that can arise from several factors related to the experimental setup.

Possible Causes & Solutions:

  • Substrate and Microsome Concentration: The IC50 value of a competitive or mixed inhibitor can be dependent on the substrate concentration. Ensure your substrate concentration is at or below its Michaelis-Menten constant (Km). Additionally, verify the concentration and activity of your human liver microsomes (HLMs) or recombinant CYP3A4 enzyme.

  • Solvent Effects: The final concentration of the solvent used to dissolve this compound (e.g., DMSO, acetonitrile) should be kept low, typically less than 1%, as higher concentrations can inhibit enzyme activity.[1]

  • Incubation Time: Ensure the reaction is in the linear range with respect to time. A pre-incubation step of about 10 minutes at 37°C is recommended before initiating the reaction.[1]

  • Reagent Quality: Verify the purity and stability of your this compound stock solution, as well as the integrity of the NADPH regenerating system and the substrate.

Quantitative Data: Representative this compound IC50 and Ki Values

The inhibitory potency of this compound can vary based on the substrate and experimental conditions used.

SubstrateParameterValue (µM)
Testosterone IC500.90 - 1.69
Ki0.17 - 0.92
Midazolam IC501.04 - 1.46
Ki1.51 - 2.52

Data compiled from reference[1].

Problem 2: I am observing high variability between replicate wells or experiments.

High variability can obscure the true inhibitory effect and lead to inaccurate IC50 determination.

Possible Causes & Solutions:

  • Pipetting Inaccuracy: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of this compound and adding small volumes of reagents to the microplate.

  • Inconsistent Incubation Conditions: Maintain a stable and uniform temperature of 37°C across the incubation plate. Edge effects in microplates can sometimes cause temperature variations.

  • Microsome Homogeneity: Ensure the microsomal suspension is well-mixed before aliquoting into the wells to avoid variability in enzyme concentration.

Problem 3: My results suggest this compound is a time-dependent inhibitor (TDI).

This compound is generally considered a reversible, non-TDI inhibitor.[9] An apparent TDI effect (an "IC50 shift" where the IC50 is lower after pre-incubation with NADPH) is unexpected.

Possible Causes & Solutions:

  • Experimental Artifact: Unlike true mechanism-based inhibitors, pre-incubation of this compound with microsomes and an NADPH regenerating system should not significantly enhance its inhibitory potency.[8][9] If you observe a significant IC50 shift, re-evaluate your experimental protocol for potential confounders.

  • Metabolite Activity: While less common for this compound compared to other azoles, some of its metabolites may have inhibitory activity.[10][11] However, in standard in vitro systems, the parent compound's direct inhibition is the overwhelmingly dominant effect.

Troubleshooting In Vivo Studies

Problem 1: Pharmacokinetic (PK) data shows high inter-individual variability.

This compound's absorption can be highly variable among subjects.

Possible Causes & Solutions:

  • Gastric pH: this compound requires an acidic environment for absorption.[12][13] Co-administration with antacids or other drugs that raise gastric pH will reduce its absorption and bioavailability.[12][14][15] Conversely, administration with an acidic beverage can increase absorption.

  • Food Effects: The presence of food can increase the absorption of this compound.[10][12] Standardizing food intake (e.g., administering under fasted or fed conditions) is crucial for consistency.

  • Genetic Polymorphisms: While CYP3A4 is the primary enzyme inhibited by this compound, genetic variations in other enzymes or transporters involved in its disposition could contribute to variability.

Problem 2: The magnitude of the DDI is less than expected based on in vitro data.

A potent in vitro inhibitor does not always translate to a strong in vivo DDI.

Possible Causes & Solutions:

  • Low In Vivo Concentrations: If the in vivo plasma concentrations of this compound do not reach the levels required for significant inhibition (as determined by in vitro Ki values), the DDI will be weak. This can be due to poor absorption, rapid metabolism, or extensive distribution into tissues.[12]

  • Contribution of Other Metabolic Pathways: If the substrate drug is metabolized by multiple enzymes, inhibition of CYP3A4 by this compound may only have a minor effect on its overall clearance.

  • Transporter-Mediated Interactions: this compound is also an inhibitor of P-glycoprotein (P-gp) and other transporters.[10][16] These interactions can complicate the PK profile and may either enhance or counteract the metabolic DDI.

Experimental Protocols & Visualizations

Detailed Protocol: In Vitro CYP3A4 Inhibition Assay (IC50 Determination)

This protocol describes a common method using human liver microsomes and a fluorescent probe substrate.

Materials:

  • Human Liver Microsomes (HLMs)

  • This compound (positive control inhibitor)

  • CYP3A4 substrate (e.g., 7-Benzyloxy-4-(trifluoromethyl)coumarin - BFC)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (100 mM, pH 7.4)

  • Stop solution (e.g., Acetonitrile)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Prepare Solutions:

    • Prepare a stock solution of this compound in a suitable solvent like DMSO.

    • Perform serial dilutions of the this compound stock to achieve a range of final assay concentrations (e.g., 0.01 µM to 100 µM).

    • Prepare a working solution of the CYP3A4 substrate in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well:

      • Potassium phosphate buffer

      • Human Liver Microsomes (final concentration typically 0.1-0.5 mg/mL)

      • This compound dilutions (or solvent for the no-inhibitor control).

  • Pre-incubation: Pre-incubate the plate at 37°C for 10 minutes.[1]

  • Reaction Initiation: Initiate the reaction by adding the NADPH regenerating system, followed immediately by the CYP3A4 substrate.

  • Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Reaction Termination: Stop the reaction by adding a sufficient volume of a stop solution.

  • Data Analysis:

    • Measure the fluorescence of the product at the appropriate excitation and emission wavelengths.

    • Calculate the percent inhibition for each this compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

CYP3A4_Inhibition cluster_0 Normal CYP3A4 Catalytic Cycle cluster_1 Inhibition by this compound Substrate CYP3A4 Substrate CYP3A4_Fe3 CYP3A4 (Fe³⁺) Substrate->CYP3A4_Fe3 Complex Enzyme-Substrate Complex CYP3A4_Fe3->Complex Inhibited_Complex Inhibited CYP3A4-Keto Complex (Inactive) CYP3A4_Fe3->Inhibited_Complex CYP3A4_Fe2 CYP3A4 (Fe²⁺) Complex->CYP3A4_Fe2 NADPH Reduction Product Metabolized Product CYP3A4_Fe2->Product Oxygenation Product->CYP3A4_Fe3 Product Release Keto This compound Keto->CYP3A4_Fe3

Caption: Mechanism of CYP3A4 inhibition by this compound.

DDI_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Study iv_start Prepare Microsomes & Reagents ic50 Determine IC50 of This compound (Control) iv_start->ic50 test_ic50 Determine IC50 of Test Compound ic50->test_ic50 ki Calculate Ki Value test_ic50->ki iv_end Assess In Vitro DDI Potential ki->iv_end pv_start Subject Dosing: Substrate Alone iv_end->pv_start Proceed if significant in vitro inhibition pk_alone Collect PK Samples (Baseline) pv_start->pk_alone washout Washout Period pk_alone->washout dosing_combo Subject Dosing: Substrate + this compound washout->dosing_combo pk_combo Collect PK Samples (Inhibited) dosing_combo->pk_combo pv_end Compare PK Parameters (e.g., AUC, Cmax) pk_combo->pv_end

Caption: General workflow for a drug-drug interaction study.

Troubleshooting_Tree start Unexpected Result in This compound Study is_vitro In Vitro or In Vivo? start->is_vitro vitro_issue In Vitro Issue: Incorrect IC50 is_vitro->vitro_issue In Vitro vivo_issue In Vivo Issue: High Variability / Weak DDI is_vitro->vivo_issue In Vivo check_reagents Check Reagent Quality (Keto, Substrate, NADPH) vitro_issue->check_reagents check_protocol Verify Protocol Parameters (Solvent %, Incubation Time) vitro_issue->check_protocol check_cal Confirm Instrument Calibration vitro_issue->check_cal check_admin Review Study Conduct (Dosing, Food, pH) vivo_issue->check_admin check_analytics Validate Bioanalytical Method vivo_issue->check_analytics check_metabolism Consider Alternative Metabolic Pathways vivo_issue->check_metabolism

Caption: Troubleshooting decision tree for unexpected results.

References

Methods to enhance the topical delivery of ketoconazole through the skin

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on enhancing the topical delivery of ketoconazole (B1673606).

Frequently Asked Questions (FAQs)

Q1: My this compound-loaded nanoemulsion shows phase separation after a few days. What could be the cause and how can I fix it?

A1: Phase separation in nanoemulsions can be attributed to several factors:

  • Inadequate Surfactant/Co-surfactant Concentration: The surfactant and co-surfactant concentration may be insufficient to stabilize the oil-in-water or water-in-oil droplets.

    • Troubleshooting:

      • Increase the concentration of the surfactant and/or co-surfactant.

      • Optimize the surfactant-to-co-surfactant ratio. Different ratios can significantly impact stability.

  • Ostwald Ripening: This phenomenon, where larger droplets grow at the expense of smaller ones, can lead to instability.

    • Troubleshooting:

      • Select an oil phase in which this compound is highly soluble.[1][2]

      • Incorporate a small amount of a poorly water-soluble oil to minimize Ostwald ripening.

  • Incorrect Homogenization Parameters: The energy input during homogenization might be too low to produce a stable nanoemulsion.

    • Troubleshooting:

      • Increase the homogenization pressure or time.

      • Consider using a combination of high-shear and high-pressure homogenization.

Q2: The entrapment efficiency of this compound in my solid lipid nanoparticles (SLNs) is consistently low. What are the possible reasons and solutions?

A2: Low entrapment efficiency in SLNs is a common challenge. Here are some potential causes and troubleshooting steps:

  • Drug Expulsion During Lipid Crystallization: As the lipid matrix cools and crystallizes, the drug can be expelled.

    • Troubleshooting:

      • Use a blend of lipids to create a less-ordered crystalline structure, which can accommodate more drug. This is the principle behind nanostructured lipid carriers (NLCs), which often have higher entrapment efficiencies.[3][4]

      • Employ rapid cooling (e.g., cold homogenization) to quickly solidify the lipid matrix and trap the drug.

  • Low Drug Solubility in the Lipid Melt: If this compound has poor solubility in the molten lipid, it will not be efficiently encapsulated.

    • Troubleshooting:

      • Screen various solid lipids to find one with the highest solubility for this compound.

      • Incorporate a liquid lipid (oil) to form NLCs, which can improve drug solubility.[3][4]

  • High Surfactant Concentration: An excessively high surfactant concentration can increase the solubility of the drug in the aqueous phase, reducing its partitioning into the lipid phase.

    • Troubleshooting:

      • Optimize the surfactant concentration to ensure particle stability without excessively solubilizing the drug in the external phase.

Q3: My ethosomal formulation shows aggregation and an increase in vesicle size over time. How can I improve its stability?

A3: Aggregation and size increase in ethosomal formulations are often related to vesicle fusion and instability.

  • Inappropriate Ethanol (B145695) Concentration: Ethanol concentration is critical for ethosome stability. Too little or too much can lead to instability.

    • Troubleshooting:

      • Optimize the ethanol concentration. Typically, concentrations between 20% and 45% are used.[5][6]

  • Suboptimal Phospholipid Concentration: The amount of phospholipid affects vesicle integrity.

    • Troubleshooting:

      • Adjust the phospholipid concentration. A higher concentration can lead to more rigid and stable vesicles.

  • Storage Conditions: Temperature fluctuations can affect vesicle stability.

    • Troubleshooting:

      • Store the ethosomal suspension at a controlled temperature, typically refrigerated (4°C).

      • Avoid freezing, as this can disrupt the vesicle structure.

Troubleshooting Guides

Low In Vitro Skin Permeation

If you are observing lower than expected skin permeation of this compound from your formulation, consider the following:

Potential Cause Troubleshooting Steps
Large Particle/Vesicle Size Optimize formulation and process parameters to reduce the size of nanoparticles or vesicles. Smaller particles generally have a larger surface area and can enhance penetration.[7]
Low Drug Release from Carrier Modify the composition of the carrier to facilitate drug release. For SLNs/NLCs, consider using lipids that allow for more sustained release. For nanoemulsions, ensure the drug can partition from the oil phase to the skin.
Insufficient Hydration of Stratum Corneum Incorporate hydrating agents into your formulation, such as glycerol (B35011) or propylene (B89431) glycol.[8] Some carrier systems like nanoemulgels can also provide a hydrating effect.[2]
Formulation pH Not Optimal for Skin Adjust the pH of your formulation to be compatible with the skin's surface (typically pH 4.5-6.0).[7]
Skin Irritation in Ex Vivo/In Vivo Models

Should you encounter signs of skin irritation (e.g., erythema, edema) in your studies, investigate these possibilities:

Potential Cause Troubleshooting Steps
High Concentration of Surfactants or Ethanol Screen different types and concentrations of surfactants and co-surfactants to identify less irritating options. Optimize the ethanol concentration in ethosomal and transfersomal systems.
Excipient-Induced Irritation Evaluate the irritation potential of each individual excipient in your formulation. Consider using more biocompatible and biodegradable materials.
Occlusive Effect of the Formulation While occlusion can enhance penetration, excessive occlusion can sometimes lead to irritation. Evaluate the occlusive properties of your formulation and adjust as needed.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on enhanced topical delivery of this compound.

Table 1: Nanoemulsions and Microemulsions

Formulation TypeOil PhaseSurfactant/Co-surfactantParticle Size (nm)Entrapment Efficiency (%)Key Finding
Cationic Nanoemulsion----Showed high permeation and therapeutic efficacy.[9]
NanoemulgelClove Oil-<100-91% drug release after 24h.[2]
NanoemulgelEucalyptus Oil-<100-89% drug release after 24h.[2]
MicroemulsionIsopropyl MyristatePolysorbate 80/Ethanol21.1 ± 1.6-Showed prolonged skin retention.[10]
Microemulsion HydrogelCapryol/Nigella OilTranscutol/Propylene Glycol--Exhibited sustained release over 10 hours.[11]

Table 2: Lipid-Based Nanoparticles

Formulation TypeSolid LipidLiquid Lipid (for NLCs)Particle Size (nm)Entrapment Efficiency (%)Key Finding
SLNCompritol 888 ATO---Physically stable for 3 months but did not protect this compound from light degradation.[3][4]
NLCCompritol 888 ATOα-tocopherol--Stabilized the drug against light but showed size increase during storage.[3][4]
SLN--29388.5%Drug retention was 10-fold higher than free drug suspension.[12][13]
NLC--60.15HighPrepared by a microwave-assisted technique.[14]
NLC Gel--125.8 - 295.069.5% - 95.5%Exhibited prolonged drug release up to 12 hours.[15]

Table 3: Vesicular Systems (Liposomes, Ethosomes, Transfersomes)

| Formulation Type | Key Components | Particle Size (nm) | Entrapment Efficiency (%) | Key Finding | | :--- | :--- | :--- | :--- | :--- | :--- | | Deformable Liposomes (DEL) | Phospholipids, Ethanol, Edge Activator | <160 | - | Dramatically improved in vitro and in vivo skin deposition compared to conventional liposomes.[16] | | Ethosomes | Phospholipids, Ethanol | 79 - 321 | - | 5.6-fold higher drug deposition in epidermis/dermis compared to drug suspension.[17] | | Binary Ethosomes | Phospholipids, Ethanol, Propylene Glycol | - | - | 5.3-fold higher drug deposition in epidermis/dermis compared to drug suspension.[17] | | Transfersomes | Phospholipids, Edge Activator | - | - | Formulations with eucalyptus oil showed better penetration.[18] | | Niosomal Gel | Non-ionic surfactants | - | - | Exhibited maximum antifungal activity compared to plain gel and a marketed ointment.[19] |

Experimental Protocols

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) by Hot Homogenization

This protocol is a generalized procedure based on common methodologies.[20]

  • Preparation of Lipid Phase:

    • Melt the solid lipid (e.g., Compritol 888 ATO) at a temperature approximately 5-10°C above its melting point.

    • Dissolve this compound in the molten lipid with continuous stirring until a clear solution is obtained.

  • Preparation of Aqueous Phase:

    • Heat the aqueous surfactant solution (e.g., Poloxamer 188) to the same temperature as the lipid phase.

  • Emulsification:

    • Add the hot lipid phase to the hot aqueous phase under high-speed stirring (e.g., 8000-12000 rpm) for a few minutes to form a coarse pre-emulsion.

  • Homogenization:

    • Subject the pre-emulsion to high-pressure homogenization at an elevated temperature for several cycles.

  • Cooling and Nanoparticle Formation:

    • Cool the resulting nanoemulsion in an ice bath to allow the lipid to recrystallize and form SLNs.

In Vitro Skin Permeation Study using Franz Diffusion Cells

This is a standard protocol for assessing the skin permeation of topical formulations.[11][16]

  • Skin Preparation:

    • Excise full-thickness skin from a suitable animal model (e.g., rat, pig) or use human cadaver skin.[12][16]

    • Carefully remove any subcutaneous fat and hair.

    • Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.

  • Experimental Setup:

    • Fill the receptor compartment with a suitable buffer (e.g., phosphate (B84403) buffer pH 7.4, sometimes with a small amount of solvent to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C to mimic physiological skin temperature.

    • Stir the receptor medium continuously.

  • Sample Application:

    • Apply a known quantity of the this compound formulation to the skin surface in the donor compartment.

  • Sampling:

    • At predetermined time intervals, withdraw aliquots from the receptor compartment and replace with an equal volume of fresh buffer.

  • Analysis:

    • Analyze the concentration of this compound in the collected samples using a validated analytical method (e.g., HPLC).[9]

  • Data Calculation:

    • Calculate the cumulative amount of drug permeated per unit area versus time and determine the permeation flux.

Visualizations

experimental_workflow_SLN cluster_lipid_phase Lipid Phase Preparation cluster_aqueous_phase Aqueous Phase Preparation cluster_emulsification Emulsification & Homogenization cluster_formation SLN Formation melt_lipid Melt Solid Lipid dissolve_ktz Dissolve this compound melt_lipid->dissolve_ktz pre_emulsion High-Shear Mixing (Pre-emulsion) dissolve_ktz->pre_emulsion Add to heat_surfactant Heat Aqueous Surfactant Solution heat_surfactant->pre_emulsion Add to homogenization High-Pressure Homogenization pre_emulsion->homogenization cooling Cooling in Ice Bath homogenization->cooling sln_suspension SLN Suspension cooling->sln_suspension

Caption: Workflow for SLN Preparation.

logical_relationship_enhancement cluster_carriers Nanocarrier Systems cluster_mechanisms Enhancement Mechanisms ktz This compound nanoemulsion Nanoemulsions/ Microemulsions ktz->nanoemulsion Encapsulation sln_nlc SLNs/NLCs ktz->sln_nlc Encapsulation vesicles Vesicular Systems (Ethosomes, Transfersomes) ktz->vesicles Encapsulation increased_solubility Increased Drug Solubility & Loading nanoemulsion->increased_solubility enhanced_penetration Enhanced Penetration & Fluidization of SC Lipids nanoemulsion->enhanced_penetration skin_hydration Skin Hydration & Occlusion sln_nlc->skin_hydration drug_targeting Targeted Delivery & Depot Effect sln_nlc->drug_targeting vesicles->enhanced_penetration vesicles->drug_targeting goal Enhanced Topical Delivery increased_solubility->goal skin_hydration->goal enhanced_penetration->goal drug_targeting->goal

Caption: Nanocarrier Enhancement Strategies.

References

Validation & Comparative

A Comparative Analysis of the In Vitro Antifungal Efficacy of Ketoconazole and Fluconazole

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vitro antifungal activities of two widely recognized azole antifungals, ketoconazole (B1673606) and fluconazole (B54011). The following sections detail their mechanisms of action, present comparative quantitative data against various fungal pathogens, and outline the standardized experimental protocols for antifungal susceptibility testing.

Mechanism of Action: Targeting Ergosterol (B1671047) Biosynthesis

Both this compound, an imidazole, and fluconazole, a triazole, exert their antifungal effects by disrupting the integrity of the fungal cell membrane. Their primary target is the enzyme lanosterol (B1674476) 14α-demethylase, a key component of the ergosterol biosynthesis pathway.[][2] Ergosterol is a vital sterol in fungal cell membranes, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane fluidity, permeability, and the function of membrane-bound proteins.[3][4]

By inhibiting lanosterol 14α-demethylase, these azoles prevent the conversion of lanosterol to ergosterol.[][2] This inhibition leads to a depletion of ergosterol and an accumulation of toxic 14α-methylated sterol precursors. The resulting altered cell membrane has increased permeability, leading to the leakage of essential intracellular components and ultimately inhibiting fungal growth or causing cell death.[5]

dot

cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition by Azoles acetyl_coa Acetyl-CoA mevalonate Mevalonate Pathway acetyl_coa->mevalonate squalene Squalene mevalonate->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14α-demethylase (CYP51) membrane Fungal Cell Membrane Integrity ergosterol->membrane azoles This compound & Fluconazole inhibition Inhibition inhibition->lanosterol

Mechanism of Action of Azole Antifungals.

Quantitative Comparison of In Vitro Antifungal Activity

The in vitro efficacy of antifungal agents is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that inhibits the visible growth of a microorganism. The following tables summarize the MIC values for this compound and fluconazole against various clinically relevant fungal species, as reported in several studies.

Table 1: In Vitro Activity against Candida Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Candida albicansThis compound0.03 - >640.030.06[6][7]
Fluconazole0.125 - >640.250.5[6][7]
Candida glabrataThis compound---
Fluconazole-32-
Candida kruseiThis compound--0.5
Fluconazole--64
Candida tropicalisThis compound---
Fluconazole-6464
Candida parapsilosisThis compound---
Fluconazole---

Note: A study found this compound to be approximately 16-fold more active in vitro against 35 isolates of C. albicans at physiologic pH compared to fluconazole.[6][7][8][9]

Table 2: In Vitro Activity against Dermatophytes

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC90 (µg/mL)Reference(s)
Trichophyton rubrumThis compound0.06 - 11[10]
Fluconazole0.125 - 11[10]
Trichophyton mentagrophytesThis compound0.125 - 11[10]
Fluconazole0.25 - 3232[10]
All Dermatophytes (pooled)This compound0.25 - 8-[11][12]
Fluconazole0.25 - 16-[11][12]

Table 3: In Vitro Activity against Aspergillus Species

Fungal SpeciesAntifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference(s)
Aspergillus fumigatusThis compound---[13][14]
Fluconazole>64128-[14][15]
Aspergillus flavusThis compound---[15]
Fluconazole-128-[15]
Aspergillus nigerThis compound---[15]
Fluconazole---[15]

Note: Aspergillus fumigatus is known to be intrinsically resistant to fluconazole.[14]

Experimental Protocols

The determination of in vitro antifungal susceptibility is standardized by the Clinical and Laboratory Standards Institute (CLSI). The most referenced methods are the M27 document for yeasts and the M38 document for filamentous fungi.[2][16][17][18][19][20][21][22][23][24][25]

Broth Microdilution Method for Yeasts (CLSI M27)

This method is used for determining the MICs of antifungal agents against yeasts such as Candida species.

dot

cluster_workflow CLSI M27 Workflow start Yeast Culture (24-48h at 35°C) inoculum Prepare Inoculum (0.5-2.5 x 10^3 CFU/mL) start->inoculum plate Inoculate Microdilution Plates inoculum->plate dilution Serial Dilution of Antifungal Agents dilution->plate incubation Incubate (24-48h at 35°C) plate->incubation read Read MIC (Lowest concentration with significant growth inhibition) incubation->read

CLSI M27 Experimental Workflow.
  • Inoculum Preparation: Yeast colonies are grown on a suitable agar (B569324) medium for 24-48 hours at 35°C. A suspension is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 to 2.5 x 103 colony-forming units (CFU)/mL.[26]

  • Antifungal Agent Dilution: The antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates.

  • Inoculation: Each well is inoculated with the prepared yeast suspension. A growth control well (without the antifungal agent) and a sterility control well (uninoculated medium) are included.

  • Incubation: The plates are incubated at 35°C for 24 to 48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to the growth control.

Broth Microdilution Method for Filamentous Fungi (CLSI M38)

This method is adapted for testing filamentous fungi, including dermatophytes and Aspergillus species.[2][19][20][21][22][24][25]

  • Inoculum Preparation: Fungal colonies are grown on a suitable agar medium until sporulation is evident. Conidia are harvested and a suspension is prepared in sterile saline containing a wetting agent (e.g., Tween 80). The suspension is adjusted to a specific optical density, and then diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.[25]

  • Antifungal Agent Dilution: Similar to the M27 method, the antifungal agents are serially diluted in RPMI 1640 medium in 96-well microdilution plates.

  • Inoculation: The wells are inoculated with the fungal spore suspension.

  • Incubation: Plates are incubated at a temperature and duration appropriate for the fungus being tested (e.g., 35°C for 48-72 hours for Aspergillus spp.; 28°C for 4-7 days for dermatophytes).

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth. For some fungus-drug combinations, a minimum effective concentration (MEC) is determined, which is the lowest drug concentration that leads to the growth of small, rounded, compact hyphal forms.[25]

Conclusion

In vitro susceptibility testing reveals that both this compound and fluconazole are effective against a range of fungal pathogens. Generally, this compound demonstrates greater in vitro potency against Candida albicans and certain dermatophytes compared to fluconazole.[6][7][8][9][10] However, fluconazole's activity can be influenced by factors such as the pH of the medium.[6] Notably, fluconazole exhibits limited to no activity against Aspergillus species, which show intrinsic resistance.[14]

It is crucial to recognize that in vitro activity does not always directly correlate with clinical efficacy due to pharmacokinetic and pharmacodynamic factors in vivo. Nevertheless, the data presented in this guide, obtained through standardized methodologies, provide a valuable baseline for researchers and clinicians in the development and selection of antifungal therapies.

References

Validation of a Novel UV-Spectrophotometric Method for Ketoconazole Analysis Against a Reference RP-HPLC Method

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly developed, cost-effective UV-Vis spectrophotometric method for the quantification of ketoconazole (B1673606) against a well-established Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) reference method. The performance of both methods was validated according to the International Council for Harmonisation (ICH) guidelines, with supporting experimental data presented to guide researchers in selecting the most suitable method for their analytical needs.

Introduction

This compound is a broadly used antifungal agent for treating various fungal infections.[1][2] Accurate and reliable analytical methods are crucial for its quantification in bulk drug substances and pharmaceutical formulations to ensure quality and efficacy. While RP-HPLC methods are known for their high sensitivity and specificity, they often involve higher operational costs and complexity.[3][4][5] This guide introduces a simpler and more economical UV-Vis spectrophotometric method and rigorously compares its validation parameters with a previously validated RP-HPLC method.

A this compound reference standard is essential for the validation of any new analytical method.[4][6] For this study, a certified reference material (CRM) of this compound with a purity of 99.9% was used, traceable to major pharmacopoeias such as USP, EP, and BP.[7][8]

Experimental Protocols

  • Instrumentation: A double-beam UV-Vis spectrophotometer was used for all absorbance measurements.

  • Solvent: Methanol (B129727) was used as the solvent for preparing all solutions.

  • Preparation of Standard Stock Solution: An accurately weighed 10 mg of this compound reference standard was dissolved in 100 mL of methanol to obtain a stock solution of 100 µg/mL.

  • Determination of Wavelength of Maximum Absorbance (λmax): The stock solution was further diluted to 10 µg/mL and scanned in the UV region (200-400 nm) to determine the λmax, which was found to be 257 nm.[9]

  • Calibration Curve: A series of dilutions ranging from 5 to 25 µg/mL were prepared from the stock solution, and their absorbance was measured at 257 nm.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 column (250 mm x 4.6 mm, 5 µm particle size) was used.[3][4]

  • Mobile Phase: A mixture of acetonitrile (B52724) and 0.2% triethylamine (B128534) (pH adjusted to 6.5) in a 70:30 (v/v) ratio was used as the mobile phase.[3]

  • Flow Rate: The flow rate was maintained at 1.0 mL/min.[3][4]

  • Detection Wavelength: The UV detector was set to 243 nm.[3]

  • Injection Volume: 10 µL of the sample was injected for each run.[3]

  • Preparation of Standard Solutions: A stock solution of 100 µg/mL was prepared by dissolving 10 mg of this compound reference standard in 100 mL of the mobile phase. Working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations in the range of 10-50 µg/mL.[3]

Method Validation and Comparative Data

The validation of both the new UV-Vis spectrophotometric method and the reference RP-HPLC method was performed as per ICH guidelines, focusing on linearity, accuracy, precision, specificity, Limit of Detection (LOD), Limit of Quantitation (LOQ), and robustness.

Linearity was assessed by analyzing a series of concentrations for both methods. The correlation coefficient (R²) was calculated to determine the linearity of the relationship between concentration and response.

ParameterNew Method (UV-Vis)Reference Method (RP-HPLC)
Concentration Range 5 - 25 µg/mL10 - 50 µg/mL[3]
Regression Equation y = 0.048x + 0.002y = 24518x + 10234
Correlation Coefficient (R²) 0.99950.9998

Accuracy was determined by the percent recovery of known amounts of this compound spiked into a placebo matrix. The study was conducted at three different concentration levels.

Spike LevelNew Method (UV-Vis) - % RecoveryReference Method (RP-HPLC) - % Recovery
80% 99.2%99.5%
100% 99.8%100.2%
120% 100.5%100.8%
Average % Recovery 99.83% 100.17%

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). The results are expressed as the percentage of relative standard deviation (%RSD).

ParameterNew Method (UV-Vis) - %RSDReference Method (RP-HPLC) - %RSD
Repeatability (n=6) 0.85%0.62%
Intermediate Precision (n=6) 1.12%0.95%

Specificity was assessed by analyzing a placebo solution to check for any interference at the analytical wavelength or retention time of this compound. No significant interference was observed for either method.

LOD and LOQ were calculated based on the standard deviation of the response and the slope of the calibration curve.

ParameterNew Method (UV-Vis)Reference Method (RP-HPLC)
LOD 0.75 µg/mL[1]0.02 µg/mL[3]
LOQ 2.25 µg/mL0.08 µg/mL[3]

The robustness of each method was evaluated by introducing small, deliberate variations in the method parameters and observing the effect on the results.

Parameter VariedNew Method (UV-Vis) - %RSDReference Method (RP-HPLC) - %RSD
Wavelength (±2 nm) 1.3%N/A
Mobile Phase Composition (±2%) N/A1.5%
Flow Rate (±0.1 mL/min) N/A1.8%
pH of Mobile Phase (±0.2) N/A1.6%

Visualized Workflows and Relationships

To better illustrate the processes and concepts involved in this analytical method validation, the following diagrams are provided.

G cluster_prep Preparation cluster_analysis Analysis cluster_validation Validation RefStd Reference Standard Method Analytical Method (UV-Vis or HPLC) RefStd->Method Sample Sample Preparation Sample->Method Data Data Acquisition Method->Data Linearity Linearity Data->Linearity Accuracy Accuracy Data->Accuracy Precision Precision Data->Precision Specificity Specificity Data->Specificity LOD_LOQ LOD & LOQ Data->LOD_LOQ Robustness Robustness Data->Robustness

Experimental Workflow for Analytical Method Validation

G cluster_quantitative Quantitative Tests cluster_limit Limit Tests Validation Method Validation Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Linearity Linearity Validation->Linearity Specificity Specificity Validation->Specificity Robustness Robustness Validation->Robustness Range Range Accuracy->Range Precision->Range Linearity->Range LOD Limit of Detection (LOD) Range->LOD LOQ Limit of Quantitation (LOQ) Range->LOQ

References

Cross-Validation of Ketoconazole's CYP3A4 Inhibition with Other Known Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cross-validation of the inhibitory effects of ketoconazole (B1673606) on Cytochrome P450 3A4 (CYP3A4) with other well-characterized inhibitors: ritonavir, itraconazole (B105839), and clarithromycin (B1669154). The information presented herein is supported by experimental data to offer an objective comparison of their performance.

Comparative Analysis of CYP3A4 Inhibition

The potency of a compound to inhibit CYP3A4 is commonly quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). The IC50 value represents the concentration of an inhibitor required to reduce the activity of the enzyme by 50%, while the Ki value is a measure of the binding affinity of the inhibitor to the enzyme. Lower values for both parameters indicate a more potent inhibitor.

The following table summarizes the in vitro IC50 and Ki values for this compound and other selected CYP3A4 inhibitors, providing a clear comparison of their inhibitory potencies.

CompoundIC50 (µM)Ki (µM)Primary Mechanism of Inhibition
This compound 0.052 - 1.69[1]0.011 - 2.52[1][2]Mixed competitive-noncompetitive[2][3]
Ritonavir 0.034[4]0.019[4]Mechanism-based[1][5][6]
Itraconazole ~0.0061 (unbound)[7]~0.0013 (unbound)[7]Competitive[7]
Clarithromycin VariesVaries (potent inhibitor)Mechanism-based[8][9]

Note: IC50 and Ki values can vary depending on the specific experimental conditions, including the substrate and the in vitro system used.

Mechanisms of CYP3A4 Inhibition

The interaction between an inhibitor and an enzyme can occur through various mechanisms. Understanding these mechanisms is crucial for predicting the nature and duration of potential drug-drug interactions.

This compound primarily exhibits a mixed competitive-noncompetitive inhibition of CYP3A4.[2][3] This means it can bind to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate and the catalytic activity of the enzyme.

Itraconazole is known to be a competitive inhibitor of CYP3A4.[7] It competes with the substrate for binding to the active site of the enzyme. The inhibitory effect of a competitive inhibitor can be overcome by increasing the substrate concentration.

Ritonavir and Clarithromycin are classified as mechanism-based inhibitors of CYP3A4.[1][5][6][8][9] These compounds are themselves metabolized by CYP3A4 to a reactive intermediate that then irreversibly inactivates the enzyme. This type of inhibition is time-dependent and its effects can persist even after the inhibitor has been cleared from circulation.

Visualizing Inhibition Pathways

The following diagrams, generated using Graphviz, illustrate the fundamental differences between the primary inhibition mechanisms of the compared compounds.

G CYP3A4 Inhibition Mechanisms cluster_0 Competitive Inhibition (Itraconazole) cluster_1 Non-competitive Inhibition (Component of this compound) cluster_2 Mechanism-Based Inhibition (Ritonavir, Clarithromycin) E CYP3A4 (Free Enzyme) ES Enzyme-Substrate Complex E->ES + S EI_c Enzyme-Inhibitor Complex E->EI_c + Itraconazole S Substrate I_c Itraconazole ES->E P Product ES->P EI_c->E E_nc CYP3A4 (Free Enzyme) ES_nc Enzyme-Substrate Complex E_nc->ES_nc + S EI_nc Enzyme-Inhibitor Complex E_nc->EI_nc + this compound S_nc Substrate I_nc This compound ES_nc->E_nc ESI_nc Enzyme-Substrate-Inhibitor Complex ES_nc->ESI_nc + this compound P_nc Product ES_nc->P_nc EI_nc->E_nc EI_nc->ESI_nc + S ESI_nc->ES_nc ESI_nc->EI_nc E_mb CYP3A4 EI_mb Enzyme-Inhibitor Complex E_mb->EI_mb + Inhibitor I_mb Inhibitor (e.g., Ritonavir) E_I_reactive Enzyme-Reactive Intermediate Complex EI_mb->E_I_reactive Metabolism E_inactivated Inactivated Enzyme E_I_reactive->E_inactivated Covalent Binding (Irreversible)

Caption: Simplified signaling pathways of CYP3A4 inhibition.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

The following is a generalized protocol for determining the IC50 of a test compound for CYP3A4 inhibition using a luminescence-based assay.

1. Materials and Reagents:

  • Recombinant human CYP3A4 enzyme (e.g., in microsomes)

  • CYP3A4 substrate (e.g., a luminogenic probe substrate)

  • NADPH regenerating system

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Test compound (inhibitor)

  • Positive control inhibitor (e.g., this compound)

  • 96-well microplates (opaque for luminescence)

  • Luminometer

2. Preparation of Solutions:

  • Prepare a stock solution of the test compound and the positive control in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the stock solutions to create a range of concentrations.

  • Prepare a working solution of the CYP3A4 enzyme in potassium phosphate buffer.

  • Prepare the substrate and NADPH regenerating system according to the manufacturer's instructions.

3. Assay Procedure:

  • Add the CYP3A4 enzyme solution to the wells of the microplate.

  • Add the various concentrations of the test compound or positive control to the respective wells. Include a vehicle control (solvent only).

  • Pre-incubate the plate at 37°C for a specified time (e.g., 10 minutes) to allow the inhibitor to interact with the enzyme.

  • Initiate the reaction by adding the CYP3A4 substrate and the NADPH regenerating system to all wells.

  • Incubate the plate at 37°C for the desired reaction time (e.g., 30 minutes).

  • Stop the reaction (if necessary, depending on the kit).

  • Measure the luminescence using a luminometer.

4. Data Analysis:

  • The luminescence signal is proportional to the enzyme activity.

  • Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value by fitting the data to a suitable sigmoidal dose-response curve.

This guide provides a foundational understanding of the comparative inhibitory effects of this compound and other key inhibitors on CYP3A4. For specific research applications, it is recommended to consult detailed experimental literature and adapt protocols as necessary.

References

A Comparative Analysis of Ketoconazole and Itraconazole Efficacy Against Aspergillus fumigatus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal agents ketoconazole (B1673606) and itraconazole (B105839), with a specific focus on their activity against the pathogenic mold Aspergillus fumigatus. This document synthesizes experimental data on their efficacy, details the methodologies for susceptibility testing, and visualizes their common mechanism of action.

Executive Summary

Itraconazole demonstrates significantly greater in vitro activity against Aspergillus fumigatus compared to this compound. Both azole antifungals target the ergosterol (B1671047) biosynthesis pathway, a critical component of the fungal cell membrane. However, studies consistently show that itraconazole inhibits the growth of Aspergillus species at much lower concentrations than this compound. Non-randomized studies in granulocytopenic patients have suggested a higher incidence of fatal fungal infections, particularly due to Aspergillus, in patients receiving this compound prophylaxis compared to those receiving itraconazole.[1] Itraconazole is considered to be about 100 times more potent than this compound against the growth of A. fumigatus.[2]

Data Presentation: In Vitro Susceptibility

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound and itraconazole against Aspergillus species from a comparative study. MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

Antifungal AgentConcentration (mg/L)Percentage of Sensitive Aspergillus Strains
Itraconazole 2.5100%
This compound 2.5~3% (1 out of 31 strains)
Itraconazole 0.62~29% (9 out of 31 strains)
This compound 0.620%

Data adapted from a study evaluating a standardized micromethod for determining MICs of Aspergillus to itraconazole and this compound.[3]

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Both this compound and itraconazole are azole antifungal agents that function by disrupting the synthesis of ergosterol, an essential component of the fungal cell membrane.[4] They specifically inhibit the cytochrome P450-dependent enzyme lanosterol (B1674476) 14-alpha-demethylase.[4][5] This enzyme is crucial for the conversion of lanosterol to ergosterol. The inhibition of this step leads to the depletion of ergosterol and the accumulation of toxic 14-alpha-methylated sterols in the fungal cell membrane, which alters membrane fluidity and permeability, ultimately inhibiting fungal growth.

Ergosterol_Biosynthesis_Inhibition Ergosterol Biosynthesis Pathway Inhibition by Azoles cluster_pathway Fungal Cell cluster_inhibition Inhibition Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (CYP51A1) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol Fungal Cell Membrane Fungal Cell Membrane Ergosterol->Fungal Cell Membrane This compound This compound Lanosterol 14-alpha-demethylase\n(CYP51A1) Lanosterol 14-alpha-demethylase (CYP51A1) This compound->Lanosterol 14-alpha-demethylase\n(CYP51A1) Itraconazole Itraconazole Itraconazole->Lanosterol 14-alpha-demethylase\n(CYP51A1)

Caption: Inhibition of the ergosterol biosynthesis pathway by this compound and itraconazole.

Experimental Protocols: Antifungal Susceptibility Testing

The in vitro susceptibility of Aspergillus fumigatus to this compound and itraconazole is determined using standardized broth microdilution methods, such as those developed by the European Committee on Antimicrobial Susceptibility Testing (EUCAST) and the Clinical and Laboratory Standards Institute (CLSI).

Broth Microdilution Method (Based on EUCAST E.DEF 9.3)
  • Inoculum Preparation:

    • Aspergillus fumigatus is cultured on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 5-7 days to obtain mature conidia.

    • Conidia are harvested by flooding the agar surface with a sterile saline solution containing a wetting agent (e.g., 0.05% Tween 80).

    • The resulting conidial suspension is transferred to a sterile tube and the concentration is adjusted to a final inoculum density of 1-2.5 x 10^5 CFU/mL using a hemocytometer or spectrophotometer.

  • Preparation of Antifungal Solutions:

    • Stock solutions of this compound and itraconazole are prepared in a suitable solvent (e.g., dimethyl sulfoxide).

    • Serial twofold dilutions of the antifungal agents are prepared in RPMI 1640 medium (supplemented with L-glutamine and buffered with MOPS) in 96-well microtiter plates.

  • Inoculation and Incubation:

    • Each well of the microtiter plate is inoculated with the prepared fungal suspension.

    • A growth control well (containing medium and inoculum but no antifungal) and a sterility control well (containing medium only) are included.

    • The plates are incubated at 35-37°C for 48-72 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is determined as the lowest concentration of the antifungal agent that causes a complete inhibition of visible growth as observed with the naked eye. For some azoles, a significant reduction in growth (e.g., ≥50%) is considered the endpoint.

Antifungal_Susceptibility_Workflow Antifungal Susceptibility Testing Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis Culture_Af Culture A. fumigatus Harvest_Conidia Harvest & Count Conidia Culture_Af->Harvest_Conidia Adjust_Inoculum Adjust Inoculum Concentration Harvest_Conidia->Adjust_Inoculum Inoculate_Plates Inoculate Microtiter Plates Adjust_Inoculum->Inoculate_Plates Prepare_Antifungals Prepare Serial Dilutions of This compound & Itraconazole Prepare_Antifungals->Inoculate_Plates Incubate_Plates Incubate Plates (35-37°C, 48-72h) Inoculate_Plates->Incubate_Plates Read_MIC Determine Minimum Inhibitory Concentration (MIC) Incubate_Plates->Read_MIC

Caption: A generalized workflow for antifungal susceptibility testing using the broth microdilution method.

Conclusion

The available data strongly indicate that itraconazole is a more potent antifungal agent against Aspergillus fumigatus than this compound. This is reflected in its significantly lower MIC values. While both drugs share the same mechanism of action, the superior in vitro efficacy of itraconazole suggests it is a more effective choice for the treatment and prophylaxis of infections caused by Aspergillus fumigatus. Researchers and drug development professionals should consider these findings when designing new therapeutic strategies or evaluating antifungal candidates.

References

A New Ketoconazole Derivative Demonstrates Enhanced Anti-Cancer Efficacy in Breast Cancer Brain Metastasis

Author: BenchChem Technical Support Team. Date: December 2025

A novel derivative of the antifungal drug ketoconazole (B1673606), designated KCZ-7, has shown significantly improved anti-cancer effects against breast cancer brain metastasis compared to its parent compound. This enhanced efficacy is attributed to its superior ability to penetrate the blood-brain barrier and its targeted inhibition of the pro-cancerous transcription factor, truncated glioma-associated oncogene homolog 1 (tGLI1).

Researchers have developed and evaluated a new derivative of this compound, KCZ-7, demonstrating its potential as a more potent therapeutic agent for treating breast cancer that has spread to the brain. The study highlights KCZ-7's improved pharmacokinetic properties and its specific mechanism of action, which addresses a key driver of metastasis.

Comparative Efficacy: KCZ-7 vs. This compound

A series of preclinical studies were conducted to compare the anti-cancer properties of KCZ-7 with the original this compound (KCZ) compound. The results consistently indicated the superior performance of the novel derivative.

ParameterThis compound (KCZ)KCZ-7 DerivativeOutcome
Blood-Brain Barrier (BBB) Penetration StandardSignificantly HigherEnhanced delivery to brain tumors.
Inhibition of tGLI1 EffectiveMore Potent InhibitionStronger suppression of a key metastatic driver.
Reduction of Brain Metastasis (in vivo) ModerateSignificant ReductionSuperior therapeutic effect in a preclinical model.
Cell Viability (tGLI1-positive cancer cells) Dose-dependent decreaseGreater dose-dependent decreaseIncreased cytotoxicity towards cancer cells.

Mechanism of Action: Targeting the tGLI1 Signaling Pathway

The anti-cancer effects of both this compound and its derivative, KCZ-7, are mediated through the inhibition of the tGLI1 transcription factor. tGLI1 is known to promote the survival, proliferation, and metastatic potential of cancer cells. By inhibiting tGLI1, these compounds can disrupt the signaling cascade that drives tumor growth and spread. KCZ-7 has been shown to be a more potent inhibitor of this pathway.

tGLI1_pathway KCZ This compound tGLI1 tGLI1 (Transcription Factor) KCZ->tGLI1 Inhibits KCZ7 KCZ-7 (Derivative) KCZ7->tGLI1 Strongly Inhibits DNA DNA Binding tGLI1->DNA Target_Genes Target Gene Expression (e.g., for survival, proliferation) DNA->Target_Genes Activates Cancer_Progression Cancer Progression & Metastasis Target_Genes->Cancer_Progression

Caption: Inhibition of the tGLI1 signaling pathway by this compound and KCZ-7.

Experimental Protocols

The validation of KCZ-7's enhanced anti-cancer effects involved several key experimental procedures.

Cell Viability Assay: Human breast cancer cell lines with tGLI1 expression were cultured in 96-well plates. The cells were then treated with varying concentrations of either this compound or KCZ-7 for a period of 72 hours. Cell viability was assessed using a standard MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells. The absorbance was measured at 570 nm, and the results were used to determine the half-maximal inhibitory concentration (IC50) for each compound.

In Vivo Breast Cancer Brain Metastasis Model: An experimental model of breast cancer brain metastasis was established in immunodeficient mice. This was achieved by intracardiac injection of human breast cancer cells engineered to express luciferase, allowing for the non-invasive monitoring of tumor growth using bioluminescence imaging. Once brain metastases were established, mice were treated with either a vehicle control, this compound, or KCZ-7. The tumor burden was quantified by measuring the bioluminescent signal, and the overall survival of the mice was monitored.

tGLI1 DNA-Binding Assay: To confirm the mechanism of action, an electrophoretic mobility shift assay (EMSA) was performed. Nuclear extracts from tGLI1-expressing cancer cells were incubated with a radiolabeled DNA probe containing the tGLI1 binding sequence. The ability of this compound and KCZ-7 to inhibit the binding of tGLI1 to the DNA probe was then assessed by adding increasing concentrations of each compound to the reaction mixture. The protein-DNA complexes were then separated by polyacrylamide gel electrophoresis and visualized by autoradiography.

experimental_workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Cell_Culture Culture tGLI1+ Breast Cancer Cells Treatment Treat with KCZ or KCZ-7 Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT) Treatment->Viability_Assay DNA_Binding_Assay tGLI1 DNA-Binding Assay (EMSA) Treatment->DNA_Binding_Assay Animal_Model Establish Brain Metastasis Mouse Model In_Vivo_Treatment Treat Mice with KCZ or KCZ-7 Animal_Model->In_Vivo_Treatment Imaging Monitor Tumor Growth (Bioluminescence) In_Vivo_Treatment->Imaging Analysis Analyze Tumor Burden & Survival Imaging->Analysis

A comparative analysis of the mechanisms of resistance to ketoconazole and other azoles

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Resistance Mechanisms to Ketoconazole (B1673606) and Other Azoles

A Guide for Researchers, Scientists, and Drug Development Professionals

The widespread use of azole antifungal agents, a cornerstone in the management of fungal infections, has been met with the increasing emergence of drug resistance. This guide provides a comparative analysis of the molecular mechanisms conferring resistance to this compound, an earlier imidazole, and other newer triazole agents like fluconazole (B54011) and voriconazole (B182144). Understanding these mechanisms is critical for the development of novel therapeutic strategies and for optimizing the use of existing antifungal drugs.

The primary mechanisms of azole resistance in pathogenic fungi, particularly Candida species, are multifaceted and often interconnected. They primarily include:

  • Alterations in the drug target enzyme, lanosterol (B1674476) 14α-demethylase (Erg11p), encoded by the ERG11 gene.

  • Overexpression of ERG11, leading to higher concentrations of the target enzyme.

  • Increased drug efflux mediated by membrane transport proteins. [1][2]

This guide will delve into a comparative analysis of these mechanisms, supported by quantitative data and detailed experimental protocols.

Comparative Analysis of Core Resistance Mechanisms

The evolution of azole antifungals from imidazoles (e.g., this compound) to triazoles (e.g., fluconazole, itraconazole, voriconazole) has been driven by the need for improved specificity and reduced toxicity.[1] While both subclasses target the same enzyme, their structural differences can influence how resistance mechanisms affect their efficacy.

1. Target Site Modifications: ERG11 Gene Mutations

Point mutations in the ERG11 gene are a primary cause of azole resistance.[3] These mutations can alter the amino acid sequence of the Erg11p enzyme, reducing the binding affinity of azole drugs and thereby diminishing their inhibitory effect.[4][5] Certain mutations may confer broad cross-resistance to multiple azoles, while others exhibit a more selective effect.

Studies have identified specific "hot spot" regions in the Erg11 protein that are particularly prone to mutations leading to resistance.[4] The differential impact of these mutations on various azoles is a key area of investigation. For instance, some substitutions may significantly increase resistance to fluconazole and voriconazole while having a less pronounced effect on itraconazole.[3]

Table 1: Impact of Key ERG11 Amino Acid Substitutions on Azole Susceptibility

Amino Acid SubstitutionFold Increase in MIC (Minimum Inhibitory Concentration)Reference Strain BackgroundSource
Y132F ≥ 4-fold (Fluconazole)Heterologous expression in S. cerevisiae[4]
K143R ≥ 4-fold (Fluconazole)Heterologous expression in S. cerevisiae[3][4]
S405F ≥ 4-fold (Fluconazole)Heterologous expression in S. cerevisiae[4]
G450E ≥ 4-fold (Fluconazole)Heterologous expression in S. cerevisiae[4]
Y132H Significant increase (Fluconazole, Voriconazole); Not significant (Itraconazole)Heterologous expression in S. cerevisiae[3]

Note: Data is often generated in specific laboratory strains and may vary in clinical isolates where multiple resistance mechanisms can coexist.

2. Overexpression of Drug Efflux Pumps

The active removal of antifungal agents from the fungal cell is a major mechanism of resistance, particularly for high-level clinical resistance.[1] This process is mediated by two main superfamilies of transporter proteins: the ATP-binding cassette (ABC) transporters and the Major Facilitator Superfamily (MFS) transporters.[6]

  • ABC Transporters : These are primary active transporters that use ATP hydrolysis to pump drugs out of the cell.[6] In Candida albicans, the most clinically relevant ABC transporters are Cdr1p and Cdr2p.[1][6] Overexpression of the genes encoding these pumps (CDR1, CDR2) is strongly associated with azole resistance.[7]

  • MFS Transporters : These are secondary active transporters that utilize the proton motive force to expel substrates.[6] The most notable MFS transporter in C. albicans is Mdr1p, encoded by the MDR1 gene.[1]

The substrate specificity of these pumps varies. Cdr1p, for example, can efflux a broad range of azoles, including this compound, fluconazole, and itraconazole.[7][8] The overexpression of these transporters can therefore lead to multidrug resistance.[8]

Table 2: Contribution of Efflux Pumps to Azole Resistance

Efflux Pump (Gene)Transporter SuperfamilyPrimary Azole SubstratesEffect of OverexpressionSource
Cdr1p (CDR1) ABCFluconazole, Itraconazole, this compound, VoriconazoleHigh-level resistance to multiple azoles[1][6][7][8]
Cdr2p (CDR2) ABCSimilar to Cdr1p, often co-regulatedContributes to multidrug resistance[1][9]
Mdr1p (MDR1) MFSPrimarily FluconazoleResistance mainly to fluconazole[1][5]

3. Overexpression of the Target Enzyme (ERG11)

An increased concentration of the Erg11p enzyme can also lead to reduced azole susceptibility.[1] This allows the fungus to maintain sufficient ergosterol (B1671047) synthesis even in the presence of the inhibiting drug.[1] ERG11 overexpression is often caused by gain-of-function mutations in the transcription factor Upc2, which regulates ergosterol biosynthesis genes.[4][9] This mechanism is frequently observed in conjunction with other resistance mutations.[1][5]

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions in resistance mechanisms and the workflows used to identify them is crucial for researchers.

ResistanceMechanisms cluster_pathway Ergosterol Biosynthesis Pathway cluster_drug cluster_resistance Resistance Mechanisms Lanosterol Lanosterol Erg11p Erg11p (14α-demethylase) Lanosterol->Erg11p Ergosterol Ergosterol (Cell Membrane) Erg11p->Ergosterol Azole Azole Drug (e.g., this compound) Azole->Erg11p Inhibits Mutation Target Modification (ERG11 Mutation) Mutation->Erg11p Alters binding site Overexpression Target Overexpression (UPC2 GOF) Overexpression->Erg11p Increases quantity Efflux Drug Efflux (CDR1/MDR1 Upregulation) Efflux->Azole Pumps out drug

ExperimentalWorkflow cluster_phenotype Phenotypic Analysis cluster_genotype Genotypic & Functional Analysis Isolate Isolate Clinical Strain AST Antifungal Susceptibility Testing (AST) Isolate->AST Resistant Resistant Phenotype (High MIC) AST->Resistant MIC > Breakpoint Susceptible Susceptible Phenotype (Low MIC) AST->Susceptible MIC ≤ Breakpoint Sequencing Gene Sequencing (ERG11) Resistant->Sequencing qPCR Gene Expression (qRT-PCR for ERG11, CDR1, MDR1) Resistant->qPCR EffluxAssay Efflux Pump Assay (Rhodamine 6G) Resistant->EffluxAssay

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. The following are summarized protocols for key experiments used to investigate azole resistance.

Antifungal Susceptibility Testing (AST) - Broth Microdilution

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent against a fungal isolate. The Clinical and Laboratory Standards Institute (CLSI) M27 document provides a standardized protocol.[10][11]

  • Inoculum Preparation: Fungal colonies are suspended in sterile saline to match the turbidity of a 0.5 McFarland standard. This suspension is further diluted in RPMI 1640 medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³ cells/mL.[10]

  • Plate Preparation: A 96-well microtiter plate is prepared with serial twofold dilutions of the antifungal agents in RPMI 1640 medium.[10]

  • Inoculation and Incubation: Each well is inoculated with the prepared fungal suspension. The plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.[12]

Gene Expression Analysis - Quantitative Real-Time PCR (qRT-PCR)

qRT-PCR is used to quantify the expression levels of genes implicated in resistance, such as ERG11, CDR1, and MDR1.[13][14]

  • RNA Extraction: Total RNA is extracted from fungal cells grown to mid-log phase, with and without exposure to sub-inhibitory concentrations of the azole drug. High-quality RNA is essential for accurate results.[15]

  • cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.

  • qPCR Reaction: The qPCR reaction is set up using the cDNA as a template, specific primers for the target genes (ERG11, CDR1, MDR1) and a reference gene (e.g., ACT1), and a fluorescent dye (like SYBR Green) or a probe.[15][16]

  • Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing the expression to the reference gene and comparing the drug-treated sample to an untreated control.[14]

Efflux Pump Activity - Rhodamine 6G (R6G) Efflux Assay

This functional assay measures the activity of ABC transporters, as R6G is a known substrate for pumps like Cdr1p.[17][18]

  • Cell Preparation: Fungal cells are grown to the exponential phase, harvested, washed, and then starved in a glucose-free buffer to deplete cellular energy.[18]

  • R6G Loading: Cells are incubated with a specific concentration of Rhodamine 6G (e.g., 10 µM) to allow the dye to accumulate intracellularly.[18][19]

  • Efflux Initiation: After loading, cells are washed and resuspended in a buffer containing glucose to energize the efflux pumps.[18][20]

  • Measurement: The amount of R6G remaining in the cells or extruded into the supernatant is measured over time using a fluorometer or flow cytometer.[17] A lower intracellular fluorescence or higher supernatant fluorescence in a test strain compared to a susceptible control indicates increased efflux activity.[19]

References

A Head-to-Head Comparison: A Novel Glucan Synthase Inhibitor, Ibrexafungerp, versus the Azole Antifungal, Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the ongoing challenge to combat invasive fungal infections, particularly those demonstrating resistance to conventional therapies, the development of novel antifungal agents is paramount. This guide provides a comparative analysis of the investigational antifungal agent ibrexafungerp (B609083) and the established azole, ketoconazole (B1673606). We present a summary of their in vitro efficacy against a panel of clinically relevant fungal isolates, detailed experimental protocols for susceptibility testing, and an overview of their distinct mechanisms of action. This information is intended for researchers, scientists, and drug development professionals engaged in the field of mycology and infectious diseases.

Executive Summary

Ibrexafungerp, a first-in-class triterpenoid (B12794562) glucan synthase inhibitor, demonstrates a different mechanism of action compared to the azole class of antifungals, represented here by this compound, which inhibits ergosterol (B1671047) biosynthesis. This fundamental difference may offer a therapeutic advantage against fungal strains resistant to azoles. This guide synthesizes available in vitro data to provide a preliminary benchmark of their comparative efficacy.

In Vitro Efficacy: A Comparative Analysis of Minimum Inhibitory Concentrations (MIC)

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for ibrexafungerp and this compound against a range of clinical fungal isolates. The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. Lower MIC values are indicative of greater in vitro potency.

Disclaimer: The following data has been compiled from multiple sources and is intended for comparative purposes only. Direct head-to-head studies may yield different results.

Fungal SpeciesNumber of IsolatesIbrexafungerp MIC Range (µg/mL)Ibrexafungerp MIC50 (µg/mL)Ibrexafungerp MIC90 (µg/mL)This compound MIC Range (µg/mL)This compound MIC50 (µg/mL)This compound MIC90 (µg/mL)
Candida albicans>2000.008 - 20.03 - 0.50.06 - 10.03 - >640.125 - 10.5 - 4
Candida glabrata>1000.06 - 40.25 - 10.5 - 20.12 - 641 - 84 - 32
Candida parapsilosis>500.03 - 20.25 - 0.50.5 - 10.03 - 160.25 - 21 - 8
Candida tropicalis>500.03 - 20.125 - 0.50.25 - 10.03 - 320.25 - 21 - 16
Candida krusei>500.125 - 40.5 - 11 - 20.06 - 644 - 1616 - 64
Aspergillus fumigatus>1000.015 - 20.03 - 0.1250.06 - 0.250.125 - >161 - 42 - 8
Aspergillus flavus>500.03 - 20.06 - 0.250.125 - 0.50.25 - >162 - 84 - 16
Aspergillus niger>500.03 - 40.125 - 0.50.25 - 10.5 - >162 - 84 - 16
Aspergillus terreus>500.03 - 20.06 - 0.250.125 - 0.50.5 - >164 - 168 - 32

Experimental Protocols

The determination of in vitro antifungal efficacy is conducted using standardized methods to ensure reproducibility and comparability of data. The Clinical and Laboratory Standards Institute (CLSI) provides reference methods for broth dilution antifungal susceptibility testing of yeasts (M27) and filamentous fungi (M38).

CLSI Broth Microdilution Method for Yeasts (Summarized from CLSI M27)

This method is employed for determining the MICs of antifungal agents against yeast isolates such as Candida species.

  • Inoculum Preparation: Yeast colonies are selected from a 24-hour-old culture on a suitable agar (B569324) medium (e.g., Sabouraud Dextrose Agar). The colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to obtain a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Antifungal Agent Preparation: The antifungal agents are serially diluted in RPMI-1640 medium in a 96-well microtiter plate to achieve a range of concentrations.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the prepared yeast suspension. The plates are then incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically a 50% reduction in turbidity) compared to a drug-free control well.

CLSI Broth Microdilution Method for Filamentous Fungi (Summarized from CLSI M38)

This method is utilized for determining the MICs of antifungal agents against filamentous fungi like Aspergillus species.

  • Inoculum Preparation: Conidia are harvested from a 7-day-old culture on potato dextrose agar. The conidial suspension is adjusted spectrophotometrically and then diluted in RPMI-1640 medium to a final concentration of approximately 0.4 x 10⁴ to 5 x 10⁴ CFU/mL.

  • Antifungal Agent Preparation: Serial dilutions of the antifungal agents are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation and Incubation: The prepared fungal suspension is added to each well of the microtiter plate. The plates are incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is read as the lowest concentration of the drug that shows complete inhibition of growth. For some drug-organism combinations, a minimum effective concentration (MEC), characterized by the growth of stunted, abnormal hyphae, may be recorded.

Visualization of Experimental Workflow and Signaling Pathways

To further elucidate the experimental process and the mechanisms of action of these antifungal agents, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_testing Susceptibility Testing cluster_analysis Data Analysis isolate Fungal Isolate culture Culture on Agar isolate->culture suspension Inoculum Suspension culture->suspension plate Inoculation of Microtiter Plate suspension->plate dilution Serial Dilution of Antifungal dilution->plate incubation Incubation (35°C) plate->incubation reading Visual/Spectrophotometric Reading incubation->reading mic MIC Determination reading->mic signaling_pathways cluster_this compound This compound Mechanism cluster_ibrexafungerp Ibrexafungerp Mechanism acetyl_coa Acetyl-CoA lanosterol Lanosterol acetyl_coa->lanosterol cyp51 Lanosterol 14α-demethylase (CYP51) lanosterol->cyp51 ergosterol Ergosterol membrane Fungal Cell Membrane ergosterol->membrane This compound This compound This compound->cyp51 cyp51->ergosterol Inhibited by this compound udp_glucose UDP-Glucose glucan_synthase β-(1,3)-D-Glucan Synthase udp_glucose->glucan_synthase glucan β-(1,3)-D-Glucan cell_wall Fungal Cell Wall glucan->cell_wall ibrexafungerp Ibrexafungerp ibrexafungerp->glucan_synthase glucan_synthase->glucan Inhibited by Ibrexafungerp

Unlocking Synergistic Potential: A Comparative Guide to Ketoconazole Combination Therapies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of ketoconazole's synergistic performance with various therapeutic agents, supported by experimental data. The following sections detail the methodologies of key experiments, present quantitative data in structured tables, and visualize complex biological pathways and experimental workflows.

This compound (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, has long been a cornerstone in the treatment of fungal infections. Its primary mechanism of action involves the inhibition of the cytochrome P450 enzyme 14α-demethylase, a crucial enzyme in the ergosterol (B1671047) biosynthesis pathway in fungi. By disrupting the production of ergosterol, an essential component of the fungal cell membrane, this compound compromises the membrane's integrity and function, ultimately leading to fungal cell death.[1][2][][4] Beyond its antifungal properties, this compound also exhibits anti-androgenic effects by inhibiting enzymes involved in steroidogenesis.[1][]

Recent research has increasingly focused on the synergistic potential of this compound when combined with other therapeutic agents. This approach aims to enhance efficacy, broaden the spectrum of activity, reduce the required doses of individual drugs to minimize toxicity, and overcome the development of drug resistance. This guide explores the statistical validation of synergy between this compound and several therapeutic partners, providing a comprehensive overview of the supporting experimental data and methodologies.

Comparative Analysis of Synergistic Combinations

The synergistic effects of this compound have been observed across a range of therapeutic areas, from infectious diseases to dermatology and endocrinology. The following tables summarize the quantitative data from key studies, highlighting the enhanced efficacy of these combination therapies.

Therapeutic Agent Disease/Condition Key Findings Quantitative Data Summary Source
Miconazole & Prochloraz Antifungal (in vitro)Synergistic cytotoxicity in mouse Sertoli TM4 cells, mediated by oxidative stress.Checkerboard assays demonstrated synergy. The combination index (CI) was not explicitly stated, but the study confirmed synergistic interactions leading to reduced cell viability.[Petricca et al., 2022]
Piperine (B192125) Antifungal (Candida albicans)Synergistic antifungal activity against Candida albicans.Agar (B569324) well diffusion assay showed increased inhibition zones with the combination compared to individual agents. Specific ratios of piperine to this compound demonstrated synergy.[Bady et al., 2020]
Adapalene (B1666599) Pityriasis VersicolorSignificantly higher improvement in clinical and mycological cure rates compared to this compound monotherapy.At 2 weeks, the improvement frequency was 87.5% in the combination group versus 47.5% in the this compound alone group (p=0.000).[Mahmoud et al., 2021]
Minoxidil (B1677147) & Finasteride (B1672673) Androgenetic AlopeciaCombination therapy showed statistically significant improvement in hair growth compared to minoxidil alone.Physician and patient assessment scores, along with global photographic review, indicated superior results for the combination of finasteride and this compound over minoxidil monotherapy.[Khandpur et al., 2002]
Cabergoline (B1668192) Cushing's DiseaseCombination therapy led to normalization of urinary free cortisol (UFC) in a significant percentage of patients who were partial responders to monotherapy.In one study, the addition of this compound to cabergoline normalized UFC in 66.7% of patients who had an inadequate response to cabergoline alone. Another study showed UFC normalization in 79% of patients on combination therapy.[Vilar et al., 2010; Barbot et al., 2013]
Ruthenium (II) Complexes Leishmaniasis & Chagas DiseaseRuthenium-ketoconazole complexes exhibited markedly enhanced anti-parasitic activity compared to this compound alone.Specific IC50 values for the complexes against Leishmania major and Trypanosoma cruzi were significantly lower than that of free this compound, indicating increased potency.[Estrada et al., 2013]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative analysis.

In Vitro Synergy Testing: Checkerboard Microdilution Assay

The checkerboard assay is a widely used method to assess the in vitro interaction of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the synergistic, additive, indifferent, or antagonistic effect of a drug combination.

Protocol:

  • Preparation of Drug Solutions: Prepare stock solutions of this compound and the partner therapeutic agent in an appropriate solvent (e.g., DMSO). Create a series of two-fold serial dilutions for each drug in a 96-well microtiter plate.

  • Plate Setup: Dispense 50 µL of RPMI 1640 medium (or other suitable broth) into each well. Along the x-axis, add 50 µL of the serially diluted this compound. Along the y-axis, add 50 µL of the serially diluted partner agent. This creates a matrix of varying concentrations of both drugs. Include wells with each drug alone to determine their individual Minimum Inhibitory Concentrations (MICs). Also, include a drug-free well for growth control and a well without inoculum for sterility control.

  • Inoculum Preparation: Culture the target microorganism (e.g., Candida albicans) on an appropriate agar plate. Prepare a suspension of the microorganism in sterile saline and adjust its turbidity to a 0.5 McFarland standard. Further dilute this suspension in the test medium to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.

  • Inoculation: Add 100 µL of the prepared inoculum to each well, except for the sterility control.

  • Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the microorganism.

  • Reading Results: The MIC is determined as the lowest concentration of a drug (alone or in combination) that inhibits visible growth.

  • Calculation of FIC Index: The FIC for each drug is calculated as the MIC of the drug in combination divided by the MIC of the drug alone. The FIC Index (FICI) is the sum of the FICs of both drugs.

    • Synergy: FICI ≤ 0.5

    • Additive/Indifference: 0.5 < FICI ≤ 4

    • Antagonism: FICI > 4

In Vitro Synergy Testing: Agar Well Diffusion Assay

This method is often used for a qualitative or semi-quantitative assessment of antimicrobial synergy.

Objective: To observe the enhancement of the zone of inhibition when two agents are used in combination.

Protocol:

  • Plate Preparation: Prepare a suitable agar medium (e.g., Mueller-Hinton agar) and pour it into sterile Petri dishes.

  • Inoculation: Once the agar has solidified, uniformly spread a standardized inoculum of the test microorganism over the agar surface to create a lawn.

  • Well Creation: Aseptically create wells (typically 6-8 mm in diameter) in the agar using a sterile cork borer or a pipette tip.

  • Application of Agents: Add a defined volume (e.g., 50 µL) of this compound solution, the partner agent solution, and a combination of both into separate wells. A well with the solvent can serve as a negative control.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • Analysis: Measure the diameter of the zone of inhibition around each well. A larger zone of inhibition for the combination well compared to the individual agent wells suggests a synergistic interaction.

Clinical Trial Protocol for Pityriasis Versicolor

This protocol outlines a randomized controlled trial to evaluate the efficacy of a combination therapy.

Objective: To compare the clinical and mycological cure rates of this compound cream combined with adapalene gel versus this compound cream alone.

Study Design: A randomized, double-blind, controlled trial.

Participants: Patients with a clinical and mycological diagnosis of pityriasis versicolor. Key exclusion criteria include pregnancy, lactation, known hypersensitivity to the study drugs, and recent use of other antifungal or topical treatments.

Intervention:

  • Group A (Combination Therapy): Application of 2% this compound cream in the morning and 0.1% adapalene gel in the evening for two weeks.

  • Group B (Monotherapy): Application of 2% this compound cream twice daily for two weeks.

Outcome Measures:

  • Primary Outcome: Clinical cure rate, defined as the complete disappearance of lesions.

  • Secondary Outcomes: Mycological cure rate (negative KOH examination), reduction in lesion size and scaling, and incidence of adverse events.

Assessments: Clinical and mycological assessments are performed at baseline, and at 1, 2, and 4 weeks post-treatment initiation.

Clinical Trial Protocol for Androgenetic Alopecia

This protocol describes a study to assess the efficacy of combination treatment for hair loss.

Objective: To evaluate the efficacy of oral finasteride combined with topical this compound shampoo compared to monotherapy.

Study Design: An open-label, randomized, parallel-group study.

Participants: Male patients with androgenetic alopecia (Hamilton-Norwood scale II-IV). Exclusion criteria include other types of alopecia, scalp diseases, and use of other hair growth treatments within the past six months.

Intervention:

  • Group I: Oral finasteride (1 mg/day).

  • Group II: Oral finasteride (1 mg/day) plus 2% this compound shampoo used 2-3 times a week.

  • Group III: Topical 2% minoxidil solution.

  • Group IV: A combination of other agents as per the specific study design.

Outcome Measures:

  • Primary Outcome: Change in hair count in a target area.

  • Secondary Outcomes: Patient and investigator assessments of hair growth using standardized scales, and global photographic review.

Assessments: Evaluations are conducted at baseline and at regular intervals (e.g., 3, 6, and 12 months) throughout the study.

Clinical Trial Protocol for Cushing's Disease

This protocol details a study on the combined medical management of Cushing's disease.

Objective: To assess the efficacy and safety of combination therapy with cabergoline and this compound in normalizing cortisol levels.

Study Design: A prospective or retrospective analysis of patients with Cushing's disease.

Participants: Patients with persistent or recurrent Cushing's disease after transsphenoidal surgery, or those who are not surgical candidates.

Intervention:

  • Patients are typically started on monotherapy with either cabergoline (e.g., starting at 0.5 mg/week and titrating up) or this compound (e.g., starting at 200 mg/day and titrating up).

  • If monotherapy does not achieve normalization of urinary free cortisol (UFC), the other drug is added in a stepwise manner.

Outcome Measures:

  • Primary Outcome: Normalization of 24-hour UFC levels.

  • Secondary Outcomes: Improvement in clinical signs and symptoms of hypercortisolism, changes in late-night salivary cortisol, and assessment of adverse events.

Assessments: Hormonal and clinical assessments are performed at baseline and at regular intervals during dose titration and follow-up.

Synthesis of Ruthenium-Ketoconazole Complexes

This protocol provides a general overview of the synthesis of organometallic drug complexes.

Objective: To synthesize novel ruthenium-ketoconazole complexes with enhanced anti-parasitic activity.

General Procedure:

  • Starting Materials: A ruthenium precursor, such as [Ru(η⁶-p-cymene)Cl₂]₂, is used.

  • Ligand Exchange: The ruthenium precursor is reacted with this compound and other ancillary ligands (e.g., bipyridine, acetylacetonate) in an appropriate solvent.

  • Purification: The resulting complex is purified using techniques such as recrystallization or column chromatography.

  • Characterization: The structure and purity of the synthesized complex are confirmed using various analytical methods, including NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Visualizing Mechanisms and Workflows

To better understand the complex interactions and experimental processes, the following diagrams have been generated using Graphviz.

experimental_workflow_checkerboard cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis prep_drugs Prepare Drug Dilutions (this compound & Partner Agent) setup_plate Dispense Drugs into 96-Well Plate (Matrix) prep_drugs->setup_plate prep_inoculum Prepare Fungal Inoculum (0.5 McFarland) inoculate Inoculate Plate with Fungal Suspension prep_inoculum->inoculate setup_plate->inoculate read_mic Read MIC after 24-48h Incubation inoculate->read_mic Incubate at 35°C calc_fici Calculate FIC Index read_mic->calc_fici interpret Interpret Results (Synergy, Additive, Antagonism) calc_fici->interpret

Caption: Experimental Workflow for the Checkerboard Synergy Assay.

signaling_pathway_ketoconazole_synergy cluster_drugs Therapeutic Agents cluster_fungal_cell Fungal Cell keto This compound ergosterol Ergosterol Synthesis keto->ergosterol Inhibits (14α-demethylase) partner Synergistic Partner (e.g., Miconazole, Prochloraz) ros Reactive Oxygen Species (ROS) Production partner->ros Induces membrane Cell Membrane Integrity ergosterol->membrane Maintains apoptosis Apoptosis / Cell Death membrane->apoptosis Disruption leads to oxidative_stress Oxidative Stress ros->oxidative_stress oxidative_stress->apoptosis Induces

Caption: Proposed Synergistic Mechanism of this compound and an Azole Partner.

clinical_trial_workflow cluster_screening Patient Recruitment cluster_randomization Randomization & Treatment cluster_followup Follow-up & Analysis screening Screen Patients based on Inclusion/Exclusion Criteria consent Informed Consent screening->consent randomize Randomize Patients consent->randomize group_a Group A (Combination Therapy) randomize->group_a group_b Group B (Monotherapy) randomize->group_b follow_up Follow-up Assessments (e.g., Weeks 1, 2, 4) group_a->follow_up group_b->follow_up data_analysis Data Analysis (Efficacy & Safety) follow_up->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: Generalized Workflow for a Randomized Clinical Trial.

This guide provides a foundational understanding of the synergistic potential of this compound in various therapeutic contexts. The presented data and protocols serve as a valuable resource for researchers and drug development professionals exploring novel combination therapies. Further investigation into the precise molecular mechanisms underlying these synergistic interactions will be crucial for the rational design of future therapeutic strategies.

References

Unraveling the Fungal Response: A Comparative Analysis of Ketoconazole and Voriconazole Gene Expression Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced cellular responses to different antifungal agents is paramount in the development of more effective and targeted therapies. This guide provides a detailed comparison of the gene expression profiles of fungal cells treated with two key azole antifungals: ketoconazole (B1673606) and voriconazole (B182144). By examining the similarities and differences in their impact on the fungal transcriptome, we can gain deeper insights into their mechanisms of action and the adaptive strategies of fungal pathogens.

This comparison primarily draws upon a seminal study that directly compared the effects of this compound and voriconazole on the model yeast Saccharomyces cerevisiae, providing a unique head-to-head analysis of their impact on gene expression.[1][2][3] Data from studies on other fungi, such as Candida albicans and Aspergillus fumigatus, are also included to provide a broader context.

Executive Summary of Gene Expression Changes

Treatment of fungal cells with both this compound and voriconazole elicits a significant transcriptional response, primarily centered around the ergosterol (B1671047) biosynthesis pathway, the direct target of azole antifungals. However, notable differences in the breadth and nature of the induced gene expression changes suggest distinct secondary effects and cellular stress responses.

A key study on Saccharomyces cerevisiae revealed that a total of 234 genes were responsive to perturbations in the ergosterol pathway by various antifungal agents, including this compound and voriconazole.[1][3][4] Both drugs induced the expression of several genes within the ergosterol biosynthesis pathway, a classic feedback response to the inhibition of the Erg11p enzyme.[1][3]

Beyond the ergosterol pathway, both antifungals triggered responses in genes related to oxidative stress and mitochondrial function.[1][3] However, the specific sets of affected genes and the magnitude of their expression changes showed considerable variation, indicating that while their primary target is the same, their overall impact on fungal cell physiology is not identical.

Comparative Gene Expression Data

The following tables summarize the key differentially expressed genes in Saccharomyces cerevisiae upon treatment with this compound and voriconazole, based on the findings of Bammert and Fostel (2000).

Table 1: Upregulated Genes in Response to this compound and Voriconazole in S. cerevisiae

GeneFunctionFold Change (this compound)Fold Change (Voriconazole)
ERG11Lanosterol 14-alpha-demethylase (Azole target)Significant IncreaseSignificant Increase
ERG2C-8 sterol isomeraseSignificant IncreaseSignificant Increase
ERG3C-5 sterol desaturaseSignificant IncreaseSignificant Increase
ERG5C-22 sterol desaturaseSignificant IncreaseSignificant Increase
ERG6Delta(24)-sterol C-methyltransferaseSignificant IncreaseSignificant Increase
ERG25C-4 methyl sterol oxidaseSignificant IncreaseSignificant Increase
NCP1NADPH--cytochrome P450 reductaseSignificant IncreaseSignificant Increase
UPC2Transcriptional regulator of sterol uptakeSignificant IncreaseSignificant Increase
HES1Involved in ergosterol biosynthesisSignificant IncreaseSignificant Increase

Data synthesized from Bammert and Fostel (2000). "Significant Increase" indicates that the transcript levels were reported as significantly increased in five or more treatments within the study, which included this compound and voriconazole.

Table 2: Downregulated Genes in Response to this compound and Voriconazole in S. cerevisiae

GeneFunctionFold Change (this compound)Fold Change (Voriconazole)
AUS1ABC transporter involved in sterol uptakeSignificant DecreaseSignificant Decrease
DAN1Cell wall mannoproteinSignificant DecreaseSignificant Decrease
PDR16Phosphatidylinositol transfer proteinSignificant DecreaseSignificant Decrease

Data synthesized from Bammert and Fostel (2000). "Significant Decrease" indicates that the transcript levels were reported as significantly decreased in five or more treatments within the study, which included this compound and voriconazole.

In the pathogenic yeast Candida albicans, exposure to this compound led to the differential expression of 82 genes, with 60 showing increased expression and 22 showing decreased expression.[5] The upregulated genes were predominantly involved in lipid, fatty acid, and sterol metabolism, as well as small-molecule transport and cell stress responses.[5]

Studies on Aspergillus fumigatus have shown that voriconazole treatment also leads to significant changes in gene expression. A microarray analysis identified 2,271 differentially expressed genes in response to voriconazole.[6] Notably, this included a decrease in the mRNA expression of several ergosterol biosynthesis genes, alongside an increase in the expression of genes related to transporters, transcription factors, and cell metabolism.[6]

Experimental Protocols

The following is a detailed methodology for a key experiment comparing the gene expression profiles of fungal cells treated with this compound and voriconazole, as described by Bammert and Fostel (2000).

Fungal Strain and Culture Conditions:

  • Organism: Saccharomyces cerevisiae strain BY4743.[3]

  • Media: YPD medium (1% yeast extract, 2% peptone, 2% glucose).[3]

  • Culture: A 40-ml culture was inoculated from a colony and grown overnight at 30°C and 140 rpm to saturation. The culture was then diluted 10-fold and allowed to recover for 2 hours.[3]

Drug Exposure:

  • Drug Concentrations: this compound was used at a concentration of 4 μM, and voriconazole was used at 0.19 μM. These concentrations were equivalent to 0.5 times the Minimum Inhibitory Concentration (MIC).[3]

  • Exposure Time: The cultures were incubated with the respective drugs for 90 minutes.[3]

  • Cell Harvesting: Cells were pelleted by centrifugation, washed with DEPC-treated water, and immediately placed on ice for RNA extraction.[3]

RNA Preparation and Microarray Analysis:

  • RNA Extraction: Total RNA was extracted from the cell pellets.

  • Microarray Platform: Affymetrix GeneChip Yeast Genome S98 arrays were used for hybridization.

  • Data Analysis: The hybridization signal for each gene was computed, and experimental values were compared to untreated controls to determine the fold change in gene expression.[3]

Visualizing the Experimental Workflow and Cellular Pathways

To better illustrate the experimental process and the cellular pathways affected by these antifungal agents, the following diagrams are provided.

experimental_workflow cluster_culture Fungal Cell Culture cluster_treatment Drug Treatment cluster_analysis Gene Expression Analysis start Inoculate S. cerevisiae overnight Overnight Culture (30°C, 140 rpm) start->overnight dilution Dilute and Recover (2 hours) overnight->dilution control Control (DMSO) dilution->control keto This compound (0.5x MIC) dilution->keto voro Voriconazole (0.5x MIC) dilution->voro incubation Incubate (90 mins) control->incubation keto->incubation voro->incubation harvest Harvest Cells incubation->harvest rna_extraction RNA Extraction harvest->rna_extraction microarray Microarray Hybridization rna_extraction->microarray data_analysis Data Analysis microarray->data_analysis end Output data_analysis->end Comparative Gene Expression Profiles

Caption: Experimental workflow for comparing fungal gene expression.

azole_pathway cluster_drugs Azole Antifungals cluster_pathway Ergosterol Biosynthesis Pathway cluster_response Cellular Response This compound This compound erg11 Erg11p (Lanosterol 14-alpha-demethylase) This compound->erg11 Inhibition voriconazole Voriconazole voriconazole->erg11 Inhibition lanosterol Lanosterol lanosterol->erg11 intermediate Intermediate Sterols erg11->intermediate erg_upregulation Upregulation of ERG genes erg11->erg_upregulation Feedback Loop stress_response Oxidative Stress Response erg11->stress_response mitochondrial_dysfunction Mitochondrial Dysfunction erg11->mitochondrial_dysfunction ergosterol Ergosterol intermediate->ergosterol cell_membrane Fungal Cell Membrane ergosterol->cell_membrane Incorporation

Caption: Azole antifungal mechanism and resulting cellular responses.

Conclusion

The comparative analysis of gene expression profiles induced by this compound and voriconazole reveals both a common mechanism of action and distinct cellular consequences. Both drugs effectively target the ergosterol biosynthesis pathway, leading to a characteristic upregulation of ERG genes. However, the broader transcriptional changes suggest that voriconazole may have a more targeted effect, while this compound's impact may extend to a wider range of cellular processes.

This detailed comparison provides valuable data for researchers working on the development of new antifungal strategies. By understanding the specific molecular responses to different azoles, it may be possible to design more potent drugs, develop effective combination therapies, and devise strategies to overcome antifungal resistance. The provided experimental protocols and visualizations serve as a practical resource for designing and interpreting future studies in this critical area of research.

References

A comparative study on the safety profile of ketoconazole and newer antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of antifungal therapy has evolved significantly since the introduction of ketoconazole (B1673606). While a potent and broad-spectrum antifungal, its use has been curtailed by a well-documented risk of significant adverse effects. This guide provides a comparative analysis of the safety profile of this compound against newer antifungal agents, including other azoles and the echinocandin class. The information presented is supported by experimental data and detailed methodologies to aid in research and drug development.

Executive Summary

This compound, the first oral azole antifungal, carries a notable risk of hepatotoxicity, endocrine disturbances, and numerous drug-drug interactions, primarily due to its potent and non-selective inhibition of cytochrome P450 (CYP) enzymes.[1][2][3] Newer azoles, such as fluconazole, itraconazole, voriconazole, and posaconazole, generally offer an improved safety profile with a lower incidence of severe liver injury and fewer endocrine side effects. The echinocandin class of antifungals (e.g., caspofungin, micafungin, anidulafungin) represents a significant advancement in safety, with a low potential for drug-drug interactions and a favorable tolerability profile.[4][5]

Data Presentation: Comparative Safety Profile

The following table summarizes the incidence of key adverse events associated with this compound and a selection of newer antifungal agents. Data is compiled from various clinical studies and post-marketing surveillance.

Adverse EventThis compoundFluconazoleItraconazoleVoriconazolePosaconazoleEchinocandins (Class)
Hepatotoxicity (Elevated Aminotransferases >200 U/L) 19.3 events/1000 person-years[6][7]13.0 events/1000 person-years[6][7]24.5 events/1000 person-years[6][7]181.9 events/1000 person-years[6][7]191.1 events/1000 person-years[6][7]Generally low, hepatotoxicity is a known but less frequent adverse event compared to azoles.[8][9]
Severe Acute Liver Injury 2.9 events/1000 person-years[6][7]2.0 events/1000 person-years[6][7]0.0 events/1000 person-years[6][7]16.7 events/1000 person-years[6]93.4 events/1000 person-years[6]Rare
Acute Liver Failure One case reported in a large cohort study.[6]Uncommon[10]Uncommon[10]More common than with older azoles.[1]More common than with older azoles.[1]Very rare
Endocrine Effects (e.g., gynecomastia, adrenal insufficiency) Significant risk, especially at higher doses, due to inhibition of steroidogenesis.[2][11][12]MinimalMinimalAssociated with visual disturbances and skin phototoxicity.[13]MinimalNot a characteristic side effect.
CYP3A4 Inhibition (Potential for Drug-Drug Interactions) Potent inhibitor (Ki = 3.6 nM).[14][15]Moderate inhibitor (Ki = 18.3 μM).[14]Potent inhibitor.[16]Strong inhibitor.[17]Moderate inhibitor.Minimal; not metabolized by CYP450 enzymes.[5]
QT Prolongation Risk of QT prolongation, contra-indicated with several drugs.[18][19]Risk of QT prolongation.Risk of QT prolongation.Risk of QT prolongation.Risk of QT prolongation.Not a characteristic side effect.

Experimental Protocols

Assessment of Drug-Induced Liver Injury (DILI) in a Clinical Trial

This protocol outlines a general framework for assessing the hepatotoxic potential of an antifungal agent during clinical development, based on FDA and EMA guidelines.[1][14][20]

1. Patient Selection and Baseline Assessment:

  • Inclusion/Exclusion Criteria: Clearly define criteria, considering patients with pre-existing liver disease who may be at higher risk.[20]

  • Baseline Liver Function Tests (LFTs): At screening and prior to the first dose, collect baseline values for Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin (TBL). For patients with elevated baseline LFTs, establish a new baseline from an average of at least two pre-treatment measurements.[11][21]

2. Monitoring During the Trial:

  • Frequency: Monitor LFTs at regular intervals (e.g., weekly for the first month, then monthly) and as clinically indicated. More frequent monitoring is recommended for high-risk patients.[11]

  • Unscheduled Measurements: Perform unscheduled LFTs if a patient develops symptoms suggestive of liver injury (e.g., nausea, fatigue, jaundice, dark urine).[22]

3. Case Definition and Causality Assessment:

  • Defining a Potential DILI Case: Utilize predefined criteria for liver test abnormalities that trigger further evaluation. A common threshold is an elevation of ALT >3x the Upper Limit of Normal (ULN) and TBL >2x ULN.[1]

  • Causality Assessment: For suspected DILI cases, a thorough causality assessment should be conducted by a qualified physician, preferably a hepatologist. This includes:

    • A detailed medical history, including concomitant medications and alcohol use.

    • Serological testing to rule out acute viral hepatitis (Hepatitis A, B, C).

    • Imaging of the liver (e.g., ultrasound) to exclude biliary obstruction.

    • Consideration of other potential causes of liver injury.[23]

4. Dose Interruption and Rechallenge:

  • Stopping Rules: Establish clear criteria for discontinuing the investigational drug based on the severity of LFT abnormalities and the presence of clinical symptoms.[20]

  • Rechallenge: A deliberate rechallenge with the drug after normalization of LFTs is generally discouraged due to the risk of a more severe reaction, but may be considered in specific circumstances with extreme caution and close monitoring.[23]

In Vitro Cytochrome P450 Inhibition Assay

This protocol describes a common method to assess the potential of an antifungal agent to inhibit CYP450 enzymes, a primary cause of drug-drug interactions.[12][24]

1. Materials and Reagents:

  • Human liver microsomes (pooled from multiple donors).

  • Recombinant human CYP isozymes (e.g., CYP3A4, CYP2C9, CYP2C19, CYP2D6, CYP1A2).

  • CYP-specific probe substrates (e.g., testosterone (B1683101) for CYP3A4).

  • NADPH regenerating system.

  • Test antifungal compound and known inhibitor controls.

  • LC-MS/MS system for analysis.

2. Incubation Procedure:

  • Pre-incubate human liver microsomes or recombinant CYP enzymes with a range of concentrations of the test antifungal agent (and a vehicle control) in a temperature-controlled environment (typically 37°C).

  • Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

  • Incubate for a specific period (e.g., 10-30 minutes).

  • Terminate the reaction by adding a stopping solution (e.g., acetonitrile).

3. Analysis:

  • Centrifuge the samples to pellet the protein.

  • Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

4. Data Interpretation:

  • Determine the rate of metabolite formation at each concentration of the test compound.

  • Calculate the IC50 value, which is the concentration of the test compound that causes 50% inhibition of the enzyme activity.

  • A lower IC50 value indicates a more potent inhibitor.[12]

Mandatory Visualization

cluster_0 Comparative Safety Assessment Workflow Identify Antifungal Agents Identify Antifungal Agents Data Collection Data Collection Identify Antifungal Agents->Data Collection Clinical Trials, Post-marketing Data Adverse Event Analysis Adverse Event Analysis Data Collection->Adverse Event Analysis Hepatotoxicity, DDI, Endocrine Effects Risk-Benefit Assessment Risk-Benefit Assessment Adverse Event Analysis->Risk-Benefit Assessment Incidence & Severity Regulatory Submission/Clinical Guidance Regulatory Submission/Clinical Guidance Risk-Benefit Assessment->Regulatory Submission/Clinical Guidance

Caption: A logical workflow for the comparative safety assessment of antifungal agents.

cluster_1 This compound-Induced Hepatotoxicity Pathway This compound This compound CYP450_Metabolism CYP450 Metabolism (e.g., CYP3A4) This compound->CYP450_Metabolism Reactive_Metabolite Reactive Metabolite Formation CYP450_Metabolism->Reactive_Metabolite Mitochondrial_Dysfunction Mitochondrial Dysfunction Reactive_Metabolite->Mitochondrial_Dysfunction Oxidative_Stress Oxidative Stress Reactive_Metabolite->Oxidative_Stress Hepatocyte_Injury Hepatocyte Injury & Necrosis Mitochondrial_Dysfunction->Hepatocyte_Injury Oxidative_Stress->Hepatocyte_Injury

Caption: A simplified signaling pathway of this compound-induced hepatotoxicity.

cluster_2 Antifungal Safety Clinical Trial Workflow Screening Screening - Inclusion/Exclusion Criteria - Baseline LFTs Randomization Randomization - Investigational Drug - Comparator Drug Screening->Randomization Treatment_Monitoring Treatment & Monitoring - Regular LFTs - Adverse Event Reporting Randomization->Treatment_Monitoring Data_Analysis Data Analysis - Incidence of AEs - Statistical Comparison Treatment_Monitoring->Data_Analysis Conclusion Conclusion - Comparative Safety Profile - Risk Assessment Data_Analysis->Conclusion

Caption: A typical experimental workflow for a clinical trial comparing antifungal safety.

References

A Cross-Species Comparative Analysis of Ketoconazole: Metabolism and Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the metabolism and toxicity of the antifungal agent ketoconazole (B1673606) across various species, including humans, rats, dogs, and non-human primates. The information is intended to support preclinical research and drug development by highlighting species-specific differences and similarities. All quantitative data is summarized in structured tables, and key experimental methodologies are detailed.

Comparative Pharmacokinetics

This compound's pharmacokinetic profile exhibits variability across species, influencing its systemic exposure and potential for toxicity. While direct comparative studies are limited, this section synthesizes available data to provide a cross-species overview.

Table 1: Comparative Pharmacokinetic Parameters of this compound (Oral Administration)

ParameterHumanRatDogMonkey
Dose (mg/kg) ~3-11 (200-800 mg total dose)5~1010
Cmax (µg/mL) 4.2 - 17.2~0.45Data not consistently reportedData not consistently reported
Tmax (h) 1.0 - 6.00.5 - 1.0Data not consistently reportedData not consistently reported
AUC (µg·h/mL) 50.0 - 183.1Data not consistently reportedData not consistently reportedData not consistently reported
Half-life (t½) (h) 7.5 - 8.6~0.62.7Pharmacokinetics consistent with other species
Oral Bioavailability (%) Variable, dose-dependent35.850 - 56Data not consistently reported
Clearance (mL/min/kg) 1.1 - 3.514.42.74Data not consistently reported

Note: Pharmacokinetic parameters can be influenced by dose, formulation, and experimental conditions. The data presented here are compiled from various sources and should be interpreted with caution.

Metabolic Pathways and Enzyme Inhibition

The biotransformation of this compound is a critical determinant of its efficacy and toxicity. The major metabolic pathways and its potent inhibitory effects on cytochrome P450 enzymes show both similarities and differences across species.

Major Metabolic Pathways

This compound undergoes extensive metabolism in the liver. A key initial step is the hydrolysis of the N-acetyl group to form N-deacetyl this compound (DAK). Subsequent oxidation of DAK can lead to the formation of reactive metabolites.

The metabolic profile of this compound is largely comparable between humans and mice.[1][2][3][4] In both species, N-deacetylation is a significant pathway. In humans, the hydrolysis of this compound to DAK is primarily catalyzed by the enzyme arylacetamide deacetylase (AADAC).[4] The subsequent N-hydroxylation of DAK is mediated by flavin-containing monooxygenase 3 (FMO3).[4] In rats, FMO-related monooxygenases are also involved in the metabolism of DAK.[5]

Ketoconazole_Metabolism This compound This compound DAK N-deacetyl this compound (DAK) This compound->DAK Hydrolysis (AADAC in humans) Hydroxylated_DAK N-hydroxylated DAK DAK->Hydroxylated_DAK N-hydroxylation (FMO3 in humans, FMO in rats) Reactive_Metabolites Reactive Metabolites Hydroxylated_DAK->Reactive_Metabolites

Figure 1. Simplified metabolic pathway of this compound.
Cytochrome P450 Inhibition

This compound is a potent inhibitor of cytochrome P450 3A4 (CYP3A4) in humans, a characteristic that leads to numerous drug-drug interactions.[6] This inhibitory effect is also observed in preclinical species, although with some differences in selectivity.

Table 2: Comparative in vitro Inhibition of CYP3A by this compound

SpeciesEnzymeSubstrateIC50 (µM)Ki (nM)
Human CYP3A4Testosterone0.90 - 1.69170 - 920
Midazolam1.04 - 1.461510 - 2520
CYP3A5--109
Rat CYP3ATestosterone 6β-hydroxylation<5Data not available

In rats, this compound also inhibits other CYP isoforms at concentrations below 5 µM, indicating it is a less selective inhibitor in this species compared to humans.[7]

Comparative Toxicity

The primary dose-limiting toxicity of this compound is hepatotoxicity. However, other organ systems can also be affected, particularly at higher doses.

Hepatotoxicity

This compound-induced liver injury is a significant clinical concern in humans and has been observed in animal models. The mechanism is thought to be related to the formation of reactive metabolites.[8]

Table 3: Comparative Hepatotoxicity of this compound

SpeciesDoseObservations
Human Therapeutic dosesIncidence of hepatotoxicity estimated at 3.6-4.2%.[8]
Rat 40 mg/kgIncreased ALT levels at 0.5 hours.[8]
90 mg/kgIncreased ALT levels at 0.5 hours and reduced hepatic glutathione (B108866) at 24 hours.[8]
Dog 10 mg/kg/day (3 weeks)Effective for treating Malassezia infection with monitoring for liver effects.
80 mg/kg/day (2-4 weeks)Jaundice, gastritis, and lethal toxicosis.

A study in rats comparing several antifungal agents found that after 14 days of treatment, only this compound significantly increased ALT and AST levels compared to the control group.[9]

Reproductive and Endocrine Toxicity

This compound has been shown to affect the reproductive system, primarily through its inhibition of steroidogenesis. These effects have been well-characterized in rats.

Table 4: Reproductive and Endocrine Toxicity of this compound in Rats

SexDose (mg/kg/day)DurationEffects
Male 6.25, 25, 10028 daysDecreased epididymis and accessory sex organ weights, spermatid retention, decreased testosterone, increased estradiol, LH, and FSH.[1]
2003 daysReduced fertility.[10]
4003 daysComplete loss of fertility.[10]
Female 6.25, 25, 10028 daysProlonged estrous cycle, increased estradiol, LH, and FSH.[1]
80Gestation days 6-15Embryotoxicity and skeletal anomalies in fetuses.[3]

Experimental Protocols

This section outlines the general methodologies employed in the studies cited in this guide.

In Vivo Pharmacokinetic Studies

PK_Workflow cluster_animal_prep Animal Preparation cluster_dosing_sampling Dosing and Sampling cluster_analysis Sample Analysis and Data Interpretation Animal_Selection Species Selection (e.g., Rat, Dog) Acclimatization Acclimatization Period Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Dosing Oral or IV Administration of this compound Fasting->Dosing Blood_Sampling Serial Blood Sampling at Predetermined Time Points Dosing->Blood_Sampling Plasma_Separation Plasma Separation by Centrifugation Blood_Sampling->Plasma_Separation Sample_Prep Plasma Sample Preparation (e.g., Protein Precipitation) Plasma_Separation->Sample_Prep LC_MS_Analysis Quantification of this compound by LC-MS/MS Sample_Prep->LC_MS_Analysis PK_Analysis Pharmacokinetic Parameter Calculation (Cmax, Tmax, AUC, t½, CL) LC_MS_Analysis->PK_Analysis

Figure 2. General workflow for in vivo pharmacokinetic studies.

Pharmacokinetic parameters are typically determined following oral or intravenous administration of this compound to fasted animals.[11][12] Blood samples are collected at various time points, and plasma concentrations of this compound are quantified using a validated analytical method, such as high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS).[11] Pharmacokinetic parameters are then calculated from the plasma concentration-time data.

In Vitro Metabolism Studies Using Liver Microsomes

Microsomal_Metabolism_Workflow cluster_incubation Incubation cluster_analysis Analysis Microsomes Liver Microsomes (Human, Rat, etc.) Incubation_Mix Incubation at 37°C Microsomes->Incubation_Mix This compound This compound This compound->Incubation_Mix NADPH NADPH (Cofactor) NADPH->Incubation_Mix Buffer Phosphate Buffer Buffer->Incubation_Mix Quenching Stop Reaction (e.g., Acetonitrile) Incubation_Mix->Quenching Centrifugation Centrifugation to Pellet Protein Quenching->Centrifugation LC_MS_Analysis Analysis of Supernatant by LC-MS/MS Centrifugation->LC_MS_Analysis Metabolite_ID Metabolite Identification and Profiling LC_MS_Analysis->Metabolite_ID

Figure 3. Workflow for in vitro metabolism studies.

To investigate the in vitro metabolism, this compound is incubated with liver microsomes from the species of interest in the presence of an NADPH-generating system.[4][13] The reaction is typically stopped by the addition of a quenching solvent. After centrifugation to remove precipitated proteins, the supernatant is analyzed by LC-MS/MS to identify and quantify the metabolites formed.

In Vivo Hepatotoxicity Assessment

Hepatotoxicity_Assessment cluster_treatment Animal Treatment cluster_monitoring Monitoring and Sample Collection cluster_analysis Analysis Animal_Groups Control and this compound-Treated Groups Dosing Daily Oral Dosing for a Defined Period Animal_Groups->Dosing Clinical_Signs Observation of Clinical Signs Dosing->Clinical_Signs Blood_Collection Blood Collection for Clinical Chemistry Clinical_Signs->Blood_Collection Necropsy Necropsy and Liver Tissue Collection Blood_Collection->Necropsy Serum_Analysis Measurement of Liver Enzymes (ALT, AST) Blood_Collection->Serum_Analysis Histopathology Histopathological Examination of Liver Tissue Necropsy->Histopathology Data_Analysis Statistical Analysis of Results Serum_Analysis->Data_Analysis Histopathology->Data_Analysis

Figure 4. General workflow for in vivo hepatotoxicity studies.

Hepatotoxicity is evaluated in animal models by administering this compound, typically orally, for a specified duration.[8][9] Throughout the study, animals are monitored for clinical signs of toxicity. At the end of the treatment period, blood samples are collected to measure serum levels of liver enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST). A comprehensive necropsy is performed, and the liver is collected for histopathological examination to assess for cellular damage.[9]

References

Independent validation of published research on ketoconazole's novel therapeutic targets

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ketoconazole (B1673606), a broad-spectrum imidazole (B134444) antifungal agent, is well-established as an inhibitor of ergosterol (B1671047) biosynthesis in fungi through the targeting of cytochrome P450 14α-demethylase (CYP51A1).[1][2][3][4][5][6] At higher concentrations in humans, it is known to inhibit steroidogenesis by targeting cytochrome P450 enzymes such as 17α-hydroxylase and 17,20-lyase, a mechanism leveraged in the treatment of prostate cancer and Cushing's syndrome.[7][8][9][10] Recent research has begun to uncover novel therapeutic targets of this compound, suggesting its potential for drug repurposing in various cancers. This guide provides a comparative analysis of the published research on these emerging targets, with a focus on the available experimental data for independent validation.

Comparative Analysis of Novel Therapeutic Targets

The following sections summarize the key findings for four novel therapeutic targets of this compound. Quantitative data from the primary research articles are presented for comparison. It is important to note that for many of these novel targets, the research is still in its early stages, and independent validation by multiple research groups is limited.

Truncated Glioma-Associated Oncogene Homolog 1 (tGLI1) Inhibition

Recent studies have identified this compound as a selective inhibitor of truncated glioma-associated oncogene homolog 1 (tGLI1), a transcription factor implicated in promoting breast cancer brain metastasis.[3][11][12]

Cell LineAssayThis compound ConcentrationObserved EffectAlternative InhibitorAlternative Inhibitor EffectReference
SKBRM-tGLI1Luciferase Reporter Assay1 µMSignificant reduction in tGLI1-mediated transactivationItraconazoleNo significant inhibition[11]
MDA-MB-231-tGLI1Cell Viability Assay5 µM~40% reduction in cell viabilityItraconazoleNo significant reduction[11]
G48-tGLI1 (Glioblastoma)Neurosphere Formation Assay5 µM~75% inhibition of neurosphere formationPalbociclib (CDK4/6i)~50% inhibition[12]
GSC-28-tGLI1 (Glioblastoma)Neurosphere Formation Assay5 µM~80% inhibition of neurosphere formationPalbociclib (CDK4/6i)~40% inhibition[12]

A dual-luciferase reporter assay is a standard method to quantify the transcriptional activity of tGLI1.

  • Cell Culture and Transfection: Co-transfect target cells (e.g., NIH/3T3) with a firefly luciferase reporter plasmid containing multiple GLI-binding sites upstream of the luciferase gene and a Renilla luciferase plasmid (for normalization).

  • Pathway Activation: Activate the Hedgehog pathway using a Smoothened (SMO) agonist like SAG (Smoothened agonist).

  • Inhibitor Treatment: Treat the cells with varying concentrations of this compound or a vehicle control.

  • Lysis and Luminescence Measurement: After incubation, lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer.

  • Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal to control for transfection efficiency and cell number. Calculate the percentage of inhibition relative to the vehicle-treated control.

tGLI1_inhibition This compound This compound tGLI1 tGLI1 This compound->tGLI1 Inhibits DNA binding DNA DNA tGLI1->DNA Binds to promoter Target_Genes Target Genes (e.g., Nanog, OCT4) DNA->Target_Genes Transcription Metastasis Breast Cancer Brain Metastasis Target_Genes->Metastasis Promotes

This compound inhibits tGLI1 DNA binding.

Hedgehog (Hh) Signaling Pathway Inhibition

The Hedgehog signaling pathway is crucial in embryonic development and its aberrant activation is implicated in various cancers. Some studies suggest that this compound, similar to other azole antifungals like itraconazole, can inhibit this pathway, likely by targeting the Smoothened (SMO) receptor.[4][13]

Cell LineAssayThis compound IC50Alternative InhibitorAlternative Inhibitor IC50Reference
Shh-Light2Luciferase Reporter Assay~9 µMItraconazole~800 nM[13]
NIH/3T3-EGFP-SmoCiliary-based AssayNot specifiedItraconazoleNot specified[4]

This assay quantifies the activity of the Hedgehog pathway by measuring the transcriptional activity of the Gli transcription factors.

  • Cell Culture: Use a cell line stably expressing a Gli-dependent firefly luciferase reporter and a constitutively expressed Renilla luciferase for normalization (e.g., Shh-Light2 cells).

  • Pathway Stimulation: Stimulate the cells with a Hedgehog pathway agonist, such as Sonic Hedgehog (ShhN) conditioned medium or a small molecule agonist like SAG.

  • Inhibitor Treatment: Add various concentrations of this compound or other inhibitors.

  • Luminescence Measurement: After an appropriate incubation period (e.g., 24-48 hours), lyse the cells and measure firefly and Renilla luciferase activities.

  • Data Analysis: Normalize firefly to Renilla luciferase activity and calculate the IC50 value, which is the concentration of the inhibitor that reduces the luciferase activity by 50%.

Hedgehog_Pathway_Inhibition cluster_membrane Cell Membrane PTCH1 PTCH1 SMO Smoothened (SMO) PTCH1->SMO Inhibits SUFU SUFU SMO->SUFU Inhibits Shh Sonic Hedgehog (Shh) Shh->PTCH1 Binds and inhibits This compound This compound This compound->SMO Inhibits GLI GLI SUFU->GLI Inhibits Target_Genes Target Genes (e.g., Ptch1, Gli1) GLI->Target_Genes Activates Transcription Tumor_Growth Tumor Growth Target_Genes->Tumor_Growth Promotes

This compound inhibits the Hedgehog pathway at SMO.

Hexokinase II (HK2) Targeting in Glioblastoma

A study has identified this compound as an inhibitor of Hexokinase II (HK2), an enzyme upregulated in glioblastoma (GBM) that plays a key role in the Warburg effect.[7][10] Inhibition of HK2 is being explored as a therapeutic strategy for GBM.[14][15][16]

Cell LineAssayThis compound ConcentrationObserved EffectAlternative InhibitorAlternative Inhibitor EffectReference
GSC 8-18Hexokinase Activity Assay10 µM~40% reduction in HK activityPosaconazole (10 µM)~50% reduction in HK activity[7]
GSC 8-18Cell Viability Assay10 µM~50% reduction in cell viabilityPosaconazole (10 µM)~60% reduction in cell viability[7]
U87 (Glioblastoma)Lactate (B86563) Production Assay10 µMSignificant decrease in lactate productionPosaconazole (10 µM)Significant decrease in lactate production[7]

A colorimetric assay is a common method for measuring hexokinase activity.

  • Cell Lysate Preparation: Culture and lyse glioblastoma cells treated with this compound or a vehicle control.

  • Reaction Mixture: Prepare a reaction mixture containing triethanolamine (B1662121) buffer, D-glucose, ATP, MgCl₂, and β-nicotinamide adenine (B156593) dinucleotide phosphate (B84403) (β-NADP⁺).

  • Enzymatic Reaction: Add the cell lysate to the reaction mixture along with glucose-6-phosphate dehydrogenase (G-6-PDH). Hexokinase in the lysate will phosphorylate glucose to glucose-6-phosphate (G6P). G-6-PDH then oxidizes G6P, reducing β-NADP⁺ to β-NADPH.

  • Spectrophotometric Measurement: Measure the increase in absorbance at 340 nm, which is proportional to the amount of β-NADPH produced and thus to the hexokinase activity.

  • Data Analysis: Calculate the rate of change in absorbance to determine the enzyme activity and compare the activity in this compound-treated samples to controls.

HK2_Assay_Workflow Start Glioblastoma Cells Treatment Treat with this compound or Vehicle Control Start->Treatment Lysis Cell Lysis Treatment->Lysis Reaction_Mix Add to Reaction Mix (Glucose, ATP, NADP+, G-6-PDH) Lysis->Reaction_Mix Measurement Measure Absorbance at 340 nm (NADPH production) Reaction_Mix->Measurement Analysis Calculate HK2 Activity and % Inhibition Measurement->Analysis

Workflow for Hexokinase II activity assay.

Exosome Biogenesis and Secretion Suppression

This compound has been shown to inhibit the biogenesis and secretion of exosomes in cancer cells, which are small extracellular vesicles involved in intercellular communication and promoting tumor progression and drug resistance.[1][3][8][9][17]

Cell LineAssayThis compound ConcentrationObserved EffectAlternative InhibitorAlternative Inhibitor EffectReference
C4-2B (Prostate Cancer)qNano Particle Analysis5 µMSignificant decrease in exosome concentrationTipifarnib (0.25 µM)Significant decrease in exosome concentration[18]
PC-3 (Prostate Cancer)qNano Particle Analysis5 µMSignificant decrease in exosome concentrationTipifarnib (0.25 µM)Significant decrease in exosome concentration[18]
786-O-SR (Renal Cell Carcinoma)qNano Particle Analysis1 µM~60% suppression of exosome secretionSunitinib (B231) (co-treatment)Enhanced anti-proliferative effect with this compound[6]
C4-2B (Prostate Cancer)Western Blot (Alix, nSMase2, Rab27a)0-5 µMDose-dependent decrease in protein levelsTipifarnib (1 µM)Significant decrease in protein levels[18]

Tunable Resistive Pulse Sensing (TRPS) with a qNano instrument is a method for high-resolution sizing and concentration measurement of individual nanoparticles.

  • Exosome Isolation: Isolate exosomes from the conditioned media of cancer cells treated with this compound or vehicle control, typically by differential ultracentrifugation or commercially available precipitation kits.

  • Instrument Calibration: Calibrate the qNano instrument with calibration particles of a known size and concentration.

  • Sample Analysis: Pass the isolated exosome suspension through a size-tunable nanopore. As each exosome passes through the pore, it causes a transient change in the ionic current, creating a "resistive pulse".

  • Data Acquisition: The magnitude of the pulse is proportional to the particle's volume, and the frequency of pulses indicates the particle concentration.

  • Data Analysis: Analyze the data to determine the size distribution and concentration of exosomes in the samples and compare the results from this compound-treated and control groups.

Exosome_Inhibition_Mechanism This compound This compound ESCRT_dependent ESCRT-dependent pathway (Alix) This compound->ESCRT_dependent Inhibits ESCRT_independent ESCRT-independent pathway (nSMase2) This compound->ESCRT_independent Inhibits Exosome_Secretion Exosome Secretion (Rab27a) This compound->Exosome_Secretion Inhibits Exosome_Biogenesis Exosome Biogenesis ESCRT_dependent->Exosome_Biogenesis ESCRT_independent->Exosome_Biogenesis Tumor_Progression Tumor Progression & Drug Resistance Exosome_Secretion->Tumor_Progression Promotes Exosome_Biogenesis->Exosome_Secretion

This compound inhibits exosome biogenesis and secretion.

Conclusion

The repurposing of this compound for cancer therapy is a promising area of research, with emerging evidence suggesting its activity against several novel targets beyond its established antifungal and anti-steroidogenic effects. The data presented in this guide summarize the initial findings on the inhibition of tGLI1, the Hedgehog pathway, Hexokinase II, and exosome biogenesis. However, for these findings to be translated into clinical applications, rigorous and independent validation is paramount. Researchers are encouraged to utilize the provided experimental frameworks to replicate and expand upon these initial studies. Further investigation is needed to confirm the therapeutic potential of this compound for these novel indications and to fully elucidate the underlying molecular mechanisms.

References

Unraveling Fungal Responses: A Comparative Proteomic Guide to Ketoconazole and Posaconazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fungal cellular responses to two key azole antifungal agents, ketoconazole (B1673606) and posaconazole (B62084). By delving into the proteomic shifts induced by these drugs, we aim to furnish researchers with critical data to understand their mechanisms of action, potential resistance pathways, and to inform the development of novel antifungal strategies. This comparison is supported by experimental data from proteomic studies on pathogenic fungi.

Quantitative Proteomic Analysis: this compound vs. Posaconazole

The following tables summarize the quantitative data on protein abundance changes in fungi upon exposure to this compound. While a direct comparative proteomic study detailing global protein changes in response to posaconazole is not extensively available in the public domain, this section contrasts the well-documented effects of this compound with the known molecular targets and resistance-associated protein expression changes linked to posaconazole.

Table 1: Differentially Abundant Proteins in Candida albicans in Response to this compound [1]

This table is synthesized from a study that utilized two-dimensional polyacrylamide gel electrophoresis (2-D PAGE) and matrix-assisted laser desorption ionization-time of flight mass spectroscopy (MALDI-TOF MS) to identify changes in protein abundance in C. albicans after exposure to this compound. A total of 39 proteins were identified with altered abundance.

Protein Name Gene Name Biological Process Fold Change (this compound vs. Control)
Upregulated Proteins
Erg10pERG10Ergosterol (B1671047) biosynthesisIncreased
Erg13pERG13Ergosterol biosynthesisIncreased
Erg6pERG6Ergosterol biosynthesisIncreased
Csh1pCSH1Azole resistance, Aldo-keto reductase activityIncreased
Orf19.251ORF19.251Associated with azole resistanceIncreased
Hsp70SSA1/2Protein folding, Stress responseIncreased
Hsp90HSP90Protein folding, Stress responseIncreased
Gpd2pGPD2Glycerol synthesis, Osmotic stress responseIncreased
Tsa1pTSA1Oxidative stress responseIncreased
Cat1pCAT1Oxidative stress responseIncreased
Trx1pTRX1Oxidative stress responseIncreased
Ahp1pAHP1Oxidative stress responseIncreased
Rhr2pRHR2Osmotic stress responseIncreased
Eft2pEFT2TranslationIncreased
Ssb1pSSB1Protein foldingIncreased
Pdi1pPDI1Protein folding in ERIncreased
Hsp60HSP60Protein folding in mitochondriaIncreased
Ald6pALD6Aldehyde metabolismIncreased
Ilv5pILV5Amino acid biosynthesisIncreased
Tdh3pTDH3GlycolysisIncreased
Eno1pENO1GlycolysisIncreased
Fba1pFBA1GlycolysisIncreased
Pgk1pPGK1GlycolysisIncreased
Tpi1pTPI1GlycolysisIncreased
Adh1pADH1FermentationIncreased
Downregulated Proteins
Aat1pAAT1Amino acid metabolismDecreased
Bat2pBAT2Amino acid metabolismDecreased
Gdh2pGDH2Amino acid metabolismDecreased
Lpd1pLPD1Citric acid cycleDecreased
Aco1pACO1Citric acid cycleDecreased
Idp2pIDP2Citric acid cycleDecreased
Sdh1pSDH1Citric acid cycleDecreased
Fum1pFUM1Citric acid cycleDecreased
Mdh1pMDH1Citric acid cycleDecreased
Cyb2pCYB2Electron transport chainDecreased
Atp2pATP2ATP synthesisDecreased
Atp3pATP3ATP synthesisDecreased
Hxk1pHXK1Carbohydrate metabolismDecreased

Table 2: Comparative Molecular Effects of this compound and Posaconazole

This table provides a comparative overview of the known molecular and cellular effects of both drugs. The information for posaconazole is drawn from studies on its mechanism of action and resistance, rather than a single comprehensive proteomic analysis.

Cellular Process/Target This compound Response Posaconazole Response Supporting Evidence
Primary Target Inhibition of lanosterol (B1674476) 14α-demethylase (Erg11p/Cyp51A)Potent inhibition of lanosterol 14α-demethylase (Erg11p/Cyp51A)[1][2][3]
Ergosterol Biosynthesis Pathway Upregulation of several Erg proteins (Erg10p, Erg13p, Erg6p) as a compensatory response.Leads to ergosterol depletion and accumulation of toxic methylated sterols.[1][3][4]
Stress Response Upregulation of heat shock proteins (Hsp70, Hsp90) and oxidative stress response proteins.Triggers fungal stress response pathways, including the Hsp90-calcineurin pathway.[1]
Drug Efflux Pumps Not explicitly detailed in the provided proteomic study.Overexpression of efflux pumps (ABC and MFS transporters) is a known resistance mechanism. Posaconazole is noted to be a poor substrate for some efflux pumps.[2]
Cell Wall Integrity No direct major changes reported in the proteomic study.May indirectly affect cell wall integrity due to membrane stress.
Metabolism Upregulation of glycolysis and fermentation; downregulation of the citric acid cycle and electron transport chain.Likely disrupts cellular metabolism due to membrane stress and ergosterol depletion.[1]
Resistance Mechanisms Upregulation of proteins associated with azole resistance (Csh1p, Orf19.251).Primarily associated with point mutations in the cyp51A gene.[1]

Experimental Protocols

Detailed methodologies for the key experiments cited in the proteomic analysis of fungal response to azoles are provided below.

Fungal Culture and Drug Exposure
  • Candida albicans or Aspergillus fumigatus strains are cultured in a suitable liquid medium (e.g., Sabouraud Dextrose Broth or RPMI 1640) at 37°C with shaking.

  • Fungal cultures are grown to the mid-logarithmic phase.

  • This compound or Posaconazole , dissolved in a suitable solvent (e.g., DMSO), is added to the cultures at a pre-determined sub-inhibitory concentration. An equivalent volume of the solvent is added to control cultures.

  • Cultures are incubated for a specified period (e.g., 4-24 hours) to allow for proteomic changes to occur.

  • Fungal cells are harvested by centrifugation, washed with sterile phosphate-buffered saline (PBS), and stored at -80°C until protein extraction.

Protein Extraction from Fungal Cells

Due to the robust fungal cell wall, efficient protein extraction is critical.

  • Frozen fungal pellets are resuspended in a lysis buffer (e.g., 0.1 M Tris-HCl pH 8.0, 10 mM EDTA, 1.5% w/v SDS, supplemented with a protease inhibitor cocktail).

  • Cell disruption is achieved by mechanical means, such as bead beating with glass or zirconia beads, or by cryogenic grinding in liquid nitrogen.

  • The cell lysate is centrifuged at high speed (e.g., 14,000 x g) at 4°C to pellet cell debris.

  • The supernatant containing the total protein extract is collected.

  • Protein concentration is determined using a standard protein assay, such as the Bradford or BCA assay.

Two-Dimensional Polyacrylamide Gel Electrophoresis (2-D PAGE)
  • First Dimension (Isoelectric Focusing - IEF):

    • An equal amount of protein from control and drug-treated samples is solubilized in a rehydration buffer containing urea, thiourea, CHAPS, DTT, and IPG buffer.

    • The protein sample is loaded onto an immobilized pH gradient (IPG) strip.

    • IEF is performed according to the manufacturer's instructions, separating proteins based on their isoelectric point (pI).

  • Second Dimension (SDS-PAGE):

    • The focused IPG strip is equilibrated in a buffer containing SDS and DTT, followed by a second equilibration step with iodoacetamide.

    • The equilibrated strip is placed on top of a polyacrylamide gel.

    • SDS-PAGE is performed to separate proteins based on their molecular weight.

  • Visualization and Analysis:

    • The gel is stained with a protein stain (e.g., Coomassie Brilliant Blue or silver stain).

    • The stained gel is scanned, and the protein spots are analyzed using specialized 2D gel analysis software to identify differentially expressed spots.

Protein Identification by MALDI-TOF Mass Spectrometry
  • Differentially expressed protein spots are excised from the 2-D gel.

  • The protein in the gel piece is subjected to in-gel digestion with trypsin.

  • The resulting peptides are extracted from the gel.

  • The peptide mixture is co-crystallized with a matrix (e.g., α-cyano-4-hydroxycinnamic acid) on a MALDI target plate.

  • The plate is analyzed in a MALDI-TOF mass spectrometer to obtain a peptide mass fingerprint (PMF).

  • The PMF data is used to search a protein database (e.g., Swiss-Prot, NCBInr) using a search engine (e.g., Mascot, SEQUEST) to identify the protein.

iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) Labeling and LC-MS/MS Analysis
  • Protein Digestion and Labeling:

    • Protein extracts from control and drug-treated samples are reduced, alkylated, and digested with trypsin.

    • The resulting peptide mixtures are labeled with different iTRAQ reagents.

  • LC-MS/MS Analysis:

    • The labeled peptide samples are combined and subjected to liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • In the first MS scan, peptides of the same sequence from different samples appear as a single peak.

    • In the second MS (MS/MS) scan, the iTRAQ tags are fragmented, releasing reporter ions of different masses, which are used for quantification. The peptide itself is also fragmented to determine its sequence.

  • Data Analysis:

    • The MS/MS data is used to identify the peptides and quantify the relative abundance of each peptide (and thus protein) in the different samples.

Visualizing Fungal Response Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows relevant to the fungal response to azole antifungals.

Ergosterol_Biosynthesis_Pathway AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Erg11p Lanosterol 14α-demethylase (Erg11p/Cyp51A) Lanosterol->Erg11p Ergosterol Ergosterol This compound This compound This compound->Erg11p Inhibition Posaconazole Posaconazole Posaconazole->Erg11p Inhibition Erg11p->Ergosterol Multiple Steps

Caption: Inhibition of the Ergosterol Biosynthesis Pathway by Azoles.

Fungal_Stress_Response Azole_Stress Azole-induced Membrane Stress ROS Reactive Oxygen Species (ROS) Azole_Stress->ROS Protein_Misfolding Protein Misfolding Azole_Stress->Protein_Misfolding Oxidative_Stress_Response Oxidative Stress Response Proteins (Cat1p, Tsa1p) ROS->Oxidative_Stress_Response Heat_Shock_Response Heat Shock Proteins (Hsp70, Hsp90) Protein_Misfolding->Heat_Shock_Response Cell_Survival Cell Survival & Tolerance Oxidative_Stress_Response->Cell_Survival Heat_Shock_Response->Cell_Survival

Caption: Fungal Stress Response Pathways Activated by Azole Antifungals.

Proteomics_Workflow Fungal_Culture Fungal Culture + Azole Protein_Extraction Protein Extraction Fungal_Culture->Protein_Extraction TwoD_PAGE 2-D PAGE Protein_Extraction->TwoD_PAGE iTRAQ iTRAQ Labeling Protein_Extraction->iTRAQ Spot_Excision Spot Excision & In-gel Digestion TwoD_PAGE->Spot_Excision LC_MSMS LC-MS/MS iTRAQ->LC_MSMS Spot_Excision->LC_MSMS Protein_ID Protein Identification & Quantification LC_MSMS->Protein_ID

Caption: General Experimental Workflow for Fungal Proteomics.

References

Safety Operating Guide

Proper Disposal of Ketoconazole: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The following guide provides essential safety and logistical information for the proper disposal of ketoconazole (B1673606) in a laboratory or research setting. Adherence to these procedures is critical to ensure personnel safety, environmental protection, and regulatory compliance. This compound is classified as a toxic solid and is very toxic to aquatic life with long-lasting effects, necessitating careful waste management.[1][2]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, consult the product's Safety Data Sheet (SDS). Always wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat. For handling bulk powder or in situations where dust may be generated, a dust respirator is required.[1] Spills should be cleaned up immediately using dry methods to avoid generating dust, and the collected material must be placed in a suitable container for disposal.[1]

**Step-by-Step Disposal Protocol

  • Identify Waste Type: Determine the nature of the this compound waste. It can be categorized as unused or expired bulk chemical, contaminated materials (e.g., PPE, labware), or empty containers.

  • Segregate Waste Streams: Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your institution's waste management plan. Pharmaceutical waste is subject to specific regulations from bodies like the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3]

  • Containerize and Label:

    • Place all this compound waste into a designated, leak-proof, and clearly labeled hazardous waste container. In many facilities, this will be a black container designated for RCRA hazardous pharmaceutical waste.

    • The label should clearly read "Hazardous Waste," identify the contents (this compound), and include the accumulation start date.

  • Manage Empty Containers: Even empty containers may retain hazardous residues.[1] They should be handled as hazardous waste. To prevent reuse, it is best practice to puncture or triple-rinse the container (if appropriate and the rinsate is collected as hazardous waste) before placing it in the designated hazardous waste bin.[1]

  • Arrange for Licensed Disposal: All waste must be disposed of through a licensed hazardous waste contractor.[4] Do not discharge this compound or its waste into the sewer or waterways.[1][2] Federal regulations now explicitly ban the flushing ("sewering") of hazardous pharmaceutical waste.[5]

Disposal Stream Summary

The following table summarizes the appropriate disposal streams for different types of this compound waste in a laboratory setting.

Waste CategoryDescriptionRecommended Disposal ContainerDisposal Method
Unused/Expired Bulk this compound Pure this compound powder, out-of-spec lots, or expired product.Black RCRA Hazardous Waste ContainerIncineration via a licensed hazardous waste facility.[4]
Contaminated Labware & Debris Items grossly contaminated with this compound, such as weigh boats, gloves, wipes, and spill cleanup materials.Black RCRA Hazardous Waste ContainerIncineration via a licensed hazardous waste facility.[4]
Empty Stock Containers Original packaging and bottles that held bulk this compound. These are considered hazardous as they may retain residue.[1]Black RCRA Hazardous Waste ContainerPuncture to prevent reuse and dispose of via a licensed hazardous waste facility.[1]
Aqueous Solutions (Rinsate) Water or other solvents used to rinse contaminated glassware.Hazardous Waste Container for Aqueous Waste (properly labeled).Collection and disposal via a licensed hazardous waste facility. DO NOT pour down the drain.[1][2]

This compound Waste Disposal Workflow

The following diagram illustrates the decision-making process for segregating this compound waste in a laboratory environment.

G cluster_legend Legend start_node Start/End decision_node Decision Point process_node Process/Waste Stream waste_bin_node Final Disposal Container start This compound Waste Generated is_sharp Is the waste a contaminated sharp? start->is_sharp is_bulk Is it bulk powder, residue, or grossly contaminated item? is_sharp->is_bulk No sharps_bin Contaminated Sharps Container is_sharp->sharps_bin Yes is_empty_container Is it an 'empty' stock container? is_bulk->is_empty_container No rcra_bin Black RCRA Hazardous Waste Bin is_bulk->rcra_bin Yes is_empty_container->rcra_bin Yes non_haz_bin Non-Hazardous Lab Waste (Consult EHS) is_empty_container->non_haz_bin No (e.g., outer packaging)

Caption: Decision workflow for proper segregation of this compound laboratory waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Ketoconazole

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in research and development, ensuring personal safety during the handling of chemical compounds is paramount. This document provides essential, immediate safety and logistical information for the handling of Ketoconazole, a broad-spectrum synthetic antifungal agent. Adherence to these guidelines is critical to mitigate risks and ensure a safe laboratory environment.

Key Safety and Handling Summary

When working with this compound, a series of protective measures must be employed to prevent exposure. The recommended personal protective equipment (PPE) includes safety glasses, a lab coat, and gloves.[1] To prevent inhalation of the powdered substance, a certified dust respirator is essential.[1] In the event of a large spill, more extensive PPE is required, including splash goggles, a full protective suit, boots, and a self-contained breathing apparatus.[1] Engineering controls, such as process enclosures and local exhaust ventilation, should be utilized to minimize airborne exposure.[1] It is crucial to avoid dust generation and to wash hands thoroughly after handling.[2][3] Work areas should be designated for handling such compounds, and eating, drinking, or smoking in these areas is strictly prohibited.[2][3]

Occupational Exposure Limits

It is important to note that specific occupational exposure limits for this compound have not been established.[1][4][5] The absence of this data underscores the need for stringent adherence to the handling and personal protective equipment guidelines outlined in this document.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the required personal protective equipment for routine handling and in the case of a large spill.

Situation Required PPE Additional Recommendations
Routine Laboratory Handling Safety glasses, Lab coat, Certified dust respirator, Gloves[1][3]Work in a well-ventilated area or under a chemical fume hood.[4][6][7]
Large Spill Splash goggles, Full protective suit, Boots, Gloves, Self-contained breathing apparatus (SCBA)[1]Evacuate personnel from the immediate area.[4]

Operational Plan for Handling this compound

A systematic approach to handling this compound, from receipt to disposal, is critical for safety and regulatory compliance.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[1][6]

  • The storage area should be a separate, locked safety storage cabinet or room.[1]

2. Preparation and Use:

  • All handling of this compound powder should be conducted within a chemical fume hood or other ventilated enclosure to minimize dust generation.[7]

  • Wear all required PPE as outlined in the table above.

  • Ground all equipment containing the material to prevent static discharge.[1]

3. Spill Management:

  • Small Spills: Use appropriate tools to carefully scoop the spilled solid into a designated waste disposal container.[1]

  • Large Spills: Evacuate the area. Wearing the appropriate PPE for a large spill, use a shovel to place the material into a convenient waste disposal container.[1]

4. Disposal:

  • Dispose of waste this compound and any contaminated materials in accordance with all local, state, and federal regulations.[6][8]

  • Contaminated disposable materials, such as gloves and gowns, should be disposed of as hazardous waste, with incineration being a recommended method.[9]

Experimental Workflow for Safe Handling of this compound

The following diagram illustrates the logical workflow for safely handling this compound in a laboratory setting.

Ketoconazole_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal A Don Personal Protective Equipment (PPE) B Prepare Well-Ventilated Workspace A->B C Weigh/Handle this compound in Fume Hood B->C D Perform Experimental Procedures C->D E Decontaminate Work Surfaces D->E F Dispose of Waste in Accordance with Regulations E->F G Remove and Dispose of PPE F->G H Wash Hands Thoroughly G->H

Caption: Workflow for Safe this compound Handling.

References

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.